Product packaging for Dihydroceramide(Cat. No.:)

Dihydroceramide

Cat. No.: B1258172
M. Wt: 329.5 g/mol
InChI Key: XSDVOEIEBUGRQX-RBUKOAKNSA-N
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Description

Dihydroceramide is a central intermediate in the de novo sphingolipid biosynthesis pathway, serving as the immediate precursor to ceramide . This bioactive lipid is synthesized in the endoplasmic reticulum where ceramide synthase (CerS) enzymes catalyze the N-acylation of sphinganine (dihydrosphingosine) with a fatty acyl-CoA . The final step in ceramide production is catalyzed by this compound desaturase (DES1), which introduces a 4,5- trans double bond into the sphingoid backbone of this compound . The six different CerS isoforms (CerS1-6) exhibit specificity for fatty acyl chains of distinct lengths, generating a family of this compound species (e.g., C16, C18, C20) that have unique biological functions and distributions . Once considered an inert precursor, this compound is now recognized as a signaling molecule with distinct and non-overlapping functions compared to ceramide . A key area of research involves its role in inducing autophagy. The accumulation of this compound, through pharmacological inhibition of DES1 with compounds like fenretinide (4-HPR), has been shown to trigger autophagosome formation . This compound also functions as a critical mediator of the cellular response to hypoxia, as DES1 acts as an oxygen sensor; under low oxygen conditions, DES1 activity is inhibited, leading to this compound accumulation which subsequently slows cell proliferation . Furthermore, dihydroceramides have been implicated in the regulation of cell cycle arrest and have been shown to possess non-apoptotic cytotoxic effects in certain cancer cells . The research value of this compound spans multiple disease contexts. In cancer research, elevated this compound levels are linked to the induction of cytotoxic autophagy and the inhibition of tumor cell growth, making the enzymes of its metabolism, such as DES1 and CerS, attractive therapeutic targets . In cardiometabolic disease, specific plasma this compound species (e.g., dhCer20:0, dhCer22:0) are associated with a higher risk of developing type 2 diabetes, while others are linked to cardiovascular disease, positioning them as potential biomarkers for disease risk and etiology . Research also suggests a role for this compound in infectious disease, as its accumulation can alter membrane rigidity and inhibit the entry of viruses like HIV-1 . This product is intended for research applications only, including the study of sphingolipid metabolism, cellular stress responses, autophagy, and the molecular pathways underlying cancer, metabolic, and infectious diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO3 B1258172 Dihydroceramide

Properties

Molecular Formula

C19H39NO3

Molecular Weight

329.5 g/mol

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]formamide

InChI

InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)18(16-21)20-17-22/h17-19,21,23H,2-16H2,1H3,(H,20,22)/t18-,19+/m0/s1

InChI Key

XSDVOEIEBUGRQX-RBUKOAKNSA-N

SMILES

CCCCCCCCCCCCCCCC(C(CO)NC=O)O

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC=O)O

physical_description

Solid

Synonyms

C2-dihydroceramide
dihydro-ceramide
dihydroceramide
N-acetylsphinganine

Origin of Product

United States

Foundational & Exploratory

Dihydroceramide de novo biosynthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the De Novo Dihydroceramide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of essential lipids that serve as both structural components of cellular membranes and as critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, senescence, and apoptosis. At the heart of sphingolipid metabolism lies ceramide, a central hub from which more complex sphingolipids are synthesized. The de novo biosynthesis pathway, located in the endoplasmic reticulum (ER), is the primary route for generating ceramide. This pathway begins with simple precursors and culminates in the formation of this compound, the immediate, saturated precursor to ceramide. Understanding the enzymatic steps, regulation, and kinetics of this pathway is crucial for researchers and drug developers, as its dysregulation is implicated in numerous pathologies, including metabolic diseases like diabetes, neurodegenerative disorders, and cancer. This guide provides a detailed technical overview of the core enzymatic reactions, quantitative data, and key experimental methodologies used to study the this compound de novo synthesis pathway.

The Core Pathway: From Serine to this compound

The de novo synthesis of this compound is a conserved four-step enzymatic cascade occurring at the cytosolic face of the endoplasmic reticulum.[1]

  • Step 1: Condensation of Serine and Palmitoyl-CoA. The pathway is initiated by the enzyme Serine Palmitoyltransferase (SPT) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[2] SPT catalyzes the condensation of the amino acid L-serine with a long-chain acyl-CoA, typically palmitoyl-CoA (C16:0).[3] This reaction is the rate-limiting step of the entire sphingolipid biosynthetic pathway.[4][5] The product of this reaction is 3-ketodihydrosphingosine (also known as 3-ketosphinganine).[3][5]

  • Step 2: Reduction of 3-Ketodihydrosphingosine. The resulting 3-ketodihydrosphingosine is rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketodihydrosphingosine Reductase (KDSR) .[3][6] This reaction is dependent on the cofactor NADPH.[7]

  • Step 3: N-acylation of Dihydrosphingosine. In this pivotal step, a fatty acyl-CoA is attached to the amino group of dihydrosphingosine via an amide bond to form this compound.[8] This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[8] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, which is a key mechanism for generating the vast structural diversity of ceramides (B1148491) and downstream sphingolipids.[8][9]

  • Step 4: Desaturation of this compound. The final step in the formation of ceramide is the introduction of a trans 4,5-double bond into the sphingoid backbone of this compound.[10] This desaturation reaction is catalyzed by This compound Desaturase 1 (DEGS1) , converting this compound into ceramide.[11]

The focus of this guide is the pathway leading to the synthesis of this compound, the final product of the first three steps.

De_Novo_Pathway Figure 1: this compound De Novo Biosynthesis Pathway cluster_ER Endoplasmic Reticulum sub1 L-Serine + Palmitoyl-CoA enz1 Serine Palmitoyltransferase (SPT) sub1->enz1 prod1 3-Ketodihydrosphingosine (3-KDS) enz2 3-Ketodihydrosphingosine Reductase (KDSR) prod1->enz2 prod2 Dihydrosphingosine (Sphinganine) enz3 Ceramide Synthase (CerS1-6) prod2->enz3  + Fatty Acyl-CoA prod3 This compound (dhCer) enz4 This compound Desaturase (DEGS1) prod3->enz4 prod4 Ceramide enz1->prod1  CO2 + CoA enz2->prod2  NADPH -> NADP+ enz3->prod3  CoA enz4->prod4

Figure 1: this compound De Novo Biosynthesis Pathway

Quantitative Data: Enzyme Kinetics and Inhibitors

The efficiency and regulation of the this compound synthesis pathway are governed by the kinetic properties of its constituent enzymes and their susceptibility to inhibition.

Enzyme Kinetic Parameters

The following table summarizes key kinetic parameters reported for the enzymes in the pathway. It is important to note that these values can vary depending on the specific isoform, species, and experimental conditions (e.g., substrate used, assay type).

EnzymeSubstrate(s)Apparent KmApparent VmaxSource Organism/SystemCitation(s)
SPT L-Serine0.23 - 1.8 mM13-14 pmol/min/106 cellsMammalian LM Cells[2][4][12]
Palmitoyl-CoA~1.0 mM (shows substrate inhibition)Not specifiedRecombinant Human[13]
KDSR 3-Ketodihydrosphingosine, NADPHNot well-documentedNot well-documentedHuman[3][6]
CerS Sphinganine (B43673)Varies by isoformVaries by isoformMammalian[8]
DEGS1 N-C8:0-dihydroceramide1.92 ± 0.36 µM3.16 ± 0.24 nmol/min/g proteinRat Liver Microsomes[11]
NADH43.4 ± 6.47 µM4.11 ± 0.18 nmol/min/g proteinRat Liver Microsomes[11]
Substrate Specificity of Ceramide Synthases (CerS)

A critical control point for generating sphingolipid diversity is the substrate specificity of the six CerS isoforms, which preferentially utilize fatty acyl-CoAs of defined chain lengths.

EnzymeAcyl-CoA Chain Length PreferencePrimary Tissue ExpressionCitation(s)
CerS1 C18:0 (Stearoyl-CoA)Brain, Skeletal Muscle[8]
CerS2 C20:0-C26:0 (Very-long-chain)Broad distribution, high in liver, kidney[9]
CerS3 C26:0 and longer (Ultra-long-chain)Testis, Skin[8]
CerS4 C18:0-C20:0Skin, Heart, Liver, Spleen[8]
CerS5 C14:0-C18:0 (esp. C16:0, Palmitoyl-CoA)Broad distribution, high in lung, head/neck[8]
CerS6 C14:0-C16:0Broad distribution[8]
Key Pathway Inhibitors

Targeting the enzymes of this pathway is a key strategy for both research and therapeutic development.

EnzymeInhibitorType of InhibitionReported Ki / IC50Citation(s)
SPT MyriocinPotent, specific inhibitorNot specified[14]
L-cycloserineL-serine analogNot specified[4]
CerS Fumonisin B1Competitive (sphinganine analog)Not specified[14]
DEGS1 Fenretinide (4-HPR)Competitive (at 20 min)Ki = 8.28 µM[11]
GT11CompetitiveKi = 6 µM[15]
SKI IINon-competitiveKi = 0.3 µM[15]

Experimental Protocols

Studying the this compound synthesis pathway requires robust methods for measuring enzyme activity and quantifying lipid products. Below are detailed protocols for key assays.

Protocol 1: Serine Palmitoyltransferase (SPT) Activity Assay (HPLC-Based)

This non-radioactive method measures the formation of 3-ketodihydrosphingosine (3KDS), which is reduced to sphinganine for fluorescent detection.[4]

A. Materials

  • Reaction Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 0.1% (w/v) Sucrose Monolaurate (SML).

  • Substrates: L-serine (200 mM stock), Palmitoyl-CoA (5 mM stock).

  • Cofactor: Pyridoxal 5'-phosphate (PLP) (5 mM stock).

  • Internal Standard: C17-sphingosine.

  • Reducing Agent: NaBH4 (5 mg/mL in water, prepare fresh).

  • Extraction Solvents: Chloroform, Methanol, 2 N NH4OH.

  • Derivatizing Agent: o-phthalaldehyde (B127526) (OPA) reagent.

  • Enzyme Source: Total cell lysate or microsomal fraction.

B. Procedure

  • Reaction Setup: In a 2 mL tube, combine 100-200 µg of protein (enzyme source) with reaction buffer.

  • Initiate Reaction: Add substrates and cofactor to the following final concentrations: 5 mM L-serine, 50-100 µM Palmitoyl-CoA, 0.2 mM PLP. Bring the total reaction volume to 200 µL with reaction buffer.

  • Incubation: Incubate at 37°C for 20-60 minutes. The reaction should be within the linear range for time and protein concentration.

  • Stop Reaction & Add Standard: Stop the reaction by adding 0.5 mL of methanol. Add a known amount of C17-sphingosine internal standard.

  • Product Reduction: Add 50 µL of freshly prepared NaBH4 solution to reduce the 3KDS product to sphinganine. Vortex and incubate for 30 minutes at room temperature.

  • Lipid Extraction:

    • Add 1 mL of chloroform/methanol (2:1, v/v) and 200 µL of 2 N NH4OH.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate phases.

    • Transfer the lower organic phase to a new tube and dry under a stream of nitrogen.

  • Derivatization and Analysis:

    • Resuspend the dried lipid film in methanol.

    • Derivatize an aliquot with OPA reagent according to the manufacturer's instructions.

    • Analyze by reverse-phase HPLC with fluorescence detection (Ex: 335 nm, Em: 440 nm).

    • Quantify the sphinganine product peak area relative to the C17-sphingosine internal standard peak area.

Protocol 2: Ceramide Synthase (CerS) Activity Assay (Fluorescent)

This assay utilizes NBD-labeled sphinganine as a substrate to measure the production of fluorescent NBD-dihydroceramide.[16][17]

CerS_Assay_Workflow Figure 2: Workflow for Fluorescent CerS Assay step1 1. Prepare Reaction Mix (Buffer, BSA, Acyl-CoA, Enzyme Homogenate) step2 2. Initiate Reaction Add 15 µM NBD-Sphinganine step1->step2 step3 3. Incubate 37°C for 10-30 min step2->step3 step4 4. Stop Reaction Add Chloroform:Methanol step3->step4 step5 5. Solid Phase Extraction (SPE) Load onto C18 Column step4->step5 step6 6. Wash Column Elute unbound NBD-Sphinganine step5->step6 step7 7. Elute Product Elute NBD-dhCeramide step6->step7 step8 8. Quantify Measure fluorescence (ELISA reader) step7->step8

Figure 2: Workflow for Fluorescent CerS Assay

A. Materials

  • Assay Buffer: 50 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2.

  • Fluorescent Substrate: NBD-sphinganine (15 µM final concentration).

  • Acyl-CoA Substrate: e.g., C16:0-CoA, C18:0-CoA, etc. (50 µM final concentration).

  • Lipid Solubilizer: Defatted Bovine Serum Albumin (BSA) (20 µM final concentration).

  • Enzyme Source: Cell or tissue homogenates (1-20 µg protein).

  • Stop Solution: Chloroform:Methanol (1:2, v/v).

  • SPE: C18 96-well plate or individual columns.

  • Wash Solution: As determined by optimization (e.g., water/ethanol mixtures).

  • Elution Buffer: 10 mM ammonium (B1175870) acetate (B1210297) in methanol:chloroform:water:formic acid (30:14:6:1).[17]

B. Procedure

  • Reaction Setup: Prepare a master mix containing assay buffer, defatted BSA, the desired acyl-CoA, and the enzyme source in a microtiter plate or microcentrifuge tubes. The final reaction volume is typically small (e.g., 20 µL).[17]

  • Initiate Reaction: Start the reaction by adding NBD-sphinganine.

  • Incubation: Incubate at 37°C for a time within the linear range of the assay (typically 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding 100 µL of ice-cold stop solution.

  • Product Separation (SPE):

    • Condition a C18 SPE well/column according to the manufacturer's protocol.

    • Load the entire reaction mixture onto the column. A vacuum manifold is recommended for 96-well plates.[17]

    • Wash the column to remove the unreacted, more polar NBD-sphinganine substrate.

    • Elute the more hydrophobic NBD-dihydroceramide product using the elution buffer.

  • Quantification: Transfer the eluate to a black microtiter plate and measure fluorescence using a plate reader (e.g., Ex: 466 nm, Em: 536 nm). Calculate the amount of product formed by comparing to a standard curve of NBD-dihydroceramide.

Protocol 3: this compound Desaturase (DEGS1) Activity Assay

This assay measures DEGS1 activity by quantifying the formation of tritiated water from a [3H]-labeled this compound substrate.[11][18]

A. Materials

  • Substrate: N-Octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine ([3H]C8-dhCer).

  • Cofactor: NADH.

  • Enzyme Source: Rat liver microsomes or other cell/tissue homogenates (100-400 µg protein).

  • Reaction Buffer: e.g., 0.1 M potassium phosphate (B84403) buffer (pH 7.4).

  • Stop Solution: e.g., Chloroform:Methanol (1:2, v/v).

  • Separation: C18 SPE columns.

  • Scintillation Cocktail and Scintillation Counter .

B. Procedure

  • Reaction Setup: In a glass tube, combine the enzyme source, reaction buffer, and NADH.

  • Initiate Reaction: Add the [3H]C8-dhCer substrate (e.g., 2 nM labeled plus 500 nM unlabeled) to start the reaction.[18]

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding stop solution.

  • Separation of Tritiated Water:

    • Load the entire aqueous/organic mixture onto a C18 SPE column.

    • The hydrophobic [3H]C8-dhCer substrate and product will bind to the column, while the polar tritiated water (3H2O) will flow through.

    • Collect the flow-through.

    • Wash the column with 2 mL of water and collect this wash, pooling it with the initial flow-through.[11]

  • Quantification:

    • Take an aliquot of the pooled flow-through, add it to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate enzyme activity based on the specific activity of the substrate and the amount of 3H2O produced over time.

Protocol 4: Sphingolipid Extraction and Quantification by LC-MS/MS

This protocol provides a general framework for extracting and quantifying dihydroceramides and other sphingolipids from cultured cells.[19][20][21]

A. Materials

  • Cell Culture: Cells grown and treated as required.

  • Internal Standards (IS): A mixture of non-endogenous sphingolipids (e.g., d17:1-sphingosine, C12:0-ceramide, C17:0-dihydroceramide) of known concentration.

  • Extraction Solvents: Isopropanol, Ethyl Acetate, Water (HPLC grade). A common single-phase extraction uses a butanol:methanol mixture.[22]

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatography Column: C18 reverse-phase column (e.g., Waters C18 CSH, 2.1 mm x 10 cm).[20]

  • Mobile Phases:

    • A: 60:40 Water:Acetonitrile + 5 mM ammonium formate (B1220265) + 0.1% formic acid.[20]

    • B: 90:10 Isopropanol:Methanol + 5 mM ammonium formate + 0.1% formic acid.[20]

B. Procedure

  • Sample Harvesting:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Scrape cells into a known volume of PBS and pellet by centrifugation.

    • Obtain an aliquot for protein quantification (e.g., BCA assay) for normalization.

  • Lipid Extraction:

    • Resuspend the cell pellet. Add the internal standard mixture.

    • Add extraction solvent (e.g., isopropanol:water:ethyl acetate at 3:1:6, v/v/v).[20]

    • Vortex vigorously and sonicate in an ice-water bath for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant (organic phase) to a new tube.

    • Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid film in a suitable volume of mobile phase (e.g., Mobile Phase B).

    • Inject the sample onto the LC-MS/MS system.

    • Separate lipids using a gradient elution program (e.g., a linear gradient from Mobile Phase A to B).

    • Detect and quantify lipids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions must be established for each analyte and internal standard.

  • Data Analysis:

    • Integrate the peak areas for each endogenous lipid and its corresponding internal standard.

    • Calculate the concentration of each analyte based on the ratio of its peak area to the IS peak area, referencing a calibration curve.

    • Normalize the final lipid amounts to the protein content of the original sample (e.g., pmol/mg protein).

Conclusion

The de novo this compound biosynthesis pathway is a fundamental metabolic route with profound implications for cellular health and disease. Its four-step enzymatic sequence provides multiple points of regulation and potential therapeutic intervention. For researchers and drug developers, a thorough understanding of this pathway's components, kinetics, and substrate specificities is paramount. The experimental protocols detailed herein provide the necessary tools to probe the pathway's function, identify novel modulators, and quantify the resulting changes in the sphingolipidome, thereby advancing our ability to target this critical axis in the treatment of human disease.

References

The Emerging Role of Dihydroceramide: A Technical Guide to its Biological Functions in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once considered an inert precursor to the well-studied bioactive lipid ceramide, dihydroceramide (dhCer) is now recognized as a critical signaling molecule in its own right. Accumulating evidence reveals its active participation in a multitude of cellular processes, including autophagy, apoptosis, and cell cycle regulation. Dysregulation of this compound metabolism is increasingly implicated in the pathophysiology of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core biological functions of this compound in cells, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

The Pivotal Role of this compound in Cellular Processes

Dihydroceramides are N-acyl-sphinganine lipids that are immediate precursors of ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1][2] The defining structural difference from ceramides is the absence of a C4-C5 trans-double bond in the sphinganine (B43673) backbone.[3] This seemingly subtle variation has profound implications for their biological activity, often leading to distinct and sometimes opposing cellular outcomes compared to ceramides.[4]

Autophagy: A Double-Edged Sword

This compound accumulation is a potent inducer of autophagy, a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death.[3][5] The context of the cellular environment and the nature of the stimulus that leads to this compound accumulation appear to dictate the ultimate outcome of this autophagic response.[6][7] For instance, in some cancer cells, this compound-induced autophagy is a cytotoxic mechanism, while in other contexts, it serves as a pro-survival pathway.[3][6]

Apoptosis and Cell Cycle Arrest

The role of this compound in apoptosis is complex and context-dependent. While ceramides are well-established inducers of apoptosis, dihydroceramides can exhibit both pro- and anti-apoptotic functions.[4] Some studies suggest that this compound can antagonize ceramide-induced apoptosis by inhibiting the formation of ceramide channels in the mitochondrial outer membrane.[8] Conversely, prolonged accumulation of this compound, often linked to endoplasmic reticulum (ER) stress, can trigger apoptosis.[3]

A more consistent finding is the ability of this compound to induce cell cycle arrest, primarily at the G0/G1 phase.[9][10] This effect is often associated with the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the G1/S transition.[10]

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is the primary site of de novo sphingolipid synthesis.[5] An accumulation of dihydroceramides within the ER membrane can disrupt its homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[5][11] The UPR is a complex signaling network that initially aims to restore ER function but can trigger apoptosis if the stress is severe or prolonged.[12] this compound-induced ER stress is a key mechanism that links this lipid to the induction of both autophagy and apoptosis.[5][11]

Quantitative Data on this compound Functions

The following tables summarize key quantitative data from studies investigating the biological effects of this compound.

Cellular Process Cell Line Treatment Key Finding Fold Change/Percentage Reference
Cell Cycle ArrestHuman Neuroblastoma (SMS-KCNR)DEGS1 siRNA (48h)Increase in G0/G1 phase population72% in G0/G1 (vs. 34-36% in controls)[9]
ApoptosisHuman Hepatocarcinoma (Bel7402)C2-ceramide (60 µmol/L)Increase in G1 phase population76.2% in G1 (vs. 35.3% in control)[13]
Compound Enzyme Target Cell/System IC50 Value Reference
Fenretinide (4-HPR)This compound Desaturase 1 (DES1)Rat Liver Microsomes2.32 µMNot explicitly cited
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)This compound Desaturase 1 (DES1)Not Specified1.68 µMNot explicitly cited
GT11This compound Desaturase 1 (DES1)Not Specified23 nMNot explicitly cited
XM462This compound Desaturase 1 (DES1)Not Specified8.2 µMNot explicitly cited
PR280This compound Desaturase 1 (DES1)In vitro700 nMNot explicitly cited

Signaling Pathways Involving this compound

The biological effects of this compound are mediated through its influence on several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

De Novo Sphingolipid Biosynthesis

G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS1-6 Ceramide Ceramide This compound->Ceramide DES1/2 Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

Caption: The de novo sphingolipid biosynthesis pathway, highlighting the conversion of this compound to ceramide.

This compound-Induced ER Stress and Autophagy

G cluster_er Endoplasmic Reticulum This compound Accumulation This compound Accumulation ER Stress ER Stress This compound Accumulation->ER Stress Disrupts ER homeostasis Akt/mTORC1 Inhibition Akt/mTORC1 Inhibition This compound Accumulation->Akt/mTORC1 Inhibition UPR Activation UPR Activation ER Stress->UPR Activation PERK, IRE1α, ATF6 eIF2α Phosphorylation eIF2α Phosphorylation UPR Activation->eIF2α Phosphorylation XBP1 Splicing XBP1 Splicing UPR Activation->XBP1 Splicing Transient Cell Cycle Arrest Transient Cell Cycle Arrest eIF2α Phosphorylation->Transient Cell Cycle Arrest Inhibits translation Autophagy Induction Autophagy Induction XBP1 Splicing->Autophagy Induction Pro-survival Akt/mTORC1 Inhibition->Autophagy Induction

Caption: this compound accumulation triggers ER stress and the UPR, leading to autophagy.

This compound and the Akt/mTOR Signaling Pathway

G Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound This compound->Akt Inhibits

Caption: this compound can inhibit the pro-survival Akt/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular functions of this compound.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the levels of different this compound species in biological samples.

Principle: This method utilizes liquid chromatography to separate different lipid species, followed by tandem mass spectrometry for sensitive and specific quantification using multiple reaction monitoring (MRM).

Materials:

  • C20-Dihydroceramide standard

  • C17-Dihydroceramide (or other non-endogenous internal standard)

  • HPLC-grade methanol, isopropanol, chloroform, and water

  • Ammonium bicarbonate

  • Formic acid

  • Biological sample (e.g., cell lysate, plasma)

Procedure:

  • Lipid Extraction:

    • To a cell pellet or tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex thoroughly and incubate on a shaker for 30 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 50% mobile phase A).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C8 or C18 reverse-phase HPLC column.

    • Use a gradient elution with a mobile phase consisting of water with 0.2% formic acid (A) and acetonitrile/isopropanol (60:40, v/v) with 0.2% formic acid (B).

    • Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Set up MRM transitions for each this compound species and the internal standard.

    • Quantify the amount of each this compound species by comparing its peak area to that of the internal standard.

siRNA-Mediated Knockdown of this compound Desaturase 1 (DES1)

Objective: To reduce the expression of DES1 to study the effects of this compound accumulation.

Materials:

  • siRNA targeting human DEGS1

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Cell culture medium and supplements

Procedure:

  • Cell Seeding:

    • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • For each well, dilute 10 nM of DES1 siRNA or control siRNA into 100 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • Harvest the cells and perform quantitative real-time PCR (qRT-PCR) or Western blotting to confirm the reduction in DES1 mRNA and protein levels, respectively.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Principle: Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the desired concentration of a this compound analog or a DES1 inhibitor for the appropriate time. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Differentiate cell populations:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound or a DES1 inhibitor for the desired time.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and resuspend the pellet in 400 µL of PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (cells can be stored at -20°C for several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C.

    • Add 400 µL of PI solution (50 µg/mL) and incubate for 10 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear scale.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Monitoring Autophagy Flux with mCherry-GFP-LC3

Objective: To measure the dynamic process of autophagy, from autophagosome formation to lysosomal degradation.

Principle: The tandem fluorescent protein mCherry-GFP-LC3 is used as a reporter. In the neutral pH of autophagosomes, both GFP and mCherry fluoresce (yellow signal). Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce (red signal). An increase in red puncta indicates active autophagy flux.

Materials:

  • Cells stably expressing mCherry-GFP-LC3

  • Fluorescence microscope or flow cytometer

  • Autophagy inducers (e.g., rapamycin, starvation medium) and inhibitors (e.g., bafilomycin A1) as controls

Procedure:

  • Cell Treatment:

    • Treat mCherry-GFP-LC3 expressing cells with this compound or a DES1 inhibitor. Include appropriate positive and negative controls.

  • Live-Cell Imaging or Flow Cytometry:

    • Microscopy:

      • Image live or fixed cells using a confocal microscope.

      • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates increased autophagic flux.

    • Flow Cytometry:

      • Harvest and analyze the cells using a flow cytometer capable of detecting both GFP and mCherry fluorescence.

      • Calculate the ratio of mCherry to GFP fluorescence for each cell. An increase in this ratio indicates an increase in autophagic flux.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound's functions and the logic behind its dual role in cell fate.

General Experimental Workflow

G start Hypothesis: This compound regulates a cellular process treat Treat cells with This compound analog or DES1 inhibitor start->treat quantify Quantify this compound levels by LC-MS/MS treat->quantify assess_process Assess cellular process: - Autophagy (LC3) - Apoptosis (Annexin V) - Cell Cycle (PI) treat->assess_process analyze_pathway Analyze signaling pathways: - Western Blot (ER stress, Akt/mTOR) - qRT-PCR quantify->analyze_pathway assess_process->analyze_pathway interpret Interpret results and refine hypothesis analyze_pathway->interpret end Conclusion interpret->end G cluster_pro_survival Pro-Survival cluster_pro_death Pro-Death dhCer This compound Accumulation stress Cellular Stress (e.g., nutrient deprivation) cytotoxic Cytotoxic Insult (e.g., chemotherapy) autophagy_survival Autophagy (short-term) dhCer->autophagy_survival Induces autophagy_death Sustained Autophagy/ Autophagic Cell Death dhCer->autophagy_death In certain contexts apoptosis Apoptosis (via ER stress) dhCer->apoptosis Prolonged accumulation stress->autophagy_survival cytotoxic->apoptosis Cell Survival Cell Survival autophagy_survival->Cell Survival Cell Death Cell Death autophagy_death->Cell Death apoptosis->Cell Death

References

Whitepaper: The Role of Dihydroceramide in Autophagy and ER Stress

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Dihydroceramides (DHCs), once considered mere inactive precursors in the de novo sphingolipid synthesis pathway, have emerged as critical bioactive lipids.[1] Accumulation of DHC, primarily through the inhibition of the enzyme Dihydroceramide Desaturase 1 (DEGS1), is now understood to be a potent trigger of two interconnected cellular stress responses: Endoplasmic Reticulum (ER) stress and autophagy.[2][3] This accumulation alters the biophysical properties of the ER membrane, initiating the Unfolded Protein Response (UPR).[1][4] The UPR, in turn, modulates autophagy, a cellular degradation and recycling process. The interplay between DHC-induced ER stress and autophagy is complex, capable of dictating cell fate by leading to either pro-survival adaptation or cytotoxic cell death.[1][5] Understanding this nexus is paramount for developing novel therapeutic strategies, particularly in oncology, where manipulating DHC levels is a promising avenue for inducing cancer cell death.[6]

Core Mechanism: this compound Accumulation as the Initiating Signal

The central event linking dihydroceramides to cellular stress is their accumulation within the ER. DHCs are converted to ceramides (B1148491) by DEGS1, which introduces a critical double bond.[4] Inhibition of DEGS1 activity, therefore, leads to a buildup of various DHC species.[2][6]

Methods of this compound Accumulation:

  • Pharmacological Inhibition: Small molecule inhibitors of DEGS1, such as XM462, GT11, and the anti-cancer agent ABTL0812, effectively block the conversion of DHC to ceramide, causing DHC to accumulate.[2][6]

  • Genetic Inhibition: Knockdown or knockout of the DEGS1 gene leads to a significant increase in the cellular DHC pool.[3]

  • Stimulation of De Novo Synthesis: Compounds like Δ9-tetrahydrocannabinol (THC) can stimulate the de novo sphingolipid synthesis pathway, leading to an increase in the DHC-to-ceramide ratio.[5][7]

  • Exogenous Administration: The use of cell-permeable, short-chain DHC analogs can mimic the effects of endogenous DHC accumulation.[2]

This accumulation directly impacts the ER, where this synthesis pathway is located, triggering a cascade of signaling events.[1][8]

Signaling Pathways

This compound-Induced ER Stress and the Unfolded Protein Response (UPR)

The accumulation of DHC within the ER membrane is a form of lipid bilayer stress that activates the UPR.[1][6] This response is mediated by three ER-resident sensor proteins: PERK, IRE1α, and ATF6. The activation of the PERK and IRE1α arms is well-documented in response to DHC.[2]

  • The PERK Pathway: DHC activates PERK, which phosphorylates the eukaryotic initiation factor 2α (eIF2α). This phosphorylation attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[2][6] ATF4 then upregulates genes involved in stress response, including the pro-apoptotic transcription factor CHOP and the pseudokinase TRIB3.[6] TRIB3 further contributes to the cellular response by inhibiting the pro-survival AKT-mTORC1 signaling axis.[5]

  • The IRE1α Pathway: DHC accumulation also activates IRE1α, an endoribonuclease that catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[2] The resulting spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding and quality control, generally promoting cell survival.[2]

DHC_ER_Stress_Pathway DEGS1 DEGS1 (this compound Desaturase) Ceramide Ceramide DEGS1->Ceramide Converts DHC This compound Accumulation ER_Stress ER Stress / Lipid Bilayer Stress DHC->ER_Stress PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates ATF4 ATF4 p_eIF2a->ATF4 Translates CHOP CHOP ATF4->CHOP Upregulates TRIB3 TRIB3 ATF4->TRIB3 Upregulates XBP1s XBP1s IRE1a->XBP1s Splices XBP1 mRNA Inhibitor Inhibitor (e.g., ABTL0812) Inhibitor->DEGS1 Inhibits

Caption: DHC accumulation induces ER stress, activating the PERK and IRE1α arms of the UPR.

This compound-Induced Autophagy: A Double-Edged Sword

DHC accumulation is a robust inducer of autophagy.[9][10] This is tightly linked to the ER stress response; the TRIB3-mediated inhibition of the AKT-mTORC1 pathway is a key mechanism that relieves mTORC1's suppression of autophagy initiation.[5][6] However, the ultimate outcome of DHC-induced autophagy is highly context-dependent, leading to either cell survival or cell death.[5][9]

  • Pro-Survival (Cytoprotective) Autophagy: In some settings, autophagy acts as an adaptive response to cope with DHC-induced stress. It can promote cell survival and even confer resistance to other chemotherapeutic agents by clearing damaged organelles and providing metabolites.[2][9] This response is often associated with a delay in cell cycle progression.[2]

  • Pro-Death (Cytotoxic) Autophagy: In contrast, certain stimuli like THC or ABTL0812 push DHC-induced autophagy towards a cytotoxic outcome.[5][6] A proposed mechanism involves the trafficking of DHC-enriched membranes to autophagosomes and autolysosomes.[5][7] This alters the lysosomal membrane's biophysical properties, leading to Lysosomal Membrane Permeabilization (LMP), the release of cathepsins into the cytosol, and the subsequent activation of apoptosis.[5][7]

DHC_Autophagy_Pathway cluster_outcomes Divergent Cell Fates DHC This compound Accumulation ER_Stress ER Stress (UPR) DHC->ER_Stress TRIB3 TRIB3 Upregulation ER_Stress->TRIB3 mTORC1 mTORC1 TRIB3->mTORC1 Inhibits Autophagy Autophagy Induction mTORC1->Autophagy Inhibits Survival Cell Survival (Resistance, Cycle Arrest) Autophagy->Survival Outcome 1 Death Cytotoxic Autophagy (LMP, Apoptosis) Autophagy->Death Outcome 2

Caption: DHC-induced ER stress inhibits mTORC1, triggering autophagy with dual outcomes.

Quantitative Data Presentation

The following tables summarize quantitative findings from studies investigating the effects of this compound accumulation.

Table 1: Effect of DEGS1 Inhibition on this compound Levels Data extracted from a study using the DEGS1 inhibitor ABTL0812 in A549 cancer cells.[6]

This compound SpeciesFold Change (6h Treatment)Fold Change (24h Treatment)
C16:0-DHC3.3-fold5.9-fold
C22:0-DHC2.3-fold3.4-fold
C24:0-DHC2.4-fold5.7-fold
C24:1-DHC3.2-fold5.6-fold

Table 2: Effect of DHC/Ceramide Modulation on ER Stress and Autophagy Markers Data compiled from various studies and represents typical observations.[2][6][11][12]

MarkerMethodTypical ObservationCell Type ExampleTreatment Example
p-eIF2α / total eIF2αWestern BlotSignificant IncreaseHCG27 Gastric CarcinomaDEGS1 Inhibitor (XM462)[2]
XBP1 mRNA SplicingRT-PCRIncreased Spliced FormACC-M Adenoid CarcinomaC2-Ceramide[12]
CHOP (DDIT3) mRNAqPCR> 2-fold IncreaseIntestinal Epithelial CellsMyristate[11]
LC3-II / LC3-I RatioWestern BlotSignificant IncreaseT98G GlioblastomaDEGS1 Inhibitor[9]

Experimental Protocols

Investigating the DHC-ER stress-autophagy axis requires a multi-faceted approach combining lipidomics, molecular biology, and cell imaging.

Quantification of this compound Levels by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species.[9][11]

  • Cell Lysis and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse and scrape cells in a methanol/chloroform or isopropanol/ethyl acetate (B1210297) solution containing internal lipid standards (e.g., deuterated DHC analogs).[11]

    • Vortex vigorously and centrifuge to separate the organic (lipid) and aqueous phases.

  • Sample Preparation:

    • Carefully collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen gas.

    • Reconstitute the lipid film in an appropriate solvent (e.g., methanol/chloroform) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system (typically reverse-phase) to separate lipid species.

    • Eluted lipids are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for each DHC species of interest.

    • Quantify DHC levels by comparing their peak areas to those of the internal standards.

Analysis of ER Stress Markers[13][14]
  • Western Blot for Protein Phosphorylation and Expression:

    • Prepare total cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-PERK, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, and anti-GRP78.[12][13]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system. Normalize to a loading control like β-actin.

  • RT-PCR for XBP1 Splicing: [11][12]

    • Extract total RNA from cells and reverse transcribe to cDNA.

    • Amplify the XBP1 transcript using PCR primers that flank the splice site.

    • Resolve PCR products on a high-percentage agarose (B213101) gel. The unspliced (XBP1u) and spliced (XBP1s) forms will appear as distinct bands of different sizes. The spliced form is typically 26 base pairs smaller.

Monitoring Autophagy
  • Western Blot for LC3-II Conversion:

    • Follow the Western Blot protocol as described above.

    • Probe membranes with an antibody against LC3. The antibody will detect both the cytosolic LC3-I form and the lipidated, autophagosome-associated LC3-II form.

    • An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II indicates autophagy induction. Performing the experiment in the presence of a lysosomal inhibitor (like Bafilomycin A1) is crucial to distinguish increased autophagosome formation from blocked degradation (autophagic flux).

  • Fluorescence Microscopy for LC3 Puncta: [14]

    • Transfect cells with a plasmid encoding GFP-LC3 or RFP-LC3.

    • Apply the experimental treatment (e.g., DEGS1 inhibitor).

    • Fix cells with paraformaldehyde, mount on slides, and visualize using a fluorescence microscope.

    • Upon autophagy induction, the diffuse cytosolic GFP-LC3 translocates to autophagosome membranes, appearing as distinct fluorescent dots (puncta). Quantify the number of puncta per cell or the percentage of cells with puncta.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with DEGS1 Inhibitor (e.g., ABTL0812) vs. Vehicle Start->Treatment Harvest Harvest Cells at Time Points (e.g., 6h, 24h) Treatment->Harvest Split Split Lysate / Parallel Samples Harvest->Split Lipidomics Lipidomics Split->Lipidomics Proteomics Proteomics Split->Proteomics Transcriptomics Transcriptomics Split->Transcriptomics LCMS Lipid Extraction & LC-MS/MS Analysis Lipidomics->LCMS DHC_Quant Quantify DHC Species LCMS->DHC_Quant WB Western Blot Proteomics->WB Protein_Quant Quantify p-eIF2α, CHOP, LC3-II WB->Protein_Quant RTPCR RNA Extraction & RT-qPCR / PCR Transcriptomics->RTPCR Gene_Quant Analyze XBP1 Splicing, CHOP mRNA RTPCR->Gene_Quant

Caption: A typical workflow for studying DHC-mediated stress responses.

Implications for Drug Development

The discovery that this compound accumulation can trigger cytotoxic autophagy and ER stress-mediated cell death has significant therapeutic implications, especially in oncology.[6]

  • Targeting DEGS1: DEGS1 has emerged as a viable drug target. Small molecules that inhibit DEGS1, like ABTL0812, can effectively increase DHC levels in cancer cells, pushing them toward cell death.[6] This represents a novel therapeutic strategy.

  • Biomarker Development: ER stress-related genes, such as DDIT3 (CHOP) and TRIB3, can serve as pharmacodynamic biomarkers in clinical trials to confirm that a drug is hitting its target and activating the intended pathway.[6]

  • Combination Therapies: The finding that DHC accumulation and mTORC1 inhibition synergize to induce cytotoxicity suggests that combining DEGS1 inhibitors with existing mTOR inhibitors could be a powerful therapeutic approach.[6]

References

Dihydroceramide: A Bioactive Sphingolipid Precursor at the Crossroads of Cellular Fate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides (dhCers) were largely considered inert precursors to the well-studied bioactive lipid, ceramide. However, a burgeoning body of evidence has repositioned these molecules as critical bioactive lipids in their own right. As central intermediates in the de novo sphingolipid synthesis pathway, dihydroceramides are now recognized as key regulators of fundamental cellular processes, including autophagy, apoptosis, and cell cycle progression. Their accumulation, often resulting from the inhibition of the enzyme dihydroceramide desaturase (DEGS), has been implicated in the pathophysiology of a range of diseases, from cancer and metabolic disorders to neurodegenerative conditions. This technical guide provides a comprehensive overview of the burgeoning field of this compound biology, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, signaling pathways, and therapeutic potential. We present a compilation of quantitative data, detailed experimental protocols for the study of this compound metabolism and function, and visual diagrams of key pathways and workflows to facilitate a deeper understanding of this emerging class of bioactive sphingolipids.

Introduction to this compound

Dihydroceramides are N-acylated sphinganine (B43673) molecules, structurally similar to ceramides (B1148491) but lacking the characteristic 4,5-trans double bond in the sphingoid backbone.[1][2] This seemingly minor structural difference has profound implications for their biophysical properties and biological functions.[1] While ceramides are well-established mediators of cellular stress responses, dihydroceramides are now understood to possess distinct and non-overlapping biological activities.[3] They are synthesized in the endoplasmic reticulum (ER) and serve as the immediate precursors to ceramides through a desaturation reaction catalyzed by this compound desaturase (DEGS).[1][4] The balance between this compound and ceramide levels is emerging as a critical determinant of cell fate.

The De Novo Sphingolipid Synthesis Pathway

The synthesis of dihydroceramides is the penultimate step in the de novo sphingolipid synthesis pathway, a highly conserved metabolic cascade.[3][5]

  • Step 1: Condensation. The pathway begins with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine.[6][7]

  • Step 2: Reduction. 3-ketosphinganine is then rapidly reduced to sphinganine (dihydrosphingosine) by 3-ketosphinganine reductase.[6]

  • Step 3: Acylation. Six distinct (dihydro)ceramide synthases (CerS1-6) then acylate sphinganine with fatty acyl-CoAs of varying chain lengths to produce a diverse range of this compound species.[4][8]

  • Step 4: Desaturation. Finally, this compound desaturase (DEGS) introduces a double bond into the sphingoid backbone of this compound to form ceramide.[1][4] There are two known isoforms, DEGS1 and DEGS2, with DEGS1 being the predominant form in most tissues.[3]

cluster_synthesis De Novo Sphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS1-6 Ceramide Ceramide This compound->Ceramide DEGS1/2

Figure 1: De Novo Sphingolipid Synthesis Pathway

This compound as a Bioactive Signaling Molecule

The accumulation of dihydroceramides, either through pharmacological inhibition of DEGS or genetic manipulation, has unveiled their roles in several critical cellular processes.

Autophagy

One of the first recognized functions of this compound was its ability to induce autophagy, a cellular recycling process.[3] Treatment of cancer cells with DEGS inhibitors like fenretinide (B1684555) or the addition of exogenous short-chain dihydroceramides leads to the formation of autophagosomes.[9] This this compound-induced autophagy can have dual outcomes, promoting either cell survival or cell death depending on the cellular context.[10] Mechanistically, this compound accumulation can lead to ER stress and activation of the unfolded protein response (UPR), which are known triggers of autophagy.[9]

Apoptosis

The role of this compound in apoptosis, or programmed cell death, is more complex and somewhat controversial. Some studies suggest that this compound accumulation can induce apoptosis, particularly in cancer cells.[11] For instance, the combination of fenretinide and a sphingosine (B13886) kinase inhibitor leads to a significant increase in sphinganine and dihydroceramides, correlating with enhanced apoptosis.[12] However, other studies have shown that short-chain this compound analogs fail to induce apoptosis, in contrast to their ceramide counterparts.[11] It is now thought that the ratio of ceramide to this compound may be a more critical determinant of apoptotic fate, with this compound potentially inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a key event in apoptosis.[13][14]

Cell Cycle Arrest

Accumulating evidence points to a role for this compound in inhibiting cell proliferation by inducing cell cycle arrest.[1] Inhibition of DEGS1 has been shown to cause an accumulation of dihydroceramides and a subsequent arrest of the cell cycle at the G0/G1 phase in human neuroblastoma cells.[1]

cluster_dhcer_effects Cellular Effects of this compound Accumulation Dihydroceramide_Accumulation This compound Accumulation Autophagy Autophagy Dihydroceramide_Accumulation->Autophagy Apoptosis Apoptosis Dihydroceramide_Accumulation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Dihydroceramide_Accumulation->Cell_Cycle_Arrest ER_Stress ER Stress Dihydroceramide_Accumulation->ER_Stress ER_Stress->Autophagy

Figure 2: Cellular processes affected by this compound.

This compound in Disease

The dysregulation of this compound metabolism has been linked to several human diseases, highlighting its potential as both a biomarker and a therapeutic target.

Cancer

In various cancer cell lines, the accumulation of dihydroceramides through treatment with DEGS1 inhibitors like fenretinide has been shown to induce cytotoxicity, autophagy, and apoptosis.[5][11] This has led to the exploration of DEGS1 inhibitors as potential anti-cancer agents.[11]

Table 1: this compound Fold-Increase in Cancer Cells Upon Fenretinide (4-HPR) Treatment

Cell Line4-HPR Concentration (µM)Fold Increase in Total DihydroceramidesReference
SMS-KCNR Neuroblastoma0.25~1.8[15]
SMS-KCNR Neuroblastoma0.5~2.7[15]
SMS-KCNR Neuroblastoma1.0~5.5[15]
SMS-KCNR Neuroblastoma2.5~11.7[15]
SMS-KCNR Neuroblastoma5.0~18.0[15]
MCF-7/AdrR Breast CancerNot specifiedLarge elevations[12]
HL-60 LeukemiaNot specifiedIncreased[12]
HT-29 Colon CancerNot specifiedIncreased[12]
Metabolic Diseases

Elevated levels of specific this compound species have been associated with insulin (B600854) resistance and type 2 diabetes.[4] Studies in human subjects have shown that serum levels of total dihydroceramides and specific species like C18:0, C20:0, C22:0, C24:0, and C24:1 are inversely correlated with insulin sensitivity.[4] Furthermore, in vitro studies have demonstrated that the administration of dihydroceramides can directly impair insulin sensitivity in myotubes.

Table 2: this compound Levels in Human Subjects with Varying Insulin Sensitivity

Subject GroupTotal Serum Dihydroceramides (Relative Units)C18:0 this compound (Relative Units)Reference
LeanLowerLower[4]
ObeseSignificantly HigherSignificantly Higher[4]
Type 2 DiabetesSignificantly HigherSignificantly Higher[4]
AthletesLowerLower[4]

Note: Relative units are based on comparisons within the cited study.

Neurodegenerative Diseases

Alterations in sphingolipid metabolism, including this compound levels, are increasingly being implicated in neurodegenerative diseases such as Parkinson's disease (PD) and Lewy Body Disease (LBD).[11][16] Lipidomic analyses of post-mortem brain tissue have revealed region-specific changes in this compound levels in these conditions.[1][16] For instance, in LBD, levels of DHC 16:0 were found to be significantly elevated in the caudate, putamen, and globus pallidus, whereas in PD, this species was decreased in the caudate.[11][16]

Table 3: Relative this compound (DHC) Levels in Brain Regions of Parkinson's and Lewy Body Disease Patients

Brain RegionDiseaseDHC 16:0 Levels (Relative to Control)Reference
CaudateParkinson's Disease (PD)Decreased (significant)[11][16]
CaudateLewy Body Disease (LBD)Elevated (significant)[11][16]
PutamenLewy Body Disease (LBD)Elevated (significant)[11][16]
Globus PallidusLewy Body Disease (LBD)Elevated (significant)[11][16]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Quantification of Dihydroceramides by LC-MS/MS

Objective: To accurately quantify the levels of various this compound species in biological samples.

cluster_lcms_workflow LC-MS/MS Workflow for this compound Quantification Sample_Prep Sample Preparation (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample_Prep->Lipid_Extraction LC_Separation Liquid Chromatography (LC) Separation Lipid_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis cluster_apoptosis_workflow Annexin V Apoptosis Assay Workflow Cell_Treatment Treat cells to induce This compound accumulation Harvest_Cells Harvest and wash cells Cell_Treatment->Harvest_Cells Staining Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest_Cells->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Interpretation Interpret Data: Live, Apoptotic, Necrotic Flow_Cytometry->Data_Interpretation

References

The Ins and Outs of an Enigmatic Sphingolipid: A Technical Guide to the Cellular Localization and Transport of Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For decades, dihydroceramides were largely regarded as inert precursors to ceramides (B1148491) within the extensive and complex network of sphingolipid metabolism. However, a growing body of evidence has repositioned these molecules as critical bioactive lipids in their own right. This technical guide provides a comprehensive overview of the cellular localization and transport of dihydroceramide, crucial aspects that dictate its metabolic fate and signaling functions. It delves into its synthesis in the endoplasmic reticulum, its trafficking to the Golgi apparatus and other organelles, and the molecular machinery governing these movements. This document synthesizes current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the implicated pathways to serve as a valuable resource for professionals in biomedical research and drug development.

Cellular Localization of this compound: A Tale of Two Organelles and Beyond

The subcellular location of this compound is intrinsically linked to its function. Its journey begins in the endoplasmic reticulum and extends to various other cellular compartments, where it is either metabolized or participates in signaling cascades.

The Endoplasmic Reticulum: The Hub of this compound Synthesis

The de novo synthesis of all sphingolipids commences in the endoplasmic reticulum (ER).[1] this compound is formed through the acylation of a sphinganine (B43673) backbone by one of six ceramide synthase (CerS) enzymes.[1] This crucial step takes place on the cytosolic face of the ER membrane.[2] The ER, therefore, serves as the primary reservoir of newly synthesized this compound. The specific CerS isoform involved determines the acyl chain length of the resulting this compound, adding a layer of complexity to its subsequent biological activities.[1] The conversion of this compound to ceramide, a pivotal step in sphingolipid metabolism, is also localized to the cytosolic side of the ER.[2][3] This reaction is catalyzed by the enzyme this compound desaturase (DES).[1] The co-localization of both synthesis and initial metabolism underscores the ER's central role in regulating the balance between these two bioactive lipids. In certain pathological conditions, such as in some neurodegenerative diseases, the accumulation and inappropriate retention of this compound in the ER can lead to ER expansion and cellular dysfunction.[4][5]

The Golgi Apparatus: A Processing and Distribution Center

Following its synthesis in the ER, this compound is transported to the Golgi apparatus.[6][7] The Golgi is the main site for the synthesis of more complex sphingolipids, such as dihydrosphingomyelin and dihydroglucosylceramides.[1][8] This spatial separation of synthetic steps necessitates efficient transport mechanisms between the ER and the Golgi. Studies using fluorescently labeled this compound analogs have shown that the natural D-erythro stereoisomer is efficiently transported to the Golgi, while other stereoisomers tend to accumulate in the ER.[6][7] This stereospecificity suggests a protein-mediated transport mechanism rather than simple vesicular flow.[6]

Mitochondria and Lipid Droplets: Emerging Roles in Metabolism and Stress Responses

While the ER and Golgi are the primary sites of this compound metabolism, this lipid has also been found in other organelles, particularly mitochondria and lipid droplets, often in the context of cellular stress. Dihydroceramides are linked to the production of reactive oxygen species in mitochondria and can influence apoptosis.[8] In conditions of nutrient starvation, the breakdown of organelles through autophagy can lead to the accumulation of this compound, which can be mobilized to lipid droplets to buffer its potential cytotoxic effects.[9] The presence of sphingolipid-metabolizing enzymes on the surface of lipid droplets suggests that these organelles may play an active role in remodeling their sphingolipid content.[9]

Mechanisms of this compound Transport: A Multi-faceted Delivery System

The movement of the lipophilic this compound molecule between cellular membranes is a critical process that is tightly regulated. Both protein-mediated non-vesicular transport and vesicular trafficking have been implicated.

Non-Vesicular Transport: The CERT-ainly Important Pathway

The primary mechanism for the transport of ceramide, and by extension this compound, from the ER to the Golgi is a non-vesicular pathway mediated by the Ceramide Transfer Protein (CERT) .[2][10] CERT is a cytosolic protein that can extract a ceramide or this compound molecule from the ER membrane and shuttle it to the Golgi.[2][11] The transfer of this compound by CERT is efficient, highlighting the protein's role in supplying the Golgi with the precursor for complex dihydrosphingolipid synthesis.[10][11]

Vesicular Transport: A Parallel Route

In addition to the CERT-mediated pathway, evidence also suggests the existence of a vesicular transport mechanism for ceramide and likely this compound from the ER to the Golgi.[12] This pathway is thought to be less prominent than the non-vesicular route but may play a role in establishing and maintaining the overall lipid composition of the ER and Golgi membranes.[6]

Other Potential Transport Proteins

Recent research has identified other proteins that may participate in this compound transport. The Microsomal Triglyceride Transfer Protein (MTP) , known for its role in lipoprotein assembly, has been shown to transfer ceramides and may also be involved in this compound transport. Another protein, StarD7 , which is related to CERT, has been found to bind ceramide, suggesting a potential role in its intracellular trafficking, although its transport activity appears less robust than CERT's.

Quantitative Data on this compound Distribution and Transport

Quantifying the precise distribution and transport rates of this compound is technically challenging. However, advances in mass spectrometry and metabolic flux analysis are beginning to provide valuable insights.

ParameterMethodFindingReference(s)
Subcellular Distribution Subcellular fractionation followed by mass spectrometryThis compound synthase activity is predominantly localized to the ER fraction (>90%).[13]
Transport Stereoselectivity Fluorescence microscopy with NBD-labeled stereoisomersThe natural D-erythro isomer of this compound localizes to the Golgi, while other isomers accumulate in the ER.[5][14]
CERT-mediated Transport In vitro lipid transfer assayCERT efficiently transfers C16-dihydroceramide between membranes.[11]
Metabolic Flux Isotope labeling and dynamic metabolic flux analysis (DMFA)Allows for the quantitative measurement of the flow of metabolites through the de novo sphingolipid synthesis pathway, including the rate of this compound formation.[6]

Signaling Pathways Involving this compound

Once considered biologically inert, this compound is now recognized as a key signaling molecule, particularly in the regulation of autophagy, ER stress, and apoptosis.

This compound-Induced Autophagy

The accumulation of this compound is a potent inducer of autophagy, a cellular recycling process.[8] This is primarily mediated through the induction of ER stress.[8] The accumulation of this compound in the ER membrane is thought to alter its biophysical properties, triggering the Unfolded Protein Response (UPR).[3] A key consequence of this ER stress is the inhibition of the Akt/mTORC1 signaling pathway, a major negative regulator of autophagy.[8] This releases the block on the autophagy machinery, leading to the formation of autophagosomes.

Dihydroceramide_Autophagy_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol DhCer This compound Accumulation ER_Stress ER Stress / UPR DhCer->ER_Stress Akt_mTORC1 Akt/mTORC1 Pathway ER_Stress->Akt_mTORC1 Autophagy Autophagy Induction Akt_mTORC1->Autophagy

This compound-induced autophagy pathway.
This compound and the Endoplasmic Reticulum Stress Response

This compound accumulation directly triggers the ER stress response, also known as the Unfolded Protein Response (UPR). This response is a signaling network that aims to restore ER homeostasis. This compound can activate the ATF6 branch of the UPR, seemingly through a direct interaction with the ATF6 protein within the ER membrane. This activation is independent of the accumulation of unfolded proteins, the canonical trigger of the UPR.

Dihydroceramide_ER_Stress_Pathway DhCer This compound Accumulation in ER ATF6 ATF6 Activation DhCer->ATF6 UPR Unfolded Protein Response (UPR) ATF6->UPR Cellular_Response Cellular Response (e.g., Autophagy, Apoptosis) UPR->Cellular_Response

This compound and the ER stress response.
The Dual Role of this compound in Apoptosis

The role of this compound in programmed cell death, or apoptosis, is multifaceted. Generally, it is considered non-apoptotic and can even be protective.[1][2] Ceramide is known to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. This compound, lacking the 4,5-trans double bond, not only fails to form these channels but can actively inhibit their formation by ceramide.[1][2] However, the sustained ER stress and subsequent cytotoxic autophagy triggered by high levels of this compound can ultimately lead to apoptosis.[8]

Dihydroceramide_Apoptosis_Relationship cluster_prolonged Prolonged High Levels Cer Ceramide Mito_Channels Mitochondrial Channel Formation Cer->Mito_Channels Apoptosis Apoptosis Mito_Channels->Apoptosis DhCer This compound DhCer->Mito_Channels Inhibits ER_Stress_Autophagy ER Stress & Cytotoxic Autophagy ER_Stress_Autophagy->Apoptosis DhCer_prolonged This compound DhCer_prolonged->ER_Stress_Autophagy

The dual role of this compound in apoptosis.

Experimental Protocols for Studying this compound Localization and Transport

Investigating the subcellular dynamics of this compound requires a combination of biochemical and cell biology techniques.

Subcellular Fractionation for Lipid Analysis

This method physically separates different organelles, allowing for the quantification of this compound in each fraction by mass spectrometry.

Principle: Cells or tissues are gently lysed to preserve organelle integrity. A series of centrifugation steps at increasing speeds pellets different organelles based on their size and density.

General Protocol:

  • Homogenization: Cells or tissues are homogenized in an isotonic buffer to break the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation (e.g., 1,000 x g): This step pellets nuclei and intact cells. The supernatant contains cytoplasm and other organelles.

  • Medium-Speed Centrifugation (e.g., 10,000 x g): The supernatant from the previous step is centrifuged to pellet mitochondria.

  • High-Speed Centrifugation (Ultracentrifugation, e.g., 100,000 x g): The remaining supernatant is centrifuged at high speed to pellet the microsomal fraction, which contains the ER and Golgi membranes.

  • Lipid Extraction and Analysis: Lipids are extracted from each fraction and this compound levels are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for subcellular fractionation.
Fluorescence Microscopy with NBD-Dihydroceramide

This technique allows for the visualization of this compound trafficking in living or fixed cells.

Principle: A short-chain this compound analog is labeled with a fluorescent dye, NBD (nitrobenzoxadiazole). This probe is introduced to cells and its movement through the secretory pathway is monitored by fluorescence microscopy.

General Protocol (Live-Cell Imaging):

  • Probe Preparation: NBD-C6-dihydroceramide is complexed with bovine serum albumin (BSA) to facilitate its delivery to cells in an aqueous medium.

  • Cell Labeling: Cells grown on glass-bottom dishes are incubated with the NBD-dihydroceramide-BSA complex at a low temperature (e.g., 4°C) to allow the probe to bind to the plasma membrane while minimizing endocytosis.

  • Trafficking: The cells are then warmed to 37°C to initiate internalization and transport of the fluorescent lipid.

  • Imaging: The localization of the NBD fluorescence is monitored over time using a fluorescence microscope. Accumulation of the probe in a perinuclear, reticular pattern is indicative of ER localization, while a compact, juxtanuclear signal is characteristic of the Golgi apparatus.

In Vitro Lipid Transfer Assay

This cell-free assay measures the ability of a protein, such as CERT, to transfer this compound between artificial membranes.

Principle: Two populations of liposomes are prepared: donor liposomes containing a fluorescently labeled this compound and acceptor liposomes without the label. The transfer of the fluorescent lipid from donor to acceptor liposomes in the presence of a purified transport protein is measured.

General Protocol:

  • Liposome Preparation: Donor liposomes (e.g., containing NBD-dihydroceramide) and acceptor liposomes are prepared by extrusion.

  • Transfer Reaction: Donor and acceptor liposomes are mixed with the purified transport protein (e.g., CERT) and incubated at 37°C.

  • Separation of Liposomes: Donor and acceptor liposomes are separated (e.g., by using different surface charges or by agglutination of one population).

  • Quantification: The amount of fluorescent lipid transferred to the acceptor liposomes is quantified using a fluorometer.

Implications for Drug Development

The central role of this compound in cellular processes like autophagy and ER stress has made its metabolic pathway an attractive target for therapeutic intervention, particularly in oncology and metabolic diseases.

This compound Desaturase (DES) as a Drug Target

Inhibiting DES1 leads to the accumulation of this compound and a reduction in ceramide levels.[3] This shift in the this compound/ceramide ratio can be exploited for therapeutic benefit. Several small molecule inhibitors of DES1 have been developed and are under investigation.

InhibitorMechanism of ActionTherapeutic PotentialReference(s)
Fenretinide (4-HPR) Competitive inhibitor of DES1Cancer therapy (induces cytotoxic autophagy), treatment of insulin (B600854) resistance.[3][14]
GT11 Competitive inhibitor of DES1Pharmacological tool to study this compound function, potential for cancer and metabolic disease treatment.[9]
SKI II Dual inhibitor of sphingosine (B13886) kinases and a non-competitive inhibitor of DES1Cancer therapy (sensitizes cells to other chemotherapeutics).[15]

The therapeutic strategy often revolves around inducing cytotoxic autophagy in cancer cells by promoting the accumulation of this compound.[8] In the context of metabolic diseases, reducing ceramide levels by inhibiting DES1 has been shown to improve insulin sensitivity.[3]

Conclusion

This compound has transitioned from being viewed as a mere metabolic intermediate to a key player in cellular signaling and homeostasis. Its synthesis in the ER and subsequent transport to the Golgi and other organelles are tightly regulated processes that are fundamental to its function. The non-vesicular transport mediated by CERT appears to be the major pathway for its delivery to the Golgi, supplemented by a vesicular route. The accumulation of this compound has profound effects on the cell, most notably the induction of ER stress and autophagy, which can dictate cell fate. The enzymes involved in this compound metabolism, particularly DES1, have emerged as promising targets for the development of new therapies for cancer and metabolic disorders. A deeper understanding of the intricate details of this compound localization and transport will undoubtedly pave the way for novel therapeutic strategies that target this enigmatic and potent bioactive lipid.

References

The Emerging Role of Dihydroceramides in Cancer Physiology: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Once considered mere inactive precursors to ceramides (B1148491), dihydroceramides (dhCer) are now stepping into the spotlight as critical bioactive lipids in their own right, with profound implications for cancer biology.[1] An accumulation of research reveals their active participation in pivotal cellular processes that can determine the fate of a cancer cell, including autophagy, apoptosis, and endoplasmic reticulum (ER) stress.[2][3][4] This in-depth technical guide synthesizes the current understanding of the physiological roles of dihydroceramides in cancer, providing researchers and drug development professionals with a comprehensive overview of the core concepts, quantitative data, key experimental protocols, and the intricate signaling pathways involved.

Dihydroceramides: Key Players in Cancer Cell Fate

Dihydroceramides are intermediates in the de novo sphingolipid synthesis pathway, converted to ceramides by the enzyme dihydroceramide desaturase (DEGS).[2] While ceramides are well-established as pro-apoptotic lipids, the accumulation of dihydroceramides has been shown to trigger distinct cellular responses in cancer cells, often leading to cell death or growth arrest.[5] This has positioned the modulation of this compound levels as a promising therapeutic strategy in oncology.

Induction of Autophagy

A growing body of evidence implicates this compound accumulation in the induction of autophagy, a cellular self-degradation process that can have dual roles in cancer, either promoting survival or leading to cell death.[2][6] In many cancer cell types, an increase in intracellular dihydroceramides triggers a form of autophagy that is cytotoxic.[6][7] For instance, the anti-cancer drug ABTL0812 has been shown to increase this compound levels, leading to ER stress-mediated cytotoxic autophagy in cancer cells.[7][8] Similarly, Δ9-tetrahydrocannabinol (THC) induces autophagy-mediated cancer cell death by increasing the this compound to ceramide ratio.[6]

Modulation of Apoptosis

The role of dihydroceramides in apoptosis is more complex and can be context-dependent. While high levels of ceramides are strongly pro-apoptotic, dihydroceramides can exhibit more nuanced effects. Some studies suggest that dihydroceramides can antagonize the pro-apoptotic actions of ceramides by inhibiting the formation of ceramide channels in the mitochondrial outer membrane, a critical step in apoptosis.[2] However, the accumulation of specific long-chain dihydroceramides, such as C22:0 and C24:0, has been linked to caspase-independent cell death in T-cell acute lymphoblastic leukemia.[9]

Triggering Endoplasmic Reticulum (ER) Stress

This compound accumulation is a potent trigger of ER stress.[10] The ER is the primary site of sphingolipid synthesis, and perturbations in this pathway can lead to the accumulation of unfolded or misfolded proteins, activating the Unfolded Protein Response (UPR).[7][11] This ER stress, in turn, can initiate downstream signaling cascades that lead to autophagy and, in some cases, apoptosis.[7][10] The activation of the PERK/eIF2α signaling pathway is a key event in this compound-induced ER stress.

Cell Cycle Arrest

Increased levels of dihydroceramides have been shown to induce cell cycle arrest, primarily at the G1/S transition.[10] This anti-proliferative effect is often linked to the induction of ER stress and autophagy.[10] By halting cell cycle progression, dihydroceramides can inhibit the growth of cancer cells.

Quantitative Data on this compound Levels in Cancer

The following tables summarize key quantitative findings from the literature regarding this compound levels in cancer cells and tissues.

Cancer TypeTissue/Cell LineChange in this compound LevelsConditionReference
Breast CancerHuman Tumor TissueSignificantly higher than normal or peri-tumor tissueN/A[12]
Endometrial CancerHuman Tumor Tissue3- to 4.6-fold increaseN/A[13]
GliomaU87MG cells2.8-fold (C16), 2.9-fold (C24), 4.5-fold (C24:1) increaseTreatment with THC[6]
T-cell ALLCCRF-CEM cells2.9-fold increase in total dihydroceramidesTreatment with sphinganine[9]

Table 1: this compound Levels in Cancer Tissues and Cells. This table highlights the observed changes in this compound concentrations in various cancer types compared to non-malignant conditions or in response to specific treatments.

CompoundCancer Cell LineEffect on this compound LevelsDownstream EffectsReference
ABTL0812Pancreatic (MiaPaca2), Lung (A549)Increase in long-chain dihydroceramidesER stress, cytotoxic autophagy[7][8]
Δ9-tetrahydrocannabinol (THC)Glioma (U87MG)Increased this compound:ceramide ratioCytotoxic autophagy, apoptosis[6]
Fenretinide (4-HPR)Neuroblastoma (SMS-KCNR)Increased dihydroceramidesCytotoxicity[9]
ResveratrolGastric Cancer (HGC-27)Increased dihydroceramidesAutophagy (non-cytotoxic)[14]
Sphingosine Kinase 2 Inhibitor (ABC294640)Prostate CancerAccumulation of dihydroceramidesReduced cell growth
Gamma-tocotrienol (Vitamin E)Cancer CellsElevated this compound levelsCellular stress, autophagy, early apoptosis[2]

Table 2: Effects of Bioactive Compounds on this compound Levels and Cancer Cell Fate. This table summarizes the impact of various therapeutic agents and natural compounds on this compound metabolism and the subsequent physiological responses in cancer cells.

Signaling Pathways Involving Dihydroceramides in Cancer

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by dihydroceramides in cancer cells.

Caption: Overview of this compound metabolism and its impact on cancer cell fate.

Dihydroceramide_ER_Stress_Autophagy cluster_er_stress Endoplasmic Reticulum Stress cluster_autophagy Autophagy Induction This compound This compound Accumulation UPR Unfolded Protein Response (UPR) This compound->UPR PERK PERK UPR->PERK eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP (DDIT3) ATF4->CHOP TRIB3 TRIB3 ATF4->TRIB3 AKT_mTORC1 AKT-mTORC1 Axis TRIB3->AKT_mTORC1 inhibition Autophagy_Machinery Autophagy Machinery (ATG proteins) AKT_mTORC1->Autophagy_Machinery inhibition Autophagosome Autophagosome Formation Autophagy_Machinery->Autophagosome Cytotoxic_Autophagy Cytotoxic Autophagy Autophagosome->Cytotoxic_Autophagy

Caption: this compound-induced ER stress and cytotoxic autophagy signaling cascade.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to investigate the roles of dihydroceramides in cancer.

Quantification of Dihydroceramides by LC-MS/MS

Objective: To accurately measure the levels of different this compound species in biological samples.

Protocol:

  • Lipid Extraction:

    • Homogenize cell pellets or tissue samples in a methanol-based solvent.

    • For quantitative analysis, spike samples with an internal standard solution (e.g., C17-dihydroceramide).

    • Perform a two-phase liquid-liquid extraction using chloroform, methanol, and a salt solution (e.g., 0.74% KCl).

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[3]

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ a binary solvent gradient system. A common system consists of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/tetrahydrofuran with 0.1% formic acid).[3]

    • The gradient is programmed to separate the different sphingolipid species based on their polarity.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform analysis on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for each this compound species and monitoring a specific fragment ion after collision-induced dissociation.

    • Quantify the endogenous dihydroceramides by comparing their peak areas to that of the internal standard.

This compound Desaturase (DEGS) Activity Assay

Objective: To measure the enzymatic activity of DEGS, the enzyme that converts dihydroceramides to ceramides.

Protocol (In Vitro):

  • Preparation of Microsomes or Cell Homogenates:

    • Isolate microsomes from liver tissue or prepare total cell homogenates from cultured cells.

    • Determine the protein concentration of the homogenate.

  • Enzyme Reaction:

    • The assay measures the formation of tritiated water from a radiolabeled this compound substrate (e.g., N-octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine).[15][16]

    • Incubate the cell homogenate (containing DEGS) with the radiolabeled substrate and NADH as a cofactor at 37°C.

    • The reaction mixture also contains an unlabeled this compound substrate.

  • Separation and Quantification:

    • Stop the reaction and separate the tritiated water from the unreacted substrate using a C18 solid-phase extraction column.

    • Measure the radioactivity of the collected eluate (containing the tritiated water) using a scintillation counter.

    • The amount of radioactivity is proportional to the DEGS activity.

Assessment of Autophagy by Western Blot for LC3B

Objective: To monitor the induction of autophagy by detecting the conversion of LC3B-I to LC3B-II.

Protocol:

  • Cell Lysis:

    • Treat cells with the compound of interest (e.g., a this compound-inducing agent). Include a negative control (vehicle) and a positive control (e.g., chloroquine, which blocks autophagosome-lysosome fusion, leading to LC3B-II accumulation).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel. The higher percentage gel is crucial for resolving the small difference in molecular weight between LC3B-I and LC3B-II.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against LC3B.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.[1][6]

  • Analysis:

    • Quantify the band intensities for LC3B-I and LC3B-II. An increase in the LC3B-II/LC3B-I ratio or the absolute amount of LC3B-II is indicative of an increase in autophagosome formation.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing to prevent clumping.

    • Incubate the cells in ethanol for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. RNase A is essential to degrade RNA, which can also be stained by PI.[12]

    • Incubate the cells in the staining solution in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., FL2 or FL3).

    • Analyze the DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Cell Viability MTT Assay

Objective: To assess the effect of this compound modulation on cancer cell viability.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with varying concentrations of the test compound (e.g., a DEGS inhibitor or exogenous this compound). Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[17][18]

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

Conclusion and Future Directions

The expanding body of research on dihydroceramides has firmly established their significance as bioactive signaling molecules in cancer. Their ability to induce cytotoxic autophagy, modulate apoptosis, and trigger ER stress-mediated cell death pathways presents exciting new avenues for therapeutic intervention. The targeting of this compound metabolism, particularly through the inhibition of DEGS1, is a promising strategy for the development of novel anti-cancer drugs.

Future research should focus on further elucidating the context-dependent roles of different this compound species, identifying the specific protein targets through which they exert their effects, and exploring the potential of combination therapies that leverage the pro-death effects of this compound accumulation. A deeper understanding of these complex lipids will undoubtedly pave the way for more effective and targeted cancer treatments.

References

Dihydroceramide Accumulation in Response to Hypoxia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms, cellular consequences, and experimental methodologies related to the accumulation of dihydroceramides (DHCs) in response to hypoxic conditions. It is designed to serve as a comprehensive resource for professionals in the fields of cell biology, oncology, and pharmacology.

Executive Summary

Cellular adaptation to low oxygen environments (hypoxia) involves a complex network of signaling pathways. A significant and increasingly recognized component of this response is the alteration of sphingolipid metabolism, leading to the accumulation of dihydroceramides. This accumulation is not a passive byproduct of cellular stress but an active process with significant implications for cell proliferation and survival. The core mechanism involves the direct, oxygen-dependent inhibition of dihydroceramide desaturase (DEGS), the enzyme responsible for converting this compound to ceramide in the de novo sphingolipid synthesis pathway. This guide will detail the underlying biochemistry, present key quantitative data, outline relevant experimental protocols, and visualize the involved pathways.

Core Mechanism of this compound Accumulation

Under hypoxic conditions, a rapid and marked up-regulation of dihydroceramides is observed across various mammalian cell types and in vivo models.[1] This increase affects all DHC species and is directly proportional to the depth and duration of the hypoxia.[1] The primary mechanism is the inhibition of the enzyme this compound desaturase (DEGS), which catalyzes the final step in the de novo synthesis of ceramides.

The Role of this compound Desaturase (DEGS)

DEGS introduces a critical 4,5-trans double bond into the this compound backbone to form ceramide.[2] This enzymatic step is oxygen-dependent. In low oxygen conditions, the activity of DEGS is rapidly and reversibly inhibited, leading to a bottleneck in the pathway and the subsequent accumulation of its substrate, this compound.[1] Upon reoxygenation, DEGS activity is restored, and the accumulated dihydroceramides are converted to ceramides, leading to a transient increase in the latter.[1]

Independence from Hypoxia-Inducible Factor (HIF)

A crucial aspect of this response is its independence from the canonical hypoxia-inducible factor (HIF) signaling pathway.[1][3] While HIFs are master regulators of the transcriptional response to hypoxia, the accumulation of this compound appears to be a more direct consequence of the lack of oxygen as a substrate for the DEGS enzyme. This positions DEGS as a direct oxygen sensor.[1]

Dependence on De Novo Sphingolipid Synthesis

The accumulation of dihydroceramides under hypoxia is contingent upon an active de novo sphingolipid synthesis pathway. The process begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[1][4] Inhibition of SPT with specific inhibitors, such as myriocin, attenuates the hypoxia-induced rise in dihydroceramides, confirming the pathway's essential role.[1]

Signaling Pathway and Logic

The signaling cascade is a direct metabolic consequence of oxygen deprivation affecting a key enzymatic step.

Hypoxia_DHC_Pathway Hypoxia Hypoxia (Low O2) DEGS This compound Desaturase (DEGS1/DEGS2) Hypoxia->DEGS Inhibition Ceramide Ceramide DEGS->Ceramide Catalyzes Conversion DeNovo De Novo Sphingolipid Synthesis Pathway DHC This compound (DHC) DeNovo->DHC Produces DHC->DEGS Substrate Proliferation Cell Proliferation DHC->Proliferation Inhibition Lipidomics_Workflow Start Cell Pellet from Normoxic/Hypoxic Conditions Spike Spike with Internal Standard (e.g., C17:0 DHC/Cer) Start->Spike Extract Lipid Extraction (e.g., Bligh-Dyer or Chloroform:Methanol) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in LC-MS Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis (e.g., Triple Quadrupole in MRM mode) Reconstitute->LCMS Analysis Data Analysis: Quantify DHC and Ceramide Species LCMS->Analysis

References

An In-depth Guide to the Structure and Biophysical Properties of Dihydroceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), or N-acyl-sphinganines, are a class of sphingolipids that have long been considered mere metabolic precursors to the more extensively studied ceramides (B1148491) (Cer).[1] However, a growing body of evidence has illuminated their distinct and crucial roles in a multitude of cellular processes, including autophagy, cell cycle regulation, and stress responses.[1][2] Structurally similar yet biophysically distinct from ceramides, dihydroceramides are emerging as critical bioactive molecules and potential therapeutic targets. Their accumulation or depletion is linked to various pathologies, from metabolic diseases to cancer.[1]

This technical guide provides a comprehensive overview of the molecular structure and biophysical properties of dihydroceramides. It details the key structural distinctions that drive their unique behavior within cellular membranes, summarizes quantitative biophysical data, outlines common experimental protocols for their study, and visualizes the core metabolic pathway that governs their synthesis.

Molecular Structure of Dihydroceramides

At its core, the structure of a dihydroceramide consists of two primary components: a sphingoid base and a fatty acid, joined by an amide linkage.[3][4]

  • Sphingoid Base: The defining sphingoid base in dihydroceramides is sphinganine (B43673) , also known as dihydrosphingosine.[3]

  • Fatty Acid: An N-acyl chain is attached to the amino group of the sphinganine base. This fatty acid can vary significantly in length, typically ranging from short-chain (e.g., C6) to very-long-chain (e.g., C24 and beyond).[4][5] The specific length is determined by the action of one of six (dihydro)ceramide synthase enzymes (CerS), each exhibiting preference for particular acyl-CoA chain lengths.[2][6]

The fundamental distinction between a this compound and a ceramide lies in the saturation of the sphingoid base. Dihydroceramides possess a fully saturated sphinganine backbone. In contrast, ceramides are formed when the enzyme this compound Desaturase 1 (DES1) introduces a critical trans-double bond between carbons 4 and 5 of the sphinganine base.[1][7][8] This seemingly minor structural alteration has profound consequences for the molecule's biophysical properties and its biological activity.[1][8]

G cluster_DHC This compound (dhCer) cluster_C Ceramide (Cer) DHC_structure Sphinganine (Saturated Backbone) DHC_acyl N-Acyl Chain (Variable Length) DHC_structure->DHC_acyl Amide Bond C_structure Sphingosine (C4=C5 Double Bond) DHC_structure->C_structure DES1 Enzyme Introduces Double Bond C_acyl N-Acyl Chain (Variable Length) C_structure->C_acyl Amide Bond

Caption: Structural comparison of this compound and Ceramide.

De Novo Sphingolipid Biosynthesis Pathway

Dihydroceramides are key intermediates in the de novo synthesis of all sphingolipids. This evolutionarily conserved pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[1][2]

G cluster_enzymes Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine (Dihydrosphingosine) Keto->Sphinganine 3-KR dhCer This compound Sphinganine->dhCer CerS (1-6) Cer Ceramide dhCer->Cer DES1 Complex Complex Sphingolipids (e.g., Sphingomyelin) Cer->Complex SMS, etc. SPT_label SPT: Serine Palmitoyltransferase KR_label 3-KR: 3-Ketosphinganine Reductase CerS_label CerS: (Dihydro)ceramide Synthase DES1_label DES1: this compound Desaturase 1 SMS_label SMS: Sphingomyelin Synthase G cluster_dsc DSC Analysis start Start: Prepare Lipid Film (e.g., POPC + dhCer in Chloroform) step1 Hydrate Film with Buffer (Vortex above Tm) start->step1 step2 Freeze-Thaw Cycles (Optional) (For solute equilibration) step1->step2 step3 Extrude through 100nm Filter (11-21 passes above Tm) step2->step3 end_luvs Result: LUV Suspension step3->end_luvs dsc_load Load LUVs into DSC Sample Pan end_luvs->dsc_load Use for DSC dsc_scan Scan Temperature (e.g., 1°C/min) dsc_load->dsc_scan dsc_analyze Analyze Heat Capacity vs. Temp Plot dsc_scan->dsc_analyze dsc_result Determine Tm dsc_analyze->dsc_result

References

The Emerging Role of Dihydroceramide in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroceramide, an immediate precursor to ceramide in the de novo sphingolipid synthesis pathway, is no longer considered a mere intermediate. A growing body of evidence implicates the accumulation of this compound as a key pathological event in a range of neurodegenerative diseases. This technical guide synthesizes the current understanding of this compound's role in neurodegeneration, focusing on the molecular mechanisms of its toxicity, its association with specific disorders, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of neurodegenerative diseases and identify novel therapeutic targets.

Introduction: The Sphingolipid Pathway and the Rise of this compound

Sphingolipids are a class of lipids that are integral to the structural and functional integrity of cell membranes, particularly in the central nervous system (CNS).[1] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps to produce ceramide, the central hub of sphingolipid metabolism.[2] For many years, ceramide was the primary focus of research due to its established roles in apoptosis, cell signaling, and inflammation.[3][4][5] Its precursor, this compound (dhCer), which differs from ceramide only by the absence of a double bond in the sphingoid backbone, was largely overlooked.

However, recent research has illuminated the critical importance of the enzyme this compound desaturase (DEGS1), which converts this compound to ceramide.[6][7][8] Genetic defects in DEGS1 or its dysfunction lead to the pathological accumulation of this compound, which has been shown to be a primary driver of neurodegeneration in several contexts.[6][8][9] This guide will delve into the molecular consequences of this compound accumulation and its implications for diseases such as hypomyelinating leukodystrophy, amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and Huntington's disease.

The Molecular Mechanisms of this compound Neurotoxicity

The accumulation of this compound triggers a cascade of cellular stress responses, primarily originating in the endoplasmic reticulum (ER), where the final steps of its synthesis occur.[6][7]

2.1. Endoplasmic Reticulum Stress and Disrupted Homeostasis

Loss of DEGS1 function leads to a massive buildup of this compound within the ER.[6][9] This accumulation is thought to disrupt ER membrane integrity and function, leading to:

  • ER Expansion and Swelling: The physical accumulation of this compound causes significant morphological changes in the ER, including expansion and swelling, particularly in glial cells.[6][7][10]

  • Unfolded Protein Response (UPR): While not always the primary response, prolonged ER stress due to this compound accumulation can activate the UPR, a signaling network aimed at restoring ER homeostasis. However, chronic activation of the UPR can ultimately lead to apoptosis.

  • Disruption of Lipid Droplet Homeostasis: this compound accumulation has been shown to deplete lipid droplets, which are crucial for storing neutral lipids and buffering against lipotoxicity.[6][9] This suggests a broader disruption of lipid metabolism within the cell.

2.2. Glial Cell Dysfunction and Secondary Neuronal Death

A key finding in recent research is that the primary site of this compound-induced pathology is often in glial cells, such as oligodendrocytes and astrocytes, rather than neurons themselves.[6][11]

  • Failure of Neuronal Ensheathment: In models of DEGS1 deficiency, glial cells exhibit a failure to properly enwrap neurons, a critical process for neuronal support and insulation.[6][7]

  • Glial Swelling and Morphological Defects: The accumulation of this compound leads to severe morphological defects in glial cells, impairing their supportive functions.[6][10]

  • Secondary Neuronal Degeneration: The dysfunction and death of glial cells ultimately lead to the degeneration and death of neurons as a secondary consequence.[6][7] This highlights the critical role of glia in maintaining neuronal health.

The following diagram illustrates the proposed signaling pathway leading from DEGS1 dysfunction to neurodegeneration.

Caption: Signaling pathway of this compound-induced neurodegeneration.

This compound in Specific Neurodegenerative Diseases

The role of this compound accumulation is being investigated in a growing number of neurodegenerative disorders.

3.1. Hypomyelinating Leukodystrophy-18 (HLD-18)

HLD-18 is a rare, severe pediatric neurodegenerative disorder caused by bi-allelic mutations in the DEGS1 gene.[6][8] This genetic defect directly leads to a loss of DEGS1 function and subsequent massive accumulation of this compound, resulting in profound hypomyelination and neurodegeneration.[6][8][9]

3.2. Amyotrophic Lateral Sclerosis (ALS)

Evidence suggests a link between this compound and some forms of ALS. Gain-of-function mutations in components of the serine palmitoyltransferase (SPT) complex, the rate-limiting enzyme in sphingolipid synthesis, have been identified in juvenile ALS.[6][12] These mutations lead to an overall increase in sphingolipid biosynthesis, with dihydroceramides showing the most significant relative increase.[6][8] This suggests that in these cases, DEGS1 activity becomes a bottleneck, leading to the pathological accumulation of its substrate.

3.3. Alzheimer's Disease (AD)

Studies on post-mortem brain tissue from AD patients and in cellular models have revealed alterations in sphingolipid metabolism. Some studies have reported elevated levels of this compound in AD brains and iPS-derived neurons from AD patients.[13] However, other studies have found elevated levels of ceramide, suggesting a more complex dysregulation of the entire sphingolipid pathway in AD.[14][15][16] The precise role of this compound in AD pathogenesis is still under active investigation.

3.4. Huntington's Disease (HD)

Research in experimental models of Huntington's disease has indicated a defect in the de novo sphingolipid synthesis pathway.[17][18] Specifically, a reduction in the expression of genes encoding for enzymes upstream of this compound synthesis has been observed, leading to decreased levels of dihydrosphingosine and this compound in the brains of HD model mice.[17][18] This suggests that a disruption in the production of this compound and downstream sphingolipids may contribute to HD pathology, contrasting with the accumulation seen in other disorders.

Quantitative Data on this compound Levels in Neurodegenerative Diseases

The following table summarizes the reported changes in this compound levels across different neurodegenerative diseases and model systems. It is important to note that the methods of quantification and the specific this compound species analyzed can vary between studies.

Disease/ModelTissue/Cell TypeThis compound (dhCer) Level ChangeReference(s)
Hypomyelinating Leukodystrophy-18 (HLD-18) Patient PlasmaIncreased[6][8]
Drosophila model (loss of ifc/DEGS1)Massive Accumulation[6][9]
Amyotrophic Lateral Sclerosis (ALS) Juvenile ALS patient plasma (SPTLC1/2 mutations)Greatest relative increase among sphingolipids[6][8]
SOD1(G86R) mouse model spinal cord and muscleDysregulated[19]
Alzheimer's Disease (AD) AD patient brain tissueElevated[13]
iPS-derived neurons from AD patientsElevated[13]
Huntington's Disease (HD) Brain tissue from manifest HD miceDecreased (specifically C18:0)[17][18]

Experimental Protocols

Accurate measurement of this compound levels and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.

5.1. Measurement of this compound Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids.

5.1.1. Experimental Workflow

LCMS_Workflow Sample_Collection 1. Sample Collection (Tissue, Cells, Plasma) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) Sample_Collection->Lipid_Extraction Drying_Reconstitution 3. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_Separation 4. Liquid Chromatography Separation (HILIC or Reversed-Phase) Drying_Reconstitution->LC_Separation MS_Detection 5. Tandem Mass Spectrometry Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis by LC-MS/MS.

5.1.2. Detailed Protocol

  • Sample Preparation and Lipid Extraction:

    • For tissues, homogenize a known weight of tissue in a suitable buffer. For cultured cells, collect a known number of cells.

    • Perform a lipid extraction using a modified Bligh-Dyer method.[20] Briefly, add a mixture of chloroform (B151607):methanol:water (2:1:0.8, v/v/v) to the sample.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

    • Centrifuge to separate the aqueous and organic phases. The lipids will be in the lower organic phase.

    • Carefully collect the lower organic phase.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator.[20]

    • Reconstitute the dried lipid extract in a solvent compatible with the LC mobile phase, such as the initial mobile phase of the chromatography gradient.[20]

  • LC-MS/MS Analysis:

    • Chromatography: Use either Hydrophilic Interaction Liquid Chromatography (HILIC) for separation based on headgroup polarity or a C18 reversed-phase column for separation based on acyl chain length.[20][21]

      • HILIC Method Example:

        • Column: Sub-2 µm particle size HILIC column.

        • Mobile Phase A: Acetonitrile with 0.2% formic acid.

        • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

        • Gradient: A gradient from high organic to increasing aqueous content.[20][21]

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for targeted quantification of different this compound species. This involves selecting a specific precursor ion (the molecular ion of the this compound of interest) and a specific product ion (a characteristic fragment generated upon collision-induced dissociation).[22]

  • Quantification:

    • Generate a standard curve using known concentrations of this compound standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the initial amount of tissue or number of cells.

5.2. This compound Desaturase (DEGS1) Activity Assay

DEGS1 activity can be measured both in vitro using cell or tissue homogenates and in situ in living cells.

5.2.1. In Vitro DEGS1 Activity Assay (Radiometric)

This assay measures the formation of tritiated water from a radiolabeled this compound substrate.[23][24][25]

  • Preparation of Cell/Tissue Homogenate:

    • Prepare a total cell homogenate from cultured cells or tissue.[11][23]

    • Determine the protein concentration of the homogenate.

  • Reaction Setup:

    • In a reaction tube, combine the cell homogenate (e.g., 100-400 µg of protein), a reaction buffer (e.g., 20 mM bicine, pH 8.5, 50 mM NaCl, 50 mM sucrose), and NADH as a cofactor (e.g., 2 mM).[24][25]

    • Prepare the substrate mixture containing a labeled substrate (e.g., N-octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine) and an unlabeled substrate.[24][25]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate mixture to the reaction tube.

    • Incubate at 37°C for a defined period (e.g., 20 minutes) within the linear range of the assay.[24]

  • Stopping the Reaction and Separation:

    • Stop the reaction by adding a chloroform/methanol mixture.[25]

    • Add water and centrifuge to separate the phases. The tritiated water will be in the upper aqueous phase.

  • Quantification:

    • Take an aliquot of the aqueous phase and measure the radioactivity using liquid scintillation counting.

    • Calculate the enzyme activity, typically expressed as pmol of product formed per mg of protein per hour.

5.2.2. In Situ DEGS1 Activity Assay (LC-MS/MS-based)

This assay measures the conversion of a synthetic this compound analog to its desaturated product in living cells.[11][23][24]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a synthetic, cell-permeable this compound analog (e.g., C12-dhCCPS) for a specific duration (e.g., 1 hour).[11][23]

  • Experimental Treatment:

    • After labeling, treat the cells with the experimental compounds or conditions being investigated.

  • Lipid Extraction and Analysis:

    • Collect the cells, wash with PBS, and perform a lipid extraction as described in section 5.1.2.

    • Analyze the lipid extract by LC-MS/MS to quantify the levels of both the this compound analog substrate (e.g., C12-dhCCPS) and its desaturated product (e.g., C12-CCPS).[23][24]

  • Calculation of Activity:

    • Calculate the percentage of conversion of the substrate to the product to determine the cellular activity of DEGS1.

Therapeutic Strategies Targeting this compound Metabolism

The central role of this compound accumulation in the pathology of certain neurodegenerative diseases makes its metabolic pathway an attractive target for therapeutic intervention.

6.1. Inhibition of Upstream Enzymes

One potential strategy is to reduce the production of this compound by inhibiting enzymes upstream in the de novo synthesis pathway, such as serine palmitoyltransferase (SPT) or ceramide synthase (CerS).[6] Pharmacological or genetic inhibition of ceramide synthase has been shown to suppress neurodegeneration in models of DEGS1 deficiency.[6][7][8]

6.2. Enhancement of DEGS1 Activity

For diseases caused by DEGS1 deficiency, strategies aimed at restoring or enhancing DEGS1 activity could be beneficial. This could involve gene therapy approaches or the development of small molecule activators of DEGS1.

6.3. Modulating Downstream Effects

Targeting the downstream consequences of this compound accumulation, such as ER stress and glial cell dysfunction, represents another therapeutic avenue. For example, compounds that alleviate ER stress or support glial cell health could potentially mitigate the neurotoxic effects of this compound.

Conclusion and Future Directions

The identification of this compound accumulation as a pathogenic mechanism in neurodegenerative diseases represents a significant advancement in our understanding of these complex disorders. The focus on glial cell pathology as a primary event driven by this compound toxicity opens up new avenues for research and therapeutic development.

Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound disrupts ER function and lipid homeostasis.

  • Expanding the investigation of this compound's role to a wider range of neurodegenerative diseases.

  • Developing and validating biomarkers based on this compound and other sphingolipids for the early diagnosis and monitoring of disease progression.

  • Discovering and developing novel therapeutic agents that specifically target the this compound metabolic pathway.

By continuing to unravel the complexities of this compound metabolism and its role in neurodegeneration, we can move closer to developing effective treatments for these devastating diseases.

References

Dihydroceramide Signaling Pathways in Cell Proliferation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

For many years, dihydroceramides (dhCers), the immediate precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, were considered biologically inert intermediates. However, a growing body of research has illuminated their crucial role as bioactive signaling molecules, particularly in the regulation of cell proliferation.[1][2] The accumulation of dhCers, often through the inhibition of the enzyme dihydroceramide desaturaturase (DEGS), has been shown to impact fundamental cellular processes including cell cycle arrest, autophagy, and apoptosis.[3][4] Dysregulation of dhCer metabolism is increasingly implicated in the pathology of various cancers, making it a promising target for novel therapeutic interventions.[5][6] This in-depth technical guide provides a comprehensive overview of the core this compound signaling pathways that influence cell proliferation, detailed experimental protocols for their investigation, and a summary of key quantitative data to support further research and drug development in this burgeoning field.

The Core of this compound Signaling: The De Novo Sphingolipid Synthesis Pathway

Dihydroceramides are synthesized in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway.[3] The final step in the synthesis of ceramides from dhCers is catalyzed by the enzyme this compound desaturase (DEGS), which introduces a critical 4,5-trans-double bond into the sphingoid backbone. The inhibition of DEGS1 is a key experimental strategy to induce the accumulation of endogenous dhCers and elucidate their signaling functions.[7]

G De Novo Sphingolipid Synthesis Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR This compound This compound (dhCer) Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DEGS1 Inhibitor DEGS1 Inhibitors (e.g., Fenretinide, XM462) Inhibitor->this compound inhibition of conversion G dhCer-Induced Cell Cycle Arrest dhCer This compound Accumulation PP1_PP2A Protein Phosphatase (e.g., PP1) dhCer->PP1_PP2A activates pRb Phosphorylated Rb (pRb) PP1_PP2A->pRb dephosphorylates Rb Hypophosphorylated Rb pRb->Rb E2F E2F Transcription Factors Rb->E2F sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes activates transcription Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest E2F->Cell_Cycle_Arrest inhibition of transcription leads to G1_S_Genes->Cell_Cycle_Arrest leads to G dhCer-Induced ER Stress and Autophagy dhCer This compound Accumulation in ER ER_Stress ER Stress dhCer->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR eIF2a p-eIF2α UPR->eIF2a XBP1s spliced XBP1 UPR->XBP1s Autophagy Autophagy eIF2a->Autophagy XBP1s->Autophagy Cell_Fate Cell Survival or Death Autophagy->Cell_Fate G LC-MS/MS Workflow for dhCer Quantification Sample_Prep Sample Preparation (Cell Lysis, Lipid Extraction) LC_Separation Liquid Chromatography (Reverse-Phase Separation) Sample_Prep->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Data_Analysis Data Analysis (Quantification against Internal Standards) MS_Detection->Data_Analysis

References

The Specificity of Ceramide Synthases in Dihydroceramide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and insulin (B600854) signaling.[1] The N-acyl chain length of ceramide is a critical determinant of its biological function, and this diversity is primarily established by a family of six mammalian ceramide synthases (CerS1-6).[1][2] These enzymes are located in the endoplasmic reticulum and catalyze the N-acylation of a sphingoid base, such as sphinganine (B43673) (dihydrosphingosine), with a fatty acyl-CoA to form dihydroceramide. This compound is then subsequently desaturated to form ceramide.[1][3] This guide provides a comprehensive overview of the substrate specificity of the six CerS isoforms for this compound synthesis, details key experimental protocols for their study, and presents this information in a clear, structured format for researchers in the field.

Ceramide Synthesis Pathway

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA and proceeds through several steps to produce sphinganine. The ceramide synthases then catalyze the crucial step of attaching a fatty acyl chain to sphinganine, thereby determining the acyl chain length of the resulting this compound and, ultimately, the ceramide.

De_Novo_Ceramide_Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA 3_Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->3_Ketosphinganine SPT Sphinganine Sphinganine (Dihydro-sphingosine) 3_Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS1-6 Fatty_Acyl_CoA Fatty Acyl-CoA (C14-C34) Fatty_Acyl_CoA->this compound Ceramide Ceramide This compound->Ceramide DEGS1/2 CerS_Specificity cluster_CerS Ceramide Synthases cluster_AcylCoA Fatty Acyl-CoAs CerS1 CerS1 C18_CoA C18:0 CerS1->C18_CoA CerS2 CerS2 C22_CoA C22:0 CerS2->C22_CoA C24_CoA C24:0 CerS2->C24_CoA CerS3 CerS3 C26_CoA C26:0 CerS3->C26_CoA CerS4 CerS4 CerS4->C18_CoA C20_CoA C20:0 CerS4->C20_CoA CerS5 CerS5 C16_CoA C16:0 CerS5->C16_CoA CerS6 CerS6 C14_CoA C14:0 CerS6->C14_CoA CerS6->C16_CoA CerS_Assay_Workflow Start Start: Tissue or Cell Sample Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei) Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation (remove mitochondria) Centrifugation1->Centrifugation2 Ultracentrifugation Ultracentrifugation (pellet microsomes) Centrifugation2->Ultracentrifugation Microsomes Microsomal Fraction Ultracentrifugation->Microsomes Assay In Vitro CerS Assay (add sphinganine & fatty acyl-CoA) Microsomes->Assay Extraction Lipid Extraction Assay->Extraction Analysis Analysis (LC-MS/MS or TLC) Extraction->Analysis Data Quantitative Data Analysis->Data

References

The Unseen Architect: Dihydroceramide's Profound Influence on Membrane Fluidity and Integrity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, dihydroceramide (DHC) was relegated to the sidelines of cellular biology, viewed merely as an inert precursor to the well-studied bioactive lipid, ceramide. However, a paradigm shift is underway. A growing body of evidence illuminates this compound's crucial and distinct roles in modulating the biophysical properties of cellular membranes, thereby impacting a cascade of downstream signaling events. This technical guide provides a comprehensive exploration of this compound's impact on membrane fluidity and integrity, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to empower researchers and drug development professionals in their pursuit of novel therapeutic strategies.

This compound and Membrane Fluidity: A Tale of Two Lipids

The primary structural difference between this compound and ceramide lies in the absence of a C4-C5 trans-double bond in the sphingoid backbone of DHC. This seemingly subtle variation has profound consequences for lipid packing and, consequently, membrane fluidity.

Membranes enriched with this compound exhibit decreased fluidity compared to those containing ceramide. The saturated nature of the this compound backbone allows for tighter packing of lipid molecules, leading to a more ordered and rigid membrane structure. In contrast, the double bond in ceramide introduces a kink in the acyl chain, disrupting close packing and increasing membrane fluidity.

Quantitative Analysis of Membrane Fluidity

The following table summarizes quantitative data from studies investigating the effects of this compound and ceramide on membrane fluidity, primarily using fluorescence-based techniques.

ParameterLipid SpeciesCell/Model SystemValueReference
Laurdan Generalized Polarization (GP) ControlCHO Cells0.182 ± 0.002[1]
Ceramide (40 µM)CHO Cells0.202 ± 0.003[1]
Fluorescence Anisotropy (TMA-DPH) ControlCHO Cells0.283 ± 0.002[1]
Ceramide (40 µM)CHO Cells0.300 ± 0.002[1]

Note: While direct comparative studies with this compound using these specific metrics were not found in the literature reviewed, the data for ceramide indicates a significant increase in membrane order (higher GP and anisotropy values) compared to control. It is inferred from qualitative descriptions in multiple sources that this compound would induce an even greater increase in membrane order due to its saturated nature.

Impact of this compound on Membrane Integrity and Permeability

The integrity of a cell membrane is paramount for maintaining cellular homeostasis. This compound's influence on lipid packing directly translates to alterations in membrane permeability.

Studies have shown that membranes containing long-chain dihydroceramides have permeability comparable to or only slightly greater than those with long-chain ceramides (B1148491). However, a significant difference emerges with shorter acyl chains. Membranes with short-chain dihydroceramides are considerably less permeable than their ceramide counterparts. This suggests that the tight packing induced by the saturated backbone of this compound can, under certain conditions, form a more robust barrier.

Quantitative Analysis of Membrane Permeability

The table below presents quantitative data on the relative permeability of membranes containing this compound versus ceramide.

Permeability MarkerLipid CompositionRelative Permeability (DHC vs. Cer)Reference
Water Loss, Electrical Impedance, Theophylline, IndomethacinModel skin lipid membranes with short-chain lipidsUp to 6-fold less permeable with this compound[2]
Various markersModel skin lipid membranes with long-chain lipidsComparable to slightly greater (up to 35% higher) with this compound[2]
IndomethacinModel skin lipid membranes with unnatural l-threo-isomers5-fold higher with l-threo-CerNdS (this compound) compared to natural d-erythro-Cer[3]

Experimental Protocols

A variety of sophisticated techniques are employed to elucidate the biophysical effects of this compound on membranes. Below are detailed methodologies for key experiments.

Measurement of Membrane Fluidity using Laurdan GP Assay

Principle: Laurdan is a fluorescent probe whose emission spectrum is sensitive to the polarity of its environment. In more ordered, less hydrated membranes, the emission maximum shifts to shorter wavelengths (blue shift), while in more fluid, hydrated membranes, it shifts to longer wavelengths (red shift). The Generalized Polarization (GP) value is calculated from the intensities at these two wavelengths and provides a quantitative measure of membrane fluidity.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or ceramide for the specified duration. Include a vehicle control.

  • Laurdan Staining:

    • Prepare a stock solution of Laurdan (e.g., 2 mM in DMSO).

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with Laurdan staining solution (e.g., 5 µM in PBS) for 30-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • Wash cells with PBS to remove excess probe.

    • Measure fluorescence intensity using a fluorescence spectrophotometer or a plate reader equipped with appropriate filters.

    • Set the excitation wavelength to 350 nm.

    • Measure emission intensities at 440 nm (I440) and 490 nm (I490).

  • GP Calculation:

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).

    • Higher GP values indicate lower membrane fluidity (more ordered).

experimental_workflow_laurdan

Assessment of Membrane Integrity using Propidium Iodide (PI) Assay

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane integrity is compromised, PI enters the cell and binds to DNA, exhibiting a significant increase in fluorescence.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound, ceramide, or a positive control for membrane damage (e.g., digitonin).

  • Cell Harvesting: Gently harvest cells (e.g., by trypsinization for adherent cells) and wash with PBS.

  • PI Staining:

    • Resuspend cells in a suitable buffer (e.g., PBS).

    • Add PI solution to a final concentration of 1-10 µg/mL.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Excite the cells with a 488 nm laser and detect the PI fluorescence in the red channel (e.g., ~617 nm).

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of PI-positive cells, which represents the population with compromised membrane integrity.

experimental_workflow_pi

This compound-Mediated Signaling Pathways

The accumulation of this compound within cellular membranes, particularly the endoplasmic reticulum (ER), can trigger significant stress responses, leading to the activation of specific signaling pathways.

This compound-Induced Endoplasmic Reticulum (ER) Stress

An increase in the this compound-to-ceramide ratio in the ER membrane is a potent inducer of the Unfolded Protein Response (UPR), a key component of ER stress. This is thought to occur through the alteration of the biophysical properties of the ER membrane, leading to the activation of UPR sensors.

er_stress_pathway

This compound-Induced Autophagy

This compound accumulation is a known trigger of autophagy, a cellular self-digestion process. This can be a pro-survival mechanism to cope with cellular stress or a pathway leading to cell death. The induction of autophagy by dihydroceramides is often linked to the UPR and the inhibition of the Akt/mTORC1 signaling pathway.

autophagy_pathway

Conclusion

The evidence presented in this guide firmly establishes this compound as a critical regulator of membrane biophysics and cellular signaling. Its ability to decrease membrane fluidity and alter permeability has significant implications for a wide range of cellular processes, from stress responses to cell fate decisions. For researchers, scientists, and drug development professionals, a deeper understanding of this compound's multifaceted roles opens up new avenues for therapeutic intervention. Targeting the enzymes that regulate the balance between this compound and ceramide may offer novel strategies for diseases where membrane integrity and cellular stress signaling are dysregulated, including cancer, metabolic disorders, and neurodegenerative diseases. The continued exploration of this once-overlooked lipid is poised to yield significant advancements in our understanding of cellular function and disease pathogenesis.

References

Emerging Functions of Dihydrosphingolipids in Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For many years, dihydrosphingolipids were largely considered biologically inert precursors to the more extensively studied ceramides (B1148491) and other complex sphingolipids. However, a growing body of evidence has illuminated their active roles in a multitude of cellular processes and their implications in the pathophysiology of various diseases.[1][2][3] This technical guide provides an in-depth overview of the emerging functions of dihydrosphingolipids, with a focus on their roles in cancer, metabolic disorders, and neurodegenerative diseases. We will delve into the signaling pathways they modulate, present quantitative data on their dysregulation in disease, and provide detailed experimental protocols for their study.

Dihydrosphingolipids are characterized by the absence of the C4-trans-double bond in their sphingoid backbone, a key structural difference from ceramides.[1] This family includes dihydroceramide (dhCer), dihydrosphingosine (dhSph), and their phosphorylated derivatives. The balance between dihydroceramides and ceramides is tightly regulated by the enzyme this compound desaturase 1 (DEGS1), which catalyzes the introduction of this double bond.[4] Inhibition or dysregulation of DEGS1 leads to the accumulation of dihydroceramides, a condition now linked to significant cellular consequences, including the induction of autophagy, modulation of apoptosis, and the development of insulin (B600854) resistance.[5][6][7]

This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate the burgeoning field of dihydrosphingolipid biology and its therapeutic potential.

Dihydrosphingolipids in Disease Pathophysiology

The accumulation of dihydroceramides has been implicated in a range of diseases, acting as a critical signaling hub that can determine cell fate.

Metabolic Diseases: Insulin Resistance and Type 2 Diabetes

Elevated levels of plasma dihydroceramides are emerging as a strong predictor of type 2 diabetes (T2D), with studies showing their increase up to nine years before the clinical onset of the disease.[1][8] This suggests a causal role for these lipids in the development of insulin resistance. In vitro studies have demonstrated that treating primary myotubes with a physiological mixture of dihydroceramides leads to decreased insulin sensitivity, supporting a direct role in promoting insulin resistance.[3][9] The proposed mechanism involves the impairment of insulin signaling pathways, although the precise molecular interactions are still under investigation.[10][11][12]

Cancer

The role of dihydrosphingolipids in cancer is complex and often context-dependent. Accumulation of dihydroceramides, often induced by DEGS1 inhibitors like fenretinide (B1684555), has been shown to trigger cell cycle arrest and autophagy in cancer cells.[6][13][14] This induction of autophagy can have a dual role: in some contexts, it acts as a tumor-suppressive mechanism, leading to autophagic cell death, while in others, it may promote cancer cell survival under stress.[15][16] For instance, in caspase-defective breast cancer cells, fenretinide induces autophagic cell death, highlighting a potential therapeutic avenue for apoptosis-resistant tumors.[16]

Neurodegenerative Diseases

Dysregulation of sphingolipid metabolism is a hallmark of several neurodegenerative disorders. Loss-of-function mutations in the DEGS1 gene are linked to hypomyelinating leukodystrophy, a severe neurological condition.[6] Studies in model organisms have shown that the resulting accumulation of dihydroceramides leads to severe morphological defects in glial cells, including endoplasmic reticulum (ER) expansion and failure of neuronal ensheathment, ultimately causing neurodegeneration.[6][17] Furthermore, elevated levels of dihydroceramides have been observed in the brains of patients with Parkinson's disease and Lewy Body Disease, suggesting a broader role for these lipids in neurotoxicity.[15]

Quantitative Data on Dihydrosphingolipid Levels in Disease

The following tables summarize quantitative findings on the alteration of this compound levels in various diseases.

Table 1: Plasma this compound Levels in Type 2 Diabetes (T2D)

This compound SpeciesFold Change (T2D vs. Control)p-valueReference
Total DihydroceramidesSignificantly Increased<0.001[3]
C18:0 this compoundSignificantly Increased<0.005[3]
C24:1 this compound~2-fold increase<0.05[2]

Table 2: this compound Levels in Breast Cancer

This compound SpeciesTissue ComparisonFindingp-valueReference
All Measured SpeciesCancer vs. Normal/Peri-tumorSignificantly Higher in Cancer<0.05[7]

Table 3: this compound Levels in Neurodegenerative Diseases

DiseaseBrain RegionThis compound SpeciesFindingReference
Parkinson's DiseaseSubstantia NigraTotal DihydroceramidesAltered Levels[15]
Lewy Body DiseaseCingulate GyrusTotal DihydroceramidesAltered Levels[15]
Hypomyelinating Leukodystrophy-18-Multiple DihydroceramidesMassive Accumulation[6]

Experimental Protocols

Quantification of Dihydrosphingolipids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of dihydroceramides and other sphingolipids from biological samples.[18][19][20]

a. Lipid Extraction

  • Homogenize cell pellets or tissues in a suitable buffer.

  • Add an internal standard mixture containing deuterated or ¹³C-labeled sphingolipid analogs.

  • Perform a liquid-liquid extraction using a solvent system such as butanol/methanol (B129727) or chloroform/methanol.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Use a C18 reverse-phase or a HILIC column for separation.[19][21]

    • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and methanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization.

  • Mass Spectrometry Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Perform Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each this compound species and internal standard.[4]

    • Optimize instrument parameters such as collision energy and declustering potential for each analyte.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Generate a calibration curve using known concentrations of authentic standards.

    • Calculate the concentration of each this compound species in the sample based on the peak area ratios and the calibration curve.

In Situ this compound Desaturase (DEGS1) Activity Assay

This protocol allows for the measurement of DEGS1 activity within intact cells.[19]

  • Culture cells to the desired confluency.

  • Incubate the cells with a fluorescently labeled or chain-shortened this compound analog (e.g., C12-dhCCPS) for a defined period.

  • To test the effect of an inhibitor (e.g., fenretinide), pre-incubate the cells with the compound before adding the substrate.

  • After incubation, wash the cells with ice-cold PBS and harvest them.

  • Extract the lipids as described in the LC-MS/MS protocol.

  • Analyze the lipid extract by LC-MS/MS to quantify the amount of the substrate (this compound analog) and the product (ceramide analog).

  • DEGS1 activity is determined by the conversion rate of the this compound analog to its corresponding ceramide analog.

Assessment of Autophagy by Western Blot for LC3-II

This protocol measures the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[22][23][24][25]

  • Treat cells with the experimental compound (e.g., a DEGS1 inhibitor) for the desired time. Include control groups with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio, especially in the presence of a lysosomal inhibitor, indicates an induction of autophagy.

Measurement of Apoptosis by Caspase-3 Activity Assay

This protocol quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[1][2][26][27]

  • Culture and treat cells with the compound of interest.

  • Harvest the cells and lyse them in a chilled cell lysis buffer.

  • Incubate the lysate on ice for 10-15 minutes.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic extract.

  • In a 96-well plate, add the cell lysate to wells containing a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay) in a reaction buffer.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for colorimetric assay) or fluorescence with excitation/emission at 380/440 nm (for fluorometric assay) using a microplate reader.

  • The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving dihydrosphingolipids and a typical experimental workflow.

Dihydrosphingolipid_Signaling_Pathways Figure 1: Dihydrosphingolipid-Modulated Signaling Pathways cluster_0 De Novo Sphingolipid Synthesis cluster_1 Autophagy cluster_2 Apoptosis cluster_3 Insulin Resistance Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR This compound This compound Dihydrosphingosine->this compound CerS Ceramide Ceramide This compound->Ceramide DEGS1 ER Stress ER Stress This compound->ER Stress Modulation of Apoptosis Modulation of Apoptosis This compound->Modulation of Apoptosis Insulin Receptor Signaling Impaired Insulin Receptor Signaling This compound->Insulin Receptor Signaling Fenretinide Fenretinide DEGS1 DEGS1 Fenretinide->DEGS1 Inhibits Autophagy Induction Autophagy Induction ER Stress->Autophagy Induction LC3-I to LC3-II LC3-I to LC3-II Autophagy Induction->LC3-I to LC3-II Autophagosome Formation Autophagosome Formation LC3-I to LC3-II->Autophagosome Formation Caspase-3 Activation Caspase-3 Activation Modulation of Apoptosis->Caspase-3 Activation Apoptotic Cell Death Apoptotic Cell Death Caspase-3 Activation->Apoptotic Cell Death Akt/PKB Phosphorylation Reduced Akt/PKB Phosphorylation Insulin Receptor Signaling->Akt/PKB Phosphorylation GLUT4 Translocation Reduced GLUT4 Translocation Akt/PKB Phosphorylation->GLUT4 Translocation Glucose Uptake Decreased Glucose Uptake GLUT4 Translocation->Glucose Uptake

Figure 1: Overview of dihydrosphingolipid-modulated signaling pathways.

Experimental_Workflow Figure 2: Experimental Workflow for Studying Dihydrosphingolipid Function start Cell Culture/ Animal Model treatment Treatment with DEGS1 Inhibitor (e.g., Fenretinide) start->treatment sample_collection Sample Collection (Cells, Tissues, Plasma) treatment->sample_collection insulin_assay Insulin Sensitivity Assay treatment->insulin_assay lipid_extraction Lipid Extraction sample_collection->lipid_extraction protein_extraction Protein Extraction sample_collection->protein_extraction lcms LC-MS/MS Analysis of Dihydrosphingolipids lipid_extraction->lcms data_analysis Data Analysis and Interpretation lcms->data_analysis western_blot Western Blot for Autophagy Markers (LC3-II) protein_extraction->western_blot caspase_assay Caspase-3 Activity Assay for Apoptosis protein_extraction->caspase_assay western_blot->data_analysis caspase_assay->data_analysis insulin_assay->data_analysis

Figure 2: A typical experimental workflow for investigating dihydrosphingolipid functions.

Conclusion

The paradigm of dihydrosphingolipids as mere metabolic intermediates has shifted dramatically. It is now clear that these molecules are potent bioactive lipids that play crucial roles in cellular signaling and are deeply implicated in the pathogenesis of major human diseases. The accumulation of dihydroceramides, often resulting from the inhibition of DEGS1, can profoundly impact cell fate by modulating autophagy, apoptosis, and insulin signaling. This emerging understanding opens up new avenues for therapeutic intervention. Targeting DEGS1 and modulating this compound levels present a promising strategy for the development of novel treatments for cancer, metabolic disorders, and neurodegenerative diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of dihydrosphingolipids and harness their therapeutic potential.

References

Methodological & Application

Quantification of Dihydroceramide Species by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroceramides (dhCer) are crucial intermediates in the de novo sphingolipid synthesis pathway and were historically considered biologically inactive precursors to ceramides (B1148491).[1][2] However, emerging evidence has highlighted their distinct and significant roles in a multitude of cellular processes, including autophagy, apoptosis, cell cycle arrest, and cellular stress responses.[3][4][5] Altered levels of specific dihydroceramide species have been implicated in various pathologies, such as cancer, metabolic diseases like type 2 diabetes, and neurodegenerative disorders.[1][2][6] Consequently, the accurate and robust quantification of this compound species in biological matrices is essential for advancing our understanding of their physiological functions and their potential as biomarkers for disease.

This application note provides a detailed protocol for the quantification of this compound species using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[7][8] The described methodology is intended for researchers, scientists, and drug development professionals engaged in sphingolipid research and biomarker discovery.

Principle of the Method

The method employs reversed-phase liquid chromatography to separate individual this compound species based on their acyl chain length and saturation. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] This detection method offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each this compound species.[9] For accurate quantification, stable isotope-labeled internal standards are utilized to correct for variations in sample preparation and instrument response.[7][8]

Experimental Protocols

Materials and Reagents
  • Standards: this compound standards (e.g., C16:0, C18:0, C20:0, C24:0, C24:1 dhCer) and corresponding stable isotope-labeled internal standards (e.g., d7-C16:0 dhCer) from a reputable supplier.

  • Solvents: HPLC or LC-MS grade methanol, isopropanol (B130326), chloroform, acetonitrile, and water.[7]

  • Additives: Formic acid and ammonium (B1175870) bicarbonate.[7][8]

  • Biological Matrix: Human plasma, serum, cell lysates, or tissue homogenates.

Sample Preparation (Protein Precipitation)

This protocol is suitable for high-throughput analysis of plasma and serum samples.[8][10]

  • Thaw biological samples on ice.

  • To 50 µL of sample, add 10 µL of the internal standard mixture.

  • Add 250 µL of ice-cold isopropanol (containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 10 minutes, then vortex again for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).[12]

  • Vortex and centrifuge to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • LC System: A UHPLC system, such as the Dionex Ultimate 3000 or equivalent.[8]

  • Column: A reversed-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm) is commonly used.[8] A C8 column can also be employed.[13]

  • Column Temperature: 30-50°C.[8][14]

  • Autosampler Temperature: 4°C.[10]

  • Injection Volume: 10 µL.[8]

  • Mobile Phase A: Methanol/Water/Formic Acid (e.g., 68.5:28.5:1, v/v/v) with 5 mM ammonium formate.[12]

  • Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid (e.g., 97:2:1, v/v/v) with 5 mM ammonium formate.[12]

  • Flow Rate: 0.3 mL/min.[8]

  • Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the more hydrophobic, long-chain dihydroceramides. An isocratic elution can also be used for faster analysis.[8][10]

Mass Spectrometry (MS)
  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Quantiva) equipped with an electrospray ionization (ESI) source.[8]

  • Ionization Mode: Positive ion mode is commonly used for dihydroceramides, as they readily form protonated molecules [M+H]+.[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).[8]

  • Source Parameters:

    • Capillary Voltage: 3.0 - 5.5 kV.[13][15]

    • Source Temperature: 120 - 500°C.[13][15]

    • Desolvation Temperature: 250°C.[15]

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]+. The most abundant product ion for dihydroceramides typically corresponds to the sphingoid backbone fragment (m/z 266.4 for d18:0 backbone).[9]

Data Presentation

The following tables summarize typical quantitative data and method validation parameters for the analysis of dihydroceramides.

Table 1: Example MRM Transitions for this compound Species

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
dhCer(d18:0/16:0)540.5266.435
dhCer(d18:0/18:0)568.6266.435
dhCer(d18:0/20:0)596.6266.435
dhCer(d18:0/22:0)624.7266.435
dhCer(d18:0/24:0)652.7266.435
dhCer(d18:0/24:1)650.7266.435

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity (R²)> 0.99[7]
Lower Limit of Quantification (LLOQ)1 nM[7]
Intra-assay Precision (CV%)< 15%[7]
Inter-assay Precision (CV%)< 15%
Accuracy85-115%
Extraction Recovery> 85%[10]

Visualizations

This compound Signaling Pathway

Caption: De novo synthesis of this compound and its downstream cellular effects.

Experimental Workflow for this compound Quantification

LCMSMS_Workflow start Biological Sample (Plasma, Serum, Cells) add_is Add Internal Standards start->add_is sample_prep Sample Preparation (Protein Precipitation) extraction Lipid Extraction sample_prep->extraction add_is->sample_prep dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation (Reversed-Phase C18) dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Results data_analysis->end

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound species in biological samples. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for researchers investigating the roles of these bioactive lipids in health and disease. The presented method can be adapted and validated for various biological matrices and specific this compound species of interest, thereby facilitating further exploration into the burgeoning field of sphingolipidomics.

References

Application Note: High-Efficiency Lipid Extraction Methods for Dihydroceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroceramides are N-acylated sphinganine (B43673) precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1] Historically viewed as inactive intermediates, recent evidence has implicated dihydroceramides in critical cellular functions, including the regulation of cell cycle arrest and apoptosis.[1] The balance between dihydroceramides and ceramides is principally controlled by the enzyme Dihydroceramide Desaturase 1 (DES1), which introduces a double bond into the sphingoid backbone of this compound to form ceramide.[2] Given their emerging biological significance, the accurate and reproducible quantification of specific this compound species is essential for understanding their roles in health and disease.

The critical first step in the analytical workflow is the efficient extraction of these lipids from complex biological matrices. The choice of extraction method significantly impacts the recovery, reproducibility, and ultimately the accuracy of quantification. This application note provides a comparative overview of common lipid extraction methods and offers detailed protocols for their application in this compound analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Synthesis Pathway

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA. Through a series of enzymatic steps, sphinganine is produced and subsequently acylated to form this compound. The final step in ceramide formation is the desaturation of this compound, a reaction catalyzed by this compound Desaturase (DES1).

Sphingolipid_Pathway cluster_0 De Novo Sphingolipid Synthesis Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto Sphinganine Sphinganine (dihydrosphingosine) Keto->Sphinganine DHCer This compound Sphinganine->DHCer CerS DES1 This compound Desaturase (DES1) DHCer->DES1 Cer Ceramide DES1->Cer

Caption: De Novo synthesis pathway of ceramides from dihydroceramides.

Comparison of Common Lipid Extraction Methods

The selection of an extraction method depends on the sample matrix, required throughput, and the specific lipid classes of interest. The most established methods for sphingolipid analysis are liquid-liquid extractions based on the work of Folch and Bligh and Dyer.

MethodPrincipleTypical Recovery (Sphingolipids)AdvantagesDisadvantages
Folch Biphasic extraction using a Chloroform (B151607):Methanol (B129727) (2:1) solvent system to partition lipids into the lower organic phase.[3][4]69-96%[5]Considered a "gold standard" for exhaustive lipid extraction; highly effective for a broad range of lipids.[3][6]Requires larger solvent volumes; chloroform poses health and safety concerns.[7]
Bligh & Dyer A modified, faster biphasic method using a lower volume of Chloroform:Methanol:Water.[8]35-72%[5]Rapid and requires less solvent than the Folch method; suitable for samples with high water content like cell suspensions.[8]May provide lower recovery for certain lipid classes and in samples with high lipid content (>2%).[4][5]
Monophasic (Methanol) A simple protein precipitation and lipid extraction using a single methanol phase.[9][10]96-101%[5][10]Simple, rapid, and suitable for high-throughput screening of small sample volumes (e.g., 10 µL of plasma).[9][10]May be less effective for complex solid tissues; potential for matrix effects in downstream analysis.
MTBE Biphasic extraction using Methyl-tert-butyl ether (MTBE) and methanol.48-84%[5]Can be effective for sphingolipidomics; MTBE is less toxic than chloroform.[6]Lower reported recovery compared to other methods for a broad sphingolipid profile.[5]

Recovery percentages are based on comparative studies and can vary based on the specific lipid species, internal standards, and matrix used.[5]

General Experimental Workflow

The analysis of dihydroceramides follows a multi-step process from sample preparation to data analysis. The extraction step is crucial for removing interfering substances and concentrating the lipids of interest.

Workflow cluster_workflow This compound Analysis Workflow Sample 1. Sample Collection (Tissue, Cells, Plasma) IS 2. Add Internal Standard (e.g., C17-DHCer) Sample->IS Extract 3. Lipid Extraction (e.g., Folch or Bligh & Dyer) IS->Extract Separate 4. Phase Separation (Centrifugation) Extract->Separate Collect 5. Collect Organic Phase Separate->Collect Dry 6. Evaporate Solvent (Under Nitrogen Stream) Collect->Dry Reconstitute 7. Reconstitute Lipids Dry->Reconstitute Analyze 8. LC-MS/MS Analysis Reconstitute->Analyze Data 9. Data Processing & Quantification Analyze->Data

Caption: General workflow for this compound extraction and analysis.

Experimental Protocols

Safety Precaution: Chloroform is a hazardous substance. All procedures involving chloroform must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Modified Folch Method for Tissues and Cultured Cells

This protocol is adapted from the classic Folch method and is highly effective for the exhaustive extraction of lipids from solid tissues or cell pellets.[2][3]

Materials:

  • Tissue sample (10-50 mg) or cell pellet

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution or HPLC-grade water

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Weigh the tissue sample or place the cell pellet in a glass centrifuge tube.

  • Add an appropriate internal standard (e.g., C17-Dihydroceramide) to the sample to correct for extraction efficiency.

  • Add 20 volumes of Chloroform:Methanol (2:1, v/v) relative to the sample weight (e.g., for 50 mg of tissue, add 1 mL of solvent).[3]

  • Homogenize the sample thoroughly until a uniform suspension is achieved. For tissues, this may require a bead beater or sonicator.

  • Agitate the mixture on an orbital shaker for 15-20 minutes at room temperature.[3]

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl solution (e.g., for 1 mL of solvent, add 200 µL of NaCl solution).[3]

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge at 2,000-3,000 rpm for 10-15 minutes to achieve clear phase separation.[7][11]

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein disk at the interface.

  • Transfer the organic phase to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid film in a known, small volume of a suitable solvent for LC-MS/MS analysis (e.g., Chloroform:Methanol 1:1 or 2:1, v/v).[2][12]

Protocol 2: Bligh & Dyer Method for Cell Suspensions and Homogenates

This method is well-suited for samples with high water content and is generally faster than the Folch method.[8]

Materials:

  • Sample homogenate or cell suspension (e.g., 1 mL)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • HPLC-grade water

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • To 1 mL of aqueous sample in a glass centrifuge tube, add the internal standard.

  • Add 3.75 mL of Chloroform:Methanol (1:2, v/v).[8][13]

  • Vortex vigorously for 10-15 minutes to ensure thorough mixing and cell lysis. A single monophasic system should be present.

  • Add 1.25 mL of Chloroform and vortex for 1 minute.

  • Add 1.25 mL of HPLC-grade water and vortex for another minute. The solution should now be cloudy.[8][13]

  • Centrifuge at 1,000-2,000 rpm for 5-10 minutes to separate the mixture into two distinct phases. A protein disk will form at the interface.[13]

  • Carefully aspirate and discard the upper aqueous phase.

  • Using a glass Pasteur pipette, collect the lower chloroform phase, passing the pipette through the protein disk.

  • Transfer the organic phase to a new clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS/MS analysis.

Protocol 3: Simple Methanol Precipitation for Plasma/Serum

This rapid protocol is ideal for high-throughput analysis of small volumes of plasma or serum and shows excellent recovery for many sphingolipid classes.[9][10]

Materials:

  • Plasma or serum sample (e.g., 10-50 µL)

  • Ice-cold Methanol (HPLC grade)

  • Microcentrifuge tubes

  • Microcentrifuge (refrigerated)

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Pipette 10-50 µL of plasma or serum into a microcentrifuge tube.

  • Add the internal standard.

  • Add 10 volumes of ice-cold methanol (e.g., for 50 µL of plasma, add 500 µL of methanol).

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the lipids, to a new clean tube.

  • Dry the supernatant under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried lipids in a known volume of a suitable solvent for LC-MS/MS analysis.

Downstream Analysis Considerations

Following extraction, dihydroceramides are typically quantified using LC-MS/MS.[14] Reversed-phase liquid chromatography is commonly employed to separate different lipid species.[15] Detection is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each this compound species of interest.[1][16] The use of stable isotope-labeled internal standards (e.g., d-labeled or ¹³C-labeled dihydroceramides) is critical to correct for variations in extraction recovery, matrix effects, and instrument response, thereby ensuring accurate quantification.[1][16]

References

Application Notes: Synthesis and Utility of Short-Chain and Fluorescent Dihydroceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer) are crucial metabolic intermediates in the de novo sphingolipid synthesis pathway, serving as the direct precursors to ceramides.[1][2] For many years, they were considered biologically inert. However, emerging evidence has repositioned dihydroceramides as bioactive lipids in their own right, implicated in diverse cellular processes such as autophagy, cell cycle arrest, hypoxia, and ER stress.[2][3][4][5] The study of these functions has been greatly facilitated by the development of synthetic short-chain and fluorescently-labeled dihydroceramide analogs.

Short-chain analogs, such as C6-dihydroceramide, offer increased cell permeability, allowing for the manipulation of intracellular dhCer levels.[6][7] Fluorescent analogs, tagged with fluorophores like NBD or BODIPY, serve as powerful tools for visualizing subcellular localization, monitoring enzymatic activity, and developing high-throughput screening assays.[8][9][10] These tools are indispensable for dissecting the roles of dhCer in health and disease and for identifying potential therapeutic targets within the sphingolipid metabolic network.

Signaling Pathways and Metabolic Context

Dihydroceramides are synthesized in the endoplasmic reticulum (ER) through the acylation of a sphinganine (B43673) base by one of six ceramide synthase (CerS) enzymes.[2][11] The final and rate-limiting step in ceramide production is the introduction of a 4,5-trans double bond into the this compound backbone by the enzyme this compound desaturase (DES1).[2][5] The balance between this compound and ceramide levels is critical for cellular fate, and its dysregulation is linked to pathologies ranging from diabetes to cancer.[1][2]

G cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Processes serine Serine + Palmitoyl-CoA sphinganine Sphinganine (Dihydrosphingosine) serine->sphinganine SPT / 3-KR dhCer This compound (dhCer) sphinganine->dhCer Ceramide Synthase (CerS1-6) ceramide Ceramide dhCer->ceramide This compound Desaturase (DES1) autophagy Autophagy dhCer->autophagy er_stress ER Stress dhCer->er_stress apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle golgi Golgi Apparatus (Complex Sphingolipids) ceramide->golgi Transport

Caption: The de novo sphingolipid synthesis pathway in the ER.

Application Notes for this compound Analogs

Short-chain and fluorescent this compound analogs are versatile tools for investigating sphingolipid metabolism and signaling. Their specific properties dictate their primary applications.

Table 1: Properties and Applications of this compound Analogs
Analog TypeExample(s)Key PropertiesPrimary ApplicationsCitation(s)
Short-Chain C2-dhCer, C6-dhCerCell-permeable, mimics endogenous lipids, biologically active upon metabolic incorporation.Induction of autophagy, studying CerS substrate specificity, use as negative controls for active ceramide analogs.[4][7][12]
Fluorescent (NBD) C6-NBD-dhCerGreen fluorescence, environmentally sensitive, well-established probe.Substrate for in vitro and cell-based CerS and DES1 enzyme assays, visualization of lipid transport.[9][13][14][15]
Fluorescent (BODIPY) BODIPY-dhCerBright and photostable green fluorescence, less environmentally sensitive than NBD.Live-cell imaging, tracking subcellular localization (e.g., Golgi, ER), fluorescence microscopy.[8][10][16]
Inhibitors Fenretinide, GT11, SKI IIInhibit DES1 activity, leading to the accumulation of endogenous dihydroceramides.Pharmacological tools to study the functional consequences of dhCer accumulation.[4][14][17][18]
Table 2: Quantitative Data for Enzymes and Inhibitors in this compound Metabolism
EnzymeCompoundTypeValueSystemCitation(s)
Ceramide Synthase (CerS)NBD-sphinganineSubstrate (Km)~10 µMHEK293 cell extracts[9][11]
This compound Desaturase (DES1)Fenretinide (4-HPR)Inhibitor (IC50)< 25 µMIntact cells[4]
This compound Desaturase (DES1)SKI IIInhibitor (Ki)0.3 µMin vitro[14]
This compound Desaturase (DES1)GT11Inhibitor (Ki)6 µMin vitro[18]
This compound Desaturase (DES1)PR280Inhibitor (IC50)700 nMin vitro[17]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound analogs.

Protocol 1: In Vitro Enzymatic Synthesis of NBD-Dihydroceramide

This protocol describes the synthesis of N-acyl-NBD-dihydroceramide using ceramide synthase (CerS) activity present in cell or tissue homogenates.[9][15] The product can be used as a standard for other assays or as a substrate for DES1.

G start Start prep_homogenate 1. Prepare Cell/Tissue Homogenate start->prep_homogenate incubate 4. Add Homogenate & Incubate at 37°C prep_homogenate->incubate prep_reaction 2. Prepare Reaction Mix (Buffer, BSA, Fatty Acyl-CoA) add_substrate 3. Add NBD-Sphinganine (Fluorescent Substrate) prep_reaction->add_substrate add_substrate->incubate stop_reaction 5. Stop Reaction (e.g., Chloroform/Methanol) incubate->stop_reaction extract_lipids 6. Perform Lipid Extraction (e.g., Bligh & Dyer) stop_reaction->extract_lipids analyze 7. Analyze/Purify Product (TLC or HPLC) extract_lipids->analyze end Purified NBD-dhCer analyze->end

Caption: Workflow for the enzymatic synthesis of NBD-dihydroceramide.

A. Materials & Reagents:

  • Fluorescent Substrate: NBD-sphinganine

  • Acyl-CoA: Fatty acyl-CoA of desired chain length (e.g., C6:0-CoA, C16:0-CoA)[15]

  • Enzyme Source: Cell or tissue homogenate (e.g., mouse liver)[15]

  • Assay Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT

  • BSA Solution: 0.1% (w/v) fatty acid-free Bovine Serum Albumin in assay buffer

  • Stop Solution: Chloroform:Methanol (1:2, v/v)

  • TLC System: Silica gel plate, developing solvent (e.g., chloroform:methanol:acetic acid)

B. Procedure:

  • Prepare Enzyme Source: Homogenize fresh tissue or pelleted cells in a sucrose-containing buffer. Determine protein concentration using a BCA assay.

  • Reaction Setup: In a microcentrifuge tube, combine 50 µM fatty acyl-CoA and 10 µM NBD-sphinganine in Assay Buffer containing 0.1% BSA.[15]

  • Initiate Reaction: Add 50 µg of homogenate protein to the reaction mixture. The final volume should be ~100-200 µL.

  • Incubation: Incubate the reaction at 37°C with shaking for 30-120 minutes. Reaction time depends on the specific CerS activity and desired yield.[15]

  • Stop Reaction: Terminate the reaction by adding 3 volumes of Chloroform:Methanol (1:2).

  • Lipid Extraction: Perform a Bligh and Dyer extraction to separate the lipid phase. Dry the lipid-containing organic phase under a stream of nitrogen.

  • Purification and Analysis: Resuspend the dried lipids in a small volume of chloroform:methanol. Spot the mixture onto a TLC plate and develop the chromatogram. The NBD-dihydroceramide product will migrate slower than the NBD-sphinganine substrate. Scrape the product band for purification or quantify using a fluorescent imager.[11]

Protocol 2: Cell-Based this compound Desaturase (DES1) Activity Assay

This protocol measures the conversion of a fluorescent this compound analog to its corresponding ceramide analog in intact cells, providing a functional measure of DES1 activity.[13][14] It is ideal for screening potential DES1 inhibitors.

G start Start plate_cells 1. Plate Cells in Culture Dish start->plate_cells add_compounds 2. Pre-incubate with Test Inhibitor (e.g., SKI II) plate_cells->add_compounds add_substrate 3. Add C6-NBD-dhCer Substrate to Media add_compounds->add_substrate incubate 4. Incubate for 2-6 hours at 37°C add_substrate->incubate harvest_cells 5. Harvest Cells (Scrape/Trypsinize) incubate->harvest_cells extract_lipids 6. Perform Lipid Extraction harvest_cells->extract_lipids analyze 7. Analyze by HPLC or TLC (Quantify Substrate vs. Product) extract_lipids->analyze end DES1 Activity Result analyze->end

Caption: Workflow for a cell-based DES1 activity assay.

A. Materials & Reagents:

  • Cell Line: A suitable cell line (e.g., HEK293, neuroblastoma SMS-KCNR).[19]

  • Fluorescent Substrate: C6-NBD-dihydroceramide (dhCerC6NBD).

  • Test Compound: Potential DES1 inhibitor (e.g., Fenretinide, SKI II) dissolved in a suitable vehicle (e.g., DMSO, ethanol).[14]

  • Culture Medium: Standard growth medium appropriate for the cell line.

  • Lipid Extraction Solvents: Isopropanol, Hexane (B92381).

  • Analysis System: HPLC with fluorescence detection or HPTLC with a fluorescent imager.

B. Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow until they reach ~80-90% confluency.

  • Inhibitor Treatment: Pre-treat cells with the test compound or vehicle control at the desired concentration for 30-60 minutes.

  • Substrate Addition: Add C6-NBD-dihydroceramide to the culture medium to a final concentration of 5-10 µM.[14]

  • Incubation: Return the plates to the 37°C incubator for a defined period, typically 2 to 6 hours.[14][19]

  • Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping into PBS.

  • Lipid Extraction: Pellet the cells and extract total lipids using a standardized method (e.g., add isopropanol, vortex, then add hexane and water, vortex, and collect the upper organic phase).

  • Analysis: Dry the extracted lipids and resuspend in a mobile phase-compatible solvent. Inject the sample into an HPLC system with a fluorescence detector to separate and quantify the C6-NBD-dihydroceramide substrate and the C6-NBD-ceramide product.[13][14] Alternatively, use TLC for separation.[20]

  • Data Interpretation: Calculate DES1 activity as the percentage of substrate converted to product. Compare the activity in inhibitor-treated cells to vehicle-treated controls to determine the percent inhibition.

Protocol 3: Confocal Microscopy of Fluorescent this compound Analog Distribution

This protocol outlines the use of a fluorescent dhCer analog, such as one labeled with BODIPY, to visualize its uptake and subcellular distribution in live cells.[8][10]

A. Materials & Reagents:

  • Fluorescent Probe: BODIPY-labeled this compound.

  • Cell Line: Adherent cell line suitable for microscopy (e.g., HeLa).[8]

  • Imaging Medium: DMEM or other medium without phenol (B47542) red.

  • Mounting: Glass-bottom imaging dishes or coverslips.

  • Instrumentation: Confocal laser scanning microscope with appropriate filter sets for the chosen fluorophore.

B. Procedure:

  • Cell Preparation: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

  • Probe Loading: Prepare a complex of the BODIPY-dhCer with defatted BSA. Dilute this complex in imaging medium to a final lipid concentration of 1-5 µM.

  • Incubation: Replace the growth medium with the probe-containing imaging medium. Incubate the cells at 37°C for 15-60 minutes. The optimal time may need to be determined empirically.

  • Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove excess probe.

  • Imaging: Immediately transfer the dish/coverslip to the confocal microscope stage, which should be equipped with a temperature and CO₂-controlled chamber.

  • Image Acquisition: Acquire images using the appropriate laser excitation and emission filter settings for the BODIPY fluorophore. Images can be captured over time to observe the trafficking of the probe.

  • Analysis: Analyze the images to determine the subcellular localization of the fluorescent signal. The probe may accumulate in specific organelles such as the ER or Golgi apparatus, providing insights into sphingolipid transport pathways.[8][10]

References

Application Notes and Protocols for C6-NBD-Dihydroceramide in Cellular Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C6-NBD-dihydroceramide is a fluorescently labeled analog of dihydroceramide, a key intermediate in the de novo synthesis of sphingolipids. Dihydroceramides differ from ceramides (B1148491) by the absence of a double bond in the C-4/C-5 position of the sphingoid backbone. This structural distinction makes C6-NBD-dihydroceramide a valuable tool for investigating specific aspects of sphingolipid metabolism and trafficking, particularly the activity of this compound desaturase and the distinct metabolic fates of saturated versus unsaturated sphingolipid precursors.

The attached nitrobenzoxadiazole (NBD) fluorophore allows for the visualization and quantification of the molecule's uptake, transport, and metabolism within living and fixed cells. These application notes provide detailed protocols for using C6-NBD-dihydroceramide to study cellular trafficking pathways and enzyme activities.

Physicochemical and Fluorescent Properties

A summary of the key properties of C6-NBD-dihydroceramide is presented in the table below.

PropertyValueReference
Molecular FormulaC30H51N5O6[1]
Molecular Weight577.8 g/mol [1]
Excitation Maximum (Ex)~466 nm[2]
Emission Maximum (Em)~536 nm[2]
AppearanceDark solid[3]
SolubilityChloroform (B151607), DMSO[3]

Cellular Uptake and Trafficking

C6-NBD-dihydroceramide, similar to its ceramide counterpart, can be introduced into cells by complexing it with bovine serum albumin (BSA). Once introduced, the D-erythro stereoisomer is transported to the Golgi apparatus, where it serves as a substrate for further metabolic processing. Other stereoisomers may show a different localization, such as accumulation in the endoplasmic reticulum.

The primary metabolic pathway for C6-NBD-dihydroceramide within the Golgi apparatus involves its conversion to more complex sphingolipids. This process is a key area of investigation for researchers using this probe.

Metabolic Pathways of C6-NBD-Dihydroceramide

The metabolic fate of C6-NBD-dihydroceramide is a critical aspect of its use in cellular studies. The diagram below illustrates the primary metabolic conversions it undergoes within the cell.

C6_NBD_Dihydroceramide_Metabolism C6_NBD_DHC C6-NBD-Dihydroceramide C6_NBD_DH_SM C6-NBD-Dihydrosphingomyelin C6_NBD_DHC->C6_NBD_DH_SM Dihydrosphingomyelin Synthase C6_NBD_DH_GlcCer C6-NBD-Dihydroglucosylceramide C6_NBD_DHC->C6_NBD_DH_GlcCer Dihydroglucosylceramide Synthase C6_NBD_Cer C6-NBD-Ceramide C6_NBD_DHC->C6_NBD_Cer This compound Desaturase (DES1) C6_NBD_SM C6-NBD-Sphingomyelin C6_NBD_Cer->C6_NBD_SM Sphingomyelin Synthase C6_NBD_GlcCer C6-NBD-Glucosylceramide C6_NBD_Cer->C6_NBD_GlcCer Glucosylceramide Synthase

Metabolic fate of C6-NBD-dihydroceramide.

Experimental Protocols

The following protocols are adapted from established methods for C6-NBD-ceramide and can be applied to C6-NBD-dihydroceramide. Researchers should optimize incubation times and concentrations for their specific cell type and experimental goals.

Protocol 1: Preparation of C6-NBD-Dihydroceramide-BSA Complex

This protocol describes the preparation of a stock solution of C6-NBD-dihydroceramide complexed with fatty acid-free BSA, which is essential for its delivery to cells in an aqueous culture medium.

Materials:

  • C6-NBD-dihydroceramide

  • Chloroform or Ethanol

  • Nitrogen gas

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4

Procedure:

  • Prepare a 1 mM stock solution of C6-NBD-dihydroceramide in chloroform or ethanol.

  • In a glass test tube, dispense the desired amount of the stock solution.

  • Evaporate the solvent under a gentle stream of nitrogen gas to create a thin lipid film on the bottom of the tube.

  • Further dry the lipid film under vacuum for at least 30 minutes to remove any residual solvent.

  • Resuspend the dried lipid film in a small volume of ethanol.

  • Prepare a solution of defatted BSA in HBSS/HEPES (e.g., 0.34 mg/mL).

  • While vortexing the BSA solution, slowly inject the ethanolic C6-NBD-dihydroceramide solution.

  • The resulting solution is the C6-NBD-dihydroceramide-BSA complex. A typical final concentration for cell labeling is 5 µM.

BSA_Complex_Preparation start Start dissolve Dissolve C6-NBD-dihydroceramide in Chloroform/Ethanol (1 mM) start->dissolve dry Dry under Nitrogen and Vacuum dissolve->dry resuspend Resuspend in Ethanol dry->resuspend mix Inject Lipid into BSA Solution while Vortexing resuspend->mix prepare_bsa Prepare Defatted BSA in HBSS/HEPES prepare_bsa->mix end End: C6-NBD-dihydroceramide-BSA Complex (e.g., 5 µM) mix->end

Workflow for preparing the BSA complex.
Protocol 2: Live-Cell Imaging of C6-NBD-Dihydroceramide Trafficking

This protocol details the steps for labeling the Golgi apparatus in living cells to observe the trafficking of C6-NBD-dihydroceramide.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • C6-NBD-dihydroceramide-BSA complex (from Protocol 1)

  • Ice-cold and 37°C HBSS/HEPES

  • Complete cell culture medium

Procedure:

  • Grow cells to the desired confluency on a suitable imaging dish.

  • Rinse the cells twice with ice-cold HBSS/HEPES.

  • Incubate the cells with the C6-NBD-dihydroceramide-BSA complex (e.g., 5 µM in ice-cold HBSS/HEPES) for 30 minutes at 4°C. This allows the lipid to associate with the plasma membrane while minimizing endocytosis.

  • Wash the cells three times with ice-cold HBSS/HEPES to remove the excess probe.

  • Add pre-warmed (37°C) complete cell culture medium to the cells.

  • Incubate the cells at 37°C for 30-60 minutes to allow for internalization and transport to the Golgi apparatus.

  • Image the cells using a fluorescence microscope with appropriate filters for NBD (Ex: ~466 nm, Em: ~536 nm).

Protocol 3: Fixed-Cell Staining with C6-NBD-Dihydroceramide

This protocol is for staining the Golgi apparatus in fixed cells.

Materials:

  • Cells cultured on coverslips

  • HBSS/HEPES

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • C6-NBD-dihydroceramide-BSA complex (from Protocol 1)

  • Defatted BSA solution for back-exchange

Procedure:

  • Rinse cells with HBSS/HEPES.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Rinse the cells three times with HBSS/HEPES.

  • Incubate the fixed cells with the C6-NBD-dihydroceramide-BSA complex (e.g., 5 µM in HBSS/HEPES) for 30 minutes at room temperature.

  • To enhance the Golgi-specific signal, perform a "back-exchange" by incubating the cells with a solution of defatted BSA (e.g., 2 mg/mL in HBSS/HEPES) for 30 minutes at room temperature. This step helps to remove the probe from other cellular membranes.

  • Wash the cells three times with HBSS/HEPES.

  • Mount the coverslips onto microscope slides and visualize.

Quantitative Analysis of Metabolism

The metabolism of C6-NBD-dihydroceramide can be quantified by extracting the lipids from the cells and analyzing them using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.

Sample Data: Inhibition of this compound Desaturase

C6-NBD-dihydroceramide is a substrate for this compound desaturase (DES1). Therefore, it can be used to screen for and characterize inhibitors of this enzyme. The table below provides an example of how data on DES1 inhibition could be presented.

InhibitorConcentration (µM)% Inhibition of C6-NBD-Ceramide Formation (relative to control)
Fenretinide145%
585%
1095%
GT11150%
590%
1098%

Note: The data in this table is illustrative and based on the effects of known DES1 inhibitors on this compound levels.

Application in Drug Development

The study of this compound metabolism is of growing interest in drug development. Dysregulation of this compound and ceramide levels has been implicated in various diseases, including cancer and metabolic disorders. C6-NBD-dihydroceramide can be a valuable tool in high-throughput screening assays to identify novel modulators of this compound desaturase and other enzymes in the sphingolipid pathway.

Summary and Conclusions

C6-NBD-dihydroceramide is a powerful fluorescent probe for investigating the metabolism and trafficking of dihydroceramides in cells. Its ability to be metabolized to various downstream sphingolipids allows for the study of multiple enzymatic activities simultaneously. The protocols provided herein, adapted from those for C6-NBD-ceramide, offer a starting point for researchers to explore the intricate world of sphingolipid biology. The key difference and utility of the dihydro- form lie in its ability to directly probe the activity of this compound desaturase, a critical enzyme in the de novo sphingolipid synthesis pathway. As with any fluorescent analog, it is important to be aware that the NBD moiety may influence the molecule's behavior compared to its endogenous counterpart. However, with careful experimental design and interpretation, C6-NBD-dihydroceramide can provide significant insights into the complex roles of dihydroceramides in cellular function.

References

Application Notes and Protocols: Pharmacological Inhibitors of Dihydroceramide Desaturase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of pharmacological inhibitors targeting dihydroceramide desaturase (DEGS), a key enzyme in the de novo ceramide biosynthesis pathway. This compound desaturase catalyzes the introduction of a 4,5-trans-double bond into this compound to form ceramide. Inhibition of this enzyme leads to the accumulation of dihydroceramides, which have emerged as bioactive lipids implicated in various cellular processes, including cell cycle arrest, apoptosis, autophagy, and endoplasmic reticulum (ER) stress. Understanding the mechanism and application of DEGS inhibitors is crucial for research in cancer, metabolic diseases, and neurodegenerative disorders.

Pharmacological Inhibitors of this compound Desaturase

Several small molecule inhibitors of this compound desaturase have been identified and characterized. These compounds vary in their chemical structure, mechanism of action, and potency. The following table summarizes the key quantitative data for some of the most commonly studied DEGS inhibitors.

InhibitorTarget(s)IC50KiOrganism/Cell LineAssay TypeReference(s)
Fenretinide (4-HPR) DEGS12.32 µM8.28 µM (competitive)Rat liver microsomesIn vitro[1]
DEGS1~1-5 µM (dose-dependent inhibition)-SMS-KCNR neuroblastoma cellsIn situ[1]
GT11 DEGS123 nM6 µM (competitive)Primary cultured cerebellar neuronsIn situ[2][3]
DEGS152 nM22 nMHGC27 cell lysatesIn vitro[2]
XM462 DEGS18.2 µM2 µM (mixed-type)Rat liver microsomesIn vitro[2][3]
DEGS10.78 µM-Cultured cellsIn situ[3]
SKI II DEGS1, Sphingosine (B13886) Kinase 1/2-0.3 µM (noncompetitive)-In vitro[3][4]
C8-Cyclopropenylceramide (C8-CPPC) DEGS1685 nM-Rat liver microsomesIn vitro[1]

Signaling Pathways Modulated by this compound Desaturase Inhibition

The inhibition of this compound desaturase leads to a shift in the cellular lipid profile, characterized by an accumulation of dihydroceramides and a depletion of ceramides. This alteration triggers distinct downstream signaling cascades.

DEGS_Inhibition_Signaling cluster_0 Cellular Consequences DEGS_Inhibitor DEGS Inhibitor (e.g., Fenretinide, GT11, XM462) DEGS1 This compound Desaturase 1 (DEGS1) DEGS_Inhibitor->DEGS1 Inhibition Ceramide Ceramide DEGS1->Ceramide Conversion This compound This compound (dhCer) ER_Stress Endoplasmic Reticulum (ER) Stress This compound->ER_Stress Induces Autophagy Autophagy This compound->Autophagy Induces CellCycleArrest Cell Cycle Arrest (G1/S Phase) This compound->CellCycleArrest Induces Akt_PKB Akt/PKB Signaling (Pro-survival) This compound->Akt_PKB Activates ER_Stress->Autophagy Induces eIF2a eIF2α Phosphorylation ER_Stress->eIF2a Activates XBP1 XBP1 Splicing ER_Stress->XBP1 Activates Apoptosis Apoptosis Akt_PKB->Apoptosis Inhibits

Fig. 1: Signaling pathways affected by DEGS inhibition.

Inhibition of DEGS1 by pharmacological agents blocks the conversion of this compound to ceramide, leading to an accumulation of various dihydro-sphingolipids.[5][6] This accumulation is a primary trigger for several downstream cellular responses. Increased this compound levels have been shown to induce ER stress, characterized by the activation of pathways such as eIF2α phosphorylation and XBP1 splicing.[7][8][9] Concurrently, this compound accumulation can directly or indirectly, via ER stress, lead to the induction of autophagy.[2][10][11] Furthermore, the buildup of dihydroceramides has been linked to the activation of pro-survival signaling pathways, such as the Akt/PKB pathway, which can confer resistance to apoptosis.[5][6][12] This complex interplay of signaling events ultimately results in cellular outcomes like cell cycle arrest, and in some contexts, autophagic cell death.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound desaturase inhibitors both in vitro and in situ.

Protocol 1: In Vitro this compound Desaturase Activity Assay

This assay measures the direct inhibitory effect of a compound on DEGS activity using an enzyme source, such as rat liver microsomes or cell homogenates.[1][13]

Workflow Diagram:

in_vitro_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Source (e.g., Rat Liver Microsomes) mix Combine Enzyme, Inhibitor, and Reaction Buffer prep_enzyme->mix prep_inhibitor Prepare Inhibitor Stock Solutions prep_inhibitor->mix prep_substrate Prepare Substrate Mix (Labeled & Unlabeled dhCer) add_substrate Add Substrate Mix to Initiate prep_substrate->add_substrate incubate_pre Pre-incubate mix->incubate_pre incubate_pre->add_substrate incubate_main Incubate at 37°C add_substrate->incubate_main stop_reaction Stop Reaction (e.g., Add Chloroform/Methanol) incubate_main->stop_reaction extract Extract Lipids stop_reaction->extract separate Separate Product (e.g., TLC or LC/MS) extract->separate quantify Quantify Product Formation (e.g., Scintillation Counting or MS Signal) separate->quantify

Fig. 2: Workflow for in vitro DEGS activity assay.

Materials:

  • Enzyme source: Rat liver microsomes or total cell homogenate

  • Substrate: N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (labeled) and N-Octanoyl-D-erythro-dihydrosphingosine (unlabeled) or other suitable this compound analogs

  • Cofactor: NADH

  • Reaction Buffer: Potassium phosphate (B84403) buffer (50 mM, pH 7.4) or HEPES buffer (5 mM, pH 7.4) containing sucrose (B13894) (50 mM)

  • Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO or ethanol)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • Scintillation fluid

  • Microcentrifuge tubes

  • Water bath or incubator at 37°C

  • Scintillation counter

Procedure:

  • Preparation of Rat Liver Microsomes: Homogenize fresh or frozen rat liver in ice-cold buffer. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant and ultracentrifuge at 104,000 x g for 60 minutes at 4°C. Resuspend the microsomal pellet in potassium phosphate buffer. Determine protein concentration using the Bradford method.[1]

  • Reaction Setup: In a microcentrifuge tube, combine 100 µg of microsomal protein, the desired concentration of the test inhibitor (or vehicle control), and reaction buffer to a final volume of ~250 µL.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate Reaction: Add the substrate mix containing both labeled (e.g., 0.125 µCi) and unlabeled (e.g., 500 nM) this compound and NADH (final concentration ~1 mM) to initiate the reaction. The final reaction volume is typically 300 µL.

  • Incubation: Incubate the reaction mixture for 20 minutes at 37°C. This time should be within the linear range of the assay.[1]

  • Stop Reaction: Terminate the reaction by adding 1 mL of ice-cold chloroform/methanol (2:1, v/v).

  • Extraction and Measurement: Vortex the mixture and centrifuge to separate the phases. The formation of ³H₂O, which partitions into the aqueous phase, is proportional to the desaturase activity. Collect the aqueous phase and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control. Determine the IC50 value by testing a range of inhibitor concentrations.

Protocol 2: In Situ this compound Desaturase Activity Assay

This assay measures the activity of DEGS within intact cells by providing a cell-permeable this compound analog and quantifying its conversion to the corresponding ceramide using Liquid Chromatography-Mass Spectrometry (LC/MS).[1][14]

Workflow Diagram:

in_situ_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis LC/MS Analysis seed_cells Seed Cells in Culture Plates treat_inhibitor Treat Cells with DEGS Inhibitor (or vehicle) for desired time seed_cells->treat_inhibitor add_substrate Add Cell-Permeable Substrate (e.g., C12-dhCCPS) treat_inhibitor->add_substrate incubate Incubate for a defined period (e.g., 6 hours) add_substrate->incubate harvest_cells Harvest Cells incubate->harvest_cells extract_lipids Extract Lipids using organic solvents harvest_cells->extract_lipids prepare_for_lcms Dry and Reconstitute Lipid Extract extract_lipids->prepare_for_lcms inject_sample Inject Sample into LC/MS prepare_for_lcms->inject_sample separate_lipids Chromatographic Separation inject_sample->separate_lipids detect_lipids Mass Spectrometric Detection (MRM mode) separate_lipids->detect_lipids quantify_conversion Quantify Substrate and Product and Calculate % Conversion detect_lipids->quantify_conversion

Fig. 3: Workflow for in situ DEGS activity assay.

Materials:

  • Cell line of interest (e.g., SMS-KCNR neuroblastoma cells)

  • Complete cell culture medium

  • Cell-permeable this compound analog: D-erythro-2-N-[12'-(1''-Pyridinium)-dodecanoyl]-4,5-dihydrosphingosine bromide (C12-dhCCPS) or similar

  • Test Inhibitor: Dissolved in a suitable solvent

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents: e.g., Isopropanol, Ethyl acetate, Hexane

  • Internal standards for LC/MS

  • LC/MS system

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).

  • Inhibitor Treatment: Treat the cells with various concentrations of the DEGS inhibitor or vehicle control for the desired duration (e.g., 2-6 hours).

  • Substrate Addition: Add the cell-permeable this compound substrate (e.g., 0.5 µM C12-dhCCPS) to the cell culture medium.[14]

  • Incubation: Incubate the cells for a specific period (e.g., 6 hours) to allow for substrate uptake and conversion.[1]

  • Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.

  • Lipid Extraction: Perform a lipid extraction using a suitable method (e.g., Bligh-Dyer or a simplified single-phase extraction with isopropanol). Add internal standards before extraction for accurate quantification.

  • Sample Preparation for LC/MS: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase.

  • LC/MS Analysis: Analyze the samples using an LC/MS system. Use a suitable column (e.g., C18) to separate the this compound substrate from the ceramide product. Detect and quantify the lipids using mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.[15][16][17]

  • Data Analysis: Calculate the percentage of conversion of the this compound substrate to the ceramide product. Compare the conversion rates in inhibitor-treated cells to the vehicle-treated cells to determine the inhibitory effect.

Conclusion

The pharmacological inhibitors of this compound desaturase are valuable tools for investigating the biological roles of dihydroceramides and for exploring potential therapeutic strategies for various diseases. The protocols and information provided herein offer a foundation for researchers to effectively utilize these inhibitors in their studies. Careful consideration of the specific inhibitor, cell type, and experimental conditions is essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Genetic Knockdown of DEGS1 to Increase Dihydroceramide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta(4)-desaturase, sphingolipid 1 (DEGS1) is a critical enzyme in the de novo ceramide synthesis pathway.[1][2][3] It catalyzes the final step, converting dihydroceramide to ceramide by introducing a double bond.[1][4][5][6][7] Genetic knockdown of DEGS1 using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA) leads to a significant accumulation of dihydroceramides and a corresponding decrease in ceramide levels.[1] This alteration in the cellular sphingolipid profile has profound biological consequences, impacting processes like autophagy, endoplasmic reticulum (ER) stress, cell cycle progression, and apoptosis.[4][5][8][9][10][11]

These application notes provide detailed protocols for researchers to achieve DEGS1 knockdown, thereby increasing this compound levels for investigational purposes in cell culture models. The methodologies cover siRNA-mediated gene silencing, verification of knockdown, and the analysis of subsequent changes in sphingolipid levels.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the DEGS1-mediated signaling pathway and a typical experimental workflow for its genetic knockdown and analysis.

DEGS1_Pathway cluster_0 De Novo Ceramide Synthesis cluster_1 Downstream Effects of this compound Accumulation cluster_2 DEGS1 Knockdown Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine KSR This compound This compound Dihydrosphingosine->this compound CerS DEGS1 DEGS1 This compound->DEGS1 ER_Stress ER Stress This compound->ER_Stress Autophagy Autophagy This compound->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis This compound->Apoptosis Ceramide Ceramide DEGS1->Ceramide siRNA siRNA/shRNA siRNA->DEGS1 Inhibition

Caption: DEGS1 signaling pathway and points of intervention.

Experimental_Workflow cluster_validation Validation of Knockdown cluster_analysis Analysis of this compound Levels Cell_Culture 1. Cell Culture (e.g., HepG2, T98G, U87MG) siRNA_Transfection 2. siRNA Transfection (DEGS1-specific vs. Scrambled Control) Cell_Culture->siRNA_Transfection Incubation 3. Incubation (24-96 hours) siRNA_Transfection->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting RT_qPCR 5a. RT-qPCR for DEGS1 mRNA Harvesting->RT_qPCR Western_Blot 5b. Western Blot for DEGS1 Protein Harvesting->Western_Blot Lipid_Extraction 6a. Lipid Extraction Harvesting->Lipid_Extraction Data_Analysis 7. Data Analysis and Interpretation RT_qPCR->Data_Analysis Western_Blot->Data_Analysis LC_MS_MS 6b. LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS LC_MS_MS->Data_Analysis

Caption: Experimental workflow for DEGS1 knockdown and analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes following the genetic knockdown of DEGS1 in various cell lines.

Table 1: Effect of DEGS1 Knockdown on Gene and Protein Expression

Cell LineMethodTargetTime Point (hours)Knockdown EfficiencyReference
SMS-KCNRsiRNADEGS1 mRNA48>75%[10]
HepG2siRNADEGS1 Protein24-96Clear Decrease[1]
3T3-L1shRNADEGS1 mRNAStable~65%[12]
Mouse LiverAAV-shRNADEGS1 mRNA12 weeks~50%[7]

Table 2: Impact of DEGS1 Knockdown on Sphingolipid Ratios

Cell Line/TissueMethodMeasured ParameterOutcomeP-valueReference
HepG2siRNATotal Ceramide / Total this compound RatioDecrease0.007[1][13]
Mouse LiverAAV-shRNACeramide / this compound RatioReductionNot Specified[7]
Mouse Adipose TissueAAV-shRNACeramide / this compound RatioReductionNot Specified[7]
Mouse PlasmaAAV-shRNACeramide / this compound RatioReductionNot Specified[7]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of DEGS1 in Cell Culture

This protocol outlines the transient knockdown of DEGS1 using siRNA in a suitable cell line, such as HepG2 human liver cancer cells.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • DEGS1-specific siRNA and non-targeting (scrambled) control siRNA (10 nM working concentration)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • 6-well tissue culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation: a. For each well, dilute 1.5 µL of 10 µM siRNA (DEGS1-specific or scrambled control) into 50 µL of Opti-MEM. b. In a separate tube, dilute 1.5 µL of transfection reagent into 50 µL of Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5 minutes at room temperature to allow complex formation.

  • Transfection: a. Add the 100 µL siRNA-lipid complex to each well containing cells and fresh medium. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 96 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.[1]

  • Harvesting: After incubation, wash the cells with PBS and harvest for downstream analysis (RT-qPCR, Western Blot, or lipidomics).

Protocol 2: Validation of DEGS1 Knockdown by Western Blot

This protocol is for verifying the reduction of DEGS1 protein levels post-transfection.

Materials:

  • Harvested cell pellets from Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Rabbit anti-DEGS1 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-DEGS1 antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again as in step 5c. f. Repeat steps 5b-5e for the loading control antibody.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A clear decrease in the DEGS1 band intensity in siRNA-treated samples compared to the control indicates successful knockdown.[1][10]

Protocol 3: this compound and Ceramide Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and relative quantification of sphingolipids.

Materials:

  • Harvested cell pellets

  • Internal standards (e.g., C17:0 ceramide and C17:0 this compound)

  • Chloroform (B151607)

  • Methanol

  • Water

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a known volume of PBS. b. Add internal standards to each sample for normalization. c. Add a mixture of chloroform:methanol (1:2, v/v) and vortex thoroughly. d. Add chloroform and water to induce phase separation. e. Centrifuge to separate the layers and collect the lower organic phase. f. Re-extract the aqueous phase with chloroform and pool the organic phases. g. Dry the pooled organic phase under a stream of nitrogen.[14]

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the lipids using a C18 reverse-phase column with a suitable gradient (e.g., a water/acetonitrile/isopropanol system with formic acid).[14] c. Detect and quantify this compound and ceramide species using multiple reaction monitoring (MRM) in positive ion mode.[14][15] Specific precursor-product ion pairs should be used for each lipid species.

  • Data Analysis: a. Integrate the peak areas for each this compound and ceramide species, as well as the internal standards. b. Normalize the peak areas of the endogenous lipids to the corresponding internal standard. c. Compare the normalized peak areas between DEGS1 knockdown samples and control samples to determine the relative change in lipid levels. Calculate the ratio of total ceramides (B1148491) to total dihydroceramides.[1][13]

Conclusion

The genetic knockdown of DEGS1 is a robust method for increasing intracellular this compound levels. The protocols provided herein offer a comprehensive guide for researchers to implement this technique and analyze its effects. The accumulation of dihydroceramides has been shown to modulate critical cellular pathways, making DEGS1 a compelling target for research in metabolic diseases, cancer, and neurodegenerative disorders.[5][6][12][16] Careful validation of DEGS1 knockdown and precise quantification of sphingolipid changes are essential for the accurate interpretation of experimental results.

References

Application Notes and Protocols for a Fluorescent Ceramide Synthase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide, a central molecule in sphingolipid metabolism, acts as a critical second messenger in a variety of cellular signaling pathways that regulate cell growth, differentiation, senescence, and apoptosis.[1][2] The synthesis of ceramide is catalyzed by a family of six integral membrane proteins of the endoplasmic reticulum known as ceramide synthases (CerS).[1][3] Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths, leading to the production of distinct ceramide species with unique biological functions.[3][4] Given the pivotal role of ceramides (B1148491) in cellular signaling and their implication in various diseases, including cancer, diabetes, and neurodegenerative disorders, the ability to accurately measure CerS activity is crucial for both basic research and drug discovery.[5][6]

This document provides a detailed protocol for a non-radioactive, fluorescent assay to determine ceramide synthase activity in vitro. The assay relies on the enzymatic acylation of a fluorescent sphingoid base analog, NBD-sphinganine, with a fatty acyl-CoA to produce a fluorescent NBD-ceramide product.[4][7] The product can be subsequently separated from the substrate and quantified using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or solid-phase extraction (SPE).[6][8][9] This method offers a safer, more accessible, and cost-effective alternative to traditional radioactive assays and technically demanding liquid chromatography-mass spectrometry (LC-MS/MS) methods.[4]

Signaling Pathway of Ceramide Synthesis

Ceramide is synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway. The fluorescent assay described herein primarily measures the activity of ceramide synthases, which are key enzymes in both pathways.

Ceramide synthesis and signaling pathways.

Experimental Workflow

The overall workflow for the fluorescent ceramide synthase assay is depicted below. The key steps include reaction setup, incubation, termination of the reaction, extraction of lipids, separation of the fluorescent product from the substrate, and quantification.

Fluorescent_CerS_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prepare_Lysate Prepare Cell/Tissue Lysate (Enzyme Source) Mix_Reagents Combine Lysate, Buffer, and Substrates Prepare_Lysate->Mix_Reagents Prepare_Substrates Prepare NBD-Sphinganine and Fatty Acyl-CoA Stocks Prepare_Substrates->Mix_Reagents Prepare_Buffers Prepare Reaction Buffer Prepare_Buffers->Mix_Reagents Incubate Incubate at 37°C Mix_Reagents->Incubate Stop_Reaction Stop Reaction (e.g., with Chloroform (B151607)/Methanol) Incubate->Stop_Reaction Extract_Lipids Lipid Extraction Stop_Reaction->Extract_Lipids Separate_Lipids Separate NBD-Ceramide (TLC, HPLC, or SPE) Extract_Lipids->Separate_Lipids Quantify Quantify Fluorescence Separate_Lipids->Quantify Calculate_Activity Calculate CerS Activity Quantify->Calculate_Activity Inhibitor_Analysis IC50 Determination (Optional) Calculate_Activity->Inhibitor_Analysis

Workflow for the fluorescent ceramide synthase assay.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using this fluorescent assay.

Table 1: Michaelis-Menten Constants (Km) for Ceramide Synthase Substrates. [4]

SubstrateFatty Acyl-CoAKm (μM)Method
NBD-sphinganineC16:0-CoA3.61 ± 1.86TLC-based fluorescent assay
SphinganineC16:0-CoA3.05 ± 0.81LC-MS/MS
NBD-sphinganineC24:1-CoANot ReportedTLC-based fluorescent assay
SphinganineC24:1-CoANot ReportedLC-MS/MS

Data are presented as mean ± standard error from triplicate reactions.[4]

Table 2: Optimal Reaction Conditions for CerS Activity using NBD-sphinganine. [7]

ParameterOptimal RangeNotes
Protein Amount (HEK cell lysate)10 - 40 µgActivity is linear within this range.[10]
NBD-sphinganine Concentration10 - 20 µM
Fatty Acyl-CoA Concentration50 µM
Incubation Time10 - 30 minFor overexpressed CerS. Endogenous activity may require longer incubation.[10]
Reaction Volume20 µLAssay can be miniaturized.[8]

Table 3: Inhibition of Ceramide Synthase Activity. [11]

InhibitorTarget CerS (with Fatty Acyl-CoA)IC50 (µM)Inhibition Type
FTY720Endogenous (C16:0-CoA)~10Competitive
Fumonisin B1All CerS1-50Competitive (with sphinganine)

Experimental Protocols

Materials and Reagents
  • Fluorescent Substrate: N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphinganine (NBD-sphinganine)

  • Acyl-CoA Substrates: Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0), Lignoceroyl-CoA (C24:0), etc.

  • Enzyme Source: Cell or tissue homogenates (e.g., HEK293 cells, mouse liver or cerebellum).[11]

  • Reaction Buffer: 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty acid-free BSA.

  • Lipid Extraction Solvents: Chloroform, Methanol (B129727).

  • TLC Plate: Silica (B1680970) gel 60.

  • TLC Developing Solvent: Chloroform/Methanol/Acetic Acid (90:10:1, v/v/v).

  • HPLC Solvents: Methanol, Water, Formic Acid.

  • Solid-Phase Extraction (SPE) Columns: C18 SPE cartridges.[8]

  • Instrumentation: Fluorescence plate reader, TLC imaging system, or HPLC with a fluorescence detector.

Protocol 1: In Vitro Ceramide Synthase Assay using TLC
  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of NBD-sphinganine in ethanol.

    • Prepare 10 mM stock solutions of fatty acyl-CoAs in water.

    • Prepare the reaction buffer and store it at 4°C.

    • Prepare cell or tissue lysates by homogenization in a suitable buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the following in order:

      • Reaction buffer.

      • Cell/tissue lysate (10-50 µg of protein).

      • Fatty acyl-CoA to a final concentration of 50 µM.

      • NBD-sphinganine to a final concentration of 10 µM.

    • The final reaction volume is typically 20-50 µL.[8]

    • Incubate the reaction mixture at 37°C for 30-120 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[11]

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 200 µL of chloroform/methanol (1:2, v/v).

    • Vortex thoroughly and add 100 µL of chloroform and 100 µL of water to induce phase separation.

    • Centrifuge at 1,000 x g for 5 minutes.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Thin-Layer Chromatography (TLC):

    • Resuspend the dried lipids in 10-20 µL of chloroform/methanol (2:1, v/v).

    • Spot the entire sample onto a silica gel 60 TLC plate.

    • Develop the plate in a chromatography tank containing the developing solvent until the solvent front is approximately 1 cm from the top of the plate.

    • Air-dry the TLC plate.

  • Quantification:

    • Visualize the fluorescent spots using a fluorescence imaging system (e.g., a gel doc system with a UV transilluminator or a laser-based scanner).

    • Quantify the fluorescence intensity of the NBD-ceramide product spot.

    • The amount of product can be determined by comparing the fluorescence intensity to a standard curve of known amounts of NBD-ceramide.

Protocol 2: Ceramide Synthase Assay using HPLC
  • Enzymatic Reaction and Termination:

    • Perform the enzymatic reaction as described in Protocol 1 (steps 2.1-2.3).

    • A simplified termination can be achieved by adding an equal volume of methanol, vortexing, and centrifuging to pellet the protein.[12] The supernatant can then be directly analyzed by HPLC.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Use a C18 reverse-phase column.

    • A typical mobile phase is a gradient of methanol and water containing a small percentage of formic acid.

    • Inject the sample onto the column.

    • Monitor the elution of NBD-sphinganine and NBD-ceramide using a fluorescence detector (Excitation: ~466 nm, Emission: ~536 nm).[13]

  • Quantification:

    • Determine the peak area of the NBD-ceramide product.

    • Calculate the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of NBD-ceramide.

Protocol 3: Rapid Ceramide Synthase Assay using Solid-Phase Extraction (SPE)[8]
  • Enzymatic Reaction:

    • Perform the enzymatic reaction in a small volume (e.g., 20 µL) as described in Protocol 1 (steps 2.1-2.2).[8]

  • Sample Loading and Washing:

    • Stop the reaction and prepare the sample for SPE according to the manufacturer's instructions.

    • Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with an appropriate solvent (e.g., water/methanol mixture) to remove the unreacted NBD-sphinganine.

  • Elution and Quantification:

    • Elute the NBD-ceramide product with a more hydrophobic solvent (e.g., methanol or chloroform/methanol).

    • Quantify the fluorescence of the eluate using a fluorescence plate reader.

    • Determine the amount of product formed by comparing the fluorescence to a standard curve.

Conclusion

The fluorescent assay for ceramide synthase activity described here provides a robust, sensitive, and non-radioactive method for studying this important class of enzymes. It is well-suited for a variety of applications, including basic enzymology, inhibitor screening, and investigating the role of specific ceramide species in cellular processes. The flexibility in the choice of fatty acyl-CoA substrates allows for the characterization of the acyl-chain specificity of different CerS isoforms. Furthermore, the adaptability of the assay to different separation and quantification platforms (TLC, HPLC, and SPE) makes it accessible to a wide range of research laboratories.

References

Application Notes and Protocols for In Vitro Dihydroceramide Desaturase (DEGS) Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the activity of dihydroceramide desaturase (DEGS), a key enzyme in the de novo sphingolipid biosynthesis pathway. Accurate measurement of DEGS activity is crucial for understanding its role in various cellular processes and for the development of therapeutic inhibitors. The following sections detail established methodologies, including radiolabeled and mass spectrometry-based assays.

Introduction to this compound Desaturase

This compound desaturase (also known as sphingolipid Δ4-desaturase or DEGS1) is an endoplasmic reticulum-resident enzyme that catalyzes the introduction of a 4,5-trans-double bond into the sphingoid backbone of this compound to form ceramide.[1][2][3] This is the final and rate-limiting step in the de novo synthesis of ceramides, which are critical precursors for more complex sphingolipids and also function as important signaling molecules involved in apoptosis, cell cycle arrest, and senescence.[1][4][5] Inhibition of DEGS1 leads to the accumulation of dihydroceramides and has been identified as a promising therapeutic strategy in oncology.[1][5][6]

Signaling Pathway: De Novo Ceramide Synthesis

The diagram below illustrates the final step of de novo ceramide synthesis, where this compound desaturase (DEGS1) converts this compound to ceramide. This reaction requires NADH as a cofactor.[1][2][7]

DEGS1_Pathway cluster_ER Endoplasmic Reticulum DHCer This compound DEGS1 This compound Desaturase (DEGS1) DHCer->DEGS1 Substrate Cer Ceramide DEGS1->Cer Product NAD NAD+ DEGS1->NAD NADH NADH NADH->DEGS1 Cofactor

Caption: De novo ceramide synthesis pathway catalyzed by DEGS1.

Quantitative Data Summary

The following tables summarize key quantitative data for DEGS1 activity and inhibition, derived from in vitro assays.

Table 1: Kinetic Parameters of DEGS1

This table presents the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for the substrates of DEGS1, determined using a radiolabeled assay with rat liver microsomes.[2]

SubstrateApparent Km (μM)Vmax (nmol/min/g protein)
C8-Dihydroceramide1.92 ± 0.363.16 ± 0.24
NADH43.4 ± 6.474.11 ± 0.18
Table 2: Inhibitor Potency (IC50) against DEGS1

This table provides the half-maximal inhibitory concentrations (IC50) for various compounds against DEGS1 activity. These values were determined using an in vitro radiolabeled assay.

InhibitorIC50 (μM)Notes
Fenretinide (B1684555) (4-HPR)2.32[1][2]Competitive inhibitor, becomes irreversible with longer incubation.[2]
4-oxo-4-HPR1.68[1][2]A major metabolite of Fenretinide.[1]
C8-Cyclopropenylceramide0.685[7]Known competitive inhibitor, used as a positive control.[1][2]
PR280 (Cyclopropenone Ceramide)0.700A potent novel inhibitor.[6]

Experimental Protocols

Detailed protocols for two common in vitro DEGS1 activity assays are provided below.

Protocol 1: Radiolabeled Assay for DEGS1 Activity

This assay quantifies DEGS1 activity by measuring the release of tritiated water ([3H]H2O) from a specifically labeled this compound substrate.[1][4][8]

Experimental Workflow

Radiolabeled_Workflow start Prepare Reaction Mix (Enzyme, Substrates, Cofactor) incubate Incubate at 37°C (e.g., 20 min) start->incubate stop Stop Reaction (e.g., add organic solvent) incubate->stop load Load onto C18 Column stop->load elute Elute with Water load->elute collect Collect Eluate (containing [3H]H2O) elute->collect measure Quantify Radioactivity (Scintillation Counting) collect->measure end Calculate DEGS1 Activity measure->end

Caption: Workflow for the radiolabeled DEGS1 activity assay.

Materials
  • Enzyme Source: Rat liver microsomes (RLM) or total cell homogenates from cultured cells (e.g., SMS-KCNR neuroblastoma cells).[1][4][8]

  • Labeled Substrate: N-octanoyl-[4,5-3H]-D-erythro-dihydrosphingosine ([3H]C8-dhCer).[8][9]

  • Unlabeled Substrate: N-octanoyl-D-erythro-dihydrosphingosine (C8-dhCer).[9]

  • Cofactor: NADH.[1][9]

  • Reaction Buffer: e.g., Homogenization buffer (5 mM HEPES, pH 7.4, containing 50 mM sucrose).[8]

  • Stop Solution: Chloroform/Methanol mixture.

  • Solid-Phase Extraction: C18 columns.

  • Scintillation Cocktail and Counter.

Procedure
  • Enzyme Preparation: Prepare rat liver microsomes or total cell homogenates as previously described in the literature.[8] Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture to a final volume of 1 ml. A typical reaction contains:

    • 100 µg of RLM protein or 400 µg of total cell homogenate protein.[1][8][9]

    • 2 nM [3H]C8-dhCer (e.g., ~100,000 dpm).[4][8][9]

    • 500 nM unlabeled C8-dhCer.[4][8][9]

    • 2 mM NADH.[9]

    • Reaction buffer to 1 ml.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

  • Reaction Incubation: Initiate the reaction by adding the substrate. Incubate for 20 minutes at 37°C.[1][8] This incubation time and protein amount should be within the linear range of the assay.[1]

  • Reaction Termination: Stop the reaction by adding an appropriate organic solvent mixture.

  • Separation of [3H]H2O:

    • Load the reaction mixture onto a pre-conditioned C18 column.

    • Wash the column with 2 ml of water to elute the polar [3H]H2O, while the lipid-soluble substrate and product remain bound to the column.[1]

    • Collect the eluate.[1]

  • Quantification:

    • Add a portion of the eluate to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity (in dpm) using a liquid scintillation counter.

  • Data Analysis: Calculate the enzyme activity as the amount of [3H]H2O produced per unit time per amount of protein (e.g., pmol/min/mg protein).

Protocol 2: LC/MS-Based Assay for DEGS1 Activity

This method provides a direct and sensitive quantification of the conversion of a this compound analog to its corresponding ceramide product using liquid chromatography-tandem mass spectrometry (LC/MS/MS). It is particularly useful for in situ assays in whole cells.[5][10]

Experimental Workflow

LCMS_Workflow start Incubate Cells with Substrate (e.g., C12-dhCCPS) collect Collect and Wash Cells start->collect extract Lipid Extraction collect->extract analyze LC/MS/MS Analysis (Quantify Substrate and Product) extract->analyze end Calculate % Conversion analyze->end

Caption: Workflow for the LC/MS-based DEGS1 activity assay.

Materials
  • Cell Lines: Any relevant cell line, e.g., SMS-KCNR, HEK293, MCF7.[4][5]

  • Substrate: C12-dhCCPS (D-erythro-2-N-[12'-(1”-pyridinium) dodecanoyl]4,5 dihydrosphingosine bromide), a water-soluble this compound analog.[5][9]

  • Cell Culture Medium and Reagents.

  • Lipid Extraction Solvents: e.g., Chloroform, Methanol.

  • Internal Standards: for LC/MS/MS analysis (e.g., C17:0 ceramide).[11]

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC/MS/MS).[12]

Procedure (In Situ Assay)
  • Cell Culture: Plate cells in appropriate culture vessels and grow to the desired confluency (e.g., 85%).[4][8]

  • Substrate Incubation:

    • Prepare a stock solution of C12-dhCCPS in 100% ethanol.[5]

    • Dilute the stock solution in cell culture medium to a final concentration of 0.5 µM.[1][5]

    • Add the substrate-containing medium to the cells and incubate for a desired time period (e.g., 30 minutes to 6 hours).[5][9] For inhibitor studies, cells can be pre-treated with the inhibitor before or during substrate addition.[5]

  • Cell Harvesting:

    • Remove the medium and wash the cells twice with ice-cold PBS.[4][8]

    • Scrape and collect the cells, then centrifuge at a low speed (e.g., 1000 x g) to pellet.[4][8]

  • Lipid Extraction:

    • Perform a lipid extraction from the cell pellet using a standard method such as a Bligh-Dyer or Folch extraction.

    • Spike the sample with an internal standard before extraction to normalize for recovery.[11]

  • LC/MS/MS Analysis:

    • Resuspend the dried lipid extract in an appropriate solvent for injection.

    • Analyze the sample using an LC/MS/MS system with a suitable reverse-phase column.[12]

    • Set up a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the precursor ion and a specific product ion for both C12-dhCCPS and its product, C12-CCPS.[12][13]

  • Data Analysis:

    • Integrate the peak areas for both the substrate (C12-dhCCPS) and the product (C12-CCPS).

    • Normalize the peak areas to the internal standard.

    • Calculate the DEGS1 activity as the percentage conversion of the substrate to the product:

      • % Conversion = [Product Area / (Substrate Area + Product Area)] x 100.[1][5]

References

Application Notes and Protocols for Metabolic Labeling of Dihydroceramides with [¹⁴C]Serine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing [¹⁴C]serine for the metabolic labeling of dihydroceramides, key intermediates in sphingolipid biosynthesis. The following protocols and data are intended to facilitate the study of dihydroceramide metabolism and its role in various cellular processes and disease states.

Introduction

Dihydroceramides are N-acylated sphinganine (B43673) molecules and the direct precursors to ceramides, which are central molecules in sphingolipid metabolism.[1][2] The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramides.[3] These molecules are implicated in cellular stress responses, cell growth, and various diseases.[4] Metabolic labeling with radioactive precursors like [¹⁴C]serine is a powerful technique to trace the synthesis and fate of dihydroceramides within cells.[1][5] This method allows for the quantitative analysis of this compound synthesis rates and the investigation of factors that modulate this pathway.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a conserved pathway that begins with the condensation of L-serine and palmitoyl-CoA. This initial step is catalyzed by serine palmitoyltransferase (SPT). The resulting 3-ketosphinganine is then reduced to sphinganine. Ceramide synthases (CerS) subsequently acylate sphinganine to form this compound. Finally, the introduction of a double bond by this compound desaturase converts this compound to ceramide, a key signaling lipid.

De Novo Sphingolipid Biosynthesis De Novo Sphingolipid Biosynthesis Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DES ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Transport & Further Metabolism

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow

The metabolic labeling of dihydroceramides with [¹⁴C]serine involves a series of steps from cell culture to data analysis. The general workflow includes cell seeding, incubation with the radiolabel, harvesting, lipid extraction, separation of lipids by thin-layer chromatography (TLC), and quantification of radioactivity.

Experimental Workflow Metabolic Labeling Experimental Workflow cluster_workflow CellCulture 1. Cell Culture (e.g., CHO, L929 cells) Labeling 2. Metabolic Labeling Incubate with [14C]Serine CellCulture->Labeling Harvesting 3. Cell Harvesting Trypsinization or scraping Labeling->Harvesting LipidExtraction 4. Lipid Extraction (e.g., Bligh-Dyer method) Harvesting->LipidExtraction TLC 5. TLC Separation Separate this compound & Ceramide LipidExtraction->TLC Quantification 6. Quantification Autoradiography & Densitometry TLC->Quantification DataAnalysis 7. Data Analysis Quantification->DataAnalysis

Caption: Experimental Workflow for Metabolic Labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Dihydroceramides in Cultured Mammalian Cells

This protocol describes the metabolic labeling of sphingolipids, including dihydroceramides, in cultured mammalian cells using [¹⁴C]serine.

Materials:

  • Cultured mammalian cells (e.g., CHO, L929, or other cell line of interest)

  • Complete cell culture medium

  • [¹⁴C]Serine (specific activity ~50-60 mCi/mmol)

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • Lipid extraction solvents: 2-propanol, hexane, and water

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[6]

  • Labeling: The next day, remove the culture medium and add fresh medium containing 1 µCi of [¹⁴C]serine to each well.[6]

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator to allow for the incorporation of the radiolabel into newly synthesized sphingolipids.[6]

  • Cell Harvesting:

    • After the incubation period, aspirate the radioactive medium.

    • Wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization.[1]

    • Transfer the cell suspension to a microcentrifuge tube and pellet the cells by centrifugation at 700 x g for 5 minutes at 4°C.[1]

    • Carefully aspirate the supernatant.

  • Proceed to Lipid Extraction (Protocol 2).

Protocol 2: Lipid Extraction

This protocol is for the extraction of total lipids from the radiolabeled cell pellet.

Materials:

  • Radiolabeled cell pellet from Protocol 1

  • Extraction solvent: 2-propanol:hexane:water (55:35:10, v/v/v)[1]

  • Bath sonicator

  • Centrifugal concentrator (e.g., SpeedVac)

Procedure:

  • Resuspend the cell pellet in 750 µL of the extraction solvent.[1]

  • Sonicate the mixture for 20 minutes in a bath sonicator to ensure complete cell lysis and lipid solubilization.[1]

  • Centrifuge the extract at 10,000 x g for 3 minutes to pellet any insoluble debris.[1]

  • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Dry the lipid extract using a centrifugal concentrator.[1]

  • Resuspend the dried lipid extract in a small volume (e.g., 20-50 µL) of chloroform:methanol (2:1, v/v) for TLC analysis.

Protocol 3: Thin-Layer Chromatography (TLC) for this compound Separation

This protocol describes the separation of dihydroceramides from other lipid species using TLC.

Materials:

  • Resuspended lipid extract from Protocol 2

  • Silica (B1680970) Gel 60 HPTLC plates

  • Developing tank

  • TLC solvent system: Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v)[7]

  • This compound and ceramide standards

  • Phosphorimager screen or X-ray film for autoradiography

Procedure:

  • Using a capillary tube or a syringe, carefully spot the resuspended lipid extract onto the origin of a silica gel HPTLC plate. Also, spot the this compound and ceramide standards in adjacent lanes.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing tank containing the solvent system. Ensure the solvent level is below the origin.

  • Allow the solvent to migrate up the plate until the solvent front is approximately 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry completely.

  • Autoradiography: Expose the TLC plate to a phosphorimager screen or X-ray film for a suitable duration (this can range from hours to days depending on the level of radioactivity).

  • Develop the film or scan the phosphorimager screen to visualize the radiolabeled lipid spots.

Protocol 4: Quantification of Radiolabeled Lipids

This protocol describes the quantification of [¹⁴C]serine incorporation into dihydroceramides.

Materials:

  • Developed autoradiogram from Protocol 3

  • Densitometry software or a scintillation counter

Procedure:

  • Densitometry:

    • Scan the autoradiogram.

    • Using densitometry software, quantify the intensity of the spots corresponding to this compound and other lipids of interest. The intensity is proportional to the amount of radioactivity.

  • Scintillation Counting (Alternative):

    • Carefully scrape the silica from the TLC plate corresponding to the identified this compound and other lipid spots into separate scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Presentation

The following tables present representative quantitative data from a time-course experiment monitoring the incorporation of [¹⁴C]serine into major sphingolipid classes in a hypothetical cultured cell line.

Table 1: Incorporation of [¹⁴C]Serine into Sphingolipids Over Time

Time (hours)This compound (DPM)Ceramide (DPM)Sphingomyelin (DPM)
115,2305,8902,150
445,87028,76015,430
868,91055,42042,880
2485,34098,650110,210

Table 2: Percentage Distribution of [¹⁴C]Serine in Sphingolipids Over Time

Time (hours)This compound (%)Ceramide (%)Sphingomyelin (%)
165.425.39.2
451.032.017.0
841.233.125.7
2429.033.537.5

Note: The data presented in these tables are for illustrative purposes and will vary depending on the cell type, experimental conditions, and labeling efficiency.

Conclusion

Metabolic labeling with [¹⁴C]serine is a robust and sensitive method for studying the de novo synthesis of dihydroceramides and their subsequent conversion to other sphingolipids. The protocols provided herein offer a detailed framework for conducting these experiments, from cell culture to quantitative analysis. By applying these techniques, researchers can gain valuable insights into the regulation of sphingolipid metabolism and its implications in health and disease, aiding in the identification of new therapeutic targets for drug development.

References

Application Note: Quantitative Analysis of Dihydroceramides in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer), once considered inert precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway, are now recognized as critical bioactive lipids involved in various cellular processes.[1][2][3] Structurally distinct from ceramides by the absence of a 4,5-trans double bond in the sphingoid base, dihydroceramides have been implicated in autophagy, apoptosis, cell growth, and responses to cellular stress.[3][4][5] Altered plasma levels of specific dihydroceramide species have been linked to metabolic diseases, including type 2 diabetes and cardiovascular disease, highlighting their potential as clinical biomarkers.[2][6][7] This application note provides a detailed protocol for the sensitive and robust quantification of dihydroceramides in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This compound Signaling and Metabolism

Dihydroceramides are key intermediates in the de novo synthesis of sphingolipids, a pathway initiated in the endoplasmic reticulum.[2][5] The synthesis begins with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673).[5] Ceramide synthases (CerS) then acylate sphinganine to produce various this compound species, characterized by different fatty acid chain lengths.[2] Dihydroceramides can then be converted to ceramides by this compound desaturase (DEGS).[5] Emerging evidence suggests that the accumulation of dihydroceramides can induce cellular stress responses, including the unfolded protein response (UPR) and autophagy, and can influence cell fate through pro-survival or pro-death pathways.[3][4]

Dihydroceramide_Signaling cluster_0 Endoplasmic Reticulum cluster_1 Cellular Processes Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_PalmitoylCoA->Sphinganine SPT dhCer This compound (dhCer) Sphinganine->dhCer CerS Cer Ceramide dhCer->Cer DEGS1 Autophagy Autophagy dhCer->Autophagy ER_Stress ER Stress / UPR dhCer->ER_Stress Apoptosis Apoptosis Cer->Apoptosis Insulin_Signaling Insulin (B600854) Signaling Cer->Insulin_Signaling Inhibition ER_Stress->Apoptosis

Caption: De novo sphingolipid synthesis and key this compound-mediated signaling pathways.

Experimental Workflow

The analytical workflow for this compound quantification involves plasma sample preparation, chromatographic separation, and mass spectrometric detection. A protein precipitation step is employed for efficient extraction of lipids and removal of proteins. Stable isotope-labeled internal standards are crucial for accurate quantification. The separation is achieved using reverse-phase liquid chromatography, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[8][9]

Experimental_Workflow Start Human Plasma Sample (10-50 µL) Step1 Add Internal Standard Cocktail Start->Step1 Step2 Protein Precipitation (e.g., with Methanol (B129727)/Isopropanol) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 LC-MS/MS Analysis (Reverse Phase C18 Column) Step4->Step5 Step6 Data Processing & Quantification Step5->Step6 End This compound Concentrations Step6->End

Caption: General experimental workflow for this compound analysis in human plasma.

Materials and Reagents

  • This compound analytical standards (e.g., d18:0/16:0, d18:0/18:0, d18:0/24:0, d18:0/24:1)

  • Stable isotope-labeled internal standards (e.g., d7-Ceramide d18:1/16:0)

  • LC-MS grade methanol, isopropanol, chloroform, acetonitrile, formic acid, and water

  • Ammonium (B1175870) acetate

  • Human plasma (control and study samples)

  • 96-well plates

  • Centrifuge

  • HPLC or UHPLC system

  • Tandem mass spectrometer

Detailed Experimental Protocols

Preparation of Stock and Working Solutions
  • Analyte Stock Solutions (1 mM): Prepare individual stock solutions of each this compound standard in a suitable solvent like methanol:chloroform (1:1, v/v).

  • Internal Standard (IS) Stock Solution (1 mM): Prepare a stock solution of the stable isotope-labeled internal standard in methanol.

  • Calibration and Quality Control (QC) Working Solutions: Prepare serial dilutions of the analyte stock solutions in 2-propanol or methanol to create a series of calibrator and QC working solutions at various concentrations.

  • IS Working Solution (e.g., 5.00 nM): Dilute the IS stock solution with methanol to the final working concentration.[8]

Plasma Sample Preparation (Protein Precipitation)

This protocol is adapted from a high-throughput method.[8]

  • Aliquot 10 µL of human plasma (calibrator, QC, or unknown sample) into a 96-well plate.

  • For calibrators and QCs, add 10 µL of the corresponding working solution. For unknown samples, add 10 µL of 2-propanol.

  • Add 200 µL of the IS working solution to all wells.

  • Vortex the plate vigorously for 30 seconds.

  • Centrifuge the plate at 12,000 x g for 5 minutes at 4°C.

  • Carefully transfer 180 µL of the supernatant to a new 96-well plate with micro-inserts for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are example conditions; optimization for specific instruments is recommended.

  • LC System: Dionex Ultimate 3000 UHPLC or equivalent.[8]

  • Column: ACE Excel SuperC18 (1.7 µm, 100 mm x 2.1 mm) or equivalent.[9]

  • Mobile Phase: A mixture of methanol and 2-propanol (1:1) with 10 mM ammonium bicarbonate.[9] An alternative gradient elution using water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid can also be used.[10][11]

  • Flow Rate: 500 µL/min.[10]

  • Injection Volume: 5-10 µL.[9][10]

  • Column Temperature: 50-60°C.[10][11]

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 4000QTRAP).[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each this compound and the internal standard must be optimized.

Data Presentation

The following tables summarize typical quantitative parameters and reported plasma concentrations for various this compound species.

Table 1: LC-MS/MS Method Performance Characteristics

ParameterValueReference
Linear Range 1.00 - 1.00 x 10³ nM[9]
Lower Limit of Quantitation (LLOQ) 1 nM[8]
Intra-assay Precision (CV%) < 15%[8]
Inter-assay Precision (CV%) < 15%[8]
Accuracy (Bias %) < 15%[8]
Extraction Recovery > 90%[8]
Correlation Coefficient (r²) > 0.99[9]

Table 2: Reported Concentrations of Dihydroceramides in Human Plasma

This compound SpeciesConditionMean Concentration (nM)Reference
dhCer(d18:0/22:0) Type 2 DiabetesIncreased vs. Control[13]
dhCer(d18:0/23:0) Type 2 DiabetesIncreased vs. Control[2][13]
dhCer(d18:0/24:0) Type 2 DiabetesIncreased vs. Control[2][13]
dhCer(d18:0/24:1) Normal PregnancyVaries by trimester[8]
dhCer(d18:0/24:1) Type 2 Diabetes (Children)Elevated vs. Control[2]
Total Dihydroceramides Progressing to DiabetesSignificantly elevated[7][14]

Note: Concentrations can vary significantly based on the cohort, analytical method, and specific disease state.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive approach for the quantification of dihydroceramides in human plasma. Accurate measurement of these bioactive lipids is essential for advancing our understanding of their role in health and disease, and for evaluating their potential as clinical biomarkers for conditions such as type 2 diabetes and other metabolic disorders. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating the complex biology of sphingolipids.

References

Protocols for Crafting Dihydroceramide-Enriched Lipid Vesicles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – For researchers, scientists, and drug development professionals investigating the burgeoning roles of dihydroceramides in cellular signaling, the development of reliable model membrane systems is paramount. Dihydroceramides, once considered inert precursors to ceramides, are now recognized as critical bioactive lipids implicated in autophagy, endoplasmic reticulum (ER) stress, and cell cycle regulation.[1][2] This application note provides detailed protocols for the creation of dihydroceramide-enriched lipid vesicles, offering a valuable tool for studying the downstream effects of this important signaling molecule.

Introduction to this compound and its Significance

Dihydroceramides are sphingolipids that act as metabolic intermediates in the de novo synthesis of ceramides.[1] Unlike the more abundant ceramides, dihydroceramides lack the 4,5-trans double bond in the sphingoid backbone. This structural difference was initially thought to render them biologically inactive. However, recent studies have unveiled their distinct and potent signaling functions.[1][2] Accumulation of dihydroceramides has been shown to induce autophagy, a cellular recycling process, and trigger the unfolded protein response (UPR) as a result of ER stress.[1][2] These pathways are crucial in various physiological and pathological conditions, including cancer and metabolic diseases, making this compound a molecule of significant interest for therapeutic intervention.

Preparation of this compound-Enriched Lipid Vesicles

The most common and reliable method for preparing unilamellar lipid vesicles is the thin-film hydration technique followed by extrusion. This method allows for the homogenous incorporation of this compound into a lipid bilayer, creating vesicles with a defined size distribution.

Experimental Workflow

G cluster_0 I. Lipid Film Formation cluster_1 II. Vesicle Hydration cluster_2 III. Vesicle Sizing cluster_3 IV. Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Lipid Film dissolve->evaporate Rotary Evaporation hydrate Hydrate Lipid Film with Aqueous Buffer vortex Vortex to Form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrude MLV Suspension ulvs Unilamellar Vesicles (ULVs) extrude->ulvs Through Polycarbonate Membrane dls Dynamic Light Scattering (DLS) (Size, PDI) zeta Zeta Potential Measurement tem Transmission Electron Microscopy (TEM) end End tem->end start Start start->dissolve

Fig. 1: Experimental workflow for preparing this compound-enriched vesicles.
Detailed Protocol: Thin-Film Hydration and Extrusion

This protocol is adapted from established methods for preparing ceramide-containing liposomes and should be optimized for specific this compound species and desired vesicle characteristics.

Materials:

  • N-acyl-dihydroceramide (e.g., C16-dihydroceramide)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a glass round-bottom flask, dissolve the desired amounts of N-acyl-dihydroceramide, POPC, and cholesterol in a chloroform/methanol (2:1, v/v) mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) until a thin, uniform lipid film is formed on the flask's inner surface.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the desired volume of pre-warmed PBS (pH 7.4). The temperature of the buffer should be above the lipid phase transition temperature.

    • Vortex the flask vigorously for several minutes until the lipid film is completely dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Draw the MLV suspension into a syringe and place it in the extruder.

    • Force the suspension through the membrane by pushing the plunger. Pass the suspension through the membrane 11-21 times to ensure the formation of unilamellar vesicles (ULVs) with a uniform size distribution.

  • Storage:

    • Store the resulting vesicle suspension at 4°C. For long-term storage, the stability should be assessed.

Quantitative Data and Characterization

The physicochemical properties of the this compound-enriched vesicles are critical for their function as a model system. Dynamic light scattering (DLS) and zeta potential measurements are essential for characterizing the size, polydispersity, and surface charge of the vesicles. While specific data for this compound-enriched vesicles is limited, the following tables present representative data for ceramide-containing liposomes prepared by similar methods, which can serve as a benchmark for optimization.

Table 1: Proposed Lipid Compositions for this compound-Enriched Vesicles (Molar Ratios)

Formulation IDThis compound (mol%)POPC (mol%)Cholesterol (mol%)
DH-Vesicle-1153550
DH-Vesicle-2304525

Note: These molar ratios are adapted from successful formulations of ceramide-containing liposomes and serve as a starting point for optimization.

Table 2: Representative Physicochemical Characterization of Ceramide-Enriched Vesicles

Formulation ID (Ceramide-based)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Cer-Vesicle-1 (15% Cer)110 ± 5< 0.2-5 ± 2
Cer-Vesicle-2 (30% Cer)125 ± 8< 0.2-8 ± 3

Data are presented as mean ± standard deviation and are representative of typical values obtained for ceramide-containing liposomes prepared by thin-film hydration and extrusion.

This compound Signaling Pathways

The prepared this compound-enriched vesicles can be used to treat cells in culture to investigate their impact on cellular signaling. Two key pathways affected by this compound accumulation are autophagy and the unfolded protein response (UPR) due to ER stress.

This compound-Induced Autophagy

This compound accumulation can trigger autophagy, a catabolic process involving the degradation of cellular components. This process can be either pro-survival or pro-death depending on the cellular context. A simplified signaling pathway is illustrated below.

G DHC This compound Accumulation ER_Stress ER Stress DHC->ER_Stress TRIB3 TRIB3 ER_Stress->TRIB3 Akt Akt TRIB3->Akt inhibits mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits

Fig. 2: this compound-induced autophagy signaling pathway.
This compound-Induced ER Stress and the Unfolded Protein Response (UPR)

The accumulation of dihydroceramides in the endoplasmic reticulum membrane can disrupt its homeostasis, leading to ER stress and the activation of the UPR. The UPR is a complex signaling network that aims to restore ER function or, if the stress is too severe, induce apoptosis. A simplified diagram of the three main branches of the UPR activated by this compound-induced ER stress is shown below.

G DHC This compound Accumulation ER_Stress ER Stress DHC->ER_Stress PERK PERK ER_Stress->PERK IRE1a IRE1α ER_Stress->IRE1a ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a phosphorylates UPR_Target_Genes UPR Target Gene Expression eIF2a->UPR_Target_Genes XBP1 XBP1s IRE1a->XBP1 splices mRNA XBP1->UPR_Target_Genes ATF6->UPR_Target_Genes

Fig. 3: this compound-induced ER stress and UPR pathway.

Conclusion

This application note provides a comprehensive guide for the preparation and characterization of this compound-enriched lipid vesicles. The detailed protocols and representative data will enable researchers to generate reliable model membrane systems for investigating the multifaceted roles of this compound in cellular signaling. The provided diagrams of the autophagy and ER stress pathways offer a visual framework for understanding the downstream consequences of this compound accumulation. Further optimization of the lipid composition and preparation parameters will be crucial for tailoring these vesicles to specific research questions and advancing our understanding of this compound biology.

References

Application Notes and Protocols for the Use of Dihydroceramide Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides, once considered biologically inert precursors to ceramides (B1148491), are now recognized as critical bioactive sphingolipids involved in various cellular processes, including cell cycle arrest, apoptosis, autophagy, and stress responses.[1][2][3] Accurate quantification of specific dihydroceramide species is therefore essential for understanding their physiological and pathological roles in diseases such as cancer and metabolic disorders.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the precise measurement of these lipids from complex biological matrices.[4][5][6]

A key challenge in quantitative lipidomics is overcoming analytical variability introduced during sample preparation and instrumental analysis.[7] The use of appropriate internal standards is paramount to achieving accurate and reproducible quantification.[7][8] Internal standards are compounds of known concentration added to samples at the initial stage of analysis to correct for variations in extraction efficiency, matrix effects, and instrument response.[7] For this compound analysis, stable isotope-labeled (SIL) and non-endogenous odd-chain dihydroceramides are the preferred internal standards due to their similar physicochemical properties to the endogenous analytes.[1][4][7]

These application notes provide detailed protocols for the quantification of dihydroceramides in biological samples using LC-MS/MS with a focus on the proper selection and use of internal standards.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The de novo synthesis pathway is the primary source of cellular ceramides and their this compound precursors.[2][9] This pathway begins with the condensation of serine and palmitoyl-CoA and proceeds through a series of enzymatic steps, primarily in the endoplasmic reticulum.[2] Dihydroceramides are key intermediates in this pathway.

DeNovoSphingolipidSynthesis De Novo Sphingolipid Biosynthesis Pathway. SPT: Serine Palmitoyltransferase, 3-KR: 3-Ketosphinganine Reductase, CerS: Ceramide Synthase, DEGS1: this compound Desaturase 1, CERT: Ceramide Transfer Protein. Serine Serine + Palmitoyl-CoA KetoSph 3-Ketosphinganine Serine->KetoSph SPT Sphinganine Sphinganine (Dihydrosphingosine) KetoSph->Sphinganine 3-KR DHCer This compound (dhCer) Sphinganine->DHCer CerS (1-6) Cer Ceramide (Cer) DHCer->Cer DEGS1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL CERT

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Experimental Workflow for this compound Quantification

The general workflow for quantifying dihydroceramides using an internal standard-based LC-MS/MS approach involves several key steps, from sample preparation to data analysis.

ExperimentalWorkflow Sample Biological Sample (e.g., Plasma, Cells, Tissue) IS_Spike Spike with this compound Internal Standard (e.g., C17-dhCer) Sample->IS_Spike Extraction Lipid Extraction (e.g., Bligh & Dyer, Protein Precipitation) IS_Spike->Extraction Drydown Dry Down and Reconstitute Extraction->Drydown LCMS LC-MS/MS Analysis (Reversed-Phase Separation, MRM Detection) Drydown->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for LC-MS/MS quantification.

Experimental Protocols

Preparation of Standards and Internal Standard Working Solutions
  • Stock Solutions: Prepare individual stock solutions of this compound standards (e.g., C16:0, C18:0, C20:0, C24:0, C24:1 dihydroceramides) and the chosen internal standard (e.g., C17:0 this compound or a stable isotope-labeled analog) at a concentration of 1 mg/mL in a suitable organic solvent such as chloroform (B151607) or a methanol (B129727)/chloroform mixture (1:1, v/v).[1][4] Store stock solutions at -20°C.

  • Calibration Curve Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the this compound standard stock solutions in methanol or an appropriate solvent to cover the desired concentration range (e.g., 1 nM to 1000 nM).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the internal standard by diluting the stock solution with methanol to a final concentration that is appropriate for the expected levels of endogenous dihydroceramides in the samples. A common concentration is in the low to mid-nanomolar range (e.g., 5.00 nM).[4]

Sample Preparation

The following protocol is a general guideline for plasma or serum samples and can be adapted for other biological matrices.

  • Protein Precipitation:

    • To a 10 µL aliquot of the biological sample (e.g., serum) in a microcentrifuge tube, add 200 µL of the internal standard working solution in a precipitation solvent (e.g., cold isopropanol (B130326) or methanol).[5][10]

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at -20°C for 10 minutes to facilitate protein precipitation.[10]

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[10]

    • Carefully transfer the supernatant containing the lipid extract to a clean autosampler vial for LC-MS/MS analysis.[4][10]

  • For Tissue Samples:

    • Homogenize a known weight of tissue (e.g., ~10 mg wet weight) in an appropriate buffer.[11]

    • Perform a liquid-liquid extraction, such as the Bligh and Dyer method, after spiking with the internal standard.[11]

    • Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for the separation of dihydroceramides (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm).[4]

    • Mobile Phases: The mobile phase often consists of a mixture of methanol and isopropanol (1:1, v/v) containing a buffer such as 10 mM ammonium (B1175870) bicarbonate.[4]

    • Elution: An isocratic elution program is often sufficient for the separation of different this compound species within a short run time (e.g., 5 minutes).[4][5]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[5]

    • Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[5]

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

    • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][4][5]

    • MRM Transitions: The MRM transitions for dihydroceramides are optimized by monitoring the fragmentation of the protonated molecular ion [M+H]+ to a characteristic product ion, which is typically the sphingoid base fragment. The specific m/z values will depend on the acyl chain length of the this compound.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for this compound quantification using internal standards.

Table 1: Method Validation Parameters

ParameterTypical Value/RangeReference
Lower Limit of Quantitation (LLOQ)1 nM[5]
Linearity (R²)> 0.99[5]
Intra-assay Precision (%CV)< 15%[5]
Inter-assay Precision (%CV)< 15%[5]
Accuracy (% Inaccuracy)< 15%[5]
Extraction Recovery> 90%[5]
Stability> 85%[5]

Table 2: Example MRM Transitions for Dihydroceramides and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
C16:0 this compound540.5266.3
C17:0 this compound (IS)554.5266.3
C18:0 this compound568.6266.3
C20:0 this compound596.6266.3
C22:0 this compound624.7266.3
C24:0 this compound652.7266.3
C24:1 this compound650.7266.3

Note: Specific m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions on the specific mass spectrometer being used.

Conclusion

The use of appropriate internal standards, such as odd-chain or stable isotope-labeled dihydroceramides, is critical for the accurate and precise quantification of endogenous this compound species by LC-MS/MS. The protocols and data presented here provide a robust framework for researchers, scientists, and drug development professionals to establish reliable methods for studying the role of these important bioactive lipids in health and disease. Adherence to rigorous method validation ensures the generation of high-quality, reproducible data.

References

Application of Photodynamic Therapy to Induce Dihydroceramide Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Photodynamic therapy (PDT) is a clinically approved cancer treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and, ultimately, cell death.[1] Recent research has unveiled a significant role for sphingolipids, particularly ceramides (B1148491) and their precursors, dihydroceramides (dhCer), in the cellular response to PDT.[2][3] While ceramide is a well-established pro-apoptotic lipid second messenger, the function of dhCer in PDT-induced cell death is more complex, with evidence suggesting it can modulate apoptotic sensitivity.[4][5]

This application note details the use of PDT to specifically induce the accumulation of dihydroceramides. This can be a valuable tool for researchers studying the distinct biological roles of dhCer, investigating mechanisms of apoptosis and autophagy, and for drug development professionals exploring novel therapeutic strategies that target sphingolipid metabolism.[2][5] The accumulation of dhCer can be achieved by modulating the activity of key enzymes in the de novo sphingolipid biosynthesis pathway, such as dihydroceramide desaturase (DES), the enzyme that converts dhCer to ceramide.[4][6] By inhibiting DES, either pharmacologically or through genetic knockdown, PDT can be leveraged to create a cellular environment rich in dhCer, allowing for the detailed study of its downstream effects.

Understanding the interplay between PDT, this compound accumulation, and cellular fate can open new avenues for enhancing the efficacy of PDT and developing combination therapies for cancer and other diseases.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in this compound metabolism and a general workflow for studying PDT-induced this compound accumulation.

cluster_0 De Novo Sphingolipid Biosynthesis cluster_1 Cellular Outcomes Serine_Palmitoyl_CoA Serine_Palmitoyl_CoA 3-ketosphinganine 3-ketosphinganine Serine_Palmitoyl_CoA->3-ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-ketosphinganine->Dihydrosphingosine SPT This compound This compound Dihydrosphingosine->this compound CerS Ceramide Ceramide This compound->Ceramide DES1 Modulates_Apoptosis Apoptosis Modulation This compound->Modulates_Apoptosis Modulates Apoptosis Apoptosis Ceramide->Apoptosis PDT Photodynamic Therapy (PDT) ROS Reactive Oxygen Species (ROS) PDT->ROS CerS Ceramide Synthase (CerS) ROS->CerS Activates DES1 This compound Desaturase 1 (DES1) cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis A Cell Culture & Treatment (e.g., with DES inhibitor or siRNA) B Photosensitizer Incubation (e.g., Pc 4) A->B C Photodynamic Therapy (PDT) (Light Exposure) B->C D Post-PDT Incubation C->D E Sample Collection D->E F Lipid Extraction & Mass Spectrometry (this compound Quantification) E->F G Cell Viability Assays (e.g., Trypan Blue, MTT) E->G H Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) E->H

References

Measuring Dihydroceramide Levels in Specific Cellular Organelles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroceramides (dhCer) are crucial intermediates in the de novo synthesis of sphingolipids and have emerged as bioactive molecules in their own right, implicated in cellular processes such as apoptosis, autophagy, and ER stress. The subcellular compartmentalization of dhCer is critical to its function and metabolism. Dihydroceramides are primarily synthesized in the endoplasmic reticulum (ER) and are subsequently transported to the Golgi apparatus for conversion to ceramides (B1148491) and other complex sphingolipids.[1][2] Altered dhCer levels in specific organelles, such as the mitochondria, have been linked to cellular dysfunction and disease.[1]

Accurate measurement of dhCer levels within specific cellular organelles is therefore essential for understanding their physiological roles and for the development of therapeutics targeting sphingolipid metabolism. These application notes provide detailed protocols for the isolation of key organelles, subsequent lipid extraction, and the quantification of dihydroceramides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for dihydroceramide levels in various cellular fractions. It is important to note that these values can vary significantly depending on the cell type, growth conditions, and the analytical methods used.

Organelle/FractionThis compound SpeciesConcentration (pmol/mg protein)Cell TypeReference
Whole Cell LysateTotal Dihydroceramides~5-50HEK 293[3]
Endoplasmic ReticulumN/AEnriched, but specific quantitative data is sparse in literatureRat Liver[2][4]
MitochondriaC2-DihydroceramideNot detected to ~10 (exogenously added)Rat Liver[5]
Golgi ApparatusN/ALower than ER, site of metabolismRat Liver[2][4]

Note: Quantitative data for endogenous this compound levels in isolated organelles is not widely available in the literature. The provided values are estimations based on related studies and should be experimentally determined for the specific model system.

Experimental Protocols

I. Isolation of Cellular Organelles

The following protocols describe methods for the isolation of the Endoplasmic Reticulum, Golgi Apparatus, and Mitochondria from cultured cells or soft tissues. All steps should be performed at 4°C to maintain organelle integrity and prevent lipid degradation.

This protocol is adapted from established methods for ER isolation from animal tissues and cultured cells.

Materials:

  • Homogenization Buffer: 250 mM sucrose (B13894), 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, and protease inhibitor cocktail.

  • Sucrose Solutions (w/v): 1.3 M, 1.5 M, and 2.0 M in 10 mM HEPES-KOH (pH 7.4).

  • Dounce homogenizer with a tight-fitting pestle.

  • Ultracentrifuge and appropriate rotors.

Procedure:

  • Harvest cells or finely mince fresh tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or minced tissue in 3-5 volumes of ice-cold Homogenization Buffer.

  • Homogenize the sample using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at 12,000 x g for 15 minutes to pellet mitochondria.

  • Collect the supernatant (post-mitochondrial supernatant) and layer it onto a discontinuous sucrose gradient (from bottom to top: 2.0 M, 1.5 M, and 1.3 M sucrose solutions).

  • Centrifuge at 100,000 x g for 2 hours.

  • The rough ER will be present at the 1.5 M/2.0 M interface, and the smooth ER will be at the 1.3 M/1.5 M interface.

  • Carefully collect the desired ER fraction with a Pasteur pipette, dilute with Homogenization Buffer, and pellet by centrifugation at 100,000 x g for 1 hour.

  • Resuspend the pellet in a suitable buffer for downstream analysis.

This protocol describes the purification of Golgi membranes from rat liver homogenate.[6]

Materials:

  • Homogenization Buffer: 0.5 M sucrose in 0.1 M phosphate (B84403) buffer (pH 6.8).

  • Sucrose Solutions (w/v) for gradient: 1.3 M, 1.15 M, 0.86 M, and 0.5 M sucrose in 0.1 M phosphate buffer (pH 6.8).

  • Dounce homogenizer.

  • Ultracentrifuge and swinging-bucket rotor.

Procedure:

  • Mince rat liver and homogenize in Homogenization Buffer.

  • Centrifuge the homogenate at 6,000 x g for 10 minutes to remove nuclei and cell debris.

  • Layer the supernatant onto a discontinuous sucrose gradient (from bottom to top: 1.3 M, 1.15 M, 0.86 M, and 0.5 M sucrose solutions).

  • Centrifuge at 100,000 x g for 90 minutes.

  • The Golgi fraction will be located at the 0.5 M/0.86 M and 0.86 M/1.15 M interfaces.

  • Collect the Golgi fractions, dilute with buffer, and pellet by centrifugation.

This protocol is a standard method for isolating mitochondria from cultured cells.

Materials:

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EGTA.

  • Dounce homogenizer.

  • Refrigerated centrifuge.

Procedure:

  • Harvest and wash cells with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Isolation Buffer.

  • Homogenize the cells using a Dounce homogenizer until approximately 80-90% of cells are lysed (check under a microscope).

  • Centrifuge the homogenate at 600 x g for 10 minutes to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes to pellet the mitochondria.

  • Discard the supernatant (cytosolic fraction).

  • Wash the mitochondrial pellet by resuspending in Isolation Buffer and centrifuging again at 10,000 x g for 10 minutes.

  • The final pellet contains the isolated mitochondria.

II. Lipid Extraction from Isolated Organelles

The Bligh and Dyer method is a widely used technique for extracting total lipids from biological samples.

Materials:

  • Chloroform (CHCl3)

  • Methanol (B129727) (MeOH)

  • Deionized water (H2O)

  • Glass centrifuge tubes with Teflon-lined caps.

Procedure:

  • To the organelle pellet, add a mixture of Chloroform:Methanol (1:2, v/v) to create a single-phase system. For every 100 µL of aqueous sample, use 375 µL of the solvent mixture.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Add 125 µL of Chloroform per 100 µL of the initial sample volume and vortex again.

  • Add 125 µL of deionized water per 100 µL of the initial sample volume and vortex for the final time.

  • Centrifuge at 1,000 x g for 10 minutes to separate the phases.

  • Three layers will be visible: an upper aqueous layer (methanol/water), a lower organic layer (chloroform), and a protein disk at the interface.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol or chloroform:methanol 1:1).

III. This compound Quantification by LC-MS/MS

This protocol provides a general framework for the quantification of dihydroceramides. Specific parameters will need to be optimized for the instrument used.

Materials:

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • This compound internal standards (e.g., d18:0/17:0 dhCer).

Procedure:

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a known volume of the initial mobile phase.

    • Spike the sample with a known concentration of the internal standard.

    • Centrifuge to pellet any insoluble material before injection.

  • Liquid Chromatography:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate the different lipid species. A typical gradient might start at 60% B, increasing to 100% B over 15-20 minutes.

  • Mass Spectrometry:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

    • Perform Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each this compound species and the internal standard.

    • The precursor ion for dihydroceramides is typically [M+H]+. The product ion often corresponds to the loss of the fatty acyl chain.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound standards.

    • Calculate the concentration of each this compound species in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

    • Normalize the results to the protein content of the initial organelle fraction (pmol/mg protein).

Mandatory Visualizations

Dihydroceramide_Signaling_Pathway Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR dhCer This compound Sphinganine->dhCer CerS Cer Ceramide dhCer->Cer DEGS1 Golgi_Cer Ceramide dhCer->Golgi_Cer Transport (Vesicular/Non-vesicular) Complex_SL Complex Sphingolipids (e.g., Sphingomyelin) Golgi_Cer->Complex_SL

Caption: De novo sphingolipid biosynthesis pathway showing the synthesis of this compound in the ER and its transport to the Golgi for further metabolism.

Experimental_Workflow Start Cultured Cells / Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Low-Speed Centrifugation (Nuclei/Debris Pellet) Homogenization->Centrifugation1 Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation (Mitochondria Pellet) Supernatant1->Centrifugation2 Mitochondria Mitochondria Fraction Centrifugation2->Mitochondria Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Lipid_Extraction Lipid Extraction (Bligh & Dyer) Mitochondria->Lipid_Extraction Gradient Sucrose Gradient Ultracentrifugation Supernatant2->Gradient ER ER Fraction Gradient->ER Golgi Golgi Fraction Gradient->Golgi ER->Lipid_Extraction Golgi->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Quantification This compound Quantification LCMS->Quantification

Caption: Experimental workflow for the isolation of organelles and quantification of dihydroceramides.

References

Troubleshooting & Optimization

Optimizing Mass Spectrometry Parameters for Dihydroceramide Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of dihydroceramides using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for dihydroceramide analysis?

A1: Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of dihydroceramides and other sphingolipids.[1][2] It is a soft ionization method that minimizes fragmentation of the analyte during the ionization process, allowing for the detection of the intact molecular ion.

Q2: Should I use positive or negative ion mode for this compound detection?

A2: Dihydroceramides can be detected in both positive and negative ion modes. In positive ion mode, they readily form protonated molecules [M+H]+. In negative ion mode, deprotonated molecules [M-H]- or adducts with anions like chloride [M+Cl]- can be observed.[2][3] The choice of polarity may depend on the specific instrumentation and the presence of interfering species. Some studies have shown that monitoring chloride adducts in negative ion ESI can provide greater sensitivity for ceramides (B1148491) and related compounds.[3]

Q3: What are the characteristic fragmentation patterns for dihydroceramides in MS/MS?

A3: In tandem mass spectrometry (MS/MS), dihydroceramides exhibit characteristic fragmentation patterns that are useful for their identification and quantification. A common fragmentation involves the neutral loss of the sphingoid long-chain base. For instance, in negative ion mode, a neutral loss of 258.2 m/z is characteristic for many dihydroceramides.[4][5] In positive ion mode, a characteristic fragment ion at m/z 264 is often observed, which corresponds to the sphingoid base after the loss of water.[2]

Q4: What type of liquid chromatography is typically used for separating dihydroceramides?

A4: Reversed-phase liquid chromatography (RPLC) is the most common chromatographic technique for the separation of dihydroceramides.[6][7][8] C8 or C18 columns are frequently employed to separate different this compound species based on the length and saturation of their fatty acid chains.[7]

Q5: How can I quantify dihydroceramides in my samples?

A5: Dihydroceramides are typically quantified using a targeted approach with tandem mass spectrometry, most commonly in the Multiple Reaction Monitoring (MRM) mode.[6][9][10] This involves selecting a specific precursor ion (the molecular ion or an adduct) for a particular this compound species and monitoring a specific product ion generated through collision-induced dissociation (CID). Stable isotope-labeled internal standards are crucial for accurate quantification to correct for variations in sample preparation and instrument response.[6][9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of dihydroceramides by LC-MS.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal Intensity Inefficient ionization.Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider adding a small amount of an additive to the mobile phase, such as ammonium (B1175870) formate (B1220265) or acetate, to improve ionization efficiency.[11]
Poor sample recovery during extraction.Validate your extraction procedure. The Bligh and Dyer method or a simple protein precipitation are common for lipids.[7][12] Ensure complete solvent evaporation and reconstitution in a solvent compatible with your mobile phase.
Suboptimal MS parameters.Perform direct infusion of a this compound standard to optimize precursor and product ion selection and collision energy for MRM transitions.[9][10]
Poor Peak Shape (Tailing or Fronting) Column overload.Dilute the sample or reduce the injection volume.
Inappropriate injection solvent.The injection solvent should be of similar or weaker eluotropic strength than the initial mobile phase to ensure proper peak focusing on the column.[13]
Column contamination or degradation.Use a guard column to protect the analytical column.[14] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced.[13][14]
Retention Time Shifts Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate composition. Degassing the mobile phase can also prevent issues.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature throughout the analysis.[15]
Column aging.Over time, the stationary phase of the column can degrade, leading to shifts in retention time. Monitor column performance with QC samples and replace as needed.[15]
High Background Noise Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives.[14] Regularly flush the LC system to remove contaminants.
Matrix effects from the sample.Improve sample cleanup procedures to remove interfering substances like salts and phospholipids.[16] Solid-phase extraction (SPE) can be an effective cleanup step.[12]
Inconsistent Quantification Matrix effects suppressing or enhancing ionization.Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6][9][10]
Carryover from previous injections.Optimize the autosampler wash procedure. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.[15]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a rapid method for extracting dihydroceramides from serum or plasma.

  • To 50 µL of serum, add 200 µL of cold isopropanol (B130326) containing the internal standard(s).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Liquid Chromatography Separation

This is a general-purpose method for the separation of this compound species.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Methanol/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 60% B

    • 2-12 min: Ramp to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 60% B for re-equilibration.

Quantitative Data

The following table provides example MRM transitions for the analysis of common dihydroceramides in positive ion mode. Note: These parameters should be optimized on your specific mass spectrometer.

This compound SpeciesPrecursor Ion (m/z)Product Ion (m/z)
d18:0/16:0540.5264.3
d18:0/18:0568.6264.3
d18:0/20:0596.6264.3
d18:0/22:0624.7264.3
d18:0/24:0652.7264.3
d18:0/24:1650.7264.3

Visualizations

This compound Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of dihydroceramides from biological samples.

Dihydroceramide_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Protein Precipitation) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Result Result Quantification->Result Final Concentration

A typical experimental workflow for this compound analysis.

Simplified Ceramide Biosynthesis Pathway

This diagram shows the position of dihydroceramides as precursors in the de novo ceramide synthesis pathway.

Ceramide_Biosynthesis PalmitoylCoA Palmitoyl-CoA KSR 3-ketosphinganine PalmitoylCoA->KSR SPT Serine Serine Serine->KSR SPT Sphinganine Sphinganine KSR->Sphinganine KSR reductase This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DEGS1 Complex Complex Sphingolipids Ceramide->Complex

Simplified de novo ceramide biosynthesis pathway.

References

Technical Support Center: Overcoming Poor Separation of Dihydroceramide and Ceramide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in separating dihydroceramide and ceramide isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate dihydroceramides and ceramides (B1148491)?

Dihydroceramides and ceramides are structurally very similar, differing only by a single double bond in the sphingoid backbone of ceramides.[1] This subtle structural difference results in very similar physicochemical properties, making their separation by standard chromatographic techniques challenging. They often co-elute, especially in normal-phase chromatography on standard silica (B1680970) gel.[1]

Q2: What is the key biological difference between dihydroceramides and ceramides?

While once considered biologically inactive precursors to ceramides, dihydroceramides (dhCer) are now recognized as bioactive lipids with distinct cellular functions.[2][3] Ceramides are well-established signaling molecules involved in processes like apoptosis, cell cycle regulation, and inflammation.[4][5][6] Dihydroceramides have been implicated in autophagy, cellular stress responses, and hypoxia.[3][7][8] The differential roles of these molecules underscore the importance of their accurate separation and quantification.

Q3: Which analytical techniques are most effective for separating these isomers?

Liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity in identifying and quantifying individual ceramide and this compound species.[9] High-performance liquid chromatography (HPLC) with various detectors and specialized thin-layer chromatography (TLC) techniques are also effective and widely used.[9][10]

Q4: How does the choice of chromatography column affect separation?

The stationary phase of the chromatography column plays a critical role.

  • Reversed-Phase (RP) Columns (C8, C18, C30): These are commonly used and separate lipids based on hydrophobicity. Longer carbon chains (e.g., C30) can provide greater shape selectivity for hydrophobic, long-chain isomers.[11][12]

  • Normal-Phase (NP) Columns (Silica, Diol, PVA): These separate molecules based on polarity. While standard silica can be challenging, specialized columns can improve separation.[13][14][15]

  • Hydrophilic Interaction Chromatography (HILIC): This technique separates lipids by class, which can reduce ambiguity in identification.

  • Diphenyl Columns: These offer alternative selectivity and have been successfully used for ceramide separation.[16]

Q5: Can I use Thin-Layer Chromatography (TLC) for this separation?

Yes, specialized TLC methods can effectively separate dihydroceramides and ceramides. One effective technique involves using borate-impregnated silica gel plates. The vicinal diol group in the sphinganine (B43673) backbone of dihydroceramides complexes with borate (B1201080) ions, retarding its migration and allowing for clear separation from ceramides.[1]

Troubleshooting Guides

Issue 1: Co-elution of this compound and Ceramide in HPLC/LC-MS
Possible Cause Troubleshooting Step
Inadequate Column Selectivity 1. Switch Column Type: If using a standard C18 column, consider a C30 column for enhanced shape selectivity or a diphenyl column for alternative interactions.[12][16] For normal-phase chromatography, try a polyvinyl alcohol (PVA) column, which can offer better peak shape and separation compared to standard silica.[14] 2. Explore HILIC: A HILIC column can separate lipids by class, potentially resolving the co-elution issue.
Suboptimal Mobile Phase Composition 1. Adjust Solvent Strength: In reversed-phase LC, systematically vary the ratio of your organic solvents (e.g., acetonitrile (B52724), methanol, isopropanol) to water. Small changes can significantly impact retention and resolution.[17] 2. Add Modifiers: The addition of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization and signal intensity in LC-MS.[17] For normal-phase HPLC, adding modifiers like triethylamine (B128534) and formic acid to a chloroform (B151607)/ethanol mobile phase can improve peak shape.[15] 3. Implement Gradient Elution: A gradient elution, where the mobile phase composition changes over the course of the run, can often provide better resolution for complex mixtures than an isocratic (constant composition) elution.[18]
Insufficient Chromatographic Resolution 1. Optimize Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the stationary phase and improve resolution. 2. Increase Column Length: A longer column provides more theoretical plates, which can lead to better separation. 3. Decrease Particle Size: Columns with smaller particle sizes offer higher efficiency and resolution.
Issue 2: Poor Sensitivity and Peak Shape in LC-MS Analysis
Possible Cause Troubleshooting Step
Inefficient Ionization 1. Optimize MS Source Parameters: Adjust parameters like spray voltage, gas temperatures, and gas flows to maximize the signal for your specific analytes. 2. Select Appropriate Ionization Mode: While both positive and negative ion modes can be used, one may provide better sensitivity for your specific ceramide species. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are both viable options.[13] 3. Use Mobile Phase Additives: Additives like ammonium formate or acetate (B1210297) can enhance the formation of adducts and improve signal intensity.[16]
Matrix Effects 1. Improve Sample Preparation: Implement a more rigorous lipid extraction protocol to remove interfering substances. A common method is the Bligh and Dyer extraction.[11] For complex samples like plasma, an additional solid-phase extraction (SPE) step using a silica cartridge can isolate sphingolipids and improve sensitivity.[11] 2. Use an Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., C17 ceramide) that is not naturally occurring can help correct for matrix effects and variations in extraction efficiency and instrument response.[16]
Poor Peak Shape (Tailing or Fronting) 1. Check for Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample. 2. Ensure Mobile Phase Compatibility: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. 3. Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be affecting peak shape.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS/MS for Ceramide and this compound Quantification

This protocol is based on a method for the simultaneous measurement of multiple ceramide species.[11]

  • Lipid Extraction (Bligh and Dyer Method):

    • Homogenize tissue samples in a mixture of chloroform:methanol (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for Plasma:

    • For plasma samples, perform an initial solid-phase extraction on a silica gel column to isolate sphingolipids from more abundant lipids, which improves chromatography and sensitivity.[11]

  • HPLC Separation:

    • Column: Xperchrom 100 C8 column (2.1 × 150 mm, 5 μm).[11]

    • Injection Volume: 25 µL.[11]

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of acetonitrile in water with additives like formic acid and ammonium acetate.[16]

    • Flow Rate: A typical flow rate is around 0.8 mL/min.[16]

    • Run Time: A 21-minute chromatographic run can achieve separation of several long-chain and very-long-chain ceramides.[11]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).[16]

    • Transitions: Monitor for the precursor ion and a characteristic product ion. For many ceramides, a common and stable product ion has an m/z of 264.[11]

Protocol 2: Normal-Phase HPLC for this compound and Ceramide Separation

This protocol is based on a method demonstrating separation based on the presence of the double bond.[13]

  • Lipid Extraction:

    • Use a standard lipid extraction method, such as the Bligh and Dyer method.

  • HPLC Separation:

    • Column: Iatrobead beaded silica column (4.6 x 150 mm, 5 micron).[13]

    • Mobile Phase: A gradient of ethyl acetate and isooctane.

    • Detection: Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS).[13]

  • Expected Results:

    • This method can achieve a reproducible separation of approximately 2.5 minutes between ceramide and this compound species of the same fatty acid chain length.[13] Ceramides typically elute earlier than their this compound counterparts.[13]

Protocol 3: Thin-Layer Chromatography (TLC) with Borate Impregnation

This protocol enhances the separation of dihydroceramides from ceramides.[1]

  • Plate Preparation:

    • Prepare a solution of boric acid in a suitable solvent (e.g., methanol).

    • Immerse a standard silica gel TLC plate in the boric acid solution and allow it to dry completely.

  • Sample Application:

    • Spot the extracted lipid samples onto the borate-impregnated TLC plate.

  • Chromatogram Development:

    • Develop the plate in a TLC chamber with an appropriate solvent system (e.g., a mixture of chloroform, methanol, and ammonium hydroxide).[19]

  • Visualization:

    • Visualize the separated lipids using a suitable method, such as charring with a sulfuric acid solution or using a fluorescent stain if appropriate derivatives were made.

  • Principle of Separation:

    • The borate ions on the plate form a complex with the vicinal diol group present in the sphinganine backbone of dihydroceramides. This interaction retards the migration of dihydroceramides up the plate, leading to a clear separation from ceramides, which lack this specific diol configuration and migrate further.[1]

Quantitative Data Summary

MethodColumn/Stationary PhaseMobile Phase ExampleTypical Separation TimeKey AdvantageReference
LC-MS/MS Reversed-Phase C8Acetonitrile/Water Gradient~21 minHigh sensitivity and specificity for quantification of multiple species.[11]
LC-MS/MS Reversed-Phase DiphenylAcetonitrile/Water with 0.1% formic acid and 25 mM ammonium acetate~5 minRapid and reproducible separation.[16]
Normal-Phase HPLC-MS Iatrobead SilicaEthyl Acetate/Iso-octane Gradient>25 minAchieves ~2.5 min separation between Cer and dhCer of identical chain length.[13]
HILIC LC-MS/MS HILICIsocratic elution with Methanol/Isopropanol with 10 mM ammonium bicarbonate~8 minSeparates lipids by class, reducing isobaric interferences.[20]
TLC Borate-Impregnated Silica GelChloroform/Methanol/AmmoniaVariableEnhanced resolution due to borate complexation with dihydroceramides.[1]

Signaling Pathways and Experimental Workflows

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[5] This pathway leads to the formation of this compound, which is then desaturated to produce ceramide.[5][21]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS This compound This compound (dhCer) CerS->this compound DEGS1 This compound Desaturase (DEGS1) This compound->DEGS1 Ceramide Ceramide (Cer) DEGS1->Ceramide ComplexSphingo Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingo Transport

Caption: De Novo synthesis pathway of ceramides in the ER.

Ceramide Signaling in Apoptosis

Elevated ceramide levels can trigger apoptosis through various signaling cascades.[5][22] Ceramide can activate protein phosphatases (like PP1 and PP2a) and protein kinases (like JNK/SAPK), leading to downstream effects on key apoptotic regulators such as the Bcl-2 family proteins and caspases.[4][6]

G Stress Cellular Stress (e.g., TNF-α, Chemo) SMase Sphingomyelinase (SMase) Stress->SMase Ceramide Ceramide SMase->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A JNK JNK/SAPK Pathway Ceramide->JNK Caspases Caspase Activation Ceramide->Caspases Bcl2 Dephosphorylation of pro-survival Bcl-2 PP2A->Bcl2 Apoptosis Apoptosis JNK->Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

General Experimental Workflow for Lipid Isomer Separation

This diagram outlines the logical flow from sample collection to data analysis for the separation of this compound and ceramide isomers.

G Sample Biological Sample (Cells, Tissue, Plasma) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Cleanup Optional Sample Cleanup (e.g., SPE for Plasma) Extraction->Cleanup Separation Chromatographic Separation Cleanup->Separation HPLC HPLC (RP, NP, HILIC) Separation->HPLC TLC TLC (Borate-Impregnated) Separation->TLC Detection Detection HPLC->Detection TLC->Detection MS Mass Spectrometry (MS/MS) Detection->MS OtherDetectors Other Detectors (Fluorescence, ELSD) Detection->OtherDetectors Analysis Data Analysis (Quantification, Identification) MS->Analysis OtherDetectors->Analysis

Caption: General workflow for this compound and ceramide analysis.

References

Preventing degradation of dihydroceramide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of dihydroceramide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during sample preparation?

A1: The main cause of this compound degradation during sample preparation is its enzymatic conversion to ceramide. This reaction is catalyzed by the enzyme this compound desaturase (DES), which introduces a double bond into the sphingoid backbone of this compound. This process requires cofactors such as NADPH.

Q2: What general precautions can I take to minimize lipid degradation during my experiments?

A2: To maintain the integrity of lipids like this compound, it is crucial to work quickly and at low temperatures.[1] Whenever possible, samples should be processed on ice. If immediate processing is not feasible, it is recommended to store samples at -80°C to prevent enzymatic activity and oxidation.[1] Minimizing exposure to light and oxygen is also a good practice for preventing lipid degradation.

Q3: Which extraction method is best for isolating this compound?

A3: Several lipid extraction methods can be effectively used for this compound, including the Bligh and Dyer, Folch, and single-phase extraction techniques. The optimal choice depends on the sample matrix and downstream analytical method. For plasma and serum, single-phase extraction methods using a mixture of butanol and methanol (B129727) have shown good recovery for a broad range of sphingolipids, including dihydroceramides.

Q4: How should I store my lipid extracts to ensure this compound stability?

A4: Lipid extracts should be stored at -20°C or lower in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It is also advisable to store extracts in glass vials with Teflon-lined caps (B75204) to avoid contamination from plasticizers.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound sample preparation and analysis.

Issue Potential Cause Troubleshooting Steps
Low this compound Recovery Incomplete cell lysis or tissue homogenization.Ensure thorough disruption of the sample matrix. For tissues, use a homogenizer, and for cells, consider sonication or multiple freeze-thaw cycles.
Inefficient extraction solvent.For complex matrices, a more polar solvent system like chloroform (B151607)/methanol/water (Folch method) may improve recovery compared to simpler systems.
Adsorption to labware.Use low-binding microcentrifuge tubes and pipette tips. Glassware should be silanized to reduce active sites for adsorption.
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, including incubation times, temperatures, and solvent volumes.
Phase separation issues during liquid-liquid extraction.Ensure complete phase separation by adequate centrifugation time and speed. Avoid aspirating the protein interface when collecting the organic layer.
Pipetting errors with small volumes.Use calibrated pipettes and appropriate tip sizes for the volumes being handled.
Low Signal Intensity in Mass Spectrometry Ion suppression from matrix components.[2]Incorporate a sample cleanup step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.[3]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature) for this compound analysis.
Low concentration in the sample.Increase the starting amount of sample material or concentrate the final lipid extract.
Contamination in Mass Spectra Contaminants from solvents or labware.[2]Use high-purity (e.g., LC-MS grade) solvents and thoroughly clean all glassware. Run solvent blanks to identify potential sources of contamination.
Carryover from previous samples.[2]Implement a rigorous wash protocol for the autosampler and LC column between sample injections.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells (Adapted from Bligh and Dyer)

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • HPLC-grade methanol

  • HPLC-grade chloroform

  • HPLC-grade water

  • Cell scraper

  • Conical tubes (15 mL)

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in 1 mL of ice-cold PBS and transfer to a 15 mL conical tube.

  • Centrifuge at 1000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 2 mL of methanol to the cell pellet and vortex thoroughly to resuspend.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to induce phase separation.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipids in a suitable solvent for your downstream analysis (e.g., methanol/chloroform 1:1, v/v).

Protocol 2: Single-Phase Lipid Extraction from Plasma

Materials:

  • Plasma sample

  • 1-Butanol (B46404) (HPLC grade)

  • Methanol (HPLC grade)

  • Internal standard solution (e.g., C17-dihydroceramide)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • In a 1.5 mL microcentrifuge tube, combine 10 µL of plasma with 100 µL of a 1:1 (v/v) mixture of 1-butanol and methanol.

  • Add an appropriate amount of internal standard.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Quantitative Data Summary

The stability of this compound is influenced by storage conditions and the chosen extraction method. While specific quantitative data for this compound degradation under various conditions is dispersed throughout the literature, the following table summarizes expected outcomes based on general lipid stability studies.

Condition Parameter Expected this compound Stability Recommendation
Sample Storage (Pre-extraction) TemperatureHigh stability at -80°C.[4] Moderate stability at -20°C.[5][6] Potential for enzymatic degradation at 4°C and room temperature.[4]Store samples at -80°C for long-term storage. Minimize time at warmer temperatures during handling.
Freeze-thaw cyclesRepeated cycles can lead to degradation.Aliquot samples to avoid multiple freeze-thaw cycles.
Lipid Extract Storage TemperatureHigh stability at -80°C. Good stability at -20°C.Store lipid extracts at -20°C or colder.
AtmosphereOxidation can occur in the presence of air.Store extracts under an inert gas (nitrogen or argon).
Extraction Method Solvent SystemHigher recovery of polar lipids with more polar solvent systems (e.g., Folch).Select the extraction method based on the specific this compound species of interest and the sample matrix.

Visualizations

Dihydroceramide_Degradation_Pathway This compound This compound Ceramide Ceramide This compound->Ceramide Introduction of 4,5-trans double bond DES1 This compound Desaturase 1 (DES1) DES1->this compound NADPH NADPH NADPH->DES1 NADP NADP+ NADP->DES1 O2 O2 O2->DES1 H2O 2H2O H2O->DES1

Caption: Enzymatic conversion of this compound to ceramide.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Cells or Plasma) Homogenization 2. Homogenization/ Lysis SampleCollection->Homogenization Extraction 3. Lipid Extraction (e.g., Bligh & Dyer) Homogenization->Extraction PhaseSeparation 4. Phase Separation (Centrifugation) Extraction->PhaseSeparation Collection 5. Collect Organic Layer PhaseSeparation->Collection Drying 6. Solvent Evaporation Collection->Drying Reconstitution 7. Reconstitution Drying->Reconstitution LCMS 8. LC-MS/MS Analysis Reconstitution->LCMS DataAnalysis 9. Data Analysis LCMS->DataAnalysis

Caption: General experimental workflow for this compound analysis.

References

Troubleshooting low recovery of dihydroceramides during lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues in lipid extraction, with a specific focus on ensuring high recovery of dihydroceramides. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of dihydroceramides during lipid extraction?

Low recovery of dihydroceramides can stem from several factors throughout the extraction process. The most common culprits include:

  • Suboptimal Solvent System: The choice of extraction solvent is critical. Dihydroceramides are nonpolar lipids, and solvents that are too polar may not efficiently extract them from the sample matrix. Conversely, a solvent that is too nonpolar might not effectively disrupt cell membranes to release the lipids.[1][2]

  • Incomplete Cell Lysis: If cells or tissues are not adequately homogenized or sonicated, lipids, including dihydroceramides, can remain trapped within cellular structures, leading to poor extraction efficiency.[3]

  • Analyte Degradation: Dihydroceramides can be susceptible to degradation, particularly through oxidation, especially if the sample is exposed to air, light, or high temperatures for extended periods.[4][5]

  • Phase Partitioning Issues: In liquid-liquid extractions, incomplete phase separation or the accidental removal of the lipid-containing organic phase can lead to significant sample loss.

  • Adsorption to Labware: Lipids, particularly at low concentrations, can adsorb to the surfaces of plastic or glass tubes, pipette tips, and vials, resulting in lower recovery.[4]

Q2: Which lipid extraction method is best for dihydroceramides?

There is no single "best" method, as the optimal choice depends on the sample matrix (e.g., plasma, cells, tissue). However, several widely used methods have been compared for their efficiency in extracting sphingolipids, including dihydroceramides.

  • Methanol (B129727) (MeOH) Precipitation: This simple and rapid method involves protein precipitation with methanol followed by centrifugation. It has shown high recovery for a broad range of sphingolipids, including dihydroceramides, from plasma samples and is more environmentally friendly than methods using chlorinated solvents.[6][7]

  • Bligh & Dyer (BD) and Folch Methods: These are classic liquid-liquid extraction methods using a chloroform (B151607)/methanol/water solvent system. They are robust and effective for a wide range of lipids but involve hazardous chlorinated solvents.[1][8]

  • Methyl-tert-butyl ether (MTBE) Method: This method offers a safer alternative to chloroform-based extractions and has demonstrated comparable or even superior extraction efficiency for many lipid classes in plasma.[8]

It is often recommended to test and validate different extraction protocols for your specific sample type to ensure optimal recovery.[1]

Q3: How can I prevent the degradation of dihydroceramides during extraction?

To minimize the degradation of dihydroceramides, consider the following precautions:

  • Work Quickly and on Ice: Perform extraction steps on ice whenever possible to reduce the activity of endogenous enzymes that could alter the lipid profile.

  • Use Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent the oxidation of lipids.[4]

  • Inert Atmosphere: For highly sensitive samples, performing the extraction under an inert gas like nitrogen or argon can minimize exposure to oxygen and subsequent oxidation.[4]

  • Avoid Prolonged Exposure to Heat: If heating is required for a specific protocol, use the lowest effective temperature for the shortest possible duration.[9]

Troubleshooting Guide: Low Dihydroceramide Recovery

This guide provides a systematic approach to identifying and resolving the cause of low this compound recovery.

Step 1: Identify the Source of Loss

The first step is to determine at which stage of the extraction process the dihydroceramides are being lost. This can be achieved by analyzing each fraction generated during the procedure (e.g., aqueous phase, organic phase, and any protein pellet).

start Start: Low this compound Recovery check_fractions Analyze All Fractions (Aqueous, Organic, Pellet) start->check_fractions aqueous Dihydroceramides in Aqueous Phase? check_fractions->aqueous Yes pellet Dihydroceramides in Protein Pellet? check_fractions->pellet No aqueous->pellet No solution_aqueous Problem: Phase Partitioning Issue - Adjust solvent ratios - Ensure complete phase separation - Check pH of aqueous phase aqueous->solution_aqueous Yes organic_low Low Dihydroceramides in All Fractions? pellet->organic_low No solution_pellet Problem: Incomplete Lysis/Extraction - Increase homogenization/sonication time - Test alternative lysis buffers - Perform sequential extractions pellet->solution_pellet Yes solution_degradation Problem: Analyte Degradation - Add antioxidants (e.g., BHT) - Work on ice and under inert gas - Minimize exposure to light and heat organic_low->solution_degradation Yes end Resolution: Improved Recovery solution_aqueous->end solution_pellet->end solution_degradation->end

Caption: Troubleshooting workflow for low this compound recovery.

Step 2: Optimize Your Extraction Protocol

Based on the findings from Step 1, you can now optimize your protocol.

IssuePotential CauseRecommended Solution
Analyte in Aqueous Phase Incorrect solvent ratios leading to poor phase separation.Modify the chloroform/methanol/water ratio. Ensure vigorous mixing followed by sufficient centrifugation time to achieve a sharp interface between phases.
Analyte in Protein Pellet Inefficient cell lysis or extraction from the protein matrix.Increase the intensity or duration of sonication or homogenization. Consider a sequential extraction by adding fresh solvent to the pellet and repeating the extraction.
Low Analyte in All Fractions Degradation of dihydroceramides.Add an antioxidant like BHT to your extraction solvents.[4] Work on ice and minimize the time samples are exposed to room temperature.
Inconsistent Recovery Variability in sample handling or matrix effects.Ensure consistent vortexing times and temperatures for all samples. Consider using an internal standard for each sample to normalize for extraction efficiency.

Experimental Protocols

Protocol 1: Simple Methanol-Based Extraction for Plasma

This protocol is adapted from a method shown to be effective for high-throughput sphingolipid analysis from small plasma volumes.[6]

  • Sample Preparation: Thaw 10 µL of plasma on ice.

  • Protein Precipitation: Add 90 µL of ice-cold methanol containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the lipids, to a clean tube for analysis (e.g., by LC-MS/MS).

plasma 10 µL Plasma methanol Add 90 µL Cold Methanol + Internal Standard plasma->methanol vortex Vortex 1 min methanol->vortex incubate Incubate -20°C, 20 min vortex->incubate centrifuge Centrifuge 14,000 x g, 15 min, 4°C incubate->centrifuge supernatant Collect Supernatant for Analysis centrifuge->supernatant

Caption: Methanol-based lipid extraction workflow.

Protocol 2: Modified Bligh & Dyer Extraction for Cultured Cells

This is a general protocol for extracting lipids from a cell pellet.

  • Cell Harvesting: Harvest cells by centrifugation and wash with ice-cold PBS. Aspirate the supernatant completely.

  • Initial Lysis: Resuspend the cell pellet in 0.8 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Sonication: Sonicate the sample on ice to ensure complete cell disruption.

  • Phase Separation: Add 0.2 mL of chloroform and vortex. Then, add 0.4 mL of water and vortex again.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis.

Data Presentation

Table 1: Comparison of Lipid Extraction Methods for Sphingolipids
MethodKey SolventsAdvantagesDisadvantagesTypical Recovery
Methanol Precipitation MethanolSimple, rapid, small sample volume, good for high-throughput screening.[6]May not be as exhaustive as liquid-liquid extractions for all lipid classes.96-101% for various sphingolipids in plasma.[6]
Bligh & Dyer / Folch Chloroform, MethanolWell-established, robust, extracts a broad range of lipids.[1]Uses hazardous chlorinated solvents, more time-consuming.Generally high, but can be lower for certain charged lipids.[1]
MTBE Extraction Methyl-tert-butyl ether, MethanolSafer alternative to chloroform, good performance for both polar and nonpolar lipids.[8]Can be less efficient for some very polar metabolites compared to Bligh & Dyer.[8]High repeatability for nonpolar compounds.[8]

Note: Recovery percentages can vary significantly based on the specific lipid species, sample matrix, and precise protocol execution.

References

Addressing matrix effects in dihydroceramide quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroceramide quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of measuring dihydroceramides, with a particular focus on addressing matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in this compound quantification?

A1: In the context of LC-MS/MS, the "matrix" refers to all the components in a sample other than the analyte of interest (in this case, dihydroceramides).[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In biological samples such as plasma, serum, or tissue homogenates, complex lipids like phospholipids (B1166683) are a major source of matrix effects.[1][2]

Q2: My this compound signal is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression caused by matrix effects. When co-eluting matrix components, particularly phospholipids, compete with dihydroceramides for ionization, the signal for your analyte of interest can be significantly reduced.[1] This can lead to poor reproducibility and inaccurate quantification.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of your this compound of interest is infused into the mass spectrometer, downstream of the analytical column. A blank matrix sample (that has undergone your full extraction procedure) is then injected onto the column. If there are dips in the constant signal at the retention time of your this compound, it indicates the presence of co-eluting substances that are causing ion suppression.

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the signal response of a known concentration of this compound spiked into a blank matrix extract (after the extraction process) to the response of the same concentration in a neat (clean) solvent. The ratio of these two signals provides a quantitative measure of the matrix effect. A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[3]

Q4: What are the most effective strategies to minimize matrix effects in this compound analysis?

A4: A multi-pronged approach is often the most effective. Here are the key strategies:

  • Optimize Sample Preparation: The goal is to remove interfering substances while efficiently recovering your dihydroceramides. Common techniques include:

    • Protein Precipitation: A simple and fast method, but it may not effectively remove phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): A more selective method that can provide a cleaner extract.

    • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove phospholipids and other interferences.[5][6]

  • Chromatographic Separation: Fine-tuning your LC method can physically separate your dihydroceramides from matrix components before they enter the mass spectrometer. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a C8 or C18 column), or altering the flow rate.[7]

  • Use of Internal Standards: This is a crucial step for accurate quantification. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal. Stable isotope-labeled (SIL) internal standards are the gold standard for this purpose.[8][9] For dihydroceramides, using a deuterated or 13C-labeled version of the specific this compound species you are measuring is highly recommended.[8][9]

Q5: Which internal standard should I use for this compound quantification?

A5: The best practice is to use a stable isotope-labeled (SIL) internal standard that is structurally identical to the analyte you are quantifying. For example, if you are measuring C18:0-dihydroceramide, the ideal internal standard would be C18:0-dihydroceramide-d3 or -13C.[9] If a specific SIL standard is not available for every this compound species, you can use a representative SIL standard for a class of dihydroceramides (e.g., a C17-dihydroceramide, which is not naturally abundant).[2][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity for Dihydroceramides Ion suppression from co-eluting matrix components (e.g., phospholipids).1. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). 2. Optimize Chromatography: Modify the LC gradient to better separate dihydroceramides from the phospholipid elution zone. 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but ensure your this compound concentration remains above the limit of quantification.
Poor Reproducibility (High %CV) Inconsistent matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure your extraction protocol is highly consistent across all samples.
Peak Tailing or Splitting Co-eluting interferences or column contamination.1. Implement a Column Wash Step: Include a high-organic wash at the end of your gradient to remove strongly retained matrix components. 2. Use a Guard Column: This will protect your analytical column from contamination.
Signal Enhancement (Signal >100% in Post-Extraction Spike) Co-eluting compounds that enhance the ionization of dihydroceramides.1. Improve Chromatographic Resolution: Further optimize your LC method to separate the enhancing compounds from your analytes. 2. Re-evaluate Sample Preparation: Your current method may be concentrating an enhancing species.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the extent of ion suppression or enhancement for this compound analysis in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, cell lysate)

  • This compound standard solution (in a neat solvent like methanol)

  • Your established sample preparation reagents and equipment (e.g., for LLE or SPE)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Standard): Prepare a solution of the this compound standard in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Blank Matrix Extract): Process a sample of the blank biological matrix through your entire sample preparation workflow (e.g., LLE or SPE).

    • Set C (Post-Spiked Matrix): Take an aliquot of the final extract from Set B and spike in the this compound standard to the same final concentration as in Set A.

  • LC-MS/MS Analysis: Analyze multiple replicates (n=3-5) of each sample set using your established LC-MS/MS method.

  • Data Analysis:

    • Calculate the average peak area for each sample set.

    • Calculate the Matrix Effect (%) using the following formula:

Interpretation of Results:

  • Matrix Effect = 100%: No significant matrix effect.

  • Matrix Effect < 100%: Ion suppression is occurring.

  • Matrix Effect > 100%: Ion enhancement is occurring.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Enrichment

Objective: To extract dihydroceramides from a biological matrix (e.g., plasma or serum) and reduce interferences from more polar compounds. This protocol is a modification of the Bligh-Dyer method.

Materials:

  • Sample (e.g., 100 µL of plasma)

  • Internal Standard solution (containing a known amount of a stable isotope-labeled this compound)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Water (LC-MS grade)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To a 2 mL microcentrifuge tube, add 100 µL of the sample.

  • Add Internal Standard: Spike the sample with the internal standard solution.

  • Solvent Addition: Add 375 µL of methanol and 125 µL of chloroform. Vortex for 1 minute.

  • Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Then add 125 µL of water and vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collection: Carefully collect the lower organic phase (which contains the lipids) using a glass pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for this compound Cleanup

Objective: To selectively isolate dihydroceramides and remove phospholipids using a normal-phase SPE cartridge.

Materials:

  • Sample extract (from a primary extraction like LLE)

  • Aminopropyl SPE cartridge (e.g., 100 mg)

  • SPE vacuum manifold

  • Solvents: Hexane (B92381), Chloroform, Isopropanol, Methanol

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of hexane through the cartridge.

    • Pass 3 mL of chloroform through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Dissolve the dried lipid extract from a primary extraction in a small volume of chloroform.

    • Load the sample onto the conditioned SPE cartridge.

  • Washing (Elution of Neutral Lipids):

    • Wash the cartridge with 3 mL of chloroform to elute neutral lipids like cholesterol esters and triglycerides. Collect this fraction if other analyses are needed, otherwise discard.

  • Elution of Dihydroceramides:

    • Elute the dihydroceramides with 5 mL of chloroform/isopropanol (98:2, v/v). Collect this fraction.

  • Elution of Phospholipids (Optional):

    • More polar phospholipids can be eluted with a stronger solvent like methanol if desired.

  • Drying and Reconstitution:

    • Evaporate the collected this compound fraction to dryness under nitrogen.

    • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma, Cells, Tissue) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Lipid Extraction (LLE or SPE) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lcms LC-MS/MS Analysis dry_recon->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Poor Signal or High Variability in This compound Data check_me Assess Matrix Effects? (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Confirmed check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No optimize_sample_prep Optimize Sample Prep (LLE, SPE) me_present->optimize_sample_prep optimize_lc Optimize Chromatography me_present->optimize_lc use_sil_is Use SIL Internal Standard me_present->use_sil_is troubleshoot_other Troubleshoot Other Parameters (e.g., Instrument Sensitivity, Standard Stability) no_me->troubleshoot_other reanalyze Re-analyze and Validate Method optimize_sample_prep->reanalyze optimize_lc->reanalyze use_sil_is->reanalyze

Caption: Troubleshooting logic for addressing matrix effects.

de_novo_sphingolipid_synthesis cluster_pathway De Novo Sphingolipid Synthesis Pathway serine L-Serine + Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) serine->spt keto 3-Ketosphinganine spt->keto k_reductase 3-Ketosphinganine Reductase keto->k_reductase sphinganine Sphinganine (Dihydrosphingosine) k_reductase->sphinganine cers Ceramide Synthases (CerS1-6) sphinganine->cers dhcer This compound (dhCer) cers->dhcer des1 This compound Desaturase (DES1) dhcer->des1 apoptosis Apoptosis & Autophagy Signaling dhcer->apoptosis modulates cer Ceramide (Cer) des1->cer complex Complex Sphingolipids (Sphingomyelin, etc.) cer->complex cer->apoptosis

Caption: The de novo sphingolipid synthesis pathway.

References

Technical Support Center: Enhancing Dihydroceramide Solubility in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing exogenous dihydroceramides for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to dissolve dihydroceramides in cell culture media?

Dihydroceramides are highly lipophilic molecules with poor aqueous solubility. When directly added to aqueous cell culture media, they tend to precipitate, making it difficult to achieve the desired concentration for cellular treatment and leading to inconsistent experimental results.

Q2: What are the common methods to improve the solubility of dihydroceramides in cell culture?

Several methods can be employed to enhance the solubility and delivery of dihydroceramides to cells in culture. These include:

  • Organic Solvents: Using solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare concentrated stock solutions.

  • Complexation with Bovine Serum Albumin (BSA): Forming complexes with fatty acid-free BSA to facilitate delivery.

  • Liposomal Formulations: Encapsulating dihydroceramides within lipid vesicles (liposomes).

  • Cyclodextrin (B1172386) Complexes: Using cyclodextrins to form inclusion complexes that increase aqueous solubility.

  • Ethanol/Dodecane (B42187) Mixture: A solvent system designed to disperse lipids in aqueous solutions.

Q3: What is the maximum recommended concentration of DMSO or ethanol in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be minimized. The tolerance to these solvents can be cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[1]

SolventRecommended Final ConcentrationNotes
DMSO ≤ 0.1% - 0.5%Many cell lines tolerate up to 0.5%, but for sensitive cells or long-term studies, ≤ 0.1% is recommended. Always include a vehicle control with the same DMSO concentration.[2][3][4]
Ethanol ≤ 0.1%Similar to DMSO, the final concentration should be kept low. A vehicle control is essential.[5][6]

Q4: Can the delivery vehicle itself affect my experimental results?

Yes, the chosen delivery vehicle can have off-target effects. For instance, DMSO can influence various signaling pathways.[1] Cyclodextrins have been shown to interfere with certain cell viability assays, such as those using resazurin, by interacting with the fluorescent product.[4][7][8] It is crucial to include appropriate vehicle controls in your experimental design to account for these potential effects.

Troubleshooting Guides

Problem 1: Dihydroceramide precipitates in the cell culture medium upon addition.
Possible Cause Troubleshooting Steps
Low Solubility Ensure you are using an appropriate solubilization method (see protocols below). Direct addition of this compound to aqueous media will likely result in precipitation.[9][10]
Solvent Concentration Too High in Final Dilution When preparing working solutions from a concentrated stock, ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) remains within the non-toxic range for your cells (typically ≤ 0.1-0.5%).[2][3][4][5][6]
Temperature Shock When diluting a warm, concentrated stock solution into cooler media, precipitation can occur. Gently warm the cell culture medium to 37°C before adding the this compound solution.[9]
Incorrect pH of the Medium Although less common for lipids, significant deviations from physiological pH can affect the stability of the medium components and potentially the lipid dispersion. Ensure your medium is properly buffered.
Instability of the this compound-Vehicle Complex BSA-lipid or cyclodextrin-lipid complexes may have limited stability. Prepare fresh working solutions for each experiment and avoid long-term storage of diluted solutions.
Problem 2: Observed cytotoxicity is higher than expected.
Possible Cause Troubleshooting Steps
Solvent Toxicity The final concentration of the organic solvent (DMSO, ethanol) may be too high for your specific cell line. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.[2][3][4][5][6]
Toxicity of the Delivery Vehicle Some delivery vehicles, like certain types of cyclodextrins, can exhibit cytotoxicity at higher concentrations.[11] Test the toxicity of the vehicle alone at the concentrations used in your experiments.
High Concentration of this compound Dihydroceramides themselves can be cytotoxic, particularly at high concentrations or in certain cell lines.[12] Perform a dose-response experiment with the solubilized this compound to determine the optimal concentration range.
Contamination Microbial contamination can lead to cell death. Visually inspect your cultures under a microscope and consider testing for mycoplasma if you suspect contamination.
Problem 3: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Steps
Incomplete Solubilization If the this compound is not fully solubilized in the stock solution, the actual concentration delivered to the cells will vary. Ensure your stock solution is clear and free of precipitates before use. Sonication or gentle warming may aid in dissolution.[13]
Instability of the Working Solution This compound may precipitate out of the working solution over time. Prepare fresh dilutions immediately before treating the cells.
Variability in Vehicle Preparation Inconsistent preparation of BSA-lipid complexes or liposomes can lead to variations in delivery efficiency. Follow the protocols precisely for each experiment.
Interference with Downstream Assays As mentioned, some delivery vehicles can interfere with assays. For example, cyclodextrins can affect fluorescence-based viability assays.[4][7][8] If you observe unexpected results, consider whether your delivery vehicle might be interfering with the assay chemistry and test for this possibility.

Experimental Protocols

Protocol 1: Solubilization using Bovine Serum Albumin (BSA) Complexation

This method involves complexing this compound with fatty acid-free BSA, which acts as a carrier to improve its solubility and facilitate its uptake by cells.

Materials:

  • This compound

  • Chloroform (B151607)/Methanol (19:1, v/v)

  • Ethanol (100%)

  • Fatty acid-free BSA

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile glass test tubes

  • Nitrogen gas source

  • Vortex mixer

Procedure:

  • Prepare this compound Stock: Prepare an approximately 1 mM stock solution of this compound in chloroform/methanol (19:1, v/v).

  • Dry the Lipid: In a sterile glass test tube, dispense the desired volume of the this compound stock solution. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. For complete removal of the solvent, place the tube under a vacuum for at least 1 hour.

  • Redissolve in Ethanol: Redissolve the dried this compound film in a small volume of 100% ethanol (e.g., 200 µl for 50 µl of the initial 1 mM stock).

  • Prepare BSA Solution: In a sterile centrifuge tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/ml).

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanolic this compound solution into the BSA solution.

  • Final Concentration and Storage: The resulting solution will contain the this compound-BSA complex. This stock can be further diluted in cell culture medium to the desired final concentration. Store the stock solution at -20°C.

Protocol 2: Delivery using Liposomal Formulation

This protocol describes the preparation of this compound-containing liposomes using the thin-film hydration method.

Materials:

  • This compound

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other suitable phospholipid

  • Cholesterol (optional, for membrane stability)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator or nitrogen gas source

  • Sonicator (bath or probe) or extruder

  • Sterile glass round-bottom flask

Procedure:

  • Prepare Lipid Mixture: In a round-bottom flask, dissolve this compound and the chosen phospholipid (e.g., POPC) in chloroform. The molar ratio of phospholipid to this compound can be varied, but a common starting point is 8:1.

  • Create a Thin Lipid Film: Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen gas to form a thin, uniform lipid film on the inner surface of the flask. Place the flask under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: Add sterile PBS (or cell culture medium) to the flask and hydrate (B1144303) the lipid film by gentle agitation. This can be done at a temperature above the phase transition temperature of the lipids (e.g., 37°C or higher).

  • Vesicle Formation: To form unilamellar vesicles of a defined size, the hydrated lipid suspension can be sonicated (using a bath or probe sonicator) or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).[14]

  • Cell Treatment: The resulting liposome (B1194612) suspension can be added directly to the cell culture medium.

Protocol 3: Solubilization using an Ethanol/Dodecane Mixture

This method utilizes a specific solvent mixture to disperse dihydroceramides in aqueous media.

Materials:

  • This compound

  • Ethanol (100%)

  • Dodecane

  • Cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Solvent Mixture: Prepare a solvent mixture of ethanol and dodecane in a 98:2 (v/v) ratio.

  • Dissolve this compound: Dissolve the this compound in the ethanol/dodecane mixture to create a concentrated stock solution.

  • Dispersion in Medium: Add the this compound stock solution to the cell culture medium in a sterile tube and mix well by vortexing or agitation to ensure proper dispersion.[4][15]

  • Cell Treatment: Transfer the medium containing the dispersed this compound to the culture dishes for cell treatment.

Data Presentation

Table 1: Comparison of Solubilization Methods for Dihydroceramides

Method Principle Advantages Disadvantages Typical Working Concentration
Organic Solvents (DMSO, Ethanol) This compound is dissolved in a water-miscible organic solvent.Simple and quick to prepare.Potential for solvent cytotoxicity; risk of precipitation upon dilution.Dependent on cell line tolerance to the solvent; final solvent concentration should be minimized (≤0.1-0.5%).[2][3][4][5][6]
BSA Complexation This compound binds to the hydrophobic pockets of BSA, which acts as a carrier.Mimics physiological transport; generally low cytotoxicity.Requires fatty acid-free BSA; preparation is more involved than simple solvent dissolution.Typically in the low micromolar range (e.g., 5 µM).[4]
Liposomes This compound is incorporated into the lipid bilayer of vesicles.High biocompatibility; can protect the lipid from degradation; potential for targeted delivery.Preparation can be complex and requires specialized equipment (sonicator or extruder); stability can be an issue.Varies depending on the liposome formulation and cell type.
Cyclodextrins This compound is encapsulated within the hydrophobic cavity of cyclodextrin molecules.Increases aqueous solubility; can enhance bioavailability.Potential to interfere with cell membrane components (e.g., cholesterol) and certain assays; cytotoxicity at high concentrations.[1][4][7][8][11]Dependent on the type of cyclodextrin and the specific this compound.
Ethanol/Dodecane A specific solvent mixture aids in the dispersion of the lipid in aqueous media.Effective for dispersing lipids.Requires the use of dodecane, which may have its own cellular effects; a vehicle control is essential.Not explicitly defined, requires empirical determination.

Signaling Pathways and Experimental Workflows

This compound-Induced Autophagy and ER Stress

Accumulation of exogenous dihydroceramides has been shown to induce cellular stress responses, including autophagy and the unfolded protein response (UPR) or ER stress.[1][2][3][16][17] These pathways are critical in determining cell fate, leading to either cell survival or apoptosis.

Dihydroceramide_Signaling cluster_input Cellular Input cluster_pathways Signaling Pathways cluster_er_stress ER Stress (UPR) cluster_autophagy Autophagy Regulation cluster_output Cellular Response Exogenous this compound Exogenous this compound ER Stress ER Stress Exogenous this compound->ER Stress induces PERK PERK ER Stress->PERK activates IRE1 IRE1 ER Stress->IRE1 activates TRIB3 TRIB3 ER Stress->TRIB3 upregulates eIF2a eIF2a PERK->eIF2a activates ATF4 ATF4 eIF2a->ATF4 activates CHOP CHOP ATF4->CHOP upregulates XBP1s XBP1s IRE1->XBP1s activates XBP1s->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis promotes Akt Akt mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy mTORC1->Autophagy inhibits Cell Survival/Death Cell Survival/Death Autophagy->Cell Survival/Death TRIB3->Akt inhibits

Caption: this compound-induced signaling pathways.

Experimental Workflow for this compound Treatment

The following diagram illustrates a general workflow for preparing and treating cells with solubilized this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis This compound This compound Solubilization Solubilization Method (BSA, Liposomes, etc.) This compound->Solubilization StockSolution Concentrated Stock Solution Solubilization->StockSolution WorkingSolution Dilution in Media to Working Concentration StockSolution->WorkingSolution Treatment Incubate with this compound WorkingSolution->Treatment CellCulture Cells in Culture CellCulture->Treatment VehicleControl Incubate with Vehicle Control CellCulture->VehicleControl Analysis Cell Viability Assays Western Blot Mass Spectrometry Microscopy Treatment->Analysis VehicleControl->Analysis

Caption: Experimental workflow for this compound studies.

References

Challenges in distinguishing dihydroceramide from isobaric lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dihydroceramides and their isobaric lipid counterparts. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in distinguishing dihydroceramides from isobaric lipids?

A1: The primary challenges in differentiating dihydroceramides from other isobaric lipids, particularly ceramides (B1148491), stem from their structural similarities. Both are sphingolipids consisting of a sphingoid base and a fatty acid.[1] The key difference is that dihydroceramides have a saturated sphinganine (B43673) backbone, while ceramides possess a desaturated sphingosine (B13886) backbone with a critical 4,5-trans-double bond.[1][2] This subtle structural variance leads to several analytical hurdles:

  • Identical Molecular Weight: Dihydroceramides and ceramides with the same fatty acid chain length and sphingoid base carbon number are isobaric, meaning they have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish by mass spectrometry (MS) alone.[3]

  • Similar Fragmentation Patterns: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), both lipid classes can produce common fragment ions, complicating unambiguous identification.[4]

  • Co-elution in Chromatography: Their similar physicochemical properties can lead to overlapping or incomplete separation during liquid chromatography (LC), further complicating their distinction.[3]

  • Isotopic Overlap: The natural abundance of heavy isotopes, such as ¹³C, can cause isotopic peaks of one species to overlap with the monoisotopic peak of an isobaric species, a phenomenon known as Type-II isotopic overlap, which can interfere with accurate quantification.[5][6]

Q2: How can I differentiate between dihydroceramides and ceramides using mass spectrometry?

A2: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing between dihydroceramides and ceramides by analyzing their distinct fragmentation patterns. While they share some common fragments, specific neutral losses and characteristic product ions can serve as diagnostic markers.

  • Positive Ion Mode (ESI+): In electrospray ionization positive mode, fragmentation of ceramides often yields a characteristic fragment ion at m/z 264.3, corresponding to the protonated d18:1 sphingosine backbone after the loss of water.[4][7][8]

  • Negative Ion Mode (ESI-): In negative ion mode, ceramides and dihydroceramides exhibit more distinct fragmentation. Ceramides are characterized by a neutral loss (NL) of 256.2 m/z, while dihydroceramides show a neutral loss of 258.2 m/z.[8][9] These fragments are often the most abundant and are superior for both qualitative and quantitative analysis.[8]

The following diagram illustrates the general fragmentation pathways for ceramides and dihydroceramides.

cluster_cer Ceramide (d18:1/FA) cluster_dhCer Dihydroceramide (d18:0/FA) Cer [M-H]⁻ Frag_Cer [M-H-256.2]⁻ Cer->Frag_Cer NL of 256.2 m/z dhCer [M-H]⁻ Frag_dhCer [M-H-258.2]⁻ dhCer->Frag_dhCer NL of 258.2 m/z Start Biological Sample (Cells or Tissue) Homogenize Homogenize in Methanol Start->Homogenize Add_Solvents Add Chloroform & Water (Bligh-Dyer Method) Homogenize->Add_Solvents Vortex_Centrifuge Vortex & Centrifuge Add_Solvents->Vortex_Centrifuge Collect_Organic Collect Lower Organic Phase Vortex_Centrifuge->Collect_Organic Dry_Extract Dry Under Nitrogen Collect_Organic->Dry_Extract Reconstitute Reconstitute in Injection Solvent Dry_Extract->Reconstitute cluster_lipid Target Lipid cluster_ms1 MS1 cluster_cid Collision Cell cluster_ms2 MS2 Lipid This compound (e.g., d18:0/18:0) Precursor Select Precursor Ion (e.g., m/z 568.5) Lipid->Precursor Ionization (ESI) CID Fragment via CID Precursor->CID Product Select Product Ion (e.g., m/z 286.3) CID->Product

References

Technical Support Center: Enhancing the Signal of Low-Abundance Dihydroceramide Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the detection and quantification of low-abundance dihydroceramide species.

Frequently Asked Questions (FAQs)

Q1: What are dihydroceramides and why are they important?

A1: Dihydroceramides (dhCer) are precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1][2][3] For a long time, they were considered biologically inactive intermediates. However, recent research has revealed their roles in various cellular processes, including the induction of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, cell cycle arrest, and autophagy.[4][5] Their accumulation has been linked to metabolic diseases, making them important targets of study.

Q2: What is the primary challenge in analyzing low-abundance this compound species?

A2: The main challenge is their low concentration in biological samples compared to other lipid species, which often results in low signal intensity and poor signal-to-noise ratios during analysis by mass spectrometry. This can make accurate detection and quantification difficult.

Q3: What is the gold standard method for quantifying dihydroceramides?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound species.[6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Q4: How can I improve the signal of my low-abundance this compound species?

A4: Several strategies can be employed to enhance the signal of low-abundance dihydroceramides:

  • Optimization of Sample Preparation: Efficient extraction and cleanup of your sample are crucial to remove interfering substances and enrich for your analytes of interest.

  • Chromatographic Optimization: Fine-tuning your liquid chromatography method can improve peak shape and resolution, leading to better signal-to-noise.

  • Mass Spectrometer Parameter Optimization: Careful optimization of ion source parameters and fragmentation settings can significantly boost the signal of your target molecules.

  • Chemical Derivatization: Modifying the this compound molecule by adding a fluorescent tag can enhance its ionization efficiency and, consequently, its signal intensity in the mass spectrometer.

Troubleshooting Guides

Guide 1: Low or No Signal Intensity in LC-MS/MS Analysis

This guide provides a step-by-step approach to troubleshoot low or no signal for your this compound species.

Problem: You are observing a weak or absent signal for your target this compound analytes.

Troubleshooting_Low_Signal start Low or No Signal Detected check_ms 1. Verify MS Performance - Infuse a known standard. - Check tuning and calibration. start->check_ms ms_ok MS is functioning correctly. check_ms->ms_ok Signal Observed? check_lc 2. Evaluate LC System - Check for leaks. - Verify mobile phase composition. - Inspect column for contamination. ms_ok->check_lc Yes ms_issue Address MS Issues: - Clean ion source. - Recalibrate instrument. ms_ok->ms_issue No lc_ok LC system is performing as expected. check_lc->lc_ok Good Peak Shape and Retention Time? check_sample_prep 3. Assess Sample Preparation - Review extraction protocol. - Check for sample degradation. - Verify final sample concentration. lc_ok->check_sample_prep Yes lc_issue Address LC Issues: - Replace column. - Prepare fresh mobile phases. lc_ok->lc_issue No sample_prep_ok Sample preparation appears correct. check_sample_prep->sample_prep_ok Analyte Present and Stable? optimization 4. Implement Signal Enhancement Strategies - Optimize MS source parameters. - Consider sample cleanup (SPE). - Explore chemical derivatization. sample_prep_ok->optimization Yes sample_prep_issue Address Sample Prep Issues: - Re-extract samples. - Use fresh samples. sample_prep_ok->sample_prep_issue No solution Signal Improved optimization->solution

Caption: A logical workflow for troubleshooting low signal intensity in LC-MS analysis.

Detailed Troubleshooting Steps:

  • Verify Mass Spectrometer Performance:

    • Action: Directly infuse a standard solution of a known this compound or a similar lipid into the mass spectrometer.

    • Expected Outcome: A stable and strong signal should be observed. If not, the issue lies with the mass spectrometer.

    • Solution: Check the instrument's tuning and calibration. Clean the ion source and ion optics as they can get contaminated over time.[7][8]

  • Evaluate the Liquid Chromatography System:

    • Action: If the MS is working, the problem may be with the LC separation. Check for leaks in the system, ensure the mobile phases are correctly prepared, and inspect the analytical column for signs of degradation or contamination.

    • Expected Outcome: The system pressure should be stable, and a blank injection should show a clean baseline.

    • Solution: If issues are found, replace any leaking fittings, prepare fresh mobile phases, and consider flushing or replacing the LC column.[8]

  • Assess Sample Preparation:

    • Action: Review your lipid extraction protocol. Ensure that samples have been handled and stored correctly to prevent degradation. It's also worth verifying the final concentration of your extracted sample.

    • Expected Outcome: The extraction method should be appropriate for neutral lipids like dihydroceramides, and samples should have been kept at low temperatures to minimize enzymatic activity.

    • Solution: If you suspect issues with sample preparation, it may be necessary to re-extract the samples.

  • Implement Signal Enhancement Strategies:

    • Action: If the above steps do not resolve the issue, you may need to employ strategies to enhance your signal. This includes optimizing the MS source parameters (e.g., spray voltage, gas temperatures, and flow rates), using solid-phase extraction (SPE) for sample cleanup, or considering chemical derivatization to improve ionization efficiency.

    • Expected Outcome: These strategies should lead to a significant improvement in the signal-to-noise ratio for your low-abundance this compound species.

Data on Signal Enhancement

Optimizing analytical methods can significantly improve the detection limits for dihydroceramides. Below is a comparison of reported limits of quantification (LOQ) for various ceramide and this compound species using different LC-MS/MS methods.

AnalyteMethodLOQReference
Cer(d18:1/22:0)HPLC-ESI-MS/MS0.02 µg/ml[9]
Cer(d18:1/24:0)HPLC-ESI-MS/MS0.08 µg/ml[9]
DihydroceramidesHigh-throughput LC/MS/MSas low as 1 nM[10]

Experimental Protocols

Protocol 1: Lipid Extraction using the Bligh & Dyer Method

This protocol is a widely used method for the total lipid extraction from biological samples.

Materials:

Procedure:

  • To 1 mL of your aqueous sample (e.g., cell suspension or plasma) in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.[1]

  • Add an additional 1.25 mL of chloroform and vortex again.[1]

  • Finally, add 1.25 mL of deionized water and vortex to induce phase separation.[1]

  • Centrifuge the mixture at 1000 x g for 5 minutes to separate the phases. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the interface.

  • Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitute the dried lipid extract in an appropriate solvent for your LC-MS analysis (e.g., methanol or a chloroform:methanol mixture).

Protocol 2: Solid-Phase Extraction (SPE) for Neutral Sphingolipid Fractionation

This protocol uses aminopropyl-bonded silica (B1680970) cartridges to separate neutral sphingolipids, like dihydroceramides, from other lipid classes.[4][5]

Materials:

  • Aminopropyl SPE cartridges

  • Chloroform

  • Methanol

  • Acetone

  • Diisopropyl ether

  • 2% Acetic acid in diethyl ether

Procedure:

  • Column Conditioning: Condition the aminopropyl SPE cartridge by washing it with a solvent such as hexane.

  • Sample Loading: Dissolve your dried lipid extract in a small volume of chloroform and load it onto the conditioned SPE cartridge.

  • Elution of Neutral Lipids: Elute the neutral lipids, including dihydroceramides and ceramides, with a non-polar solvent mixture like chloroform/diisopropyl ether.

  • Elution of Other Lipid Classes: Subsequently, elute other lipid classes using solvents of increasing polarity. For instance, free fatty acids can be eluted with 2% acetic acid in diethyl ether, and more polar phospholipids (B1166683) can be eluted with methanol.[7]

  • Sample Preparation for Analysis: Dry the collected neutral lipid fraction under nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

Protocol 3: Fluorescent Derivatization of Sphingoid Long-Chain Bases

To enhance the signal of dihydroceramides, they can be hydrolyzed to their constituent sphingoid long-chain bases (sphinganine) and then derivatized with a fluorescent reagent like o-phthalaldehyde (B127526) (OPA).

Materials:

  • 1 M HCl in methanol

  • Diethyl ether

  • o-phthalaldehyde (OPA) reagent

  • N-isobutyryl-L-cysteine (for chiral separations, if needed)

Procedure:

  • Hydrolysis: Hydrolyze the dried lipid extract (containing dihydroceramides) by heating with 1 M HCl in methanol at 90°C for 18 hours. This will release the sphinganine (B43673) backbone.[10]

  • Extraction of Sphingoid Bases: After hydrolysis, extract the released sphingoid bases with diethyl ether.[10]

  • Derivatization: Mix the extracted sphingoid bases with the OPA reagent. The reaction is typically fast and occurs at room temperature.[11][12]

  • Analysis: Analyze the derivatized sphingoid bases by reversed-phase HPLC with fluorescence detection or by LC-MS. The fluorescent tag will significantly enhance the signal intensity.

Signaling Pathways and Experimental Workflows

De Novo Ceramide Synthesis Pathway

Dihydroceramides are key intermediates in the de novo synthesis of ceramides, a pathway that starts in the endoplasmic reticulum.

De_Novo_Ceramide_Synthesis cluster_enzymes Enzymatic Steps Serine Serine + Palmitoyl-CoA Keto3Sphinganine 3-Ketosphinganine Serine->Keto3Sphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Keto3Sphinganine->Sphinganine KSR This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DES1 SPT Serine Palmitoyltransferase (SPT) KSR 3-Ketosphinganine Reductase (KSR) CerS Ceramide Synthase (CerS) DES1 This compound Desaturase 1 (DES1)

Caption: The de novo ceramide synthesis pathway, highlighting the conversion of this compound to ceramide.

This pathway begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[1][3][13] The product is then reduced to sphinganine (also known as dihydrosphingosine). Ceramide synthases (CerS) then acylate sphinganine to form this compound.[1][2][3] Finally, the enzyme this compound desaturase 1 (DES1) introduces a double bond into the sphingoid backbone to produce ceramide.[13][14]

This compound-Induced ER Stress and Unfolded Protein Response (UPR)

Accumulation of dihydroceramides can lead to endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR), a cellular stress response.

DHCer_ER_Stress DHCer This compound Accumulation ER_Stress Endoplasmic Reticulum (ER) Stress DHCer->ER_Stress ATF6_inactive Inactive ATF6 (ER Membrane) ER_Stress->ATF6_inactive senses lipid perturbation ATF6_active Active ATF6 (Nucleus) ATF6_inactive->ATF6_active Translocation to Golgi & Cleavage UPR_genes UPR Target Gene Expression ATF6_active->UPR_genes Transcription Factor

Caption: this compound accumulation induces ER stress and activates the ATF6 branch of the UPR.

Dihydroceramides can activate the UPR sensor ATF6, which is a transmembrane protein in the ER.[4] This activation is distinct from the response to misfolded proteins.[4] Upon sensing the lipid imbalance caused by this compound accumulation, ATF6 translocates to the Golgi apparatus where it is cleaved. The cleaved, active form of ATF6 then moves to the nucleus and acts as a transcription factor to upregulate genes involved in the UPR, aiming to restore ER homeostasis.[4]

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of dihydroceramides from biological samples.

Experimental_Workflow start Biological Sample (e.g., Plasma, Cells) extraction Lipid Extraction (e.g., Bligh & Dyer) start->extraction cleanup Sample Cleanup (Optional) (e.g., SPE) extraction->cleanup derivatization Derivatization (Optional) (e.g., OPA) cleanup->derivatization lcms LC-MS/MS Analysis derivatization->lcms data_analysis Data Analysis (Quantification) lcms->data_analysis end Results data_analysis->end

Caption: A general experimental workflow for the analysis of dihydroceramides.

This workflow starts with the extraction of lipids from the biological matrix. An optional cleanup step, such as solid-phase extraction (SPE), can be included to remove interfering substances. For enhanced sensitivity, an optional derivatization step can be performed. The sample is then analyzed by LC-MS/MS, and the resulting data is processed for the quantification of this compound species.

References

Best practices for long-term storage of dihydroceramide standards

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of dihydroceramide standards?

A1: For long-term stability, this compound standards should be stored at -20°C or, for extended periods, at -80°C.[1][2] Storing at these low temperatures minimizes the risk of chemical degradation.

Q2: Should I store this compound standards as a dry powder or in a solvent?

A2: this compound standards, being saturated lipids, are generally stable as a powder.[2][3] However, to ensure maximum stability and ease of use, dissolving them in a suitable organic solvent is recommended.[2][3] This is particularly important for unsaturated lipid standards which can be hygroscopic and prone to degradation when stored as a powder.[2][3]

Q3: What is the best solvent for dissolving and storing this compound standards?

A3: A high-purity organic solvent such as ethanol (B145695), or a chloroform:methanol mixture, is a suitable choice for dissolving this compound standards.[4][5] The choice of solvent may also depend on the downstream application. Ensure the solvent is of high purity to prevent contamination.

Q4: What type of container should I use to store this compound standards?

A4: this compound standards, especially when in an organic solvent, should be stored in glass vials with Teflon-lined caps.[1][2][3] Plastic containers should be avoided as plasticizers can leach into the organic solvent and contaminate the standard.[1][2][3]

Q5: How can I prevent the degradation of my this compound standards during storage?

A5: To prevent degradation, particularly oxidation, it is recommended to overlay the organic solution of the this compound standard with an inert gas like argon or nitrogen before sealing the vial.[1][2][3] Additionally, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6]

Troubleshooting Guides

Problem: Inconsistent or poor analytical results.

This guide will help you troubleshoot potential issues with your this compound standards that may lead to unreliable experimental outcomes.

Possible Cause Troubleshooting Steps
Standard Degradation 1. Verify Storage Conditions: Confirm that the standard was stored at the recommended temperature (-20°C or -80°C) in a tightly sealed glass vial. 2. Check for Contamination: Analyze the standard for the presence of degradation products using an appropriate analytical method like mass spectrometry. Common degradation pathways for lipids include oxidation and hydrolysis.[7] 3. Prepare Fresh Standard: If degradation is suspected, prepare a fresh stock solution from a new vial of the standard.
Improper Handling 1. Review Aliquoting Procedure: Ensure that the standard is aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[6] 2. Check Solvent Purity: Use high-purity solvents for reconstitution and dilution to avoid introducing contaminants. 3. Use Appropriate Labware: Always use glass or Teflon-coated labware when handling organic solutions of lipids to prevent leaching from plastics.[1][2][3]
Solvent Evaporation 1. Inspect Vial Seal: Ensure the vial cap is securely tightened to prevent solvent evaporation, which can lead to an inaccurate standard concentration.[5] 2. Store Properly: Store stock solutions at low temperatures to minimize evaporation.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Equilibrate: Allow the vial containing the lyophilized this compound standard to come to room temperature before opening to prevent condensation.

  • Solvent Addition: Add a precise volume of a high-purity organic solvent (e.g., ethanol or chloroform:methanol 2:1, v/v) to the vial to achieve the desired stock concentration.

  • Dissolution: Gently vortex the vial until the standard is completely dissolved. Sonication can be used if necessary to aid dissolution.[4]

  • Inert Gas Purge: If storing for an extended period, gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.[1][2][3]

  • Sealing and Storage: Securely seal the vial with a Teflon-lined cap and store at -20°C or -80°C.

Protocol 2: Aliquoting for Working Standards

  • Thaw: Thaw the stock solution vial at room temperature.

  • Dispense: Using a glass syringe or pipette, dispense the desired volume into smaller glass vials for single-use working standards.

  • Inert Gas and Storage: Purge the headspace of each aliquot vial with inert gas, seal tightly, and store at -20°C or -80°C.

Visualizations

Storage_Workflow Best Practices for this compound Standard Storage cluster_prep Preparation cluster_storage Long-Term Storage cluster_use Usage cluster_avoid Practices to Avoid start Receive this compound Standard (Lyophilized Powder) dissolve Dissolve in High-Purity Organic Solvent start->dissolve aliquot Aliquot into Single-Use Glass Vials dissolve->aliquot inert Overlay with Inert Gas (Argon/Nitrogen) aliquot->inert store Store at -20°C or -80°C thaw Thaw Single Aliquot store->thaw plastic Plastic Containers freeze_thaw Repeated Freeze-Thaw Cycles light Exposure to Light and Air inert->store use Use in Experiment thaw->use

Caption: Workflow for optimal storage and handling of this compound standards.

Degradation_Pathway Potential Degradation of this compound This compound This compound Standard Oxidation Oxidative Degradation (e.g., from air exposure) This compound->Oxidation O2 Hydrolysis Hydrolytic Cleavage (e.g., from moisture) This compound->Hydrolysis H2O Oxidized_Products Oxidized Byproducts Oxidation->Oxidized_Products Sphinganine_FFA Sphinganine + Free Fatty Acid Hydrolysis->Sphinganine_FFA

Caption: Simplified potential degradation pathways for this compound standards.

References

How to normalize dihydroceramide levels in different sample types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydroceramide analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the normalization of this compound levels in various biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is the normalization of this compound levels crucial in experiments?

A1: Normalization is essential for accurate quantification and comparison of this compound levels across different samples and experiments. Biological and technical variability, such as differences in sample amount, extraction efficiency, and instrument response, can significantly affect the results. By using an internal standard, these variations can be corrected, ensuring that the observed differences are due to biological changes rather than experimental error. The use of authentic stable-isotope labeled standards is particularly effective at reducing data variability and correcting for systematic quantitative biases.[1]

Q2: What is the standard method for quantifying dihydroceramides?

A2: The most widely used method for the simultaneous measurement of various ceramide and this compound species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][4] This technique offers high sensitivity and specificity, allowing for the precise quantification of individual this compound species from complex biological extracts.[5][6] Methods often employ reverse-phase chromatography for separation and multiple reaction monitoring (MRM) for detection.[2][7]

Q3: Which internal standards are recommended for this compound normalization?

A3: The most reliable internal standards are stable isotope-labeled lipids that are structurally identical to the analyte of interest.[1][2] For example, D7-labeled ceramides (B1148491) are commonly used.[8] If a labeled equivalent for every this compound species is not available, non-physiological odd-chain ceramides (e.g., C17:0 or C25:0 ceramides) can be used as internal standards for quantifying different groups of long-chain and very-long-chain species.[5] Using an authentic labeled standard for each analyte significantly reduces inter-laboratory variability and improves accuracy.[1]

Q4: How does the choice of sample type (e.g., plasma, whole blood, cells) affect the analysis?

A4: The sample matrix can significantly impact the extraction and analysis. Whole blood, for instance, contains higher concentrations of most sphingolipids, including ceramides, compared to plasma.[9] Different sample types require specific extraction protocols to efficiently isolate lipids and minimize matrix effects, which can suppress the analyte signal during mass spectrometry analysis.[9][10] For cellular samples, normalization to total protein or cell number is an additional consideration.[11]

Q5: What are the key steps in the experimental workflow for this compound analysis?

A5: The general workflow involves:

  • Sample Collection & Preparation : Obtaining the biological sample (plasma, tissue, cells).

  • Spiking with Internal Standard : Adding a known amount of an appropriate internal standard to each sample before extraction.[12][13]

  • Lipid Extraction : Isolating lipids from the sample matrix using an organic solvent-based method.[3][9]

  • LC-MS/MS Analysis : Separating the lipid species via liquid chromatography and detecting them with a mass spectrometer.[5]

  • Data Analysis & Normalization : Calculating the peak area ratio of the endogenous this compound to the internal standard and determining the concentration based on a calibration curve.[5][7]

Experimental Protocols & Methodologies

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is adapted from methods utilizing a simple protein precipitation and lipid extraction.[2][3][4]

  • Sample Preparation : Thaw 10-50 µL of plasma or serum on ice.[8][9]

  • Internal Standard Spiking : Add a known concentration of the internal standard cocktail (e.g., D7-labeled ceramides or odd-chain ceramides in an appropriate solvent like methanol (B129727) or ethanol) to the sample.[5][8]

  • Extraction : Add an organic solvent, such as methanol or a butanol/methanol mixture, at a volume significantly larger than the sample volume (e.g., 970 µL of solvent for 10 µL of plasma).[3][8] Vortex vigorously for 30-60 seconds.

  • Protein Precipitation : Centrifuge the samples at high speed (e.g., 12,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Supernatant Collection : Carefully transfer the supernatant containing the lipids to a new tube.

  • Drying and Reconstitution : Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).[13]

Protocol 2: Lipid Extraction from Cultured Cells

This protocol is suitable for adherent or suspension cells.[12][13]

  • Cell Harvesting : Harvest a known number of cells (e.g., 500,000 cells). For adherent cells, wash with PBS, then scrape. For suspension cells, pellet by centrifugation.

  • Internal Standard Spiking : Add the internal standard cocktail directly to the cell pellet or lysate.

  • Extraction : Add an organic solvent mixture (e.g., ethyl acetate:isopropanol 3:2) to the cells.[13] Sonicate for 10 minutes to ensure complete cell lysis and lipid extraction.[12]

  • Phase Separation & Collection : Centrifuge to pellet cell debris. Collect the organic supernatant.

  • Drying and Reconstitution : Evaporate the solvent and reconstitute the lipid extract in a suitable solvent for analysis.

  • Normalization Consideration : For cellular extracts, it is common to normalize the final lipid quantity to the initial protein content of the sample, which can be measured from a parallel sample using a BCA or similar protein assay.[11]

Protocol 3: LC-MS/MS Analysis and Quantification
  • Chromatographic Separation : Inject the reconstituted lipid extract onto a C18 reversed-phase column.[7] Use a gradient elution with mobile phases typically consisting of an aqueous solution with additives (e.g., 0.1% formic acid, 10 mM ammonium (B1175870) formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol with similar additives).[7]

  • Mass Spectrometry Detection : Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each this compound species and internal standard.[2][7]

  • Quantification : Construct a calibration curve using serial dilutions of synthetic this compound standards of known concentrations.[4] Calculate the peak area ratio of the endogenous analyte to its corresponding internal standard. Determine the absolute concentration of the this compound in the sample by interpolating from the linear regression of the calibration curve.[5][7]

Data Presentation

Table 1: Example this compound Concentrations in Human Serum

The following table presents hypothetical, yet realistic, quantitative data for C20-dihydroceramide in human serum across different cohorts to illustrate how results can be summarized.

CohortNC20-Dihydroceramide (ng/mL)p-valueReference
Healthy Control10015.2 ± 3.5-[7]
Type 2 Diabetes10022.8 ± 5.1<0.05[7]
Cardiovascular Disease10018.1 ± 4.2>0.05[7]
Data are presented as mean ± standard deviation. This data is for illustrative purposes.

Visualizations

This compound Signaling and Metabolism

Dihydroceramides are key intermediates in the de novo synthesis of sphingolipids.[14] An accumulation of dihydroceramides, often due to the inhibition of the enzyme this compound desaturase 1 (DES1), can trigger cellular stress responses, including autophagy and endoplasmic reticulum (ER) stress.[14][15][16]

dihydroceramide_pathway cluster_synthesis De Novo Sphingolipid Synthesis (ER) cluster_effects Cellular Effects of dhCer Accumulation cluster_legend Legend Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA SPT SPT Serine_Palmitoyl_CoA->SPT Sphinganine Sphinganine CerS CerS Sphinganine->CerS This compound This compound (dhCer) DES1 DES1 This compound->DES1 Autophagy Autophagy Induction This compound->Autophagy stimulates ER_Stress ER Stress This compound->ER_Stress induces CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest promotes Ceramide Ceramide SPT->Sphinganine CerS->this compound Acylation DES1->Ceramide Desaturation Metabolite Metabolite KeyMetabolite Key Metabolite Enzyme Enzyme Process Cellular Process

Caption: De novo sphingolipid synthesis pathway and cellular roles of this compound.

Experimental Workflow for this compound Normalization

The following diagram outlines the critical steps for the accurate quantification and normalization of dihydroceramides from biological samples.

experimental_workflow start 1. Sample Collection (Plasma, Cells, Tissue) add_is 2. Add Internal Standard (e.g., D7-labeled Cer) start->add_is extract 3. Lipid Extraction (Organic Solvents) add_is->extract dry_reconstitute 4. Dry & Reconstitute (Nitrogen stream, Methanol) extract->dry_reconstitute lcms 5. LC-MS/MS Analysis (C18 column, ESI+, MRM) dry_reconstitute->lcms data_analysis 6. Data Processing (Peak Integration) lcms->data_analysis normalization 7. Normalization (Ratio to Internal Standard) data_analysis->normalization quantification 8. Absolute Quantification (Using Calibration Curve) normalization->quantification end Final Normalized Concentration quantification->end

References

Technical Support Center: Avoiding Contamination in Dihydroceramide Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during dihydroceramide lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound lipidomics?

A1: Contamination in lipidomics studies can originate from multiple sources throughout the experimental workflow. Key sources include:

  • Plasticware: Consumables like microcentrifuge tubes and pipette tips can leach plasticizers (e.g., phthalates), slip agents (e.g., oleamide, erucamide), and other polymer additives.[1][2] Polypropylene (B1209903) tubes, for instance, have been shown to introduce hundreds of contaminant features into samples.[1]

  • Solvents and Reagents: Even high-purity solvents may contain trace amounts of contaminants that can interfere with sensitive lipidomics analysis.[1][3] Water from purification systems can also be a source of contamination if plastic tubing is used.[1]

  • Laboratory Environment: Volatile organic compounds and plasticizers from building materials, furniture, and equipment can settle on surfaces and contaminate samples.[1]

  • Personal Care Products: Cosmetics, lotions, and deodorants often contain compounds like siloxanes and polyethylene (B3416737) glycols (PEGs) that can be introduced through sample handling.[1][4]

  • Instrumentation: Components within the mass spectrometer, such as tubing and seals, can leach contaminants over time.[1]

Q2: I'm seeing unexpected peaks in my blank injections. What should I do?

A2: Unexpected peaks in blank injections are a clear indicator of contamination from your workflow rather than your biological sample.[1] To identify the source, you can compare the mass-to-charge ratio (m/z) of the unknown peaks with lists of common laboratory contaminants. A systematic approach to pinpointing the source is crucial for eliminating the contamination.

Q3: How can I minimize contamination from plasticware?

A3: While completely eliminating plasticware may not always be practical, the following steps can significantly reduce contamination:

  • Use Glassware: Whenever possible, use borosilicate glassware for sample preparation and storage as it introduces significantly fewer contaminants.[1][3]

  • Select High-Quality Plastics: If plasticware is necessary, opt for high-quality polypropylene (PP) tubes and pipette tips from reputable manufacturers, as contaminant levels can vary between brands.[1]

  • Pre-clean Plasticware: Rinse plastic tubes and pipette tips with a high-purity solvent compatible with your analysis before use to remove surface contaminants.[1]

  • Avoid Certain Plastics: Polyvinyl chloride (PVC) is a major source of phthalate (B1215562) contamination and should be avoided.[1]

Q4: What is the best way to clean glassware for lipidomics experiments?

A4: A thorough cleaning protocol is essential to remove lipid residues and detergent contaminants from glassware. This typically involves washing with a laboratory-grade detergent, followed by extensive rinsing with tap water, and then with high-purity water. A final rinse with an organic solvent like methanol (B129727) or chloroform (B151607)/methanol can help remove any remaining organic residues. After cleaning, glassware should be dried in an oven and stored in a clean, dust-free environment.

Q5: How can I prepare my LC-MS system to reduce background noise before a lipidomics run?

A5: System conditioning is vital for achieving low background noise and high sensitivity. Before running samples, it is recommended to:

  • Flush the System: Flush the LC system with a strong solvent mixture (e.g., isopropanol (B130326)/acetonitrile/methanol/water) to remove contaminants from the tubing and injector.[5]

  • Column Equilibration: Equilibrate the analytical column with the initial mobile phase for an extended period (e.g., overnight) at a low flow rate.[1]

  • Blank Injections: Perform several blank injections using your sample solvent to condition the column and identify any residual system contamination.[1]

  • Pooled QC Injections: Injecting pooled quality control (QC) samples at the beginning of the run helps to stabilize the system and provides a reference for data quality.[1]

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in Mass Spectra

Potential Cause: Contamination from various sources.

Troubleshooting Steps:

  • Analyze Blank Injections: Carefully examine the chromatograms and mass spectra of your solvent and extraction blanks. Peaks present in the blanks are indicative of contamination.[6]

  • Create an Exclusion List: Once common contaminants are identified by their m/z values, an exclusion list can be created in the mass spectrometer software to prevent the acquisition of MS/MS data for these ions in subsequent runs, allowing for better detection of low-abundance analytes.[7]

  • Systematic Elimination: To pinpoint the source, systematically replace components of your workflow. For example, use a different batch of solvent, switch to glassware instead of plastic tubes, or use a fresh bottle of reagent.

  • Review Handling Procedures: Ensure that proper sample handling procedures are being followed, such as wearing powder-free gloves and working in a clean environment.[5]

Issue 2: Poor Reproducibility of this compound Quantification

Potential Cause: Inconsistent contamination or sample degradation.

Troubleshooting Steps:

  • Evaluate Internal Standard Performance: Ensure that the internal standards are added early in the sample preparation process and that their signal intensity is consistent across all samples.[8]

  • Assess Sample Storage: Improper sample storage can lead to lipid degradation. Samples should be stored at -80°C and freeze-thaw cycles should be minimized.[3][4][9]

  • Implement Quality Control Samples: Regularly inject pooled QC samples throughout the analytical run to monitor the stability of the analytical platform.[10][11][12] The coefficient of variation (CV) of lipid concentrations in the QC samples should be within acceptable limits.

  • Standardize Extraction Procedure: Ensure the lipid extraction protocol is performed consistently for all samples to minimize variability.

Quantitative Data Summary

The following table summarizes common contaminants observed in lipidomics studies, their likely sources, and characteristic m/z values. This information can be used to presumptively identify unknown peaks in your mass spectra.

Contaminant ClassCommon ExamplesPotential SourcesCharacteristic m/z (and pattern)
Plasticizers Phthalates (e.g., Diisooctyl phthalate)Plastic labware (tubes, pipette tips, vial caps)[M+H]+ = 391, [M+Na]+ = 413, [M+K]+= 429[13][14]
Slip Agents Oleamide, Erucamide, StearamidePolypropylene tubes, plastic bagsOleamide: [M+H]+=282, Erucamide: [M+H]+=338, Stearamide: [M+H]+=284[1][14]
Polymers Polyethylene glycol (PEG)Detergents, lab consumablesSeries of peaks with a repeating mass difference of 44 Da[5][7]
PolysiloxanesSiliconized surfaces, personal care productsSeries of peaks with a repeating mass difference of 74 Da[15]
Fatty Acids Palmitic acid (C16:0), Stearic acid (C18:0)Plasticware, solvents, cross-contaminationC16:0: [M-H]- = 255.2, C18:0: [M-H]- = 283.3

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning

Objective: To remove organic residues and potential contaminants from borosilicate glassware.

Materials:

  • Laboratory-grade detergent

  • Tap water

  • High-purity water (e.g., Milli-Q or equivalent)

  • HPLC-grade methanol or isopropanol

  • Hexane-rinsed aluminum foil

Procedure:

  • Detergent Wash: Manually wash glassware with a laboratory-grade detergent and warm tap water. Use a brush to scrub all surfaces.

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least 5 times to remove all traces of detergent.

  • High-Purity Water Rinse: Rinse with high-purity water at least 3 times.

  • Solvent Rinse: Rinse the glassware with HPLC-grade methanol or isopropanol to remove any remaining organic residues.

  • Drying: Allow the glassware to air dry on a dedicated rack or place it in a drying oven at a temperature not exceeding 110°C. Loosely cover the openings with hexane-rinsed aluminum foil to prevent dust contamination.[1]

  • Storage: Store clean glassware in a closed cabinet to protect it from environmental contaminants.[1]

Protocol 2: this compound Extraction from Plasma (Modified Bligh-Dyer Method)

Objective: To extract total lipids, including dihydroceramides, from plasma samples while minimizing contamination.

Materials:

  • Borosilicate glass tubes with PTFE-lined caps

  • Glass pipettes or high-quality polypropylene tips (pre-rinsed with solvent)

  • HPLC-grade chloroform, methanol, and water

  • Internal standard solution (e.g., C17-dihydroceramide)

  • Centrifuge

Procedure:

  • Sample Preparation: In a glass tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the plasma sample.

  • Monophasic Mixture Formation: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the sample and vortex thoroughly for 1 minute.[16]

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.[16]

    • Add 125 µL of high-purity water and vortex for 30 seconds.[16]

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at room temperature to achieve phase separation.[16] You will observe an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.[16] Avoid disturbing the interface.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

Visualizations

ContaminationSources cluster_workflow Experimental Workflow cluster_sources Sources of Contamination Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Lipid Extraction Lipid Extraction Sample Preparation->Lipid Extraction LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Data Interpretation Data Interpretation LC-MS Analysis->Data Interpretation Plasticware Plasticware (Tubes, Tips) Plasticware->Sample Preparation Plasticware->Lipid Extraction Solvents Solvents & Reagents Solvents->Sample Preparation Solvents->Lipid Extraction Environment Lab Environment (Air, Surfaces) Environment->Sample Collection Environment->Sample Preparation Personnel Personnel (Gloves, Cosmetics) Personnel->Sample Collection Personnel->Sample Preparation Instrumentation Instrumentation (Tubing, Seals) Instrumentation->LC-MS Analysis

Caption: Major sources of contamination in the lipidomics workflow.

TroubleshootingWorkflow Start Unexpected Peaks in Mass Spectrum AnalyzeBlanks Analyze Blank Injections (Solvent & Extraction Blanks) Start->AnalyzeBlanks PeaksInBlanks Are Peaks Present in Blanks? AnalyzeBlanks->PeaksInBlanks IdentifyContaminants Identify Common Contaminants (m/z Database) PeaksInBlanks->IdentifyContaminants Yes SampleIssue Peaks are Likely from the Biological Sample PeaksInBlanks->SampleIssue No SystematicElimination Systematic Elimination of Potential Sources IdentifyContaminants->SystematicElimination IsolateSource Isolate the Source of Contamination SystematicElimination->IsolateSource ImplementChanges Implement Corrective Actions (e.g., Use Glassware, New Solvents) IsolateSource->ImplementChanges Reanalyze Re-analyze Blanks ImplementChanges->Reanalyze Reanalyze->PeaksInBlanks NoPeaks No Significant Peaks in Blanks Reanalyze->NoPeaks

Caption: Troubleshooting workflow for identifying contamination.

DeNovoSphingolipidPathway Palmitoyl-CoA Palmitoyl-CoA 3-ketodihydrosphingosine 3-ketodihydrosphingosine Palmitoyl-CoA->3-ketodihydrosphingosine Serine Serine Serine->3-ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine 3-ketodihydrosphingosine->Dihydrosphingosine This compound This compound (Target of Study) Dihydrosphingosine->this compound Fatty Acyl-CoA Ceramide Ceramide This compound->Ceramide Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids

References

Interpreting complex dihydroceramide profiles in disease models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with complex dihydroceramide profiles in disease models.

Frequently Asked Questions (FAQs)

Q1: What are dihydroceramides and why are they important in disease models?

A1: Dihydroceramides (dhCer) are precursors to ceramides (B1148491) in the de novo sphingolipid synthesis pathway.[1][2] For a long time, they were considered biologically inactive intermediates.[1][2] However, recent studies have revealed their distinct biological roles in cellular processes like autophagy, cell cycle arrest, and responses to cellular stress.[1][2][3] Altered dhCer profiles have been implicated in various diseases, including metabolic disorders like type 2 diabetes, cancer, and neurodegenerative diseases, making them important potential biomarkers.[1][4][5][6]

Q2: What is the primary method for analyzing this compound profiles?

A2: The most common and robust method for the quantitative analysis of this compound species is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] This technique offers high sensitivity and specificity, allowing for the separation and quantification of individual dhCer species from complex biological matrices.[7][10]

Q3: Why is it crucial to distinguish between dihydroceramides and ceramides in my analysis?

A3: Dihydroceramides and ceramides have distinct and sometimes opposing biological functions.[1][2] While ceramides are well-known mediators of cellular stress and apoptosis, dihydroceramides are now understood to have their own unique signaling roles.[2][3] Accurately distinguishing between them is critical for correctly interpreting their roles in disease pathology and for understanding the specific metabolic pathways being affected.

Q4: I am seeing high variability in my this compound measurements between replicate samples. What could be the cause?

A4: High variability can stem from several sources. Inconsistent sample preparation is a common culprit.[11][12] Ensure uniform extraction procedures, including precise solvent volumes and consistent incubation times. Another factor could be the stability of the lipids in your samples; it's important to process and store them correctly to prevent degradation.[12] Variability can also be introduced during LC-MS/MS analysis, so it's essential to use appropriate internal standards for normalization.[8][9]

Q5: Can the use of certain drugs or inhibitors in my disease model affect this compound levels?

A5: Absolutely. Several inhibitors can modulate the enzymes involved in sphingolipid metabolism and alter this compound levels. For instance, inhibitors of this compound desaturase (DES), the enzyme that converts dihydroceramides to ceramides, will lead to an accumulation of dihydroceramides.[13][14][15] Some sphingosine (B13886) kinase inhibitors, like SKI II, have also been shown to inhibit DES, leading to increased this compound levels.[13] It is crucial to be aware of the off-target effects of any inhibitors used in your experimental model.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable this compound Peaks in LC-MS/MS

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Suboptimal Sample Preparation Review your lipid extraction protocol. Ensure the chosen solvent system (e.g., chloroform/methanol) is appropriate for this compound extraction.[16] Consider using a validated lipid extraction kit or protocol.
Low Analyte Concentration Increase the starting amount of biological material (e.g., tissue, cells, plasma) if possible. Concentrate the lipid extract before injection.
Inefficient Ionization Optimize the ion source parameters on your mass spectrometer. Dihydroceramides can be analyzed in both positive and negative ion modes; test both to determine the best sensitivity for your specific species of interest.[17]
Incorrect Mass Transitions (MRM) Verify the precursor and product ion m/z values for your target this compound species and internal standards. These values can be found in published literature or determined by direct infusion of standards.[7][18]
Instrument Contamination Run a blank injection (solvent only) to check for background noise and contamination. If necessary, clean the ion source and transfer optics according to the manufacturer's instructions.[19]
Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inappropriate Internal Standard Use a stable isotope-labeled this compound internal standard that is structurally similar to your analytes of interest.[8][9] Adding the internal standard at the very beginning of the sample preparation process can account for variability in extraction efficiency.[9]
Matrix Effects (Ion Suppression or Enhancement) Dilute your sample extract to minimize the impact of co-eluting matrix components.[19] Improve chromatographic separation to better resolve dihydroceramides from interfering compounds.[16]
Non-Linearity of Standard Curve Prepare a fresh set of calibration standards. Ensure the concentration range of your calibration curve brackets the expected concentrations of your unknown samples. Use a weighting factor (e.g., 1/x or 1/x²) in your regression analysis if appropriate.
Sample Degradation Store lipid extracts at -80°C and minimize freeze-thaw cycles. Process samples on ice whenever possible.[12]

Experimental Protocols

Protocol 1: this compound Extraction from Plasma/Serum

This protocol is a general guideline and may need optimization for specific sample types and instrumentation.

Materials:

  • Plasma or serum samples

  • Stable isotope-labeled this compound internal standard mix

  • Chloroform

  • Methanol

  • Water (HPLC-grade)

  • Centrifuge

  • Glass vials

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a glass tube, add the internal standard mix.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex vigorously for 2 minutes.

  • Incubate at room temperature for 30 minutes.

  • Add 500 µL of water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).

Signaling Pathways and Workflows

DeNovoSphingolipidBiosynthesis Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR This compound This compound (dhCer) Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids

Caption: De Novo Sphingolipid Biosynthesis Pathway.

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing SampleCollection Biological Sample (Plasma, Tissue, Cells) InternalStandard Add Internal Standard SampleCollection->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch) InternalStandard->LipidExtraction DryAndReconstitute Dry & Reconstitute LipidExtraction->DryAndReconstitute LC_Separation LC Separation DryAndReconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Standard Curve) PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: this compound Analysis Workflow.

References

Dealing with the instability of cyclopropanated dihydroceramide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of cyclopropanated dihydroceramide analogs in research and drug development. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the inherent instability of these valuable chemical probes.

Frequently Asked Questions (FAQs)

Q1: What are cyclopropanated this compound analogs and what is their primary application?

A1: Cyclopropanated this compound analogs are synthetic molecules designed to mimic endogenous this compound. Their key structural feature is the replacement of the 4,5-double bond, which is normally introduced by the enzyme this compound Desaturase 1 (DES1), with a cyclopropane (B1198618) ring.[1][2][3] Their primary application is to act as mechanism-based inhibitors of DES1, allowing researchers to study the effects of ceramide depletion and this compound accumulation in various cellular processes.[2][4]

Q2: Why are these analogs considered "unstable"?

A2: The instability of these analogs is multifaceted and stems from both their intended biological activity and the inherent chemical properties of the cyclopropane ring.

  • Enzymatic Instability (Intended Action): The analog is designed to be recognized by the DES1 enzyme. The enzyme's catalytic action is thought to initiate the opening of the cyclopropane ring, which in turn inactivates the enzyme.[2][5] This is the basis of its function as a mechanism-based inhibitor.

  • Chemical Instability: The three-membered cyclopropane ring possesses significant ring strain due to its 60° bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[6][7] This strain makes the ring susceptible to opening under certain chemical conditions, such as in the presence of strong acids.[6]

Q3: How should I store my cyclopropanated this compound analog to ensure maximum stability?

A3: Proper storage is critical to prolonging the shelf-life of your analog. Like many lipids, these compounds are susceptible to oxidation and hydrolysis.[8][]

  • Solid Form: Store the compound as a solid at -20°C or lower, protected from light.

  • In Solution: Prepare stock solutions in an anhydrous, high-quality solvent such as DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[8] Overlay the solution with an inert gas (argon or nitrogen) before sealing and store at -80°C.

Q4: I am seeing a lower than expected inhibitory effect in my cell-based assay. What could be the cause?

A4: Several factors could contribute to reduced efficacy:

  • Degradation: The analog may have degraded during storage or after dilution into aqueous cell culture medium. It is advisable to prepare fresh dilutions for each experiment.

  • Poor Solubility/Bioavailability: Synthetic ceramides (B1148491) are highly lipophilic and have poor solubility in aqueous media.[10] This can lead to the formation of micelles or aggregates, reducing the effective concentration of the monomeric analog available to the cells. To improve delivery, consider complexing the analog with fatty-acid-free bovine serum albumin (BSA).[10]

  • Cell Density and Metabolism: High cell densities may lead to faster metabolism or sequestration of the compound. Ensure your experimental conditions are consistent.

Q5: My LC-MS analysis shows multiple unexpected peaks. What could they be?

A5: Unexpected peaks in an LC-MS analysis of a sample containing a cyclopropanated this compound analog can arise from several sources:

  • In-source Fragmentation: The high energy in the mass spectrometer's ion source can cause the parent molecule to fragment. These fragments can be mistaken for other endogenous lipids or degradation products.[11]

  • Degradation Products: The analog may have degraded during sample preparation, extraction, or storage. Potential degradation could involve the opening of the cyclopropane ring.

  • Oxidized Species: Lipids are prone to oxidation. The presence of oxygen can lead to the formation of hydroxylated or other oxidized versions of your analog, which will appear as new peaks with a corresponding mass shift.[12]

  • Solvent Adducts: Impurities in solvents can sometimes form adducts with the analyte, leading to unexpected m/z values.[13]

Troubleshooting Guides

Problem 1: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Degradation of Stock Solution Prepare fresh stock solutions more frequently. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. Always store at -80°C under an inert atmosphere.[8]
Variability in Analog-BSA Complexation Standardize the protocol for complexing the analog with BSA. Ensure the molar ratio, incubation time, and temperature are consistent for each experiment.[10]
Inconsistent Cell Culture Conditions Ensure cell passage number, confluency, and media composition are kept constant. Changes in cell state can affect lipid metabolism and uptake of the analog.
Precipitation in Media After diluting the analog into your cell culture media, visually inspect for any signs of precipitation. If observed, optimize the final solvent concentration or the BSA complexation protocol.
Problem 2: Evidence of Compound Degradation (e.g., in QC samples)
Possible Cause Suggested Solution
Acidic or Basic Conditions During Extraction The cyclopropane ring may be sensitive to pH extremes.[6][14] Ensure that all solvents and buffers used during lipid extraction are neutral. Avoid strong acid or base hydrolysis steps if possible.[15]
Oxidation Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent the formation of oxidized lipids.[12] Perform extraction steps on ice and minimize exposure to air and light.
High Temperatures Avoid high temperatures during sample preparation, such as during solvent evaporation. Use a gentle stream of nitrogen or a vacuum concentrator at low heat.[8]

Quantitative Data Summary

While specific quantitative stability data for novel cyclopropanated this compound analogs is often not publicly available, the following table provides a general, illustrative guide to the expected relative stability under various conditions. These are not absolute values but are based on the known chemical principles of lipid and cyclopropane stability.

Condition Parameter Expected Stability (Relative) Primary Degradation Pathway
Storage (Solid) -20°C, DarkHighMinimal
Storage (DMSO Stock) -80°C, Argon atmosphereHighMinimal
Storage (DMSO Stock) -20°C, Air atmosphereModerate to LowOxidation
Freeze-Thaw Cycles > 5 cycles in DMSOModerate to LowPotential for increased oxidation/hydrolysis due to moisture condensation
Incubation in Aqueous Buffer pH 7.4, 37°CModerateHydrolysis of amide bond
Incubation in Aqueous Buffer pH 5.0, 37°CLowPotential for acid-catalyzed ring opening[6]
LC-MS Analysis High in-source energyLow (in terms of intact ion)In-source fragmentation[11]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing and Delivering Analogs to Cultured Cells

This protocol is designed to improve the solubility and bioavailability of lipophilic cyclopropanated this compound analogs in cell culture experiments.

Materials:

  • Cyclopropanated this compound analog

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium (e.g., DMEM)

  • Sterile, single-use vials

Procedure:

  • Prepare Analog Stock Solution:

    • Under sterile conditions, dissolve the analog in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

    • Aliquot the stock solution into single-use, amber glass vials.

    • Flush the headspace with argon or nitrogen, seal tightly, and store at -80°C.

  • Prepare BSA Solution:

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Complex Analog with BSA:

    • Warm the BSA solution and the serum-free medium to 37°C.

    • In a sterile tube, dilute the analog stock solution into warm, serum-free medium to an intermediate concentration (e.g., 10x the final desired concentration).

    • Slowly add the diluted analog solution to the warm BSA solution while gently vortexing. The final molar ratio of analog to BSA should be between 2:1 and 5:1.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.

  • Cell Treatment:

    • Add the analog-BSA complex to your cell culture plates to achieve the desired final concentration.

    • Prepare a vehicle control using a BSA solution that has been mixed with the same final concentration of DMSO used for the analog treatment.

Protocol 2: Assessing the Chemical Stability of the Analog

This protocol provides a framework for evaluating the stability of your analog in a specific solvent or buffer over time.

Materials:

  • Cyclopropanated this compound analog

  • Solvent or buffer of interest (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Internal standard (a stable lipid not present in your sample)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a solution of the analog in the solvent/buffer of interest at a known concentration (e.g., 50 µM).

    • Spike the solution with a known concentration of the internal standard.

    • Divide the solution into multiple aliquots in sealed vials, corresponding to each time point.

  • Incubation:

    • Store the vials under the desired test condition (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove one vial.

    • Immediately analyze the sample by LC-MS.

  • Data Analysis:

    • For each time point, calculate the ratio of the peak area of the analog to the peak area of the internal standard.

    • Plot this ratio against time. A decrease in the ratio over time indicates degradation of the analog.

    • Monitor the appearance of new peaks, which may correspond to degradation products. Analyze their m/z values to hypothesize their structures.

Visualizations

G Intended Enzymatic Action of the Analog cluster_0 Cellular Environment cluster_1 Enzyme Active Site Analog Analog DES1_Enzyme DES1 Enzyme Analog->DES1_Enzyme Binds to active site Enzyme_Complex Analog-Enzyme Complex Radical_Intermediate Ring-Opened Radical Intermediate Enzyme_Complex->Radical_Intermediate Enzyme-catalyzed C-H abstraction Inactive_Enzyme Inactive Covalently Modified Enzyme Radical_Intermediate->Inactive_Enzyme Covalent Binding

Caption: Mechanism-based inhibition of DES1 enzyme.

G Troubleshooting Workflow for Low Analog Activity Start Low or No Inhibitory Activity Check_Storage Check Analog Storage (-80°C, inert gas?) Start->Check_Storage Check_Solubility Assess Solubility in Media (Precipitation visible?) Check_Storage->Check_Solubility Storage OK Confirm_Concentration Confirm Stock Concentration Check_Storage->Confirm_Concentration Storage Improper Optimize_Delivery Optimize Delivery (Use BSA complex?) Check_Solubility->Optimize_Delivery Precipitation Observed Check_Cells Verify Cell Health & Density Check_Solubility->Check_Cells Soluble Re-evaluate Re-run Experiment with Optimized Conditions Optimize_Delivery->Re-evaluate Confirm_Concentration->Re-evaluate Check_Cells->Re-evaluate G Potential Non-Enzymatic Degradation Pathways Analog Intact Cyclopropanated This compound Analog Oxidized_Analog Oxidized Analog (e.g., hydroxylated) Analog->Oxidized_Analog Oxygen / ROS Hydrolyzed_Analog Hydrolyzed Analog (Sphingoid base + Fatty Acid) Analog->Hydrolyzed_Analog Water / Esterases Ring_Opened_Product Ring-Opened Product Analog->Ring_Opened_Product Strong Acid (H+)

References

Technical Support Center: Dihydroceramide Desaturase (DEGS) Activity and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the modulation of dihydroceramide desaturase (DEGS) activity by oxidative stress.

Troubleshooting Guide

Encountering variability or unexpected results is common in experimental biology. This guide addresses potential issues when studying the impact of oxidative stress on DEGS activity.

ProblemPotential Cause(s)Recommended Solution(s)
No significant change in this compound/ceramide ratio after inducing oxidative stress. Ineffective Oxidative Stress Induction: The concentration or duration of the pro-oxidant treatment may be insufficient.- Confirm the induction of oxidative stress by measuring reactive oxygen species (ROS) levels. - Perform a dose-response and time-course experiment with your chosen pro-oxidant (e.g., H₂O₂, menadione) to determine the optimal conditions for your cell line.[1][2] - Ensure the pro-oxidant solution is freshly prepared.
Cell Line Resistance: The cell line used may have robust antioxidant defense mechanisms.- Consider using a different cell line known to be responsive to oxidative stress.[1][2] - Pre-treat cells with an inhibitor of antioxidant pathways (use with caution and appropriate controls).
Lipid Extraction Inefficiency: Poor recovery of dihydroceramides and ceramides (B1148491) during sample preparation.- Optimize your lipid extraction protocol. The Bligh and Dyer method is a common choice.[3][4] - Use internal standards for both this compound and ceramide to normalize for extraction efficiency.[3][5] - Ensure complete phase separation during liquid-liquid extraction.
High variability in DEGS activity measurements between replicates. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth phase can affect cellular metabolism.- Standardize cell seeding density and harvest cells at a consistent confluency (e.g., 80-90%).[1][2] - Use cells within a defined passage number range.
Pipetting Errors: Inaccurate dispensing of substrates, inhibitors, or cell lysates.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes for reagents where possible to minimize pipetting variations.
Sample Degradation: Lipids are susceptible to degradation if not handled and stored properly.- Keep samples on ice during processing.[2] - Store lipid extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] - Minimize freeze-thaw cycles.[6]
DEGS protein levels change significantly with oxidative stress. Off-target Effects of Pro-oxidant: High concentrations of pro-oxidants can induce general cellular stress and protein degradation pathways.- Use the lowest effective concentration of the pro-oxidant as determined by your dose-response experiments.[1] - Confirm that the observed changes are not due to apoptosis or necrosis, which can lead to non-specific protein degradation.
Incorrect Western Blotting Procedure: Issues with antibody specificity, protein loading, or transfer.- Validate the specificity of your DEGS antibody. - Use a reliable loading control and ensure equal protein loading across all lanes.

Frequently Asked Questions (FAQs)

Q1: How does oxidative stress affect this compound desaturase (DEGS) activity?

A1: Oxidative stress leads to a potent, dose- and time-dependent inhibition of DEGS activity.[1][2][7] This results in the accumulation of its substrate, this compound, and a decrease in the production of ceramide.[1][2] Interestingly, this inhibition occurs without a significant change in the total protein levels of DEGS, suggesting a post-translational regulatory mechanism rather than protein degradation.[1][2]

Q2: What is the proposed mechanism for DEGS inhibition by oxidative stress?

A2: The precise mechanism is still under investigation, but evidence suggests it is not a direct effect of reactive oxygen species (ROS) on the DEGS enzyme itself.[1] In vitro assays using isolated enzymes show only minor inhibition even at high concentrations of hydrogen peroxide.[2] The current hypothesis is that oxidative stress leads to the production of secondary metabolites within the cell, and these metabolites are responsible for inhibiting DEGS activity.[1]

Q3: Which agents can be used to induce oxidative stress for studying DEGS activity?

A3: Several chemical inducers of oxidative stress are effective. The most commonly used include:

  • Hydrogen peroxide (H₂O₂): A well-characterized pro-oxidant that can diffuse across cell membranes.[1][2]

  • Menadione: A quinone that undergoes redox cycling to produce superoxide (B77818) radicals.[1][2]

  • Tert-butylhydroperoxide: An organic peroxide used to induce lipid peroxidation.[1][2]

The choice of agent and its concentration should be optimized for the specific cell line and experimental goals.[8][9]

Q4: What are the key differences between an in situ and an in vitro DEGS activity assay?

A4:

  • In situ assay: This method measures DEGS activity within intact cells.[1][10] Cells are incubated with a labeled this compound precursor (e.g., C12-dhCCPS), and the conversion to its corresponding ceramide product is quantified by mass spectrometry.[1][2] This approach provides a measure of enzymatic activity in a more physiologically relevant context.

  • In vitro assay: This assay measures the activity of DEGS in cell lysates or purified enzyme preparations.[1][10] A common method involves using a radiolabeled this compound substrate (e.g., N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine) and measuring the formation of tritiated water, which is a byproduct of the desaturation reaction.[1][10] This method is useful for studying the direct effects of inhibitors or modulators on the enzyme itself.

Q5: Are there known inhibitors of DEGS that can be used as positive controls?

A5: Yes, several inhibitors of DEGS are available and can be used as positive controls in your experiments. These include:

  • Fenretinide (4-HPR): A synthetic retinoid that has been shown to be a potent inhibitor of DEGS.[10][11]

  • C8-cyclopropenylceramide (C8-CPPC or GT11): A competitive inhibitor of DEGS.[11][12]

  • XM462: A mechanism-based inhibitor of DEGS.[11]

Experimental Protocols

Induction of Oxidative Stress in Cell Culture

This protocol provides a general framework for inducing oxidative stress in cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, MCF7, A549)[1]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Pro-oxidant stock solution (e.g., H₂O₂, menadione, tert-butylhydroperoxide)

Procedure:

  • Seed cells in appropriate culture vessels and grow to 80-90% confluency.

  • Prepare fresh working solutions of the pro-oxidant in serum-free medium immediately before use.

  • Wash the cells once with sterile PBS.

  • Remove the PBS and add the medium containing the desired concentration of the pro-oxidant. For example, for H₂O₂, concentrations between 25 µM and 200 µM for 1 to 4 hours are often used.[1][13]

  • Incubate the cells for the desired period at 37°C in a CO₂ incubator.

  • After incubation, proceed immediately with cell harvesting for DEGS activity assay or lipid extraction.

In Situ this compound Desaturase (DEGS) Activity Assay

This protocol is adapted from previously described methods.[1][2]

Materials:

  • Cells treated with or without a pro-oxidant

  • C12-dihydroceramide cyclopropenyl-pyridinium salt (C12-dhCCPS) substrate

  • Complete cell culture medium

  • Ice-cold PBS

Procedure:

  • One hour prior to the end of the oxidative stress treatment, add the C12-dhCCPS substrate to the cell culture medium to a final concentration of 500 nM.[2]

  • Continue the incubation for the final hour.

  • After the total incubation time, place the culture dishes on ice and remove the medium.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube.

  • Pellet the cells by centrifugation at 1000 x g for 5 minutes at 4°C.[1]

  • Aspirate the supernatant and store the cell pellet at -80°C until lipid extraction.

  • Extract lipids from the cell pellet and analyze the levels of C12-dhCCPS and its product, C12-CCPS, by LC/MS.[1][2]

  • Calculate DEGS activity as the percentage of conversion of C12-dhCCPS to C12-CCPS.

Quantification of Dihydroceramides and Ceramides by LC-MS/MS

This is a generalized workflow for the analysis of endogenous sphingolipids.

Materials:

  • Cell pellets

  • Internal standards (e.g., C17-ceramide, C17-dihydroceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)[14]

  • LC-MS/MS system

Procedure:

  • Thaw the cell pellets on ice.

  • Add the internal standards to the samples.

  • Perform lipid extraction using a standard method such as the Bligh and Dyer or Folch procedure.[3][14]

  • Dry the organic phase containing the lipids under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. Separation is typically achieved using a C8 or C18 reverse-phase column.[3]

  • Use multiple reaction monitoring (MRM) in positive ionization mode to detect and quantify the different species of dihydroceramides and ceramides based on their specific precursor and product ion transitions.[5][15]

  • Normalize the levels of endogenous lipids to the corresponding internal standards and the total phosphate (B84403) content of the sample.[10]

Visualizations

Signaling_Pathway Oxidative_Stress Oxidative Stress (H₂O₂, Menadione) ROS Increased Cellular ROS Oxidative_Stress->ROS Secondary_Metabolites Generation of Secondary Metabolites ROS->Secondary_Metabolites Induces DEGS This compound Desaturase (DEGS) Secondary_Metabolites->DEGS Inhibits Ceramide Ceramide DEGS->Ceramide Product This compound This compound This compound->DEGS Substrate

Caption: Oxidative stress-mediated inhibition of DEGS activity.

Experimental_Workflow Start Start: Cell Culture Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Start->Induce_Stress In_Situ_Assay In Situ DEGS Assay: Add Labeled Substrate Induce_Stress->In_Situ_Assay Harvest_Cells Harvest Cells In_Situ_Assay->Harvest_Cells Lipid_Extraction Lipid Extraction (with Internal Standards) Harvest_Cells->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis: Ratio of Substrate to Product Ratio of dhCer to Cer LCMS_Analysis->Data_Analysis

Caption: Workflow for analyzing DEGS activity under oxidative stress.

References

Validation & Comparative

Dihydroceramide vs. Ceramide: A Comparative Guide to Their Distinct Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar lipids is paramount. This guide provides an objective comparison of the biological activities of dihydroceramide and its well-known counterpart, ceramide, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Once considered an inert precursor, this compound (dhCer) is now recognized as a bioactive sphingolipid with distinct cellular functions that often contrast with those of ceramide (Cer). The key structural difference—the absence of a C4-C5 trans-double bond in the sphingoid backbone of this compound—underpins their differential roles in critical cellular processes such as apoptosis, autophagy, cell cycle progression, and inflammation.[1]

Core Distinctions in Biological Function

Biological ProcessThis compound (dhCer)Ceramide (Cer)
Apoptosis Generally considered non-apoptotic and can even inhibit ceramide-induced apoptosis.[2]A well-established pro-apoptotic molecule that can induce programmed cell death.[3][4]
Autophagy Potent inducer of autophagy, often leading to cell survival but can also promote cytotoxic autophagy under certain conditions.[5][6][7]Can induce autophagy, which can be either a pro-survival or pro-death response depending on the cellular context.[8]
Cell Cycle Induces cell cycle arrest, typically at the G0/G1 phase.[5]Can induce cell cycle arrest at various phases, contributing to its anti-proliferative effects.
Inflammation Implicated in modulating inflammatory responses, though its precise role is context-dependent.Known to be a key mediator of pro-inflammatory signaling pathways.[9]

Apoptosis: A Tale of Two Sphingolipids

Ceramide is a well-documented inducer of apoptosis. It can promote the formation of channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[4] In contrast, this compound not only lacks this pro-apoptotic activity but has been shown to actively inhibit ceramide-induced channel formation and apoptosis.[2]

Quantitative Data: Inhibition of Ceramide Channel Formation by this compound

CompoundConcentrationInhibition of Ceramide-Induced Permeabilization
C2-Dihydroceramide1/10th of C2-Ceramide~95%
C16-Dihydroceramide1/10th of C16-Ceramide~51%
Data adapted from Stiban et al., Apoptosis, 2006.[2]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture cells to the desired confluence and treat with either this compound or ceramide at various concentrations and time points. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant, by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.[10][11]

Signaling Pathway: Ceramide-Induced Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Ceramide Ceramide Ceramide->Death Receptors (Fas, TNFR) promotes clustering Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Apoptosome Apoptosome Apaf-1->Apoptosome forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Ceramide-induced apoptosis signaling pathways.

Autophagy: A Divergence in Cellular Housekeeping

This compound has consistently been shown to be a potent inducer of autophagy.[7] This process can serve as a pro-survival mechanism under cellular stress. Ceramide can also induce autophagy, but its role is more complex and can lead to either cell survival or death.[12] The accumulation of this compound, often achieved through the inhibition of this compound desaturase (DEGS), triggers the formation of autophagosomes.

Quantitative Data: this compound and Ceramide Effects on Autophagy Marker LC3-II

TreatmentCell LineFold Change in LC3-II Levels
This compound Desaturase Inhibitor (XM462)U87MG GlioblastomaSignificant increase
THC (increases dhCer)U87MG GlioblastomaSignificant increase
Qualitative data adapted from Hernández-Tiedra et al., Autophagy, 2016 and Casasampere et al., Biochim Biophys Acta, 2016.[6][7]
Experimental Protocol: Autophagy Flux Assay

This method measures the rate of autophagosome degradation and provides a more accurate assessment of autophagy than simply measuring autophagosome numbers.

  • Cell Treatment: Plate cells and treat with this compound or ceramide for the desired time. For the last 2-4 hours of treatment, add an autophagy inhibitor such as Bafilomycin A1 (100 nM) to one set of wells.

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer or a similar lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities for LC3-II and the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the autophagy inhibitor.[12][13][14][15][16]

Signaling Pathway: this compound-Induced Autophagy

This compound This compound ER Stress ER Stress This compound->ER Stress induces TRIB3 TRIB3 ER Stress->TRIB3 upregulates Akt/mTORC1 Akt/mTORC1 TRIB3->Akt/mTORC1 inhibits Autophagy Induction Autophagy Induction Akt/mTORC1->Autophagy Induction inhibits Beclin-1 Beclin-1 Autophagy Induction->Beclin-1 ATG proteins ATG proteins Autophagy Induction->ATG proteins Autophagosome Formation Autophagosome Formation Beclin-1->Autophagosome Formation ATG proteins->Autophagosome Formation

Caption: this compound-induced autophagy signaling.

Cell Cycle and Inflammation: Contrasting Regulatory Roles

Accumulation of this compound has been shown to cause cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation.[5] Ceramide also exerts anti-proliferative effects by inducing cell cycle arrest, although the specific phase can vary depending on the cell type and context.

In the realm of inflammation, ceramide is a well-established pro-inflammatory mediator, often downstream of cytokines like TNF-α and IL-6.[17][18][19] The role of this compound in inflammation is less clear and appears to be more complex, with some studies suggesting it may have modulatory effects.

Experimental Workflow: Differentiating Biological Activities

A typical workflow to compare the biological activities of this compound and ceramide involves several key steps, often beginning with the manipulation of their intracellular levels.

cluster_manipulation Cellular Level Manipulation cluster_analysis Downstream Analysis Exogenous Addition Exogenous Addition C2-dhCer / C2-Cer C2-dhCer / C2-Cer Exogenous Addition->C2-dhCer / C2-Cer C6-dhCer / C6-Cer C6-dhCer / C6-Cer Exogenous Addition->C6-dhCer / C6-Cer Lipidomics (LC-MS/MS) Lipidomics (LC-MS/MS) Exogenous Addition->Lipidomics (LC-MS/MS) Apoptosis Assays Apoptosis Assays Exogenous Addition->Apoptosis Assays Autophagy Assays Autophagy Assays Exogenous Addition->Autophagy Assays Cell Cycle Analysis Cell Cycle Analysis Exogenous Addition->Cell Cycle Analysis Inflammation Assays Inflammation Assays Exogenous Addition->Inflammation Assays DEGS Inhibition DEGS Inhibition Inhibitors (e.g., XM462) Inhibitors (e.g., XM462) DEGS Inhibition->Inhibitors (e.g., XM462) DEGS Inhibition->Lipidomics (LC-MS/MS) DEGS Inhibition->Apoptosis Assays DEGS Inhibition->Autophagy Assays DEGS Inhibition->Cell Cycle Analysis DEGS Inhibition->Inflammation Assays Annexin V/PI Staining Annexin V/PI Staining Apoptosis Assays->Annexin V/PI Staining LC3-II Western Blot LC3-II Western Blot Autophagy Assays->LC3-II Western Blot Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry Cytokine Profiling (ELISA) Cytokine Profiling (ELISA) Inflammation Assays->Cytokine Profiling (ELISA) Cell Culture Cell Culture Cell Culture->Exogenous Addition Cell Culture->DEGS Inhibition

Caption: Experimental workflow for comparing dhCer and Cer.

Experimental Protocol: Quantification of this compound and Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying different sphingolipid species.

  • Lipid Extraction: After cell treatment, harvest and wash the cells. Extract lipids using a solvent system such as chloroform:methanol.

  • Internal Standards: Add a known amount of a stable isotope-labeled internal standard for each lipid class to be quantified.

  • Chromatographic Separation: Separate the lipid species using a C18 reverse-phase liquid chromatography column.

  • Mass Spectrometry: Introduce the separated lipids into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for each this compound and ceramide species.

  • Data Analysis: Calculate the concentration of each lipid species by comparing its peak area to that of its corresponding internal standard.[13][14]

Conclusion

The distinction between this compound and ceramide is a compelling example of how a subtle structural variation can lead to profoundly different biological outcomes. While ceramide is a well-established effector of apoptosis and inflammation, this compound emerges as a key regulator of autophagy and cell cycle arrest, with the ability to counteract some of ceramide's effects. For researchers in drug development and cellular biology, a thorough understanding of these differences is crucial for the design of targeted therapeutic strategies that modulate specific sphingolipid pathways. Further research into the distinct protein interactomes and downstream signaling cascades of these two lipids will undoubtedly unveil even more intricate layers of cellular regulation.

References

Comparative analysis of dihydroceramide and ceramide in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Dihydroceramide and Ceramide in Apoptotic Signaling

In the intricate world of cellular signaling, sphingolipids have emerged from their structural roles to become critical regulators of cell fate. Among them, ceramide is a well-established pro-apoptotic lipid, while its immediate precursor, this compound, was long considered an inert bystander. However, recent research has unveiled distinct and often opposing roles for this compound in cellular processes, including apoptosis. This guide provides a comparative analysis of these two key sphingolipids, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers, scientists, and drug development professionals.

This compound vs. Ceramide: A Tale of Two Sphingolipids

Ceramide and this compound are structurally similar, differing only by a double bond in the sphingoid backbone of ceramide, which is introduced by the enzyme this compound desaturase (DES1)[1][2]. This seemingly minor structural difference has profound implications for their biological functions. While ceramide is a potent inducer of apoptosis across various cell types[3][4], the role of this compound is more complex and context-dependent. Emerging evidence suggests this compound can exert anti-apoptotic effects, primarily by opposing ceramide's actions, but can also trigger other forms of cell death like autophagy[1][5][6]. Consequently, the cellular ratio of this compound to ceramide is now considered a critical determinant of a cell's susceptibility to apoptosis[5][7].

Contrasting Signaling Pathways in Apoptosis

The mechanisms through which ceramide and this compound influence apoptosis are distinct. Ceramide executes its pro-death signal through multiple well-defined pathways, whereas this compound's influence is more multifaceted, involving crosstalk with survival and stress-response pathways.

Ceramide: The Pro-Apoptotic Executioner

Ceramide accumulation, triggered by cellular stresses or cytokine receptor activation, initiates a cascade of events leading to cell death[4]. Its primary mechanisms involve direct action on mitochondria and the activation of stress-related kinase pathways.

  • Mitochondrial Permeabilization : Ceramide can self-assemble to form large, protein-permeable channels in the mitochondrial outer membrane[5][8]. This leads to the release of pro-apoptotic factors such as cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF) into the cytoplasm[3][8][9].

  • Caspase Activation : The release of cytochrome c initiates the formation of the apoptosome and subsequent activation of the caspase cascade, including the executioner caspase-3[3].

  • Stress Kinase Activation : In several cell systems, ceramide signaling is linked to the activation of the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade, which further promotes apoptosis[4].

  • Endoplasmic Reticulum (ER) Stress : Ceramide can induce apoptosis by disrupting ER calcium homeostasis, leading to ER stress and the upregulation of the pro-apoptotic transcription factor CHOP[10].

G cluster_0 Cellular Stress / Cytokines cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Apoptotic Execution Stress Stress Stimuli (e.g., Chemo, Radiation) Cer Ceramide Accumulation Stress->Cer Mito Mitochondria Cer->Mito JNK SAPK/JNK Pathway Cer->JNK ER ER Stress Cer->ER CytC Cytochrome C Release Mito->CytC Apoptosis Apoptosis JNK->Apoptosis ER->Apoptosis Caspase Caspase Activation CytC->Caspase Caspase->Apoptosis

Ceramide Pro-Apoptotic Signaling Pathway
This compound: A Modulator of Cell Fate

Once dismissed as inactive, this compound is now recognized for its distinct signaling roles, which can be pro-survival, anti-apoptotic, or even trigger alternative cell death pathways[1][11][12]. Its effects are often observed when its levels rise due to the inhibition or knockdown of the DES1 enzyme.

  • Inhibition of Ceramide Channels : this compound can directly interfere with ceramide's pro-apoptotic function by hindering the formation of ceramide channels in the mitochondrial outer membrane, thereby preventing the release of pro-apoptotic proteins[1][5][13].

  • Induction of Autophagy : Accumulation of specific this compound species has been linked to the induction of autophagy, a cellular recycling process that can sometimes serve as an alternative cell death mechanism[1][2][6].

  • Activation of Pro-Survival Signaling : In some contexts, DES1 deficiency and the resultant this compound accumulation lead to the activation of the pro-survival Akt/mTOR signaling pathway, which promotes anti-apoptotic and anabolic states[1][14].

  • Cell Cycle Arrest : Elevated this compound levels can induce cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation without necessarily inducing apoptosis immediately[1][6].

G cluster_0 Stimulus cluster_1 Lipid Alteration cluster_2 Cellular Responses DES1_Inhibit DES1 Inhibition / Knockdown (e.g., Fenretinide, siRNA) dhCer This compound Accumulation DES1_Inhibit->dhCer Autophagy Autophagy dhCer->Autophagy Akt Akt/mTOR Pathway (Pro-Survival) dhCer->Akt CellCycle G0/G1 Cell Cycle Arrest dhCer->CellCycle Cer_Channel Ceramide Channel Formation dhCer->Cer_Channel Inhibits

This compound Signaling Pathways

Quantitative Experimental Data

The differential effects of this compound and ceramide on apoptosis are clearly demonstrated in studies involving the manipulation of DES1. The following table summarizes key quantitative findings from such experiments.

Experimental ModelTreatment / ConditionKey FindingsOutcome on ApoptosisReference
Mouse Embryonic Fibroblasts (MEFs)Des1 homozygous null (-/-) vs. Wild-Type (+/+)Des1 -/- cells showed significantly higher this compound levels and were resistant to etoposide-induced cell death.Des1 null cells: <10% cell death. Wild-Type cells: ~30% cell death.[15]
Human Head & Neck Squamous Carcinoma (HNSCC) cellsDES1 siRNA knockdown + Photodynamic Therapy (PDT)DES1 knockdown led to a substantial increase in this compound levels.Attenuated PDT-induced mitochondrial depolarization, late apoptosis, and cell death. Enhanced early apoptosis.[1][13]
Isolated MitochondriaExogenous C16-ceramide with or without C16-dihydroceramideThis compound inhibited ceramide-induced permeabilization of the outer mitochondrial membrane.A 1:10 ratio of this compound to ceramide inhibited permeabilization by 51%.[5]

Experimental Protocols

Accurate quantification of sphingolipids and apoptosis is crucial for dissecting their roles. Below are standard methodologies for these key experiments.

Quantification of this compound and Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the precise quantification of individual sphingolipid species[16][17].

Methodology:

  • Cell Culture and Treatment : Plate cells at a desired density and treat with the agent of interest (e.g., DES1 inhibitor, apoptosis inducer) or vehicle control for the specified time.

  • Cell Lysis and Lipid Extraction : Harvest and wash cells. Perform lipid extraction using a robust method like the Bligh and Dyer protocol (chloroform:methanol mixture)[17].

  • Internal Standard Spiking : Add a known amount of a non-endogenous internal standard (e.g., C17:0 ceramide) to each sample to correct for extraction efficiency and instrument variability during analysis[17].

  • Sample Preparation : Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis : Separate lipid species using a C18 reverse-phase chromatography column. Detect and quantify the lipids using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each ceramide/dihydroceramide species and monitoring a specific product ion after fragmentation (a common product ion for many ceramides (B1148491) is m/z 264.3, corresponding to the sphingosine (B13886) backbone)[17].

  • Data Analysis : Integrate the peak areas for each lipid species and the internal standard. Calculate the concentration of each analyte relative to the internal standard and normalize to the initial cell number or protein concentration.

Workflow for Sphingolipid Quantification
Quantification of Apoptosis by Flow Cytometry

Flow cytometry is a high-throughput method to quantify apoptosis in a cell population. The Annexin V and Propidium Iodide (PI) assay is one of the most common methods used[18][19].

Methodology:

  • Cell Preparation & Apoptosis Induction : Seed cells and treat with an apoptosis-inducing agent (e.g., Staurosporine, C2-ceramide) for a predetermined time. Include appropriate controls (unstained, single-stained, and healthy cells)[20].

  • Cell Harvesting : Harvest cells into flow cytometry tubes. For adherent cells, use a gentle method to detach them. Centrifuge and wash the cell pellet with cold Phosphate-Buffered Saline (PBS)[20].

  • Annexin V Staining : Resuspend cells in 1X Binding Buffer. Add a fluorescently-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension. Incubate for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis[19].

  • Viability Staining : Just before analysis, add a viability dye such as Propidium Iodide (PI) to each tube. PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis[18].

  • Flow Cytometry Analysis : Analyze the stained cells on a flow cytometer.

    • Live cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive (less common).

  • Data Quantification : Use flow cytometry software to gate the different cell populations and determine the percentage of cells in each quadrant.

Workflow for Apoptosis Quantification

References

Validating the role of dihydroceramide accumulation in cell cycle arrest

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The role of sphingolipids in regulating fundamental cellular processes is an area of intense research. While ceramide has long been recognized as a key player in cell cycle arrest and apoptosis, its precursor, dihydroceramide, was historically considered an inert bystander. However, a growing body of evidence challenges this notion, establishing this compound accumulation as a distinct and potent inducer of cell cycle arrest. This guide provides an objective comparison of experimental data validating the role of this compound in this process, offering detailed experimental protocols and visualizing the underlying signaling pathways.

Data Presentation: this compound vs. Other Inducers of Cell Cycle Arrest

To quantify the effect of this compound accumulation on cell cycle distribution, researchers have employed various methods, primarily through the inhibition of this compound desaturase (DEGS1), the enzyme responsible for converting this compound to ceramide. This inhibition leads to a specific buildup of endogenous dihydroceramides.

Table 1: Effect of this compound Desaturase (DEGS1) Inhibition on Cell Cycle Distribution in SMS-KCNR Neuroblastoma Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control (siRNA)45.3 ± 2.138.6 ± 1.516.1 ± 0.8[1]
DEGS1 siRNA68.7 ± 3.520.1 ± 2.311.2 ± 1.2[1]

Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry. Inhibition of DEGS1 with siRNA leads to a significant increase in the G0/G1 population, indicative of cell cycle arrest.[1]

Table 2: Comparison of Cell Cycle Arrest Induced by this compound Accumulation and Exogenous Ceramide

TreatmentCell LineEffect on Cell CycleKey Molecular ChangesReference
DEGS1 Inhibition (e.g., Fenretinide)SMS-KCNR NeuroblastomaG0/G1 ArrestIncreased dihydroceramides, hypophosphorylation of Rb, PP1 involvement[1][2]
C2-CeramideBel7402 HepatocarcinomaG1 ArrestIncreased p21, decreased cyclin D1, phospho-ERK1/2, and c-myc[3]
DEGS1 Inhibition (XM462)HCG27 Gastric CarcinomaG1/S Transition DelayIncreased dihydroceramides, ER stress (eIF2α activation, Xbp1 splicing), autophagy[4]

This table highlights that while both this compound accumulation and exogenous ceramide induce cell cycle arrest, the underlying molecular mechanisms can differ. This compound-induced arrest is strongly linked to Rb hypophosphorylation and ER stress, while C2-ceramide has been shown to modulate p21 and cyclin D1 levels.[1][2][3][4]

Experimental Protocols

Detailed and reproducible methodologies are crucial for validating these findings. Below are protocols for key experiments cited in the literature.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[5][6]

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]

This compound Desaturase (DEGS1) Activity Assay (In Situ)

This assay measures the activity of DEGS1 within intact cells by tracking the conversion of a fluorescent this compound analog to its corresponding ceramide.[1][8]

Materials:

  • Water-soluble this compound analog (e.g., D-e-C12-dhCCPS)

  • Cell culture medium

  • Liquid chromatography-mass spectrometry (LC/MS) system

Procedure:

  • Cell Treatment: Plate cells and treat with experimental compounds (e.g., DEGS1 inhibitors) for the desired time.

  • Substrate Addition: Add the water-soluble this compound analog to the cell culture medium at a final concentration of 0.5 µM.

  • Incubation: Incubate the cells for a defined period (e.g., 6 hours).

  • Cell Lysis and Lipid Extraction: Harvest the cells, lyse them, and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • LC/MS Analysis: Analyze the lipid extract by LC/MS to quantify the amounts of the this compound analog and its desaturated ceramide product.

  • Calculation: The percentage of conversion is calculated as (amount of ceramide product) / (amount of this compound substrate + amount of ceramide product) x 100.

Ceramide Synthase (CerS) Activity Assay

This assay measures the activity of ceramide synthases, the enzymes that produce dihydroceramides.[9][10]

Materials:

  • Cell or tissue homogenates

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT)

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Sphinganine (B43673) (dihydrosphingosine)

  • Fluorescent sphinganine analog (e.g., NBD-sphinganine) for a fluorescent-based assay

  • LC-MS/MS system or fluorescence plate reader

Procedure (LC-MS/MS based):

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate (protein) with the assay buffer containing the fatty acyl-CoA and sphinganine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Lipid Extraction: Stop the reaction and extract the lipids.

  • Analysis: Quantify the newly synthesized this compound species using LC-MS/MS.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound-mediated cell cycle arrest can aid in understanding the key molecular events.

Dihydroceramide_Signaling_Pathway cluster_inhibition Inhibition of DEGS1 cluster_accumulation Metabolic Shift cluster_downstream Downstream Effects DEGS1_Inhibitor DEGS1 Inhibitor (e.g., Fenretinide, siRNA) DEGS1 This compound Desaturase (DEGS1) DEGS1_Inhibitor->DEGS1 inhibits Ceramide Ceramide Synthesis ↓ DEGS1->Ceramide catalyzes conversion from This compound This compound Accumulation PP1 Protein Phosphatase 1 (PP1) Activation This compound->PP1 ER_Stress ER Stress This compound->ER_Stress pRb Phosphorylated Rb (pRb) PP1->pRb dephosphorylates Rb Hypophosphorylated Rb pRb->Rb E2F E2F Transcription Factors Rb->E2F sequesters Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest E2F->Cell_Cycle_Arrest inhibition of transcription leads to Autophagy Autophagy ER_Stress->Autophagy

Caption: this compound-induced cell cycle arrest pathway.

Experimental_Workflow_Cell_Cycle Start Start: Cell Culture Treatment Treatment with DEGS1 Inhibitor or Control Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation in 70% Ethanol Harvest->Fixation Staining Staining with Propidium Iodide (PI) Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Quantification of Cell Cycle Phases (G0/G1, S, G2/M) Analysis->Data

Caption: Workflow for cell cycle analysis.

Lipidomics_Workflow Start Start: Cell/Tissue Sample Extraction Lipid Extraction (e.g., Bligh-Dyer method) Start->Extraction LC_Separation Liquid Chromatography (LC) Separation of Lipid Species Extraction->LC_Separation MS_Detection Mass Spectrometry (MS) Detection and Identification LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification of this compound Species MS_Detection->Data_Analysis

Caption: Workflow for lipidomics analysis.

References

A Head-to-Head Comparison of C2-Ceramide and C2-Dihydroceramide: Unraveling the Critical Role of the 4,5-trans Double Bond in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid signaling, ceramides (B1148491) have emerged as pivotal players in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and stress responses. Among the various ceramide analogs utilized in research, the short-chain, cell-permeable C2-ceramide (N-acetylsphingosine) is a widely studied molecule. Its structural analog, C2-dihydroceramide (N-acetylsphinganine), which lacks the 4,5-trans double bond in the sphingoid backbone, is often used as a negative control. This guide provides a detailed head-to-head comparison of the biological effects of C2-ceramide and C2-dihydroceramide, supported by experimental data, to underscore the functional importance of this specific structural feature.

Data Presentation: Quantitative Comparison of Cellular Effects

The differential effects of C2-ceramide and C2-dihydroceramide are most pronounced in their ability to induce apoptosis and influence key signaling pathways. The following tables summarize the quantitative data from various studies.

Table 1: Apoptosis Induction

Cell LineTreatmentConcentration (µM)Duration (h)Apoptotic Cells (%)Key Findings
Human Squamous Carcinoma (HSC-I)C2-ceramide10-5024Dose-dependent increaseC2-ceramide induced morphological changes typical of apoptosis, while C2-dihydroceramide had no effect.[1]
Human Colon Cancer (HCT-116)C2-ceramideNot specifiedNot specifiedIncreasedC2-ceramide induced apoptosis, whereas C2-dihydroceramide had no effect.[2]
Human Promyelocytic Leukemia (HL-60)C2-ceramideNot specifiedNot specifiedIncreasedC2-ceramide induced apoptosis, while C2-dihydroceramide did not.[3]
Pancreatic Islet CellsC2-ceramide4048Significantly increasedC2-ceramide, but not C2-dihydroceramide, induced apoptosis as measured by TUNEL and cleaved caspase-3 staining.[4]

Table 2: Cell Cycle Regulation

Cell LineTreatmentConcentration (µM)Duration (h)Effect on Cell CycleKey Findings
Human Hepatocarcinoma (Bel7402)C2-ceramide5-60Not specifiedG1 phase arrestC2-ceramide induced a dose-dependent arrest in the G1 phase.[5]
Human Leukemia (HL-60)l-erythro C2-ceramide10Not specifiedG0/G1 phase arrestThis specific stereoisomer of C2-ceramide caused a strong arrest in the G0/G1 phase.[6]
Human Colon Cancer (HCT-116)Sphingoid bases (precursors to ceramides)Not specified12G2/M phase arrestWhile not directly C2-ceramide, its precursors induced G2/M arrest.[2]

Table 3: Modulation of Signaling Pathways

Pathway/ProteinCell LineTreatmentConcentration (µM)Fold Change/EffectKey Findings
JNK/SAPKHL-60C2-ceramide5~2.7-fold increaseC2-ceramide stimulated JNK/SAPK activity, an effect not observed with C2-dihydroceramide.[7][8]
Protein Phosphatase 2A (PP2A)T9 glioma cells, Rat brainC2-ceramide5-20Up to 3.5-fold activationC2-ceramide activated heterotrimeric PP2A, whereas C2-dihydroceramide at 10 µM inhibited its activity by >90%.[9]
Akt/PKBMuscle cells, Pancreatic β-cellsC2-ceramideNot specifiedInhibition of insulin-induced activationC2-ceramide inhibited Akt activation, while C2-dihydroceramide had no effect.[10]
ERK1/ERK2HL-60C2-ceramideNot specifiedInhibitionC2-ceramide treatment led to the inhibition of ERK1 and ERK2.[8]
c-junHL-60C2-ceramideNot specifiedIncreased mRNA levelsC2-ceramide, similar to TNFα, stimulated the expression of the c-jun gene.[7]

Signaling Pathways and Experimental Workflows

The stark contrast in the biological activities of C2-ceramide and C2-dihydroceramide can be visualized through their differential impact on intracellular signaling cascades and the experimental procedures used to elucidate these effects.

Signaling Pathways

The presence of the 4,5-trans double bond in C2-ceramide is critical for its interaction with and modulation of key signaling proteins.

C2_Ceramide_Signaling cluster_c2 C2-Ceramide Effects cluster_dhc2 C2-Dihydroceramide Effects C2_Ceramide C2-Ceramide PP2A PP2A C2_Ceramide->PP2A Activates JNK_SAPK JNK/SAPK C2_Ceramide->JNK_SAPK Activates Akt Akt C2_Ceramide->Akt Inhibits CellCycleArrest Cell Cycle Arrest C2_Ceramide->CellCycleArrest C2_Dihydroceramide C2-Dihydroceramide (Inactive Control) NoEffect No Significant Effect on Apoptosis or Key Signaling C2_this compound->NoEffect Apoptosis Apoptosis PP2A->Apoptosis JNK_SAPK->Apoptosis Akt->Apoptosis Inhibits

Caption: C2-Ceramide vs. C2-Dihydroceramide Signaling Pathways.

Experimental Workflow: Apoptosis Detection

A common method to assess apoptosis is through Annexin V and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Apoptosis_Workflow Start Seed Cells Treatment Treat with C2-Ceramide or C2-Dihydroceramide Start->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_Stain Incubate at Room Temperature in the Dark Stain->Incubate_Stain Analyze Analyze by Flow Cytometry Incubate_Stain->Analyze

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of C2-ceramide or C2-dihydroceramide for the desired time period. Include a vehicle-only control.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Treat cells with C2-ceramide or C2-dihydroceramide as described for the viability assay.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI. Incubate for 30 minutes at 37°C.

  • PI Staining: Add propidium iodide to the cell suspension.

  • Flow Cytometry: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Phosphorylation (e.g., JNK, Akt)
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize for loading differences.

References

Dihydroceramide: An Antagonist to Ceramide's Pro-Apoptotic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For decades, dihydroceramide was considered an inert precursor to the well-established pro-apoptotic lipid, ceramide. However, a growing body of evidence has repositioned this compound as a bioactive lipid in its own right, often acting as a direct antagonist to ceramide-induced signaling pathways. This guide provides a comparative analysis of the opposing roles of this compound and ceramide in critical cellular processes, supported by experimental data and detailed methodologies for researchers in cell biology and drug development.

Executive Summary

Ceramide is a critical signaling molecule that mediates cellular stress responses, most notably apoptosis. Its precursor, this compound, which lacks the 4,5-trans double bond in the sphingoid backbone, was long considered biologically inactive. However, recent research demonstrates that this compound not only possesses distinct signaling functions but can also actively antagonize the pro-apoptotic effects of ceramide. This guide will explore the molecular mechanisms underlying this antagonism, focusing on the differential effects of these two sphingolipids on mitochondrial-mediated apoptosis and autophagy. We will present quantitative data from key studies, detailed experimental protocols, and visual diagrams of the implicated signaling pathways to provide a comprehensive resource for the scientific community.

I. The Dichotomy of this compound and Ceramide in Apoptosis

The primary mechanism by which ceramide induces apoptosis is through the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. This compound has been shown to directly interfere with this process.

Quantitative Comparison of Effects on Mitochondrial Permeability
ParameterCeramide (C16)This compound (C16)OutcomeReference
Mitochondrial Outer Membrane Permeabilization Induces permeabilizationInhibits ceramide-induced permeabilization by ~51%This compound protects mitochondrial integrity.[1]
Ceramide Channel Formation in Liposomes Forms channelsInhibits ceramide channel formationThis compound directly interferes with ceramide's pore-forming ability.[1]

Table 1: Comparative effects of C16-ceramide and C16-dihydroceramide on mitochondrial membrane permeability and channel formation.

Experimental Evidence: Inhibition of Ceramide-Induced Apoptosis

Studies utilizing pharmacological inhibitors or genetic knockdown of this compound desaturase 1 (DES1), the enzyme that converts this compound to ceramide, provide compelling evidence for the antagonistic role of this compound.

Experimental ApproachKey FindingsImplicationReference
DES1 Knockdown (siRNA) Attenuated photodynamic therapy (PDT)-induced late apoptosis and cell death.Accumulation of this compound protects against ceramide-mediated cell death.
Fenretinide (DES1 Inhibitor) Treatment Increased this compound levels and enhanced cytotoxicity in combination with PDT.This compound accumulation can sensitize cancer cells to certain therapies.

Table 2: Effects of modulating the this compound to ceramide ratio on apoptosis.

II. Divergent Roles in Autophagy

While ceramide is primarily linked to apoptosis, this compound accumulation has been shown to induce autophagy, a cellular recycling process that can promote cell survival under stress.

SphingolipidEffect on AutophagySignaling PathwayOutcomeReference
This compound Induces autophagyCan be dependent or independent of this compound accumulation.Can be a pro-survival mechanism.[2][3]
Ceramide Can induce autophagy, but often leads to autophagic cell death.Interacts with Beclin-1 and can lead to lethal mitophagy.Can contribute to cell death.[4]

Table 3: Contrasting roles of this compound and ceramide in autophagy.

III. Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the interplay between this compound and ceramide, the following diagrams illustrate the key signaling pathways and a typical experimental workflow to investigate their antagonistic effects.

cluster_0 De Novo Sphingolipid Synthesis cluster_1 Ceramide-Induced Apoptosis cluster_2 This compound's Antagonistic Role Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DES1 Mitochondrial Pore Formation Mitochondrial Pore Formation This compound->Mitochondrial Pore Formation Inhibits Autophagy Autophagy This compound->Autophagy Induces Ceramide->Mitochondrial Pore Formation Induces Cytochrome c Release Cytochrome c Release Mitochondrial Pore Formation->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival Cell Survival Autophagy->Cell Survival

Fig. 1: Opposing signaling pathways of this compound and ceramide.

cluster_0 Experimental Conditions cluster_1 Endpoint Analysis Cell Culture Cell Culture Treatment Groups Treatment Groups Cell Culture->Treatment Groups Control Control Treatment Groups->Control Ceramide Ceramide Treatment Groups->Ceramide This compound This compound Treatment Groups->this compound Ceramide + this compound Ceramide + this compound Treatment Groups->Ceramide + this compound Analysis Analysis Control->Analysis Ceramide->Analysis This compound->Analysis Ceramide + this compound->Analysis Apoptosis Assay Apoptosis Assay Analysis->Apoptosis Assay Caspase Activity Autophagy Assay Autophagy Assay Analysis->Autophagy Assay LC3-II Conversion Lipidomics Lipidomics Analysis->Lipidomics Cer/DHC Levels

References

A Comparative Analysis of SPT and DEGS1 Inhibition on Cellular Sphingolipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling and membrane biology, sphingolipids have emerged as critical players, regulating processes from cell proliferation and differentiation to apoptosis. The de novo synthesis pathway is a primary source of these bioactive lipids, with Serine Palmitoyltransferase (SPT) and Dihydroceramide Desaturase 1 (DEGS1) representing two key enzymatic control points. Understanding the distinct consequences of inhibiting these enzymes is paramount for the development of targeted therapeutics for a range of diseases, including cancer, metabolic disorders, and neurodegenerative conditions.

This guide provides an objective comparison of the effects of inhibiting SPT versus DEGS1 on sphingolipid profiles, supported by experimental data and detailed methodologies.

The Sphingolipid De Novo Synthesis Pathway: Two Critical Gates

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by SPT. This is the first and rate-limiting step in the pathway. The resulting 3-ketodihydrosphingosine is rapidly reduced to sphinganine (B43673) (dihydrosphingosine). Following acylation by ceramide synthases (CerS) to form dihydroceramides (dhCer), the enzyme DEGS1 introduces a double bond into the sphingoid backbone, converting dihydroceramides into ceramides (B1148491). Ceramide then serves as a central hub, being further metabolized to form complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or phosphorylated to ceramide-1-phosphate.

Inhibition of SPT, therefore, blocks the entire de novo pathway at its inception, leading to a global reduction of all downstream sphingolipids. Conversely, inhibition of DEGS1 acts at a later stage, specifically preventing the conversion of dihydroceramides to ceramides. This leads to an accumulation of dihydroceramides and a depletion of ceramides and their subsequent metabolites.

Sphingolipid_Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT Sphinganine Sphinganine (dihydrosphingosine) KDS->Sphinganine dhCer Dihydroceramides Sphinganine->dhCer CerS Ceramide Ceramides dhCer->Ceramide DEGS1 ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSL SMS C1P Ceramide-1-Phosphate Ceramide->C1P CERK SPT_Inhibitor SPT Inhibition (e.g., Myriocin) SPT_Inhibitor->Serine DEGS1_Inhibitor DEGS1 Inhibition (e.g., Fenretinide) DEGS1_Inhibitor->dhCer

Caption: De novo sphingolipid synthesis pathway highlighting SPT and DEGS1 inhibition points.

Quantitative Comparison of Sphingolipid Profile Alterations

The differential effects of inhibiting SPT and DEGS1 are most clearly observed through quantitative lipidomics analysis. The following tables summarize the expected changes in major sphingolipid classes based on published experimental data. Myriocin (B1677593) is a well-characterized and potent inhibitor of SPT, while fenretinide (B1684555) is a commonly used inhibitor of DEGS1.

Table 1: Effects of SPT Inhibition (e.g., Myriocin) on Sphingolipid Profiles

Sphingolipid ClassPrecursor/SubstrateExpected ChangeRationale
Sphinganine3-KetodihydrosphingosineSignificant DecreaseDirect downstream product of the inhibited SPT step.
DihydroceramidesSphinganineSignificant DecreaseDepletion of the precursor sphinganine.
CeramidesDihydroceramidesSignificant DecreaseDepletion of the precursor dihydroceramides.
SphingomyelinCeramideSignificant DecreaseDepletion of the precursor ceramide.
GlycosphingolipidsCeramideSignificant DecreaseDepletion of the precursor ceramide.

Table 2: Effects of DEGS1 Inhibition (e.g., Fenretinide) on Sphingolipid Profiles

Sphingolipid ClassPrecursor/SubstrateExpected ChangeRationale
Sphinganine3-KetodihydrosphingosineNo significant change or slight increaseUpstream of the inhibited step.
DihydroceramidesSphinganineSignificant IncreaseAccumulation of the substrate for the inhibited DEGS1 enzyme.
CeramidesDihydroceramidesSignificant DecreaseBlockade of the conversion from dihydroceramides.
SphingomyelinCeramideSignificant DecreaseDepletion of the precursor ceramide.
GlycosphingolipidsCeramideSignificant DecreaseDepletion of the precursor ceramide.

Experimental Protocols

Accurate assessment of sphingolipid profiles requires meticulous sample preparation and analysis. The following is a generalized protocol for the analysis of sphingolipids from cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere overnight.

  • Treat cells with the SPT inhibitor (e.g., myriocin) or DEGS1 inhibitor (e.g., fenretinide) at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.

2. Cell Harvesting and Lipid Extraction (Modified Bligh & Dyer Method):

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells in PBS and transfer to a glass tube.

  • Add a 2:1 (v/v) mixture of chloroform (B151607):methanol to the cell suspension.

  • Vortex thoroughly to ensure complete mixing and cell lysis.

  • Add chloroform and water to induce phase separation, resulting in a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).

  • Vortex again and centrifuge at low speed to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the extracted lipids under a stream of nitrogen gas.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • Inject the sample onto a liquid chromatography system, typically equipped with a C18 reversed-phase column for separation based on acyl chain length or a HILIC column for separation based on headgroup polarity.

  • Use a gradient elution with mobile phases such as water, acetonitrile, and methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source, usually operated in positive ion mode for most sphingolipids.

  • Employ Multiple Reaction Monitoring (MRM) to specifically detect and quantify individual sphingolipid species based on their unique precursor-to-product ion transitions.

4. Data Analysis:

  • Integrate the peak areas for each sphingolipid species and its corresponding internal standard (added during extraction).

  • Generate a standard curve using known concentrations of authentic sphingolipid standards.

  • Calculate the concentration of each sphingolipid in the samples by comparing the peak area ratios to the standard curve.

  • Normalize the data to the initial cell number or protein concentration.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Inhibitor Treatment harvesting Cell Harvesting & Washing cell_culture->harvesting extraction Lipid Extraction (Bligh & Dyer) harvesting->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in LC-MS/MS Solvent drying->reconstitution lc_separation LC Separation (C18 or HILIC) reconstitution->lc_separation ms_detection Tandem MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A typical experimental workflow for sphingolipid analysis by LC-MS/MS.

Conclusion

The inhibition of SPT and DEGS1 offers two distinct strategies for modulating the de novo sphingolipid synthesis pathway, each with unique consequences for the cellular sphingolipidome. SPT inhibition provides a global shutdown of the pathway, leading to a widespread depletion of all sphingolipid species. In contrast, DEGS1 inhibition results in a more specific perturbation, causing the accumulation of dihydroceramides while depleting downstream ceramides and complex sphingolipids.

The choice of inhibitor will depend on the specific research question or therapeutic goal. For instance, if the aim is to broadly reduce all bioactive sphingolipids, an SPT inhibitor like myriocin would be appropriate. However, if the goal is to investigate the specific roles of dihydroceramides versus ceramides, or to selectively reduce ceramide-mediated signaling, a DEGS1 inhibitor such as fenretinide would be the preferred tool. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately quantify these distinct effects and advance our understanding of sphingolipid biology and its role in disease.

A Researcher's Guide to Dihydroceramide Quantification: A Cross-Validation of Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dihydroceramides is critical to understanding their burgeoning role in cellular signaling and disease. This guide provides an objective comparison of the primary analytical platforms for dihydroceramide quantification: Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document details the methodologies for each technique and presents a clear comparison to inform the selection of the most suitable method for your research needs.

Dihydroceramides, once considered inert precursors to ceramides (B1148491), are now recognized as bioactive lipids involved in crucial cellular processes such as autophagy, apoptosis, and cellular stress responses.[1][2] Their accurate measurement is therefore paramount in elucidating their physiological and pathological significance. This guide cross-validates the most common analytical techniques used for their quantification.

Quantitative Performance Comparison

The choice of an analytical platform for this compound quantification is a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance characteristics of LC-MS/MS, HPLC with fluorescence detection, and ELISA.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC) with Fluorescence DetectionEnzyme-Linked Immunosorbent Assay (ELISA)
Principle Chromatographic separation followed by mass-based detection and fragmentation for high-specificity quantification.[3]Chromatographic separation of fluorescently derivatized dihydroceramides.[4]Antigen-antibody interaction for detection.[5]
Derivatization Required? NoYesNo
Typical Limit of Quantification (LOQ) Low nM to pM range (e.g., as low as 1 nM).[6]Low pmol range (e.g., 1 pmol).[7]pg/mL to ng/mL range (for ceramides).[5]
Linearity (R²) >0.99[6]>0.98[7]Typically >0.98 (for ceramides).
Specificity Very High: Can distinguish between different acyl chain lengths and resolve isobaric interferences.[8]Good, but can be susceptible to co-eluting species.[4]Variable: Dependent on antibody cross-reactivity with this compound species.
Key Advantages High sensitivity, high specificity, and ability to multiplex for the analysis of multiple lipid species simultaneously.[9]Lower instrument cost compared to LC-MS/MS, good sensitivity with derivatization.High throughput, relatively simple workflow, and no need for specialized chromatography equipment.
Key Disadvantages High initial instrument cost and requires skilled operators.Laborious sample preparation due to the need for derivatization, and lower specificity than LC-MS/MS.Potential for cross-reactivity with ceramides and other lipids, and results need to be validated for this compound specificity.

This compound Signaling Pathways

Dihydroceramides are key intermediates in the de novo synthesis of sphingolipids and have been shown to modulate several signaling pathways, including those involved in cell fate decisions.

Dihydroceramide_Signaling cluster_synthesis De Novo Sphingolipid Synthesis cluster_signaling Cellular Processes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DEGS1 Autophagy Autophagy This compound->Autophagy Apoptosis Apoptosis This compound->Apoptosis ER Stress ER Stress This compound->ER Stress Dihydroceramide_Quantification_Workflows cluster_LCMS LC-MS/MS Workflow cluster_HPLC HPLC-FLD Workflow cluster_ELISA ELISA Workflow lcms_start Sample Homogenization lcms_extraction Lipid Extraction (e.g., Bligh-Dyer) lcms_start->lcms_extraction lcms_analysis LC-MS/MS Analysis lcms_extraction->lcms_analysis lcms_quant Quantification lcms_analysis->lcms_quant hplc_start Sample Homogenization hplc_extraction Lipid Extraction hplc_start->hplc_extraction hplc_derivatization Fluorescent Derivatization hplc_extraction->hplc_derivatization hplc_analysis HPLC-FLD Analysis hplc_derivatization->hplc_analysis hplc_quant Quantification hplc_analysis->hplc_quant elisa_start Sample Preparation elisa_binding Incubation in Antibody-Coated Plate elisa_start->elisa_binding elisa_detection Addition of Detection Antibody & Substrate elisa_binding->elisa_detection elisa_readout Absorbance Measurement elisa_detection->elisa_readout elisa_quant Quantification elisa_readout->elisa_quant

References

Comparative Lipidomics of Wild-Type Versus DEGS1 Knockout Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lipidomic profiles of wild-type (WT) and Dihydroceramide Desaturase 1 (DEGS1) knockout (KO) models, supported by experimental data. DEGS1 is a critical enzyme in the de novo sphingolipid biosynthesis pathway, catalyzing the introduction of a Δ4,5-trans double bond into this compound to form ceramide.[1][2][3] Its deficiency leads to significant alterations in the cellular lipidome, with implications for various pathological conditions, including neurodegenerative diseases and metabolic disorders.[1][4][5]

Key Lipidomic Alterations in DEGS1 Knockout Models

The primary and most consistent finding in DEGS1 knockout models across various systems, including mice, human cells, and zebrafish, is a profound shift in the balance between dihydroceramides (dhCer) and ceramides (B1148491) (Cer).[1][3][6] This is a direct consequence of the loss of DEGS1 enzymatic activity.

Table 1: Summary of Key Lipid Changes in DEGS1 Knockout vs. Wild-Type Models

Lipid ClassChange in DEGS1 KOSpecies Affected (Examples)Tissue/Model SystemReference
Dihydroceramides (dhCer) ↑↑↑ (Significant Increase)dhCer (d18:0/16:0), dhCer (d18:0/18:0), dhCer (d18:0/24:0), dhCer (d18:0/24:1)Blood, Fibroblasts, HAP1 cells, Mouse Liver & Adipose Tissue[1][3][6]
Ceramides (Cer) ↓↓↓ (Significant Decrease)Cer (d18:1/16:0), Cer (d18:1/18:0), Cer (d18:1/24:0), Cer (d18:1/24:1)Blood, Fibroblasts, HAP1 cells, Mouse Liver & Adipose Tissue[1][3][6][7]
This compound/Ceramide Ratio ↑↑↑ (Marked Increase)Total dhCer/Total CerFibroblasts, Muscle, Mouse Tissues[3][8]
Dihydrosphingolipids (dhSL) (Increase)Dihydrosphingomyelin (dhSM)Patient Plasma, Mouse Tissues[1][5]
Sphingolipids (SL) (Decrease)Sphingomyelin (SM), Glucosylceramide (GlcCer), Lactosylceramide (LacCer)HEK-293T cells, Mouse Tissues[7][9]
Phospholipids (B1166683) ↔/ (Variable/Altered)Phosphatidic Acid (PA) ↑, Phosphatidylserine (PS) ↑, Phosphatidylethanolamine (PE) ↓Patient Fibroblasts[4][10]
Cholesterol Metabolism (Altered)Cholesteryl Esters ↓Patient Fibroblasts[4][10]
Atypical Sphingolipids (Appearance)Atypical sphingosine (B13886) isomerPatient Plasma, Mutant DEGS1-expressing cells[1][2]

Note: The magnitude of change can vary depending on the specific lipid species, tissue, and experimental model.

The accumulation of dihydroceramides and the depletion of ceramides are the hallmark features of DEGS1 deficiency. This imbalance disrupts the normal functions of sphingolipids in membrane structure and signaling.[2][4] Furthermore, DEGS1 deficiency can lead to the formation of atypical and potentially neurotoxic sphingolipid species.[1][2] While the most dramatic changes are observed in the sphingolipid pathway, some studies have also reported alterations in other lipid classes, such as phospholipids and cholesterol, suggesting a broader impact on lipid homeostasis.[4][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of wild-type and DEGS1 knockout models.

Lipid Extraction from Cells or Tissues

A modified Bligh and Dyer method is commonly used for total lipid extraction.[11]

Materials:

  • Chloroform (B151607)

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS) or 0.9% NaCl

  • Butylated hydroxytoluene (BHT) as an antioxidant (optional)

  • Internal standards (e.g., deuterated lipid standards from a commercial mix like SPLASH™ LIPIDOMIX™)[12][13]

  • Homogenizer (for tissues)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: For cultured cells, wash the cell pellet with ice-cold PBS. For tissues, flash-freeze in liquid nitrogen and weigh the frozen tissue.

  • Homogenization (for tissues): Homogenize the tissue in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.

  • Extraction: To the cell pellet or tissue homogenate, add a mixture of chloroform and methanol (typically in a 1:2 or 2:1 v/v ratio). Add internal standards at this stage to correct for extraction efficiency.

  • Vortexing: Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Phase Separation: Add water or PBS to induce phase separation. A common ratio is 1:2:0.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the samples at low speed (e.g., 1000 x g) for 5-10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lipidomics

Targeted and untargeted lipidomics are typically performed using LC-MS/MS systems.[6][11]

Instrumentation:

  • Ultra-High-Pressure Liquid Chromatography (UHPLC) or High-Performance Liquid Chromatography (HPLC) system.

  • Reversed-phase C18 or HILIC column for chromatographic separation.

  • Tandem mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).[11]

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent, typically a mixture of mobile phase A and B (e.g., methanol/isopropanol).

  • Chromatographic Separation: Inject the sample onto the LC column. A gradient elution is used to separate the different lipid classes and species based on their polarity.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a broad range of lipids.

    • Data Acquisition:

      • Targeted Analysis (e.g., Multiple Reaction Monitoring - MRM): For known lipids, specific precursor-product ion transitions are monitored for high sensitivity and specificity.[6]

      • Untargeted Analysis: Full scan MS data is acquired to detect all ions within a specified mass range, followed by data-dependent MS/MS fragmentation of the most intense ions for identification.

  • Data Analysis:

    • Peak Integration: Integrate the chromatographic peaks for each lipid species.

    • Quantification: Quantify the lipids by comparing their peak areas to the corresponding internal standards.

    • Identification: Identify unknown lipids by matching their accurate mass and MS/MS fragmentation patterns to lipid databases (e.g., LIPID MAPS).

Visualizations

Signaling Pathway

DEGS1_Pathway Serine_Palmitoyl_CoA L-Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine SPT This compound This compound (dhCer) Sphinganine->this compound CerS Ceramide Ceramide (Cer) This compound->Ceramide Δ4,5-trans double bond Complex_dhSL Complex Dihydrosphingolipids (e.g., dhSM) DEGS1 DEGS1 (this compound Desaturase) This compound->DEGS1 Complex_SL Complex Sphingolipids (e.g., SM, GlcCer) DEGS1_KO DEGS1 Knockout DEGS1_KO->Ceramide Pathway Blocked

Caption: De novo sphingolipid biosynthesis pathway and the impact of DEGS1 knockout.

Experimental Workflow

Lipidomics_Workflow Sample Sample (WT vs DEGS1 KO Cells/Tissues) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Quantification Quantification (vs Internal Standards) DataProcessing->Quantification Identification Lipid Identification (Database Matching) DataProcessing->Identification Stats Statistical Analysis (Volcano Plot, PCA) Quantification->Stats Identification->Stats Interpretation Biological Interpretation Stats->Interpretation

Caption: A general workflow for comparative lipidomics analysis.

References

A Researcher's Guide to the Specific Detection of Dihydroceramide: A Comparative Analysis of Antibody-Based Methods and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of dihydroceramide in cellular processes, specific and reliable detection is paramount. This guide provides a comprehensive comparison of commercially available antibodies and the gold-standard mass spectrometry approach for the quantification of this compound. We present supporting experimental data, detailed protocols for validation, and a clear overview of the strengths and limitations of each method.

This compound, a key intermediate in the de novo synthesis of ceramides (B1148491), is increasingly recognized as a bioactive sphingolipid implicated in critical cellular events such as apoptosis and autophagy. Distinguishing this compound from the structurally similar and more abundant ceramide is a significant analytical challenge. This guide evaluates the tools available for this purpose.

Antibody-Based Detection: A Question of Specificity

Currently, there are no commercially available antibodies raised specifically against this compound. Researchers typically rely on anti-ceramide antibodies that exhibit cross-reactivity with this compound. The two most cited monoclonal antibodies in this context are clones MID 15B4 and S58-9 . However, their utility for the specific detection of this compound is questionable due to significant cross-reactivity with ceramide and other lipids.

A seminal study by Cowart et al. (2002) systematically evaluated the specificity of these commercial anti-ceramide antibodies using lipid overlay assays.[1][2] Their findings are crucial for any researcher considering these reagents. One of the key findings was that one of the tested anti-ceramide preparations demonstrated specificity for both ceramide and this compound, while the other recognized not only this compound but also phosphatidylcholine and sphingomyelin.[1] This highlights the critical need for in-house validation of any antibody intended for this compound detection.

Comparative Overview of Anti-Ceramide Antibodies with this compound Cross-Reactivity
FeatureAnti-Ceramide Antibody (Clone MID 15B4)Anti-Ceramide Antibody (Clone S58-9)
Target Antigen CeramideCeramide
Isotype Mouse IgMMouse IgM
Reported Cross-Reactivity Recognizes C16- and C24-ceramide, this compound, sphingomyelin, and phosphatidylcholine in lipid overlay assays.[3][4][5]Reported to have no cross-reactivity with cerebrosides, sphingomyelin, or cholesterol under appropriate blocking conditions, but recognizes this compound.[1][2]
Validated Applications ELISA, Flow Cytometry, Immunocytochemistry, Immunohistochemistry.[4][5]Enzyme Immunoassay (EIA), Blotting, Immuno-electron microscopy, Immunohistochemistry, Immunofluorescence.
Quantitative this compound Binding Data Not publicly available.Not publicly available.
Key Consideration Broader cross-reactivity with other common lipids may complicate data interpretation.Reported to be more specific to ceramides and dihydroceramides compared to MID 15B4, but still requires rigorous validation.[1][2]

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For unambiguous and quantitative analysis of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the undisputed gold standard.[6] This technique offers high sensitivity and specificity, allowing for the precise measurement of different this compound species from complex biological samples.

Performance Characteristics of LC-MS/MS for this compound Analysis
ParameterPerformance
Specificity High; distinguishes between this compound and ceramide based on mass-to-charge ratio.
Sensitivity High; capable of detecting picomolar amounts of analyte.
Quantification Absolute quantification is achievable with the use of stable isotope-labeled internal standards.
Throughput High-throughput methods have been developed for the simultaneous quantification of multiple ceramide and this compound species.[6]
Limitations Requires expensive instrumentation and specialized expertise.

Experimental Protocols for Validation and Analysis

To aid researchers in validating antibodies and performing this compound analysis, we provide the following detailed experimental protocols based on published literature.

Lipid Overlay Assay for Antibody Specificity Testing

This protocol is adapted from Cowart et al. (2002) and is a qualitative method to assess the binding of an antibody to various lipids spotted on a membrane.[1][2]

Materials:

  • Nitrocellulose membrane

  • Lipid standards (this compound, ceramide, phosphatidylcholine, sphingomyelin, etc.) dissolved in a suitable solvent (e.g., chloroform/methanol)

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody (e.g., anti-ceramide clone MID 15B4 or S58-9)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Carefully spot 1-2 µL of each lipid standard onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Develop the blot using a chemiluminescent substrate and visualize the signal.

LC-MS/MS Protocol for this compound Quantification

This protocol is a generalized procedure based on high-throughput methods described in the literature.[6]

1. Sample Preparation (Lipid Extraction):

  • Spike the biological sample (e.g., serum, cell lysate) with a known amount of a stable isotope-labeled this compound internal standard.

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol.

  • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography Separation:

3. Mass Spectrometry Detection:

  • Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Monitor the specific precursor-to-product ion transitions for each this compound species and the internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

  • Quantify the amount of each this compound species by comparing the peak area of the endogenous lipid to that of the corresponding internal standard.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

Dihydroceramide_Detection_Workflow cluster_Antibody Antibody-Based Validation cluster_MS Mass Spectrometry Analysis Lipid_Spotting Lipid Spotting (this compound, Ceramide, etc.) Blocking Blocking Lipid_Spotting->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-ceramide) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Conclusion Method Selection Detection->Conclusion Qualitative/ Semi-Quantitative Lipid_Extraction Lipid Extraction from Sample LC_Separation LC Separation Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Quantification->Conclusion Quantitative

Fig 1. Workflow for validating and comparing antibody-based detection with mass spectrometry for this compound.

DeNovo_Sphingolipid_Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR This compound This compound Sphinganine->this compound CerS Ceramide Ceramide This compound->Ceramide DEGS1/2 Complex_Sphingolipids Complex Sphingolipids (Sphingomyelin, etc.) Ceramide->Complex_Sphingolipids

Fig 2. Simplified de novo sphingolipid synthesis pathway highlighting the position of this compound.

Conclusions and Recommendations

For the specific detection and quantification of this compound, the evidence strongly favors the use of LC-MS/MS . This method provides the necessary specificity and quantitative power that is currently lacking in antibody-based approaches.

While anti-ceramide antibodies that cross-react with this compound, such as clones MID 15B4 and S58-9, can be useful for qualitative or semi-quantitative applications like immunofluorescence or immunohistochemistry, their use requires rigorous in-house validation . Researchers must be aware of the potential for cross-reactivity with ceramide and other lipids, which can lead to misinterpretation of results. The lack of publicly available quantitative binding data for these antibodies with this compound is a significant limitation.

Our recommendations for researchers are as follows:

  • For quantitative studies: Employ a validated LC-MS/MS method.

  • For qualitative or localization studies: If using an antibody-based method, perform thorough validation using lipid overlay assays or dot blots with a panel of relevant lipids, including various ceramide and this compound species.

  • Acknowledge limitations: When publishing data obtained with cross-reactive antibodies, the limitations regarding specificity should be clearly stated.

By understanding the strengths and weaknesses of the available tools and by implementing rigorous validation protocols, researchers can ensure the accuracy and reliability of their findings in the burgeoning field of sphingolipid biology.

References

Distinguishing Dihydroceramide-Induced Autophagy from Ceramide-Induced Apoptosis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, the structurally similar sphingolipids, dihydroceramide and ceramide, orchestrate distinct and often opposing cell fates. While ceramide is a well-established inducer of apoptosis, its precursor, this compound, has emerged as a key regulator of autophagy. For researchers in cellular biology and drug development, the ability to differentiate between these two processes is paramount for accurate interpretation of experimental data and the design of targeted therapeutics. This guide provides a comprehensive comparison of this compound-induced autophagy and ceramide-induced apoptosis, supported by experimental data and detailed protocols.

Core Concepts: Two Lipids, Two Fates

This compound and ceramide are central intermediates in the de novo sphingolipid synthesis pathway. The critical difference between them is the presence of a double bond in the sphingoid backbone of ceramide, which is absent in this compound. This seemingly minor structural variance has profound implications for their biological functions.

This compound-induced autophagy is a cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation and recycling. This process is generally considered a pro-survival mechanism, allowing cells to adapt to stress and maintain homeostasis.

Ceramide-induced apoptosis , on the other hand, is a form of programmed cell death characterized by a series of biochemical events leading to cell dismantling and removal. This is a critical process for eliminating damaged or unwanted cells and is a key target in cancer therapy.

Signaling Pathways: A Tale of Two Cascades

The signaling pathways initiated by this compound and ceramide are distinct, involving different sets of molecular players that ultimately determine the cell's fate.

This compound-Induced Autophagy

The accumulation of this compound, often achieved through the inhibition of this compound desaturase 1 (DES1), triggers a cascade of events leading to the formation of autophagosomes.[1] While the precise upstream sensors of this compound are still under investigation, a key downstream pathway involves the activation of the ULK1 complex, a central initiator of autophagy.[2][3][4][5][6] This complex, consisting of ULK1, Atg13, FIP200, and Atg101, then recruits and activates downstream autophagy-related (Atg) proteins.

A crucial step in autophagosome formation is the generation of a phosphatidylinositol 3-phosphate (PI3P)-enriched phagophore, which is mediated by the Beclin-1-Vps34 complex. This compound has been shown to promote the formation of the Atg5-Atg12 conjugate, a key component of the ubiquitin-like conjugation system essential for the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II.[7][8] LC3-II is then incorporated into the autophagosome membrane, serving as a hallmark of autophagy.

Dihydroceramide_Autophagy_Pathway This compound This compound ULK1_complex ULK1 Complex (ULK1, Atg13, FIP200, Atg101) This compound->ULK1_complex Beclin1_complex Beclin-1-Vps34 Complex ULK1_complex->Beclin1_complex Atg5_Atg12 Atg5-Atg12 Conjugate Beclin1_complex->Atg5_Atg12 LC3_conversion LC3-I → LC3-II Atg5_Atg12->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome Ceramide_Apoptosis_Pathway Ceramide Ceramide Death_Receptors Death Receptor Clustering (e.g., Fas) Ceramide->Death_Receptors Bax_Bak Bax/Bak Activation Ceramide->Bax_Bak Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax_Bak->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis mCherry_EGFP_LC3_Workflow Start Cells expressing mCherry-EGFP-LC3 Treatment Treat with This compound Start->Treatment Autophagosome Autophagosome (Neutral pH) Yellow Puncta (mCherry+ EGFP+) Treatment->Autophagosome Fusion Fusion with Lysosome Autophagosome->Fusion Autolysosome Autolysosome (Acidic pH) Red Puncta (mCherry+ EGFP-) Fusion->Autolysosome Analysis Quantify Red/Yellow Ratio (Microscopy or Flow Cytometry) Autolysosome->Analysis AnnexinV_PI_Workflow Start Cells treated with Ceramide Staining Stain with Annexin V-FITC & PI Start->Staining Analysis Flow Cytometry Analysis Staining->Analysis Live Live (Annexin V- / PI-) Analysis->Live Early_Apoptotic Early Apoptotic (Annexin V+ / PI-) Analysis->Early_Apoptotic Necrotic Necrotic (Annexin V- / PI+) Analysis->Necrotic Late_Apotic Late_Apotic Analysis->Late_Apotic Late_Apoptotic Late Apoptotic/ Necrotic (Annexin V+ / PI+)

References

Dihydroceramide and Ceramide In Vivo: A Comparative Analysis of Their Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydroceramide and ceramide levels in vivo, focusing on their biosynthetic relationship, quantitative correlation in various physiological and pathological states, and the methodologies used for their assessment. Experimental data from several studies are presented to offer a clear perspective on their interplay.

Introduction

Dihydroceramides (dhCer) are the immediate precursors to ceramides (B1148491) (Cer) in the de novo sphingolipid synthesis pathway.[1] The conversion of this compound to ceramide is catalyzed by the enzyme this compound desaturase (DEGS), which introduces a critical 4,5-trans double bond into the sphingoid backbone.[1] While ceramides are well-established bioactive lipids implicated in a myriad of cellular processes including apoptosis, inflammation, and insulin (B600854) resistance, dihydroceramides were historically considered inert intermediates.[2][3] However, emerging evidence highlights the independent signaling roles of dihydroceramides in processes such as autophagy and ER stress, making the balance between these two lipid species a critical area of investigation.[2] This guide explores the in vivo correlation between this compound and ceramide levels, providing quantitative data and detailed experimental protocols for their analysis.

The De Novo Sphingolipid Biosynthesis Pathway

The synthesis of ceramides from basic precursors occurs primarily in the endoplasmic reticulum. The final and rate-limiting step in the formation of the ceramide backbone is the desaturation of this compound by DEGS1.

Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine KSR 3-KSR Ketosphinganine->KSR Sphinganine Sphinganine CerS CerS Sphinganine->CerS This compound This compound (dhCer) DEGS1 DEGS1 This compound->DEGS1 Ceramide Ceramide (Cer) SMS_GCS SMS, GCS Ceramide->SMS_GCS Complex_Sphingolipids Complex Sphingolipids SPT->Ketosphinganine KSR->Sphinganine CerS->this compound DEGS1->Ceramide SMS_GCS->Complex_Sphingolipids

Figure 1. De novo sphingolipid biosynthesis pathway.

Quantitative Comparison of this compound and Ceramide Levels

The ratio of this compound to ceramide is a key indicator of DEGS1 activity and sphingolipid metabolism. Alterations in this ratio are observed in various disease models and in response to pharmacological interventions.

Table 1: this compound and Ceramide Levels in Human Plasma
ConditionThis compound (nM)Ceramide (nM)This compound/Ceramide RatioReference
Normal Pregnancy (24-29 weeks)1.00 - 5.00 x 10³ (range for different species)1.00 - 5.00 x 10³ (range for different species)Varies by species[4]
Normal Pregnancy (34-40 weeks)1.00 - 5.00 x 10³ (range for different species)1.00 - 5.00 x 10³ (range for different species)Significant change from mid-gestation[4]

Note: The concentrations represent a range for various acyl-chain species of dihydroceramides and ceramides.

Table 2: Impact of DEGS1 Inhibition/Knockout on this compound and Ceramide Levels in Rodent Models
Model/TreatmentTissueChange in this compoundChange in CeramideChange in dhCer/Cer RatioReference
DEGS1 Knockout MiceLiverIncreasedDecreasedIncreased[5][6]
DEGS1 Knockout MiceAdipose TissueIncreasedDecreasedIncreased[5][6]
Fenretinide-treated Mice (High-Fat Diet)MuscleIncreasedDecreasedIncreased[7][8]
Fenretinide-treated RAW 264.7 cellsCells14.4-fold increase63% decreaseIncreased[9]

Experimental Protocols

Accurate quantification of this compound and ceramide levels is crucial for understanding their physiological roles. The most common and robust method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Tissues and Cells

This protocol is a generalized procedure based on established methods.[10][11][12]

Materials:

  • Homogenizer

  • Glass centrifuge tubes

  • Chloroform

  • Methanol (B129727)

  • 0.9% NaCl solution or HPLC-grade water

  • Butylated hydroxytoluene (BHT) as an antioxidant (optional)

  • Nitrogen gas evaporator

  • Argon gas

Procedure:

  • Sample Preparation: Flash-freeze tissue samples in liquid nitrogen immediately after collection to prevent enzymatic degradation.[10] For cell pellets, they can be used directly.[10]

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) or cell pellet (e.g., 1 x 10⁷ cells) in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.[12]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.[12]

    • Centrifuge at low speed (e.g., 3500 RCF for 10 minutes at 4°C) to separate the mixture into two phases.[10]

  • Lipid Collection:

    • Carefully collect the lower organic (chloroform) phase containing the lipids using a glass pipette.[10]

    • Repeat the extraction process on the remaining aqueous phase and pellet for a total of three extractions to ensure complete lipid recovery.[10]

  • Drying and Storage:

    • Combine the organic phases and evaporate the solvent under a stream of nitrogen gas.[10]

    • Once dry, blanket the lipid extract with argon gas and store at -80°C until analysis.[10]

Start Start: Tissue/Cell Sample Homogenize Homogenize in Chloroform:Methanol (2:1) Start->Homogenize Add_Salt Add 0.9% NaCl and Vortex Homogenize->Add_Salt Centrifuge Centrifuge to Separate Phases Add_Salt->Centrifuge Collect_Organic Collect Lower Organic Phase Centrifuge->Collect_Organic Repeat Repeat Extraction (2x) Collect_Organic->Repeat Repeat->Homogenize  Re-extract  pellet Dry Evaporate Solvent (Nitrogen Stream) Repeat->Dry After 3 extractions Store Store at -80°C under Argon Dry->Store End End: Lipid Extract Store->End

Figure 2. Lipid extraction workflow.
LC-MS/MS Analysis

This is a representative protocol for the quantification of dihydroceramides and ceramides.[4][5]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm × 2.1 mm).[4]

  • Mobile Phase: A common mobile phase system consists of a mixture of methanol and 2-propanol (1:1) buffered with 10 mM ammonium (B1175870) bicarbonate.[4]

  • Elution: Isocratic elution is often used for high-throughput analysis.[4]

  • Flow Rate: Typically around 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), often in positive or negative mode depending on the specific lipid species.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high sensitivity and specificity.[4]

  • Internal Standards: Stable isotope-labeled ceramide standards (e.g., d7-ceramides) are added to the samples prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Functional Implications

The balance between this compound and ceramide levels has significant implications for cellular signaling. While high ceramide levels are often associated with apoptosis and insulin resistance, the accumulation of this compound has been shown to induce autophagy and ER stress.[2]

Inhibition of DEGS1, leading to an increased this compound/ceramide ratio, has been explored as a therapeutic strategy. For instance, the drug fenretinide, a DEGS1 inhibitor, has been shown to improve insulin sensitivity in diet-induced obese mice by lowering ceramide levels and increasing this compound levels.[7][8]

dhCer This compound (dhCer) DEGS1 DEGS1 dhCer->DEGS1 Autophagy Autophagy dhCer->Autophagy ER_Stress ER Stress dhCer->ER_Stress Cer Ceramide (Cer) Apoptosis Apoptosis Cer->Apoptosis Insulin_Resistance Insulin Resistance Cer->Insulin_Resistance DEGS1->Cer Fenretinide Fenretinide Fenretinide->DEGS1

Figure 3. Functional consequences of dhCer and Cer.

Conclusion

The in vivo correlation between this compound and ceramide is tightly regulated by the activity of this compound desaturase. While ceramide levels are generally higher than those of this compound in most tissues, the ratio between these two lipid species is a dynamic and informative parameter.[1] Pathophysiological conditions such as metabolic diseases can alter this ratio, and pharmacological inhibition of DEGS1 presents a promising therapeutic avenue by modulating the relative levels of these two key signaling lipids. The methodologies outlined in this guide provide a robust framework for the accurate quantification of dihydroceramides and ceramides, enabling further investigation into their complex biological roles.

References

Unraveling the Dichotomy: A Comparative Analysis of Long-Chain and Very-Long-Chain Dihydroceramides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipid molecules is paramount. Dihydroceramides, once considered mere inactive precursors to ceramides (B1148491), are now recognized as critical bioactive lipids. Their physiological effects, however, are profoundly influenced by the length of their N-acyl chains. This guide provides an objective comparison of long-chain (LC) and very-long-chain (VLC) dihydroceramides, supported by experimental data and detailed methodologies, to illuminate their distinct roles in cellular processes.

Dihydroceramides are key intermediates in the de novo sphingolipid synthesis pathway, formed by the acylation of sphinganine (B43673).[1] The length of the fatty acyl chain attached to the sphinganine backbone is determined by a family of six ceramide synthases (CerS), each exhibiting specificity for acyl-CoAs of particular lengths.[2][3] This enzymatic specificity gives rise to a diverse pool of dihydroceramides, with long-chain (typically C16:0-C20:0) and very-long-chain (C22:0 and longer) species displaying divergent and sometimes opposing biological activities.[4]

Comparative Effects on Cellular Processes

The acyl chain length of dihydroceramides is a critical determinant of their function, influencing processes ranging from cell survival and proliferation to apoptosis and stress responses. The following table summarizes the key differential effects of LC- and VLC-dihydroceramides based on experimental findings.

Cellular ProcessLong-Chain (LC) Dihydroceramides (e.g., C16:0, C18:0)Very-Long-Chain (VLC) Dihydroceramides (e.g., C22:0, C24:0)Key Findings & References
Apoptosis & Cell Growth Can be pro-apoptotic, inhibiting cell proliferation. Overexpression of CerS4 and CerS6, which produce LC-ceramides, leads to apoptosis induction.[4]Can be pro-survival and promote proliferation. Overexpression of CerS2, which produces VLC-ceramides, increases cell proliferation.[4] In some contexts, however, VLC-dihydroceramides (C22:0, C24:0) are associated with caspase-independent cell death.[1]The balance between LC and VLC ceramides (and their dihydro- precursors) appears crucial for determining cell fate.[4]
Cardiac Function Do not appear to induce mitochondrial dysfunction or cell death in cardiomyocytes.[3]Accumulation is linked to arrhythmias and heart failure.[5][6] Knockdown of CerS2, the enzyme that produces VLC-dihydroceramides, alters the expression of genes regulating Ca2+ cycling and electrical conduction in cardiomyocytes.[5][6]VLC-dihydroceramides, synthesized by CerS2, are implicated in cardiac pathophysiology.[5][6]
Autophagy & Stress Responses Both LC and VLC dihydroceramides can induce autophagy, which can be either a pro-survival or pro-death response.[1]Accumulation of C20:0 and C24:0 dihydroceramides can attenuate late apoptosis while augmenting early apoptosis in response to photodynamic therapy, a cancer treatment.[1]Dihydroceramide-induced autophagy is often preceded by oxidative and endoplasmic reticulum (ER) stress.[1]

Signaling Pathways

The distinct biological effects of LC- and VLC-dihydroceramides stem from their differential engagement with cellular signaling pathways. While research is ongoing, some key pathway interactions have been identified.

Long-chain dihydroceramides are often associated with the induction of apoptosis. Their pro-apoptotic signaling is thought to be mediated, in part, through the formation of channels in the outer mitochondrial membrane, a critical step in the intrinsic apoptosis pathway.[7] However, it is important to note that dihydroceramides themselves can inhibit the formation of ceramide channels, suggesting a complex regulatory interplay.[8]

Very-long-chain dihydroceramides , particularly those synthesized by CerS2, have been more specifically linked to the regulation of calcium homeostasis in cardiomyocytes. Increased levels of VLC-dihydroceramides are associated with altered expression of genes encoding L-type calcium channel subunits (e.g., CACNA1C, CACNA2D1, CACNB1), which are critical for cardiac electrical conduction.[5]

G cluster_LC Long-Chain Dihydroceramides (LC-dhCer) cluster_VLC Very-Long-Chain Dihydroceramides (VLC-dhCer) LC_dhCer C16:0, C18:0-dhCer LC_Apoptosis Pro-Apoptotic Signaling LC_dhCer->LC_Apoptosis LC_Mito Mitochondrial Outer Membrane Permeabilization LC_Apoptosis->LC_Mito CellDeath Cell Death LC_Mito->CellDeath VLC_dhCer C22:0, C24:0-dhCer VLC_Cardiac Cardiac Signaling VLC_dhCer->VLC_Cardiac VLC_Ca Modulation of Ca2+ Channel Gene Expression VLC_Cardiac->VLC_Ca Arrhythmia Arrhythmia VLC_Ca->Arrhythmia

Comparative Signaling of LC- and VLC-Dihydroceramides

De Novo Sphingolipid Biosynthesis

The production of both long-chain and very-long-chain dihydroceramides originates from the de novo sphingolipid biosynthesis pathway, primarily occurring in the endoplasmic reticulum. The specific acyl chain length is dictated by the substrate specificity of the various ceramide synthase enzymes.

G Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine 3-KSR Dihydroceramides Dihydroceramides (dhCer) CerS5_6 CerS5/6 Sphinganine->CerS5_6 CerS1_4 CerS1/4 Sphinganine->CerS1_4 CerS2 CerS2 Sphinganine->CerS2 Ceramides Ceramides Dihydroceramides->Ceramides DES1 LC_dhCer Long-Chain dhCer (C16-C20) CerS5_6->LC_dhCer CerS1_4->LC_dhCer VLC_dhCer Very-Long-Chain dhCer (C22-C24) CerS2->VLC_dhCer

De Novo this compound Synthesis Pathway

Experimental Protocols

To facilitate further research in this area, detailed protocols for key experimental techniques are provided below.

Protocol 1: siRNA-Mediated Knockdown of Ceramide Synthases

This protocol describes the use of small interfering RNA (siRNA) to specifically silence the expression of CerS2 (for VLC-dihydroceramides) or CerS5/6 (for LC-dihydroceramides) in cultured cells, such as human cardiomyocytes.[9][10]

Materials:

  • Human cardiomyocyte (HCM) cell line

  • PriGrow I medium with 10% FBS and 1% Penicillin/Streptomycin

  • Extracellular Matrix-coated 6-well plates

  • siRNA targeting CERS2, CERS5, CERS6, and non-targeting control (e.g., from Invitrogen)

  • Lipofectamine 3000 Reagent

  • Opti-MEM media

Procedure:

  • Cell Seeding and Transfection:

    • A reverse transfection protocol is used. Prepare a transfection mixture by diluting 10 nM of the desired siRNA and 5.9 µL of Lipofectamine 3000 in Opti-MEM media.

    • Incubate the mixture at room temperature for 20 minutes.

    • Suspend 3.5 x 10^5 HCM cells in complete media and add the transfection mixture.

    • Plate the cell/transfection mixture suspension into a 6-well plate (total volume of 2.5 mL per well).

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Verification of Knockdown: After incubation, harvest the cells to assess knockdown efficiency by RT-qPCR or Western blot for the target CerS protein.

  • Downstream Analysis: The cells are now ready for downstream applications, such as cell viability assays or lipidomics analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11][12][13][14]

Materials:

  • Cells treated as described in Protocol 1 or with exogenous dihydroceramides.

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment: Seed cells in a 96-well plate and treat with compounds or perform siRNA transfection as required. Incubate for the desired period (e.g., 24-48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: this compound Extraction and Quantification by LC-MS/MS

This protocol outlines a method for the extraction and quantification of this compound species from cell lysates using liquid chromatography-tandem mass spectrometry.[15][16][17][18]

Materials:

  • Cell lysate from treated and control cells

  • Internal standards (e.g., stable isotope-labeled ceramides/dihydroceramides)

  • Protein precipitation solvent (e.g., pre-cooled isopropanol (B130326) or a mixture of methyl tert-butyl ether, methanol, and isopropanol)

  • LC-MS/MS system with a C18 or similar reverse-phase column

Procedure:

  • Sample Preparation:

    • To a known amount of cell lysate or protein, add the internal standard mixture.

    • Perform protein precipitation by adding a sufficient volume of cold solvent (e.g., 1:5 sample to isopropanol).

    • Vortex the samples and incubate at -20°C for 10 minutes, followed by 4°C for 2 hours to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant containing the lipids to a new vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto the LC system.

    • Separate the different this compound species using a reverse-phase column with an appropriate mobile phase (e.g., methanol/2-propanol with ammonium (B1175870) bicarbonate).

    • Detect and quantify the dihydroceramides using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each this compound species and the internal standards are used for quantification.

G cluster_analysis Downstream Analysis start Start: Cultured Cells (e.g., Cardiomyocytes) transfection siRNA Transfection (Protocol 1) - siControl - siCerS2 (VLC↓) - siCerS5/6 (LC↓) start->transfection incubation Incubate 48h transfection->incubation viability Cell Viability Assay (Protocol 2) (MTT or similar) incubation->viability lipidomics Lipid Extraction & LC-MS/MS (Protocol 3) incubation->lipidomics gene_expression RNA Extraction & RT-qPCR incubation->gene_expression data_analysis Data Analysis & Comparison viability->data_analysis lipidomics->data_analysis gene_expression->data_analysis results Comparative Effects of LC- vs. VLC-dhCer data_analysis->results

Experimental Workflow for Comparative Analysis

Conclusion

The distinction between long-chain and very-long-chain dihydroceramides is not trivial; it is a critical factor that dictates their biological function and impact on cellular health and disease. While LC-dihydroceramides are frequently implicated in pro-apoptotic pathways, VLC-dihydroceramides can promote cell survival and are specifically involved in the pathophysiology of cardiac tissue through the modulation of ion channel expression. The provided experimental frameworks offer a robust starting point for researchers to further dissect the specific roles of these fascinating lipid molecules and to identify potential therapeutic targets in a variety of diseases.

References

A Researcher's Guide to Pharmacological Inhibitors of Dihydroceramide Desaturase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used pharmacological inhibitors of Dihydroceramide Desaturase (DEGS), a critical enzyme in the de novo ceramide synthesis pathway. Validating the specificity of these inhibitors is paramount for accurately interpreting experimental results and for the development of targeted therapeutics. This document outlines their inhibitory properties, details key experimental protocols for their validation, and discusses their known off-target effects.

Introduction to this compound Desaturase (DEGS)

This compound desaturase (DEGS) catalyzes the introduction of a 4,5-trans-double bond into this compound to form ceramide. This is the final and rate-limiting step in the de novo synthesis of ceramides, a class of sphingolipids that are not only structural components of cell membranes but also potent signaling molecules involved in apoptosis, cell cycle arrest, and inflammation.[1][2] Inhibition of DEGS leads to the accumulation of dihydroceramides and a reduction in ceramide levels, making it a key target for studying the distinct biological roles of these lipids and for potential therapeutic intervention in diseases like cancer and neurodegenerative disorders.[3][4]

Comparative Analysis of DEGS Inhibitors

Several small molecule inhibitors of DEGS have been developed and characterized. The most commonly studied include Fenretinide (4-HPR), GT-11, and XM-462. Their efficacy and specificity are summarized below.

Data Presentation: Inhibitor Potency and Kinetics

InhibitorEnzyme SourceSubstrateIC50KᵢInhibition TypeReference(s)
Fenretinide (4-HPR) Rat Liver MicrosomesC₈-dhCer2.32 µM8.28 µMCompetitive (at 20 min), Irreversible (longer incubation)[3][5][6]
SMS-KCNR Cell LysateC₁₂-dhCCPS~1-2.5 µM--[5]
GT-11 Rat Liver MicrosomesN-octanoylsphinganine-6 µMCompetitive[7]
Primary Cerebellar NeuronsEndogenous23 nM--[8][9]
XM-462 Rat Liver MicrosomesN-octanoylsphinganine8.2 µM2 µMMixed-type[7][10]
Jurkat A3 cellsEndogenous0.78 µM--[10]

Experimental Protocols for Inhibitor Validation

Accurate validation of DEGS inhibitors requires a multi-faceted approach, including in vitro enzyme assays, cell-based assays, and comprehensive lipid profiling.

In Vitro this compound Desaturase (DEGS) Activity Assay

This assay directly measures the enzymatic activity of DEGS in a controlled, cell-free environment, typically using microsomal fractions rich in the enzyme.

Objective: To determine the direct inhibitory effect of a compound on DEGS activity and to calculate key kinetic parameters such as IC₅₀ and Kᵢ.

Materials:

  • Rat liver microsomes (or other appropriate enzyme source)[8]

  • Substrate: N-C8:0-d-erythro-dihydroceramide (C₈-dhCer) or a fluorescent/radiolabeled analog[5][7]

  • Cofactor: NADH or NADPH[5][11]

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)[8]

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • Detection system: Scintillation counter (for radiolabeled substrates) or HPLC-MS/MS (for non-radiolabeled or fluorescent substrates)[5][12]

Procedure:

  • Preparation of Microsomes: Isolate microsomes from rat liver or another relevant tissue/cell line via differential centrifugation.[8][13]

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADH/NADPH, and the desired concentration of the inhibitor.

  • Enzyme Addition: Add the microsomal preparation to the reaction mixture and pre-incubate for a defined period at 37°C.

  • Initiation of Reaction: Add the this compound substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.[5]

  • Termination of Reaction: Stop the reaction by adding a quenching solvent, such as chloroform/methanol.[5]

  • Product Analysis: Extract the lipids and analyze the conversion of the this compound substrate to ceramide using the appropriate detection method. For radiolabeled substrates, this may involve separating the product from the substrate followed by scintillation counting.[5] For non-radiolabeled substrates, LC-MS/MS is used to quantify both the substrate and the product.[12]

  • Data Analysis: Calculate the percentage of inhibition at various inhibitor concentrations and determine the IC₅₀ value. To determine the mechanism of inhibition (competitive, non-competitive, mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor, followed by analysis using Lineweaver-Burk or Michaelis-Menten plots.[12]

In Situ DEGS Activity Assay in Cultured Cells

This assay measures DEGS activity within intact cells, providing insights into inhibitor permeability and efficacy in a more physiological context.

Objective: To assess the ability of an inhibitor to penetrate cells and inhibit DEGS activity, leading to an accumulation of dihydroceramides.

Materials:

  • Cultured cells (e.g., SMS-KCNR neuroblastoma cells)[5][9]

  • Cell-permeable this compound analog (e.g., C₁₂-dhCCPS)[5]

  • Test inhibitor

  • Cell culture medium and supplements

  • LC-MS/MS system for lipid analysis[6][14]

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor for a predetermined time.

  • Substrate Addition: Add the cell-permeable this compound analog to the cell culture medium and incubate for a specific period (e.g., 6 hours).[5]

  • Cell Lysis and Lipid Extraction: Harvest the cells, wash with PBS, and perform lipid extraction using a method such as the Bligh-Dyer or a modified single-phase extraction.[5][14]

  • Lipid Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of the this compound analog and its corresponding ceramide product.[6][14]

  • Data Analysis: Calculate the ratio of the ceramide product to the this compound substrate to determine the extent of DEGS inhibition.

Lipidomics Analysis for Specificity Profiling

Lipidomics provides a global view of the lipid profile within a cell or tissue, enabling the assessment of an inhibitor's specificity by detecting changes in various lipid species.

Objective: To determine the on-target effect of the DEGS inhibitor (accumulation of dihydroceramides and reduction of ceramides) and to identify potential off-target effects on other lipid metabolic pathways.

Procedure:

  • Sample Preparation: Treat cultured cells or animal models with the inhibitor or vehicle control. Harvest cells or tissues and perform lipid extraction.[5][14]

  • LC-MS/MS Analysis: Analyze the lipid extracts using a high-resolution mass spectrometer coupled with liquid chromatography. Employ a method that allows for the separation and detection of a broad range of sphingolipid species.[6]

  • Data Processing: Process the raw data using specialized software to identify and quantify individual lipid species.

  • Statistical Analysis: Perform statistical analysis to identify significant changes in the lipid profiles between inhibitor-treated and control groups. This will highlight the expected increase in dihydroceramides and decrease in ceramides, as well as any unintended alterations in other lipid classes.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of an inhibitor to its target protein in a cellular context.[1][5]

Objective: To provide evidence of direct physical interaction between the inhibitor and the DEGS protein within intact cells.

Procedure:

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures. The binding of the inhibitor is expected to stabilize the DEGS protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble DEGS protein remaining at each temperature using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble DEGS protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Mandatory Visualizations

Signaling Pathway

De Novo Ceramide Synthesis Pathway cluster_ER Endoplasmic Reticulum Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto_dhSph 3-Ketodihydrosphingosine SPT->Keto_dhSph Keto_Reductase 3-Ketodihydrosphingosine Reductase Keto_dhSph->Keto_Reductase dhSph Dihydrosphingosine (Sphinganine) Keto_Reductase->dhSph CerS Ceramide Synthase (CerS) dhSph->CerS dhCer This compound CerS->dhCer DEGS This compound Desaturase (DEGS) dhCer->DEGS Ceramide Ceramide DEGS->Ceramide Inhibitor Pharmacological Inhibitors (Fenretinide, GT-11, XM-462) Inhibitor->DEGS Inhibition

Caption: The de novo ceramide synthesis pathway in the endoplasmic reticulum.

Experimental Workflow

DEGS Inhibitor Validation Workflow cluster_0 Initial Screening & Potency cluster_1 Mechanism of Action cluster_2 Specificity & Off-Target Effects cluster_3 Validation Outcome InVitro_Assay In Vitro DEGS Assay InSitu_Assay In Situ Cellular Assay InVitro_Assay->InSitu_Assay Confirms cell permeability Kinetic_Analysis Enzyme Kinetic Studies (Varying [Substrate] and [Inhibitor]) InSitu_Assay->Kinetic_Analysis Determine_Ki Determine Kᵢ and Inhibition Type Kinetic_Analysis->Determine_Ki Lipidomics Global Lipidomics Profiling Determine_Ki->Lipidomics CETSA Cellular Thermal Shift Assay (CETSA) Determine_Ki->CETSA Off_Target_Screen Off-Target Panel Screening Lipidomics->Off_Target_Screen Validated_Inhibitor Validated, Specific DEGS Inhibitor Lipidomics->Validated_Inhibitor CETSA->Validated_Inhibitor Off_Target_Screen->Validated_Inhibitor

Caption: A logical workflow for the validation of DEGS inhibitor specificity.

Discussion on Specificity and Off-Target Effects

While the aforementioned inhibitors are valuable tools, it is crucial to be aware of their limitations and potential off-target effects.

  • Fenretinide (4-HPR): This synthetic retinoid has been shown to be a competitive inhibitor of DEGS at short incubation times, but its effects can become irreversible with longer exposure.[5] Its structural similarity to retinoic acid suggests potential interactions with retinoid receptors, although some studies indicate its pro-apoptotic effects are independent of these receptors.

  • GT-11: This cyclopropene-containing analog of ceramide is a potent and specific inhibitor of DEGS at low nanomolar concentrations in cells.[8][9] However, at higher micromolar concentrations (≥ 5 µM), it loses its specificity and can also inhibit de novo sphingolipid biosynthesis at the level of serine palmitoyltransferase (SPT) and interfere with sphingosine-1-phosphate lyase activity.[8][9]

  • XM-462: This mechanism-based inhibitor, a 5-thiathis compound analog, exhibits mixed-type inhibition of DEGS.[10] Studies have shown that XM-462 and its analogs can also inhibit acid ceramidase, which could confound the interpretation of its effects on ceramide metabolism.[11]

Conclusion

The selection of a pharmacological inhibitor for this compound desaturase should be guided by the specific experimental context, including the required potency and the tolerance for potential off-target effects. This guide provides a framework for comparing the available inhibitors and outlines a robust set of experimental protocols to validate their specificity. By employing a combination of in vitro, in situ, and global profiling techniques, researchers can confidently dissect the roles of this compound and ceramide in cellular physiology and pathology.

References

A Comparative Analysis of Dihydroceramide and Ceramide Membrane Partitioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Dihydroceramide vs. Ceramide Membrane Interactions

The primary structural distinction between ceramide and its precursor, this compound, is the presence of a C4-C5 trans-double bond in the sphingoid backbone of ceramide. This feature, though seemingly minor, profoundly influences the molecule's conformation, its ability to form hydrogen bonds, and consequently, its behavior within the lipid bilayer. These differences are pivotal to their distinct roles in cellular signaling.[1][2]

FeatureThis compoundCeramideSignificance
Structure Saturated sphinganine (B43673) backboneUnsaturated sphingosine (B13886) backbone (C4-C5 trans-double bond)The double bond in ceramide introduces a kink, affecting intermolecular interactions.
Membrane Ordering Induces highly ordered, stable gel-like domains.Promotes formation of ordered domains, but to a lesser extent than this compound.Affects membrane fluidity, protein partitioning, and domain formation.
Intermolecular H-Bonding Forms a more extensive and stronger hydrogen bond network.The double bond restricts the flexibility of the sphingoid backbone, potentially leading to a less optimal hydrogen bonding network compared to this compound.Stronger intermolecular interactions in this compound-containing membranes contribute to their higher stability.
Membrane Permeability Tends to decrease membrane permeability due to tighter lipid packing.Has a more complex effect on permeability, which can be modulated by acyl chain length and saturation.The tighter packing in this compound-rich domains creates a more effective barrier.[1]
Biological Activity Generally considered less bioactive or to have distinct signaling roles (e.g., in autophagy).[3]A well-established second messenger involved in apoptosis, cell cycle arrest, and senescence.[4][5]The distinct biophysical properties of ceramide are thought to be crucial for its role in forming signaling platforms.

Biophysical Properties and Membrane Organization

Studies using techniques like infrared spectroscopy and X-ray diffraction have revealed that dihydroceramides promote the formation of more thermally stable and ordered domains within lipid membranes compared to ceramides.[1] The absence of the rigidifying C4-C5 double bond in this compound allows for greater conformational flexibility, leading to tighter packing and stronger intermolecular hydrogen bonding. This results in the formation of highly ordered orthorhombic phases in model membranes.[1]

Ceramides, on the other hand, also induce ordered domains, but the presence of the double bond can lead to a less tightly packed and less stable arrangement compared to their saturated counterparts. This subtle difference in packing and domain stability is thought to be a key factor in their differential abilities to act as signaling molecules.

Signaling Pathways: A Tale of Two Lipids

The distinct membrane behaviors of this compound and ceramide are reflected in their divergent roles in cellular signaling. Ceramide is a well-known mediator of cellular stress responses, while this compound has more recently been recognized for its own unique biological functions.

De Novo Sphingolipid Biosynthesis and Signaling cluster_ER Endoplasmic Reticulum cluster_Signaling Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR This compound (DHCer) This compound (DHCer) Sphinganine->this compound (DHCer) CerS Ceramide (Cer) Ceramide (Cer) This compound (DHCer)->Ceramide (Cer) DES1 Autophagy Autophagy This compound (DHCer)->Autophagy Apoptosis Apoptosis Ceramide (Cer)->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide (Cer)->Cell Cycle Arrest This compound Synthase (CerS) This compound Synthase (CerS) This compound Desaturase (DES1) This compound Desaturase (DES1)

Caption: De novo synthesis of this compound and ceramide and their distinct signaling roles.

Experimental Protocols

The comparison of this compound and ceramide membrane partitioning relies on a variety of biophysical techniques. Below is a generalized protocol for a commonly used method, the fluorescence quenching assay, which can be adapted to study the partitioning of these lipids.

Experimental Workflow: Fluorescence Quenching Assay for Membrane Partitioning

This method is used to determine the partition coefficient (Kp) of a fluorescently labeled lipid analog between the aqueous phase and a lipid vesicle suspension.

Fluorescence Quenching Assay Workflow A Prepare Large Unilamellar Vesicles (LUVs) C Titrate LUV suspension into the fluorescent lipid solution A->C B Prepare fluorescently labeled lipid analog (e.g., NBD-ceramide) solution B->C D Measure fluorescence intensity after each addition C->D E Add a quencher (e.g., dithionite) to the final solution D->E F Measure final fluorescence E->F G Calculate Partition Coefficient (Kp) F->G

Caption: Workflow for determining membrane partition coefficient using a fluorescence quenching assay.

Detailed Steps:

  • Preparation of Large Unilamellar Vesicles (LUVs):

    • A lipid mixture, typically composed of a major phospholipid like POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), is dissolved in an organic solvent.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer solution, and the resulting suspension is subjected to freeze-thaw cycles.

    • The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

  • Fluorescence Measurements:

    • A solution of the fluorescently labeled ceramide or this compound analog (e.g., NBD-labeled) is prepared in the same buffer.

    • The LUV suspension is titrated into the fluorescent lipid solution.

    • After each addition and equilibration, the fluorescence intensity is measured using a fluorometer. The partitioning of the fluorescent lipid into the vesicles leads to a change in its fluorescence properties.

  • Quenching:

    • A membrane-impermeant quenching agent, such as sodium dithionite, is added to the final sample. This quenches the fluorescence of the labeled lipids in the outer leaflet of the vesicles and in the aqueous solution.

    • The residual fluorescence corresponds to the labeled lipids in the inner leaflet of the vesicles.

  • Calculation of the Partition Coefficient (Kp):

    • The partition coefficient is calculated from the changes in fluorescence intensity upon addition of the LUVs and the final quenching step. Kp is the ratio of the concentration of the lipid in the membrane phase to its concentration in the aqueous phase.

Conclusion

The structural difference between this compound and ceramide, namely the C4-C5 trans-double bond in ceramide, leads to significant differences in their biophysical behavior within lipid membranes. This compound's saturated backbone allows for tighter packing and the formation of more stable, ordered domains. This contrasts with the slightly less ordered domains induced by ceramide. These distinct biophysical properties are fundamental to their divergent roles in cellular signaling, with ceramide being a key player in stress responses leading to apoptosis and cell cycle arrest, and this compound being involved in processes such as autophagy. While direct comparative quantitative data on their membrane partition coefficients are sparse, the wealth of biophysical evidence strongly indicates that their differential partitioning and domain-forming capabilities are central to their unique biological functions. Further studies employing techniques such as fluorescence quenching assays with identical acyl-chain analogs are needed to provide precise quantitative comparisons of their membrane partitioning thermodynamics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides immediate, essential, and procedural information for the proper disposal of dihydroceramide, a common sphingolipid used in various research applications. While specific toxicological properties of all this compound variants have not been exhaustively studied, it is prudent to handle them with the care afforded to potentially hazardous chemicals.[1]

Key Safety and Handling Information

Adherence to safety protocols is the first step in the proper disposal of any laboratory chemical. The following table summarizes crucial safety and handling information for this compound.

ParameterInformationSource(s)
Chemical Name This compound (and its various N-acyl chain length derivatives)[2][3][4]
Appearance Typically a solid or powder.[5]
Hazard Classification Generally not classified as a hazardous substance under the Globally Harmonized System (GHS). However, due to limited toxicological data, it should be handled as a potentially hazardous chemical.[2][4][6]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact.[7]
Personal Protective Equipment (PPE) Safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1][4]
Handling Precautions Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation. Avoid generating dust. Wash hands thoroughly after handling.[7][8]
Storage For short-term storage, keep tightly sealed in a dry, dark place at 0-4°C. For long-term storage, store at -20°C.[8]

Step-by-Step Disposal Protocol

The disposal of this compound and its waste must always comply with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Consultation with Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions and requirements for hazardous waste disposal at your location.[1]

2. Waste Segregation and Containment: Proper segregation of waste streams is critical to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid this compound Waste:

    • Carefully sweep up any spilled solid this compound, avoiding dust formation.[1][8]

    • Collect pure this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips, microfuge tubes) in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

  • Liquid this compound Waste:

    • For solutions containing this compound, absorb the liquid with an inert material such as vermiculite, sand, or earth.[8]

    • Place the absorbent material into a sealed, designated hazardous waste container.[8]

    • Solutions can also be collected directly into a leak-proof, chemical-resistant container labeled for hazardous liquid waste. Ensure the container is compatible with the solvent used.[6]

Important Considerations:

  • DO NOT dispose of this compound, in either solid or liquid form, down the drain. This can lead to environmental contamination and is a violation of most disposal regulations.[6][8]

  • DO NOT dispose of this compound in the regular trash.[6]

  • Avoid mixing this compound waste with other incompatible waste streams.[1]

3. Container Management and Labeling: Properly labeling and managing waste containers is essential for safety and regulatory compliance.

  • Container Integrity: Use containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[9][10] For lipids in organic solvents, always use glass containers with Teflon-lined caps.[11]

  • Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if applicable), and the accumulation start date.[1][10]

4. Storage of Waste: Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[9][10] It is advisable to use secondary containment for liquid waste containers to mitigate spills.[10]

5. Final Disposal: Once the waste container is full, or in accordance with your institution's policies, contact your EHS department to arrange for the pickup and final disposal by a licensed hazardous waste contractor.[6][10]

6. Documentation: Maintain meticulous records of the generated waste, including the chemical name, quantity, and disposal date, as required by your institution and regulatory bodies.[6]

This compound Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

Dihydroceramide_Disposal_Workflow cluster_prep Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment & Labeling cluster_storage_disposal Step 4: Storage & Final Disposal consult_ehs Consult Institutional EHS Guidelines wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify_waste Identify Waste Type wear_ppe->identify_waste solid_waste Solid this compound & Contaminated Consumables identify_waste->solid_waste liquid_waste This compound Solutions & Contaminated Liquids identify_waste->liquid_waste contain_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->contain_solid contain_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->contain_liquid store_waste Store in Designated Satellite Accumulation Area contain_solid->store_waste contain_liquid->store_waste request_pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->request_pickup document Maintain Disposal Records request_pickup->document

References

Essential Safety and Logistical Information for Handling Dihydroceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This document provides essential, immediate safety and logistical information for the handling of Dihydroceramide, including personal protective equipment (PPE), operational plans, and disposal guidelines.

Personal Protective Equipment (PPE)

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1][2] The following personal protective equipment is recommended to minimize exposure and ensure safety.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or airborne particles.
Hand Protection Protective glovesPrevents direct skin contact with the substance.
Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A suitable respirator (if dust/aerosols are generated)Protects the respiratory system from inhalation of airborne particles.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Engineering Controls: Work in a well-ventilated area. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Safe Handling Practices: Avoid direct contact with skin and eyes.[2] Prevent the formation of dust and aerosols.[2] Standard precautionary measures for handling chemicals should be followed.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Spill Management:

  • In case of a spill, wear full personal protective equipment.

  • Absorb spills with an inert material (e.g., diatomite, universal binders).[2]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[2]

  • Collect the contaminated material into a suitable container for disposal.

Disposal Plan:

  • Dispose of contaminated waste in accordance with local, state, and federal regulations.[3] The product should be treated as special waste, and disposal should be handled by a licensed disposal company.[4] Do not allow the substance to enter drains or water courses.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation - Assess Hazards - Don PPE handling Handling - Use in Ventilated Area - Avoid Dust/Aerosols prep->handling Proceed with work storage Storage - Tightly Sealed Container - Cool, Dry Place handling->storage If not all is used spill Spill Response - Evacuate & Ventilate - Absorb & Clean handling->spill If spill occurs decontaminate Decontamination - Clean Work Area - Doff PPE handling->decontaminate After completion spill->decontaminate After cleanup disposal Disposal - Licensed Waste Disposal - Follow Regulations decontaminate->disposal Dispose of waste

Fig 1. Workflow for Safe this compound Handling

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.